Cyclic-di-GMP diammonium
Description
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Structure
2D Structure
Properties
Molecular Formula |
C20H30N12O14P2 |
|---|---|
Molecular Weight |
724.5 g/mol |
IUPAC Name |
diazanium;2-amino-9-[(1S,6R,8R,9R,10S,15R,17R,18R)-17-(2-amino-6-oxo-1H-purin-9-yl)-9,18-dihydroxy-3,12-dioxido-3,12-dioxo-2,4,7,11,13,16-hexaoxa-3λ5,12λ5-diphosphatricyclo[13.3.0.06,10]octadecan-8-yl]-1H-purin-6-one |
InChI |
InChI=1S/C20H24N10O14P2.2H3N/c21-19-25-13-7(15(33)27-19)23-3-29(13)17-9(31)11-5(41-17)1-39-45(35,36)44-12-6(2-40-46(37,38)43-11)42-18(10(12)32)30-4-24-8-14(30)26-20(22)28-16(8)34;;/h3-6,9-12,17-18,31-32H,1-2H2,(H,35,36)(H,37,38)(H3,21,25,27,33)(H3,22,26,28,34);2*1H3/t5-,6-,9-,10-,11-,12-,17-,18-;;/m1../s1 |
InChI Key |
ORSUSHQNAQSNEL-XDODWTFASA-N |
Isomeric SMILES |
C1[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=NC4=C3N=C(NC4=O)N)O)OP(=O)(OC[C@@H]5[C@H]([C@H]([C@@H](O5)N6C=NC7=C6N=C(NC7=O)N)O)OP(=O)(O1)[O-])[O-].[NH4+].[NH4+] |
Canonical SMILES |
C1C2C(C(C(O2)N3C=NC4=C3N=C(NC4=O)N)O)OP(=O)(OCC5C(C(C(O5)N6C=NC7=C6N=C(NC7=O)N)O)OP(=O)(O1)[O-])[O-].[NH4+].[NH4+] |
Origin of Product |
United States |
Foundational & Exploratory
The Dawn of a Ubiquitous Bacterial Signal: A Technical Guide to the History and Discovery of Cyclic-di-GMP
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the intricate world of bacterial signaling, few molecules have emerged with the profound and widespread impact of cyclic dimeric guanosine monophosphate (c-di-GMP). This small nucleotide second messenger governs a vast array of physiological processes, fundamentally influencing bacterial lifestyles, from motility and virulence to biofilm formation and cell cycle progression. This technical guide provides an in-depth exploration of the history and discovery of c-di-GMP, offering a detailed look at the key experiments, methodologies, and quantitative data that established its central role in microbiology. For drug development professionals, understanding the intricacies of this signaling network offers a promising frontier for novel antimicrobial strategies.
A Serendipitous Discovery: The Quest for a Cellulose Synthase Activator
The story of c-di-GMP begins not with a search for a new second messenger, but with a persistent investigation into the biosynthesis of cellulose by the bacterium Acetobacter xylinum (now reclassified as Komagataeibacter xylinus). For years, researchers, led by Dr. Moshe Benziman at the Hebrew University of Jerusalem, were puzzled by the observation that the in vitro activity of cellulose synthase, the enzyme responsible for producing cellulose, was significantly lower than its activity in living cells. This discrepancy suggested the existence of a lost, low-molecular-weight activator.
The breakthrough came in 1987 with a seminal publication in Nature by Ross, Weinhouse, Aloni, and colleagues from Benziman's laboratory.[1] Through a series of meticulous biochemical experiments, they isolated and identified this elusive activator as bis(3'→5')-cyclic dimeric guanylic acid, or cyclic-di-GMP.[1] This discovery marked the birth of a new field of research that would eventually reveal c-di-GMP as a ubiquitous and critical signaling molecule in the bacterial kingdom.
The Central Signaling Pathway: Synthesis, Degradation, and Action
The intracellular concentration of c-di-GMP is tightly regulated by the opposing activities of two main classes of enzymes:
-
Diguanylate Cyclases (DGCs): These enzymes, characterized by the presence of a conserved GGDEF domain , synthesize c-di-GMP from two molecules of GTP.[2][3]
-
Phosphodiesterases (PDEs): These enzymes hydrolyze c-di-GMP, thus terminating the signal. There are two main families of c-di-GMP-specific PDEs, distinguished by their conserved domains:
Once synthesized, c-di-GMP exerts its regulatory effects by binding to a diverse array of effector molecules, including proteins and riboswitches. One of the most well-characterized classes of c-di-GMP effector proteins contains a PilZ domain , which undergoes a conformational change upon binding c-di-GMP, leading to downstream cellular responses.[7]
Figure 1: The core c-di-GMP signaling pathway.
Key Experimental Protocols
The discovery and characterization of c-di-GMP were underpinned by a series of robust experimental techniques that remain central to the field today.
In Vitro Cellulose Synthase Assay
This assay was instrumental in the initial discovery of c-di-GMP and remains a valuable tool for studying its activation of cellulose synthesis.
Methodology:
-
Preparation of Membrane Fractions from K. xylinus :
-
Grow K. xylinus cultures and harvest the cells.
-
Wash the cells in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM EDTA).
-
Lyse the cells using a French press or sonication.
-
Centrifuge the lysate at a low speed to remove unlysed cells and debris.
-
Centrifuge the supernatant at a high speed (e.g., 100,000 x g) to pellet the membrane fraction.
-
Resuspend the membrane pellet in a small volume of buffer.
-
-
Cellulose Synthase Reaction:
-
Prepare a reaction mixture containing the membrane fraction, buffer, MgCl₂, and the substrate UDP-[¹⁴C]glucose.
-
Initiate the reaction by adding c-di-GMP to the experimental samples and an equal volume of buffer to the control samples.
-
Incubate the reaction at 30°C for a defined period (e.g., 10-30 minutes).
-
-
Quantification of Cellulose Synthesis:
-
Terminate the reaction by adding a strong base (e.g., 1 M NaOH).
-
Boil the samples to hydrolyze non-cellulosic polysaccharides.
-
Filter the reaction mixture through a glass fiber filter to capture the insoluble [¹⁴C]-cellulose.
-
Wash the filter extensively with water and ethanol.
-
Measure the radioactivity on the filter using a scintillation counter. The amount of radioactivity is directly proportional to the cellulose synthase activity.
-
Quantification of Intracellular c-di-GMP by LC-MS/MS
Accurate quantification of intracellular c-di-GMP levels is crucial for understanding its regulatory roles. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose.
Methodology:
-
Extraction of Nucleotides from Bacterial Cells:
-
Grow bacterial cultures to the desired cell density.
-
Rapidly harvest the cells by centrifugation at a low temperature.
-
Resuspend the cell pellet in an extraction buffer (e.g., a mixture of acetonitrile, methanol, and water).
-
Lyse the cells by bead beating or sonication.
-
Centrifuge the lysate to pellet cell debris.
-
Collect the supernatant containing the nucleotides.
-
-
LC-MS/MS Analysis:
-
Inject the nucleotide extract onto a reverse-phase C18 HPLC column.
-
Separate the nucleotides using a gradient of an appropriate mobile phase (e.g., an aqueous solution of an ion-pairing agent and an organic solvent like acetonitrile).
-
Introduce the eluent into the mass spectrometer.
-
Perform tandem mass spectrometry (MS/MS) in multiple reaction monitoring (MRM) mode, using specific precursor-to-product ion transitions for c-di-GMP for highly sensitive and specific detection.
-
Quantify the amount of c-di-GMP in the sample by comparing its peak area to a standard curve generated with known concentrations of a c-di-GMP standard.
-
In Vitro Diguanylate Cyclase (DGC) and Phosphodiesterase (PDE) Assays
These assays are essential for characterizing the enzymatic activity of proteins involved in c-di-GMP metabolism.
Methodology for DGC Assay:
-
Reaction Setup:
-
Incubate the purified DGC enzyme with its substrate, GTP, in a reaction buffer containing MgCl₂.
-
Incubate at the optimal temperature for the enzyme.
-
-
Analysis:
-
At various time points, stop the reaction (e.g., by heat inactivation or addition of EDTA).
-
Analyze the reaction mixture by HPLC to separate GTP from the product, c-di-GMP.
-
Quantify the amount of c-di-GMP produced to determine the enzyme's activity.
-
Methodology for PDE Assay:
-
Reaction Setup:
-
Incubate the purified PDE enzyme with its substrate, c-di-GMP, in a reaction buffer containing a divalent cation (e.g., Mg²⁺ or Mn²⁺).
-
Incubate at the optimal temperature for the enzyme.
-
-
Analysis:
-
Stop the reaction at different time points.
-
Analyze the reaction mixture by HPLC to separate c-di-GMP from the degradation products (pGpG or GMP).
-
Quantify the decrease in c-di-GMP or the increase in the product to determine the enzyme's activity.
-
Isothermal Titration Calorimetry (ITC) for Measuring Binding Affinity
ITC is a powerful technique to directly measure the thermodynamic parameters of binding between c-di-GMP and its effector proteins.
Methodology:
-
Sample Preparation:
-
Prepare a solution of the purified effector protein in a suitable buffer in the ITC sample cell.
-
Prepare a solution of c-di-GMP in the same buffer in the injection syringe.
-
-
Titration:
-
Inject small aliquots of the c-di-GMP solution into the protein solution at a constant temperature.
-
Measure the heat change associated with each injection.
-
-
Data Analysis:
-
Integrate the heat change peaks to generate a binding isotherm.
-
Fit the binding isotherm to a suitable binding model to determine the dissociation constant (Kd), stoichiometry of binding (n), and the enthalpy (ΔH) and entropy (ΔS) of binding.
-
Quantitative Data Summary
The following tables summarize key quantitative data related to c-di-GMP signaling. These values can vary depending on the specific bacterial species and experimental conditions.
Table 1: Cellular Concentrations of Cyclic-di-GMP
| Bacterial Species | Growth Condition | c-di-GMP Concentration (pmol/mg protein) | Reference |
| Escherichia coli | Exponential Phase | ~0.7 | [8] |
| Escherichia coli | Stationary Phase | ~1.4 | [8] |
| Pseudomonas aeruginosa | Planktonic | < 30 | [5] |
| Pseudomonas aeruginosa | Biofilm | ~100 | [5] |
Table 2: Kinetic Parameters of Diguanylate Cyclases (DGCs)
| Enzyme (Organism) | Km for GTP (µM) | kcat (s⁻¹) | Reference |
| GacA (Geobacter sulfurreducens) | 25 - 80 | 0.03 - 0.04 | [9] |
| DgcR (Caulobacter crescentus) | 500 (for GTP) | - | [3][10] |
Table 3: Kinetic Parameters of Phosphodiesterases (PDEs)
| Enzyme (Organism) | Domain | Km for c-di-GMP (µM) | kcat (s⁻¹) | Reference |
| RocR (Pseudomonas aeruginosa) | EAL | 3.2 ± 0.3 | 0.67 ± 0.03 | [11][12] |
| HmsP (Yersinia pestis) | EAL | - | ~2.7 | [13] |
| PA4108 (Pseudomonas aeruginosa) | HD-GYP | - | - | [14] |
| PA4781 (Pseudomonas aeruginosa) | HD-GYP | - | - | [14] |
Table 4: Binding Affinities of c-di-GMP to Effector Proteins
| Effector Protein (Organism) | Binding Domain | Dissociation Constant (Kd) (µM) | Method | Reference |
| BcsA (Rhodobacter sphaeroides) | PilZ | ~0.9 | ITC | [15] |
| YcgR (Escherichia coli) | PilZ | 1.0 - 6.9 | CCMS | [16] |
Visualizing the Discovery and Characterization Workflow
The following diagrams illustrate the logical flow of experiments that led to the discovery of c-di-GMP and the ongoing characterization of its signaling pathways.
Figure 2: Experimental workflow for the discovery of c-di-GMP.
Figure 3: General workflow for characterizing a c-di-GMP signaling pathway.
Conclusion and Future Directions
The discovery of cyclic-di-GMP as a second messenger has revolutionized our understanding of bacterial signaling and physiology. From its humble beginnings as an enigmatic activator of cellulose synthase, it is now recognized as a master regulator of the bacterial lifestyle. The experimental approaches detailed in this guide have been pivotal in unraveling the complexities of c-di-GMP signaling networks. For researchers, these methods provide a robust toolkit for further exploration of this fascinating molecule. For professionals in drug development, the enzymes and effector proteins of the c-di-GMP pathway represent a rich source of novel targets for antimicrobial agents that can disrupt pathogenic behaviors such as biofilm formation and virulence, offering a promising avenue to combat antibiotic resistance. The continued investigation into the spatiotemporal dynamics of c-di-GMP signaling and the identification of new effector pathways will undoubtedly unveil further layers of regulatory complexity and open up new opportunities for therapeutic intervention.
References
- 1. Video: Bileşik Kütle Spektrometresini Yakalayın - Yeni c-di-GMP Efektör Proteinlerini Tanımlamak İçin Güçlü Bir Araç [jove.com]
- 2. Tracking the homeostasis of second messenger cyclic-di-GMP in bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Activation mechanism of a small prototypic Rec-GGDEF diguanylate cyclase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Computational modeling of dinucleotide cyclase activity [bio-protocol.org]
- 5. Controlling biofilm development through cyclic di-GMP signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. HD-[HD-GYP] Phosphodiesterases: Activities and Evolutionary Diversification within the HD-GYP Family - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A novel capture compound for the identification and analysis of cyclic di-GMP binding proteins. [sonar.ch]
- 8. researchgate.net [researchgate.net]
- 9. Structure and mechanism of a Hypr GGDEF enzyme that activates cGAMP signaling to control extracellular metal respiration - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biorxiv.org [biorxiv.org]
- 11. journals.asm.org [journals.asm.org]
- 12. Catalytic Mechanism of Cyclic Di-GMP-Specific Phosphodiesterase: a Study of the EAL Domain-Containing RocR from Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Systematic analysis of cyclic di-GMP signaling enzymes and their role in biofilm formation and virulence in Yersinia pestis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. C-di-GMP Hydrolysis by Pseudomonas aeruginosa HD-GYP Phosphodiesterases: Analysis of the Reaction Mechanism and Novel Roles for pGpG - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Mechanism of activation of bacterial cellulose synthase by cyclic-di-GMP - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Capture Compound Mass Spectrometry - A Powerful Tool to Identify Novel c-di-GMP Effector Proteins - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Core Mechanism of Action of Cyclic-di-GMP Diammonium
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cyclic-di-GMP diammonium is a potent activator of the innate immune system, primarily through its direct interaction with the Stimulator of Interferon Genes (STING) protein. This technical guide provides a comprehensive overview of the molecular mechanism of action of Cyclic-di-GMP (c-di-GMP), detailing its binding to STING, the subsequent conformational changes that trigger downstream signaling cascades, and the ultimate induction of an anti-viral and anti-tumor immune response. This document summarizes key quantitative data, provides detailed experimental protocols for studying this pathway, and includes visualizations of the signaling pathways and experimental workflows.
Introduction
Cyclic di-guanosine monophosphate (c-di-GMP) is a bacterial second messenger that plays a critical role in regulating various cellular processes in bacteria, including biofilm formation, motility, and virulence.[1][2][3] In mammalian cells, c-di-GMP is recognized as a pathogen-associated molecular pattern (PAMP) by the innate immune system.[4] Its diammonium salt form is a stable and commonly used analog for research and therapeutic development. The primary host receptor for c-di-GMP is the Stimulator of Interferon Genes (STING), an endoplasmic reticulum (ER)-resident transmembrane protein.[5][6][7] Activation of the STING pathway by c-di-GMP has shown significant promise in cancer immunotherapy and as a vaccine adjuvant due to its ability to induce a robust type I interferon (IFN) response.[5][6][8]
The Core Mechanism of Action: c-di-GMP Engagement with STING
The mechanism of action of c-di-GMP diammonium revolves around its function as a direct agonist of the STING protein. This interaction initiates a signaling cascade that culminates in the production of type I interferons and other pro-inflammatory cytokines.
Direct Binding of c-di-GMP to STING
STING functions as a direct sensor for cyclic dinucleotides (CDNs) like c-di-GMP.[5][9] The binding occurs within a V-shaped crevice of the cytosolic ligand-binding domain (LBD) of a STING dimer.[10][11] Structural studies have revealed that a single molecule of c-di-GMP binds to the central crevice of the STING dimer.[12][13] This interaction is highly specific; other nucleotides and nucleic acids like GTP and dsDNA do not effectively compete with c-di-GMP for binding to STING under typical assay conditions.[5] The binding is characterized by a series of stacking and hydrogen bonding interactions, with the guanine bases of c-di-GMP stacking against the phenolic rings of a conserved tyrosine residue within the STING binding pocket.[10][11]
Conformational Changes and STING Activation
The binding of c-di-GMP induces a significant conformational change in the STING dimer. In its inactive state, STING is thought to be autoinhibited by an intramolecular interaction between its C-terminal tail (CTT) and the ligand-binding domain.[12][13] The binding of c-di-GMP displaces the CTT, releasing this autoinhibition.[12][13] This leads to a more compact, "closed" conformation of the STING dimer.[14] This conformational shift is crucial for the subsequent steps of STING activation, including its oligomerization and trafficking.[14][15]
STING Trafficking and Downstream Signaling
Upon activation, STING translocates from the endoplasmic reticulum (ER) through the ER-Golgi intermediate compartment (ERGIC) to the Golgi apparatus.[8][14][16] This trafficking is an essential step for the recruitment and activation of downstream signaling components.
The activated STING oligomers serve as a scaffold to recruit and activate TANK-binding kinase 1 (TBK1).[17][18][19] TBK1 then phosphorylates both STING itself and the transcription factor Interferon Regulatory Factor 3 (IRF3).[17][20][21] Phosphorylated IRF3 dimerizes and translocates to the nucleus, where it drives the transcription of type I interferons, such as IFN-β.[17][20]
In addition to the TBK1-IRF3 axis, STING activation also leads to the activation of the Nuclear Factor-kappa B (NF-κB) pathway.[22][23][24] The recruitment of TBK1 to STING is important for activating both IRF3 and NF-κB.[22][23] NF-κB activation contributes to the expression of a broader range of pro-inflammatory cytokines and chemokines, further amplifying the innate immune response.[25][26]
Quantitative Data
The binding affinity of c-di-GMP for the STING protein has been quantified in several studies. This data is crucial for understanding the potency of c-di-GMP as a STING agonist.
| Ligand | Protein | Method | Binding Affinity (Kd) | Stoichiometry (c-di-GMP:STING dimer) | Reference |
| Cyclic-di-GMP | Human STING C-terminal domain (residues 155-341) | Isothermal Titration Calorimetry (ITC) | ~5 µM | 1:2 | [10] |
| Cyclic-di-GMP | Mouse STING C-terminal domain (residues 138-378) | Equilibrium Dialysis | ~5 µM | 1:2 | [5] |
| Cyclic-di-GMP | Bacterial STING | Isothermal Titration Calorimetry (ITC) | Nanomolar range | Not specified | [27] |
Experimental Protocols
The following are detailed methodologies for key experiments used to elucidate the mechanism of action of c-di-GMP.
Equilibrium Dialysis for Binding Affinity Determination
This method is used to measure the binding affinity (Kd) of c-di-GMP to purified STING protein.
Materials:
-
Purified recombinant STING protein (e.g., His6-tagged C-terminal domain)
-
Radiolabeled [32P]c-di-GMP
-
Unlabeled c-di-GMP
-
Equilibrium dialysis apparatus with a low molecular weight cut-off membrane (e.g., 5,000 Da)
-
Assay buffer (e.g., 25 mM Tris-HCl pH 7.4, 100 mM NaCl, 1 mM MgCl2, 10% glycerol)
-
Scintillation counter and scintillation fluid
Procedure:
-
Prepare a solution of the purified STING protein at a known concentration (e.g., 10 µM) in the assay buffer.
-
Prepare a series of dilutions of radiolabeled c-di-GMP in the assay buffer, ranging from nanomolar to micromolar concentrations.
-
Load one chamber of the equilibrium dialyzer with the STING protein solution and the other chamber with the corresponding c-di-GMP dilution.
-
Allow the system to reach equilibrium by incubating at a constant temperature (e.g., 25°C) for an extended period (e.g., 48 hours).
-
After equilibration, take aliquots from both chambers.
-
Measure the radioactivity in the aliquots using a scintillation counter.
-
The concentration of bound c-di-GMP is calculated by subtracting the radioactivity in the protein-free chamber from the radioactivity in the protein-containing chamber.
-
Plot the concentration of bound c-di-GMP against the concentration of free c-di-GMP.
-
Analyze the data using non-linear regression to determine the dissociation constant (Kd) and the maximum number of binding sites (Bmax).
Co-immunoprecipitation to Demonstrate Protein-Protein Interactions
This technique is used to show the interaction between STING and downstream signaling molecules like TBK1 and IRF3.
Materials:
-
Mammalian cells (e.g., HEK293T)
-
Expression plasmids for tagged proteins (e.g., FLAG-STING, HA-TBK1)
-
Transfection reagent
-
c-di-GMP diammonium
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Antibodies against the tags (e.g., anti-FLAG, anti-HA)
-
Protein A/G agarose beads
-
SDS-PAGE gels and Western blotting reagents
Procedure:
-
Co-transfect HEK293T cells with expression plasmids for the tagged proteins of interest.
-
After 24-48 hours, stimulate the cells with c-di-GMP for the desired time.
-
Lyse the cells in lysis buffer and clarify the lysates by centrifugation.
-
Incubate a portion of the cell lysate with an antibody against one of the tagged proteins (e.g., anti-FLAG) overnight at 4°C.
-
Add Protein A/G agarose beads and incubate for another 1-2 hours to capture the antibody-protein complexes.
-
Wash the beads several times with lysis buffer to remove non-specific binding.
-
Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with antibodies against both tagged proteins (e.g., anti-FLAG and anti-HA) to detect the co-immunoprecipitated protein.
Luciferase Reporter Assay for IFN-β Promoter Activation
This assay quantifies the activation of the IFN-β promoter, a direct downstream target of the STING-IRF3 signaling axis.
Materials:
-
HEK293T cells
-
IFN-β promoter-luciferase reporter plasmid
-
A control plasmid expressing Renilla luciferase (for normalization)
-
Expression plasmid for STING (if not endogenously expressed)
-
Transfection reagent
-
c-di-GMP diammonium
-
Dual-luciferase reporter assay system
Procedure:
-
Co-transfect HEK293T cells with the IFN-β promoter-luciferase reporter plasmid, the Renilla luciferase control plasmid, and the STING expression plasmid.
-
After 24 hours, stimulate the cells with a range of concentrations of c-di-GMP.
-
After the desired stimulation time (e.g., 6-24 hours), lyse the cells using the passive lysis buffer provided with the dual-luciferase assay kit.
-
Measure the firefly luciferase activity (from the IFN-β promoter) and the Renilla luciferase activity (for normalization) in the cell lysates using a luminometer.
-
Calculate the relative luciferase activity by normalizing the firefly luciferase signal to the Renilla luciferase signal.
-
Plot the relative luciferase activity against the concentration of c-di-GMP to generate a dose-response curve.
Visualizations
Signaling Pathway of Cyclic-di-GMP Activation of STING
Caption: c-di-GMP binds to and activates STING, leading to downstream signaling and gene expression.
Experimental Workflow for Studying c-di-GMP-STING Interaction
Caption: A typical experimental workflow to characterize the c-di-GMP-STING interaction.
Conclusion
This compound is a powerful tool for activating the STING-mediated innate immune response. Its direct binding to STING, induction of conformational changes, and subsequent activation of the TBK1-IRF3 and NF-κB signaling axes are well-characterized. The quantitative data on its binding affinity and the detailed experimental protocols provided herein offer a solid foundation for researchers and drug development professionals to further investigate and harness the therapeutic potential of this pathway. The continued exploration of STING agonists like c-di-GMP holds great promise for the development of novel immunotherapies for cancer and infectious diseases.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Cyclic Di-GMP Stimulates Protective Innate Immunity in Bacterial Pneumonia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cyclic Dimeric Guanosine Monophosphate: Activation and Inhibition of Innate Immune Response - PMC [pmc.ncbi.nlm.nih.gov]
- 4. STING modulators: Predictive significance in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. STING is a direct innate immune sensor of cyclic-di-GMP - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Activation of Stimulation of Interferon Genes (STING) Signal and Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
- 8. mdpi.com [mdpi.com]
- 9. journals.asm.org [journals.asm.org]
- 10. Structure of STING bound to c-di-GMP Reveals the Mechanism of Cyclic Dinucleotide Recognition by the Immune System - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Structure of STING bound to cyclic di-GMP reveals the mechanism of cyclic dinucleotide recognition by the immune system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Cyclic di-GMP Sensing via the Innate Immune Signaling Protein STING - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cyclic di-GMP sensing via the innate immune signaling protein STING - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Cryo-EM structures of STING reveal its mechanism of activation by cyclic GMP–AMP - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Regulation of cGAS and STING signaling during inflammation and infection - PMC [pmc.ncbi.nlm.nih.gov]
- 16. No Longer A One-Trick Pony: STING Signaling Activity Beyond Interferon - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. STING Specifies IRF3 Phosphorylation by TBK1 in the Cytosolic DNA Signaling Pathway | Semantic Scholar [semanticscholar.org]
- 19. STING Specifies IRF3 phosphorylation by TBK1 in the Cytosolic DNA Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 20. STING agonism turns human T cells into interferon‐producing cells but impedes their functionality - PMC [pmc.ncbi.nlm.nih.gov]
- 21. pubs.acs.org [pubs.acs.org]
- 22. pnas.org [pnas.org]
- 23. TBK1 recruitment to STING activates both IRF3 and NF-kappaB that mediate immune defense against tumors and viral infections [cancer.fr]
- 24. researchgate.net [researchgate.net]
- 25. Impact of STING Inflammatory Signaling during Intracellular Bacterial Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 26. journals.asm.org [journals.asm.org]
- 27. STING cyclic dinucleotide sensing originated in bacteria - PMC [pmc.ncbi.nlm.nih.gov]
The Pivotal Role of Cyclic-di-GMP in Bacterial Motility and Virulence: A Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
Executive Summary
Cyclic dimeric guanosine monophosphate (c-di-GMP) has emerged as a critical second messenger in bacteria, orchestrating a fundamental lifestyle switch between motile, planktonic states and sessile, biofilm-forming communities. This transition is intimately linked to bacterial virulence and pathogenesis. High intracellular concentrations of c-di-GMP typically suppress motility and promote the production of adhesins and exopolysaccharides, factors crucial for biofilm formation and chronic infections. Conversely, low levels of this dinucleotide favor motility, enabling bacteria to disseminate and initiate acute infections. Understanding the intricate signaling networks governed by c-di-GMP is paramount for the development of novel anti-infective strategies that target bacterial lifestyle regulation rather than viability, potentially circumventing the rise of antibiotic resistance. This technical guide provides an in-depth exploration of the mechanisms by which c-di-GMP controls bacterial motility and virulence, presenting quantitative data, detailed experimental protocols, and visual representations of key signaling pathways.
The c-di-GMP Signaling Network: A Master Regulator of Bacterial Lifestyle
The intracellular concentration of c-di-GMP is tightly controlled by the opposing activities of two enzyme families: diguanylate cyclases (DGCs) and phosphodiesterases (PDEs).[1][2][3] DGCs, characterized by a conserved GGDEF domain, synthesize c-di-GMP from two molecules of GTP.[1][2] PDEs, which contain either an EAL or an HD-GYP domain, are responsible for the degradation of c-di-GMP into linear diguanylate (pGpG) or two molecules of GMP, respectively.[1][2] Bacteria often possess a multitude of genes encoding DGCs and PDEs, allowing for the integration of various environmental and cellular signals to fine-tune the global and local c-di-GMP pools.
The effects of c-di-GMP are mediated by a diverse array of effector molecules, including protein receptors and RNA riboswitches.[1][2] These effectors, upon binding to c-di-GMP, undergo conformational changes that modulate their activity, ultimately leading to changes in gene expression, protein function, and enzymatic activity. This intricate network allows bacteria to rapidly adapt their behavior in response to changing environments.
Quantitative Impact of c-di-GMP on Motility and Virulence
The transition between motile and sessile lifestyles is a hallmark of c-di-GMP signaling. Generally, an inverse relationship exists between intracellular c-di-GMP levels and bacterial motility. The following tables summarize quantitative data from various studies, illustrating the impact of c-di-GMP on different forms of motility and the expression of virulence factors.
Table 1: Effect of c-di-GMP Levels on Bacterial Motility
| Bacterial Species | Type of Motility | Experimental Condition | Change in c-di-GMP Level | Quantitative Effect on Motility | Reference |
| Pseudomonas aeruginosa | Swimming | Overexpression of a DGC (YfiN) | Increased | ~2.8-fold decrease in swimming motility zone | [3] |
| Pseudomonas aeruginosa | Swarming | Deletion of a PDE (BifA) | Increased | Complete loss of swarming motility | [4][5] |
| Escherichia coli | Swimming | Deletion of a PDE (PdeH) | Increased | Inhibition of swimming motility | [2][6] |
| Escherichia coli | Swarming | Deletion of a DGC (DgcO) | Decreased | Reduced swarming motility | [6] |
| Vibrio cholerae | Swimming | Overexpression of a DGC | Increased | Decreased transcription of flagellar genes | [7][8] |
Table 2: Effect of c-di-GMP Levels on Virulence Factor Expression
| Bacterial Species | Virulence Factor | Experimental Condition | Change in c-di-GMP Level | Quantitative Effect on Expression | Reference |
| Vibrio cholerae | Cholera Toxin (ctxAB) | Deletion of a PDE (VieA) | Increased | Decreased ctxAB transcription | [9] |
| Vibrio cholerae | Biofilm formation (vps genes) | Overexpression of a DGC | Increased | Increased transcription of vps genes | [7][8] |
| Pseudomonas aeruginosa | Type VI Secretion System (H1-T6SS) | High c-di-GMP | Increased | Increased formation and activity | [10] |
| Pseudomonas aeruginosa | Type III Secretion System | High c-di-GMP | Decreased | Negative influence on formation and activity | [10] |
| Pseudomonas aeruginosa | Pyocyanin and Rhamnolipids | Low c-di-GMP | Decreased | Increased production | [11] |
Key Signaling Pathways: Mechanisms of Control
The influence of c-di-GMP on motility and virulence is executed through specific and often complex signaling pathways. Below are diagrams of well-characterized pathways in model organisms.
FleQ-Mediated Regulation in Pseudomonas aeruginosa
In Pseudomonas aeruginosa, the transcription factor FleQ is a central hub for c-di-GMP-mediated control of the switch between a motile and a sessile lifestyle.[12][13] At low c-di-GMP concentrations, FleQ, in conjunction with the alternative sigma factor σ54, activates the transcription of flagellar genes, promoting motility.[12] When c-di-GMP levels rise, the dinucleotide binds directly to FleQ, inducing a conformational change that inhibits its ATPase activity and prevents it from activating flagellar gene expression.[12][13] Furthermore, the c-di-GMP-bound FleQ acts as a transcriptional activator for genes involved in biofilm formation, such as those for the Pel and Psl exopolysaccharides.[12][14]
YcgR-Mediated Flagellar Motor Control in Escherichia coli
Escherichia coli employs the c-di-GMP effector protein YcgR to directly control the flagellar motor.[1][2][15][16] In the presence of elevated c-di-GMP levels, YcgR binds to the dinucleotide and subsequently interacts with components of the flagellar motor, specifically the switch-complex proteins FliG and FliM, and the stator protein MotA.[1][15][16] This interaction has two main consequences: it induces a counter-clockwise (CCW) bias in motor rotation, leading to smoother swimming and reduced tumbling, and it decreases the motor speed.[2][16] This "brake" and "clutch" mechanism effectively inhibits motility and chemotaxis.[1][16]
VpsT and VpsR Regulation in Vibrio cholerae
In Vibrio cholerae, the transcriptional regulators VpsT and VpsR are key players in c-di-GMP-mediated control of biofilm formation and virulence.[7][8][13][17] Both VpsT and VpsR bind to c-di-GMP, which enhances their ability to activate the transcription of the vps (Vibrio polysaccharide) operons, leading to increased biofilm matrix production.[7][8] Interestingly, c-di-GMP signaling is integrated with the quorum-sensing (QS) system. At high cell density, the QS master regulator HapR represses vpsT expression.[8] VpsR, activated by c-di-GMP, can also induce the expression of aphA, a key activator of virulence genes at low cell density.[7] This highlights the complex interplay between different signaling networks in controlling virulence and lifestyle.
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate the role of c-di-GMP in bacterial motility and virulence.
Quantification of Intracellular c-di-GMP by LC-MS/MS
This protocol describes the extraction and quantification of c-di-GMP from bacterial cultures using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and specific method.
Materials:
-
Bacterial culture
-
Extraction solution: Acetonitrile/Methanol/Water (40:40:20, v/v/v) with 0.1 M formic acid, chilled to -20°C
-
1.5 mL microcentrifuge tubes
-
Centrifuge capable of 16,000 x g at 4°C
-
Syringe filters (0.22 µm)
-
LC-MS/MS system with a C18 reverse-phase column
Procedure:
-
Grow bacterial cells to the desired optical density (OD600) under specific experimental conditions.
-
Rapidly harvest a defined volume of culture (e.g., equivalent to 1 mL at OD600 = 1.0) by centrifugation at 16,000 x g for 1 minute at 4°C.
-
Immediately discard the supernatant and add 1 mL of ice-cold extraction solution to the cell pellet.
-
Resuspend the pellet by vigorous vortexing for 30 seconds.
-
Incubate the samples at -20°C for at least 30 minutes to ensure cell lysis and protein precipitation.
-
Centrifuge the samples at 16,000 x g for 5 minutes at 4°C to pellet cell debris.
-
Carefully transfer the supernatant to a new, pre-chilled microcentrifuge tube.
-
Filter the supernatant through a 0.22 µm syringe filter to remove any remaining particulates.
-
Analyze the filtrate by LC-MS/MS. A standard curve of known c-di-GMP concentrations should be run in parallel for accurate quantification.
-
Normalize the quantified c-di-GMP levels to the total protein concentration of the initial cell pellet or to the cell number.
Bacterial Motility Assays
This assay assesses the movement of bacteria through a low-viscosity medium.
Materials:
-
Swim agar plates (e.g., LB medium with 0.3% agar)
-
Sterile toothpicks or pipette tips
-
Bacterial overnight culture
Procedure:
-
Prepare swim agar plates and allow them to solidify and dry at room temperature for a consistent period before use.
-
Grow the bacterial strains to be tested overnight in liquid broth.
-
Carefully inoculate the center of the swim agar plate by gently stabbing the agar with a sterile toothpick or pipette tip dipped in the overnight culture. Ensure the inoculation is made in the center and does not spread on the surface.
-
Incubate the plates at the optimal growth temperature for the bacterium (e.g., 37°C for E. coli) for a defined period (e.g., 16-24 hours).
-
Measure the diameter of the circular turbid zone formed by the migrating bacteria. A larger diameter indicates greater swimming motility.
This assay evaluates the collective, flagella-driven movement of bacteria across a semi-solid surface.
Materials:
-
Swarm agar plates (e.g., Nutrient broth with 0.5% agar, often supplemented with glucose)
-
Sterile toothpicks or pipette tips
-
Bacterial overnight culture
Procedure:
-
Prepare swarm agar plates and allow them to dry at room temperature for a specific time to achieve the correct surface moisture, which is critical for swarming.
-
Grow the bacterial strains overnight in liquid broth.
-
Inoculate the center of the swarm agar plate with a small drop (1-2 µL) of the overnight culture.
-
Incubate the plates at an appropriate temperature (e.g., 30°C or 37°C) for 24-48 hours.
-
Observe and measure the diameter of the zone of bacterial spreading across the surface. Swarming is often characterized by the formation of dendritic patterns.
This assay measures surface motility mediated by the extension and retraction of type IV pili.
Materials:
-
Twitching motility agar plates (e.g., LB with 1% agar)
-
Sterile toothpicks
-
Bacterial overnight culture
-
Crystal violet solution (0.1%)
Procedure:
-
Prepare thin (3-4 mm) twitching motility agar plates.
-
Grow the bacterial strains overnight in liquid broth.
-
Inoculate the bottom of the petri dish by stabbing a sterile toothpick through the agar to the plastic surface.
-
Incubate the plates at 37°C for 24-48 hours.
-
After incubation, carefully remove the agar.
-
Stain the plastic surface of the petri dish with 0.1% crystal violet for 10 minutes.
-
Gently wash the plate with water to remove excess stain.
-
Measure the diameter of the stained zone at the agar-plastic interface, which represents the area of twitching motility.
Bacterial Virulence Assays
This assay measures the metabolic activity of host cells as an indicator of cell viability after exposure to bacteria or their secreted products.
Materials:
-
Mammalian cell line (e.g., HeLa, Caco-2)
-
96-well tissue culture plates
-
Bacterial cultures or filtered supernatants
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidic isopropanol)
-
Microplate reader
Procedure:
-
Seed mammalian cells into a 96-well plate and grow to confluency.
-
Wash the cells with sterile PBS and replace the medium with fresh medium without antibiotics.
-
Add the bacterial suspension at a specific multiplicity of infection (MOI) or filtered bacterial supernatant to the wells. Include appropriate controls (uninfected cells, cells treated with a known toxin).
-
Incubate for a defined period (e.g., 4-24 hours).
-
Remove the medium and add MTT solution to each well. Incubate for 2-4 hours to allow for the formation of formazan crystals by viable cells.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. A decrease in absorbance correlates with reduced cell viability and increased cytotoxicity.
This protocol provides a general framework for assessing bacterial virulence in a mouse model. Note: All animal experiments must be conducted in accordance with institutional and national guidelines for animal welfare.
Materials:
-
Specific pathogen-free mice (strain and sex will depend on the bacterial pathogen and disease model)
-
Bacterial culture grown to a specific phase (e.g., mid-log)
-
Sterile saline or PBS
-
Syringes and needles for injection
-
Equipment for monitoring animal health and for humane euthanasia
-
Materials for organ harvesting and bacterial enumeration (homogenizer, agar plates)
Procedure:
-
Grow the bacterial strain of interest to the desired growth phase and wash the cells with sterile saline.
-
Resuspend the bacteria in sterile saline to the desired inoculum concentration (CFU/mL).
-
Inject a defined volume of the bacterial suspension into the mice via a specific route (e.g., intraperitoneal, intravenous).
-
Monitor the mice regularly for signs of illness (e.g., weight loss, lethargy, ruffled fur) over a set period.
-
At a predetermined endpoint or when humane endpoints are reached, euthanize the mice.
-
Aseptically harvest relevant organs (e.g., spleen, liver, lungs).
-
Homogenize the organs in sterile saline.
-
Perform serial dilutions of the homogenates and plate on appropriate agar to determine the bacterial load (CFU/gram of tissue). Higher bacterial loads in organs are indicative of increased virulence.
Chromatin Immunoprecipitation followed by Sequencing (ChIP-Seq)
This protocol is for identifying the genome-wide binding sites of a c-di-GMP-responsive transcription factor.
Materials:
-
Bacterial culture expressing the transcription factor of interest (potentially with an epitope tag)
-
Formaldehyde (for cross-linking)
-
Glycine (to quench cross-linking)
-
Lysis buffer
-
Sonicator or micrococcal nuclease for chromatin shearing
-
Antibody specific to the transcription factor or epitope tag
-
Protein A/G magnetic beads
-
Wash buffers
-
Elution buffer
-
Proteinase K and RNase A
-
DNA purification kit
-
Reagents for next-generation sequencing library preparation
Procedure:
-
Grow the bacterial culture to mid-log phase and add formaldehyde to cross-link proteins to DNA.
-
Quench the cross-linking reaction with glycine.
-
Harvest and lyse the cells to release the chromatin.
-
Shear the chromatin into fragments of 200-500 bp using sonication.
-
Pre-clear the chromatin with protein A/G beads.
-
Immunoprecipitate the protein-DNA complexes by incubating the sheared chromatin with a specific antibody overnight.
-
Capture the antibody-protein-DNA complexes with protein A/G beads.
-
Wash the beads extensively to remove non-specific binding.
-
Elute the complexes from the beads and reverse the cross-links by heating.
-
Treat with RNase A and Proteinase K to remove RNA and protein.
-
Purify the immunoprecipitated DNA.
-
Prepare a DNA library for next-generation sequencing and sequence the DNA fragments.
-
Analyze the sequencing data to identify regions of the genome that are enriched, which correspond to the binding sites of the transcription factor.
Conclusion and Future Directions
The second messenger c-di-GMP is a central regulator of the bacterial lifestyle switch that has profound implications for motility and virulence. The intricate network of DGCs, PDEs, and effectors allows bacteria to fine-tune their behavior in response to a myriad of environmental cues. The inverse control of motility and biofilm-associated traits is a recurring theme, with high c-di-GMP levels promoting a sessile, community-based existence often associated with chronic infections, while low levels favor a motile, planktonic state characteristic of acute infections and dissemination.
For researchers and drug development professionals, the c-di-GMP signaling network presents a wealth of potential targets for novel anti-infective therapies. Modulating the activity of specific DGCs or PDEs, or blocking the interaction of c-di-GMP with its effectors, could offer strategies to disrupt biofilm formation, enhance the efficacy of conventional antibiotics, or attenuate bacterial virulence. The continued elucidation of the specific signaling pathways in different pathogens, aided by the quantitative and methodological approaches outlined in this guide, will be crucial for the successful development of such innovative therapeutic interventions. The future of combating bacterial infections may lie not only in killing the pathogen but also in manipulating its lifestyle choices.
References
- 1. Quantitative input–output dynamics of a c-di-GMP signal transduction cascade in Vibrio cholerae - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. Cyclic di-GMP Signaling Links Biofilm Formation and Mn(II) Oxidation in Pseudomonas resinovorans - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cyclic-di-GMP-mediated repression of swarming motility by Pseudomonas aeruginosa: the pilY1 gene and its impact on surface-associated behaviors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. c-di-GMP and its effects on biofilm formation and dispersion: a Pseudomonas aeruginosa review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. Transcriptome and phenotypic responses of Vibrio cholerae to increased cyclic di-GMP level. | J. Craig Venter Institute [jcvi.org]
- 8. journals.asm.org [journals.asm.org]
- 9. experts.umn.edu [experts.umn.edu]
- 10. pnas.org [pnas.org]
- 11. Flip the switch: the role of FleQ in modulating the transition between the free-living and sessile mode of growth in Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | A Method for Quantification of Epithelium Colonization Capacity by Pathogenic Bacteria [frontiersin.org]
- 13. Cyclic diguanylate (c-di-GMP) regulates Vibrio cholerae biofilm formation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Cyclic Di-GMP-Mediated Repression of Swarming Motility by Pseudomonas aeruginosa PA14 Requires the MotAB Stator - PMC [pmc.ncbi.nlm.nih.gov]
- 15. imquestbio.com [imquestbio.com]
- 16. bosterbio.com [bosterbio.com]
- 17. researchgate.net [researchgate.net]
The Nexus of Bacterial Signaling and Innate Immunity: A Technical Guide to the Cyclic-di-GMP-STING Pathway
For Researchers, Scientists, and Drug Development Professionals
Introduction
The innate immune system represents the first line of defense against invading pathogens. A critical signaling pathway in this defense network is orchestrated by the STING (Stimulator of Interferon Genes) protein. While initially identified for its role in sensing cytosolic DNA, STING has emerged as a direct receptor for cyclic dinucleotides (CDNs), including the bacterial second messenger cyclic-di-GMP (c-di-GMP).[1][2][3] This recognition of a uniquely bacterial signaling molecule by a core component of the mammalian innate immune system provides a direct link between bacterial presence and the initiation of a potent antiviral and immunomodulatory response.[4][5][6]
This technical guide provides an in-depth exploration of the molecular interactions, signaling cascades, and experimental methodologies central to the c-di-GMP-STING pathway. It is designed to serve as a comprehensive resource for researchers and drug development professionals seeking to understand and therapeutically target this critical immune axis. The potential applications are vast, ranging from novel vaccine adjuvants and cancer immunotherapies to treatments for autoimmune diseases.[2][7][8]
Molecular Mechanism of Cyclic-di-GMP Recognition by STING
The direct interaction between c-di-GMP and STING is the foundational event that triggers the downstream signaling cascade. STING is a transmembrane protein localized to the endoplasmic reticulum (ER).[9][10] Upon synthesis, STING forms a homodimer, and it is this dimeric conformation that is essential for ligand binding.[2][11]
The binding of c-di-GMP occurs within a V-shaped cleft formed at the interface of the STING dimer's cytosolic C-terminal domain (CTD).[11][12] Structural studies have revealed that the interaction is stabilized by a network of direct and solvent-mediated hydrogen bonds.[11][12] A conserved tyrosine residue within the binding pocket plays a crucial role by stacking with the guanine bases of c-di-GMP.[11][12] This binding event induces a significant conformational change in STING, leading to its activation.[13][14]
Quantitative Binding Data
The affinity of c-di-GMP for STING has been quantified using various biophysical techniques. These values are critical for understanding the sensitivity of the pathway and for the development of synthetic ligands.
| Parameter | Value | Method | Species | STING Construct | Reference |
| Dissociation Constant (Kd) | ~5 µM | Isothermal Titration Calorimetry (ITC) | Human | C-terminal Domain (residues 149-341) | [11] |
| Dissociation Constant (Kd) | ~5 µM | Equilibrium Dialysis | Not Specified | C-terminal Domain | [2] |
| Dissociation Constant (Kd) | ~2.4 µM | Isothermal Titration Calorimetry (ITC) | Human | Residues 155-379 | [11] |
| Binding Stoichiometry | 1 molecule c-di-GMP per 2 molecules of STING | Equilibrium Dialysis | Not Specified | C-terminal Domain | [2] |
The STING Signaling Cascade
Upon binding of c-di-GMP and the subsequent conformational change, STING translocates from the ER to the Golgi apparatus.[10][15] This relocalization is a critical step for the recruitment and activation of downstream signaling components.
The primary kinase recruited to the activated STING complex is TANK-binding kinase 1 (TBK1).[9][16][17] STING acts as a scaffold, bringing TBK1 into close proximity with its substrate, the transcription factor Interferon Regulatory Factor 3 (IRF3).[9][18] TBK1 then phosphorylates both STING itself and IRF3.[10][16][18]
Phosphorylated IRF3 forms a homodimer and translocates to the nucleus, where it drives the transcription of type I interferons (IFN-α and IFN-β) and other pro-inflammatory cytokines.[11][16][19] The production of type I IFNs is a hallmark of STING activation and is essential for establishing an antiviral state in surrounding cells and for shaping the adaptive immune response.[20]
In addition to the TBK1-IRF3 axis, STING activation can also lead to the activation of the NF-κB pathway, further contributing to the pro-inflammatory response.[21][22]
Figure 1. The c-di-GMP-STING signaling pathway.
Downstream Cellular Responses
The activation of the STING pathway by c-di-GMP culminates in a robust innate immune response characterized by:
-
Induction of Type I Interferons: As detailed above, this is a primary outcome that establishes a broad antiviral state.
-
Production of Pro-inflammatory Cytokines and Chemokines: These molecules recruit and activate other immune cells, such as macrophages, dendritic cells, and T cells, to the site of infection.[5][23]
-
Enhanced Antigen Presentation: STING activation can promote the maturation of dendritic cells, leading to more effective presentation of antigens to T cells and bridging the innate and adaptive immune responses.
-
Antitumor Immunity: The STING pathway is a key player in antitumor immunity.[24][25] Activation of STING within the tumor microenvironment can lead to the recruitment of cytotoxic T lymphocytes and promote tumor cell killing.[7]
Implications for Drug Development
The central role of the c-di-GMP-STING pathway in immunity has made it an attractive target for therapeutic intervention.
-
STING Agonists: Synthetic analogs of c-di-GMP and other CDNs are being developed as potent STING agonists.[26] These molecules have shown promise as:
-
Vaccine Adjuvants: By potently activating the innate immune system, STING agonists can enhance the efficacy of vaccines.[23]
-
Cancer Immunotherapies: Intratumoral administration of STING agonists can convert "cold" tumors (lacking immune infiltration) into "hot" tumors that are responsive to immunotherapy.[7][27]
-
-
STING Antagonists: In certain autoimmune diseases, such as systemic lupus erythematosus, inappropriate activation of the STING pathway is implicated in the pathology. Therefore, the development of STING inhibitors is an active area of research for treating these conditions.[8]
Experimental Protocols
Key Experiment: In Vitro STING Activation Assay
This protocol describes a common method to assess the activation of the STING pathway in cultured cells by measuring the downstream production of IFN-β.[28][29][30][31]
1. Cell Culture and Stimulation:
-
Cell Line: HEK293T cells are commonly used as they have low endogenous STING expression, allowing for the study of exogenously expressed STING.
-
Transfection:
-
Seed HEK293T cells in a 24-well plate.
-
Co-transfect the cells with plasmids encoding:
-
Human STING
-
An IFN-β promoter-driven luciferase reporter
-
A constitutively active Renilla luciferase plasmid (for normalization).
-
-
Allow cells to express the proteins for 18-24 hours.
-
-
Stimulation:
-
Prepare a solution of c-di-GMP in an appropriate buffer.
-
Add the c-di-GMP solution to the cells at various concentrations. Include an untreated control.
-
Incubate for an additional 18-24 hours.
-
2. Luciferase Assay:
-
Cell Lysis: Wash the cells with PBS and lyse them using a passive lysis buffer.
-
Measurement:
-
Transfer the cell lysate to a luminometer-compatible plate.
-
Measure the firefly luciferase activity (IFN-β promoter activity).
-
Measure the Renilla luciferase activity (for normalization).
-
-
Data Analysis:
-
Calculate the relative luciferase units (RLU) by dividing the firefly luciferase signal by the Renilla luciferase signal for each well.
-
Plot the RLU against the concentration of c-di-GMP to determine the dose-response curve.
-
Figure 2. Workflow for an in vitro STING activation assay.
Key Experiment: c-di-GMP Binding Assay (Isothermal Titration Calorimetry)
ITC is a powerful technique to directly measure the binding affinity, stoichiometry, and thermodynamic parameters of the interaction between c-di-GMP and STING.[11]
1. Protein and Ligand Preparation:
-
Protein: Purify the STING C-terminal domain (CTD) using standard chromatography techniques. Dialyze the purified protein extensively against the ITC buffer.
-
Ligand: Dissolve c-di-GMP in the same ITC buffer.
2. ITC Experiment:
-
Instrument Setup:
-
Load the purified STING CTD into the sample cell of the ITC instrument.
-
Load the c-di-GMP solution into the injection syringe.
-
-
Titration:
-
Perform a series of small, sequential injections of c-di-GMP into the STING solution while monitoring the heat change.
-
Include a control titration of c-di-GMP into buffer alone to account for the heat of dilution.
-
3. Data Analysis:
-
Integrate the heat change peaks for each injection.
-
Subtract the heat of dilution from the raw data.
-
Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to determine the dissociation constant (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction.
Key Experiment: Measurement of Cellular c-di-GMP Levels
Quantifying the intracellular concentration of c-di-GMP is crucial for understanding its role in bacterial physiology and its availability to activate the host STING pathway. High-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) is a highly sensitive and accurate method for this purpose.[32][33][34]
1. Sample Preparation:
-
Bacterial Culture: Grow the bacterial strain of interest under the desired conditions.
-
Extraction:
-
Rapidly harvest the bacterial cells.
-
Extract the nucleotides using a suitable solvent (e.g., a mixture of acetonitrile, methanol, and water).
-
Centrifuge to remove cell debris and collect the supernatant.
-
2. HPLC-MS Analysis:
-
Chromatography: Separate the nucleotides in the extract using a reversed-phase HPLC column.
-
Mass Spectrometry:
-
Ionize the eluting compounds using electrospray ionization (ESI).
-
Detect and quantify c-di-GMP using a mass spectrometer, often in multiple reaction monitoring (MRM) mode for high specificity and sensitivity.
-
3. Quantification:
-
Generate a standard curve using known concentrations of a purified c-di-GMP standard.
-
Determine the concentration of c-di-GMP in the bacterial extracts by comparing their peak areas to the standard curve.
Conclusion
The discovery of the direct link between the bacterial second messenger c-di-GMP and the mammalian STING pathway has unveiled a fundamental mechanism of innate immune surveillance. This pathway represents a critical nexus where host and pathogen signaling intersect, with profound implications for infectious disease, oncology, and autoimmunity. A thorough understanding of the molecular details, quantitative parameters, and experimental methodologies outlined in this guide is essential for researchers and drug developers aiming to harness the therapeutic potential of this powerful immune signaling axis. The continued exploration of the c-di-GMP-STING interface promises to yield novel strategies for modulating immune responses and improving human health.
References
- 1. Binding of bacterial secondary messenger molecule c di-GMP is a STING operation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. STING is a direct innate immune sensor of cyclic-di-GMP - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cyclic di-GMP sensing via the innate immune signaling protein STING - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cyclic Dimeric Guanosine Monophosphate: Activation and Inhibition of Innate Immune Response - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. journals.asm.org [journals.asm.org]
- 7. Frontiers | Clinical applications of STING agonists in cancer immunotherapy: current progress and future prospects [frontiersin.org]
- 8. mdpi.com [mdpi.com]
- 9. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 10. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 11. Structure of STING bound to c-di-GMP Reveals the Mechanism of Cyclic Dinucleotide Recognition by the Immune System - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Structure of STING bound to cyclic di-GMP reveals the mechanism of cyclic dinucleotide recognition by the immune system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Frontiers | Activation of STING Based on Its Structural Features [frontiersin.org]
- 15. researchgate.net [researchgate.net]
- 16. Current understanding of the cGAS-STING signaling pathway: Structure, regulatory mechanisms, and related diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 17. STING Specifies IRF3 Phosphorylation by TBK1 in the Cytosolic DNA Signaling Pathway | Semantic Scholar [semanticscholar.org]
- 18. STING Specifies IRF3 phosphorylation by TBK1 in the Cytosolic DNA Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 19. The cGAS–STING Pathway in Dementia: An Emerging Mechanism of Neuroinflammation | MDPI [mdpi.com]
- 20. cGAS–STING cytosolic DNA sensing pathway - Wikipedia [en.wikipedia.org]
- 21. pnas.org [pnas.org]
- 22. TBK1 recruitment to STING activates both IRF3 and NF-kappaB that mediate immune defense against tumors and viral infections [cancer.fr]
- 23. Stimulation of Innate Immunity by In Vivo Cyclic di-GMP Synthesis Using Adenovirus - PMC [pmc.ncbi.nlm.nih.gov]
- 24. STING activator c-di-GMP enhances the anti-tumor effects of peptide vaccines in melanoma-bearing mice - PMC [pmc.ncbi.nlm.nih.gov]
- 25. augusta.elsevierpure.com [augusta.elsevierpure.com]
- 26. mdpi.com [mdpi.com]
- 27. Clinical applications of STING agonists in cancer immunotherapy: current progress and future prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Protocol to induce and assess cGAS-STING pathway activation in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Methods of Assessing STING Activation and Trafficking - PMC [pmc.ncbi.nlm.nih.gov]
- 30. benchchem.com [benchchem.com]
- 31. researchgate.net [researchgate.net]
- 32. Tracking the homeostasis of second messenger cyclic-di-GMP in bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 33. researchgate.net [researchgate.net]
- 34. researchgate.net [researchgate.net]
The Conductor of Virulence: A Technical Guide to Cyclic-di-GMP in the Lifecycle of Pathogenic Bacteria
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Cyclic dimeric guanosine monophosphate (c-di-GMP) has emerged from relative obscurity to become recognized as a critical second messenger governing the lifestyles of a vast array of pathogenic bacteria.[1] This small molecule acts as a central hub, integrating environmental and cellular signals to orchestrate a switch between motile, planktonic states and sessile, biofilm-forming communities.[2][3][4] High intracellular concentrations of c-di-GMP are generally associated with increased biofilm formation, adhesion, and the production of exopolysaccharides, while low levels promote motility and virulence factor expression, contributing to acute infections.[5][6][7] The intricate network of enzymes responsible for the synthesis and degradation of c-di-GMP, along with its diverse effector proteins, presents a rich landscape of potential targets for novel anti-infective therapies.[8][9][10][11] This guide provides an in-depth technical overview of the core principles of c-di-GMP signaling in pathogenic bacteria, methodologies for its study, and its implications for drug development.
The Core Signaling Pathway: Synthesis, Degradation, and Regulation
The intracellular concentration of c-di-GMP is meticulously controlled by the opposing activities of two main classes of enzymes: diguanylate cyclases (DGCs) and phosphodiesterases (PDEs).[12][13]
-
Synthesis: DGCs, characterized by a conserved GGDEF domain, catalyze the condensation of two guanosine triphosphate (GTP) molecules to form c-di-GMP.[12][14] Many bacteria possess multiple DGCs, often fused to various sensory domains that perceive diverse environmental signals such as nutrient availability, oxygen levels, and cell-cell communication signals.[4][5]
-
Degradation: PDEs are responsible for the hydrolysis of c-di-GMP. They are typically characterized by the presence of either an EAL or an HD-GYP domain.[12][14] EAL domain-containing PDEs break down c-di-GMP into linear 5'-phosphoguanylyl-(3'->5')-guanosine (pGpG), while HD-GYP domain PDEs can further degrade it to two molecules of GMP.[7][13]
The balance between DGC and PDE activity dictates the global and local concentrations of c-di-GMP, thereby fine-tuning bacterial behavior in response to changing environments.[15]
References
- 1. Cyclic di-GMP: the First 25 Years of a Universal Bacterial Second Messenger - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biofilms and Cyclic di-GMP (c-di-GMP) Signaling: Lessons from Pseudomonas aeruginosa and Other Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanisms of Cyclic-di-GMP Signaling in Bacteria | Annual Reviews [annualreviews.org]
- 4. journals.asm.org [journals.asm.org]
- 5. journals.asm.org [journals.asm.org]
- 6. Roles of Cyclic Diguanylate in the Regulation of Bacterial Pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. annualreviews.org [annualreviews.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Targeting c-di-GMP Signaling, Biofilm Formation, and Bacterial Motility with Small Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Cyclic-di-GMP regulation of virulence in bacterial pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cyclic di-GMP signalling and the regulation of bacterial virulence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. news-medical.net [news-medical.net]
- 15. c-di-GMP-mediated regulation of virulence and biofilm formation - PubMed [pubmed.ncbi.nlm.nih.gov]
The Architect of Bacterial Lifestyles: A Technical Guide to Cyclic-di-GMP Signaling
A Deep Dive into the Core Mechanisms of a Universal Bacterial Second Messenger for Researchers, Scientists, and Drug Development Professionals
Introduction
First identified in 1987 as an allosteric activator of cellulose synthase in Gluconacetobacter xylinus, bis-(3'-5')-cyclic dimeric guanosine monophosphate (c-di-GMP) has emerged from relative obscurity to become recognized as a ubiquitous and critical second messenger in the bacterial kingdom.[1] This small molecule plays a pivotal role in a fundamental bacterial "decision": the transition between a motile, planktonic lifestyle and a sessile, community-based existence within a biofilm.[1][2][3] High intracellular concentrations of c-di-GMP are generally associated with increased biofilm formation, adhesion, and virulence, while low levels promote motility and dispersal.[1][2][4] This intricate signaling network is governed by the coordinated actions of two opposing enzyme families: diguanylate cyclases (DGCs) that synthesize c-di-GMP, and phosphodiesterases (PDEs) that degrade it. The profound influence of c-di-GMP on bacterial behavior, including pathogenicity, makes its signaling pathways a compelling target for the development of novel antimicrobial and anti-biofilm therapeutics.
This technical guide provides an in-depth exploration of the foundational research on c-di-GMP, presenting key quantitative data, detailed experimental protocols, and visual representations of the core signaling pathways to aid researchers and drug development professionals in this dynamic field.
The Core Signaling Pathway: Synthesis, Degradation, and Reception
The intracellular concentration of c-di-GMP is meticulously controlled by the antagonistic activities of DGCs and PDEs. These enzymes are often multi-domain proteins that couple the detection of specific environmental or cellular signals to the production or hydrolysis of c-di-GMP.
Synthesis of c-di-GMP: Diguanylate cyclases (DGCs) catalyze the condensation of two GTP molecules to form c-di-GMP.[5] These enzymes are characterized by the presence of a conserved GGDEF domain, named after a signature amino acid motif.[5]
Degradation of c-di-GMP: Phosphodiesterases (PDEs) are responsible for the degradation of c-di-GMP. They hydrolyze the cyclic dinucleotide into either linear 5'-phosphoguanylyl-(3'-5')-guanosine (pGpG) or two molecules of GMP.[5] PDEs are identified by the presence of a conserved EAL or HD-GYP domain.[5]
Effector-Mediated Responses: The cellular effects of c-di-GMP are mediated by a diverse array of effector molecules that bind to it with high specificity. These effectors include PilZ domain-containing proteins, which undergo conformational changes upon c-di-GMP binding to regulate motility and other functions, and riboswitches, which are structured RNA elements in the 5' untranslated region of mRNAs that control gene expression in response to c-di-GMP binding.[6]
Quantitative Insights into c-di-GMP Signaling
The cellular concentration of c-di-GMP, the binding affinities of its effectors, and the kinetic parameters of its metabolic enzymes are critical determinants of the physiological response. The following tables summarize key quantitative data from foundational studies.
Table 1: Intracellular Concentrations of c-di-GMP
| Bacterial Species | Condition | c-di-GMP Concentration (pmol/mg total protein) | Reference |
| Pseudomonas aeruginosa | Planktonic | < 30 | [4][7] |
| Pseudomonas aeruginosa | Biofilm | 75 - 110 | [4][7] |
| Vibrio cholerae | Low Cell Density | Higher | [3] |
| Vibrio cholerae | High Cell Density | Lower | [3] |
| Caulobacter crescentus | Swarmer Cell (G1 phase) | Low | [8] |
| Caulobacter crescentus | Stalked Cell (S phase) | High | [8] |
| Anabaena sp. PCC 7120 | Wild Type | 0.078 ± 0.014 nmol/mg protein | [9] |
Table 2: Dissociation Constants (Kd) of c-di-GMP Effectors
| Effector Protein/RNA | Organism | Kd (µM) | Reference |
| YcgR (PilZ domain) | Escherichia coli | 0.84 | [10] |
| CdgR | Anabaena sp. PCC 7120 | 0.18 | [9] |
| TDE0214 (PilZ domain) | Treponema denticola | 1.73 ± 0.24 | [11] |
| FleQ | Pseudomonas aeruginosa | 15 - 20 | [4] |
| c-di-GMP-I Riboswitch | Various | 0.016 | [1] |
Table 3: Kinetic Parameters of Diguanylate Cyclases (DGCs) and Phosphodiesterases (PDEs)
| Enzyme | Organism | Type | Km (µM) | kcat (s-1) | Reference |
| WspR | Pseudomonas aeruginosa | DGC | N/A | N/A | [12] |
| PleD | Caulobacter crescentus | DGC | N/A | N/A | [13] |
| RocR | Pseudomonas aeruginosa | PDE | N/A | >105-fold decrease in kcat for E352A mutant | [14] |
Key Experimental Methodologies
The study of c-di-GMP signaling relies on a variety of specialized experimental techniques. Below are detailed protocols for some of the most critical assays.
Quantification of Intracellular c-di-GMP by HPLC-MS/MS
This method allows for the precise measurement of c-di-GMP levels in bacterial cells.
1. Cell Harvesting and Nucleotide Extraction:
-
Grow bacterial cultures to the desired cell density and under specific experimental conditions.
-
Rapidly harvest a defined volume of culture by centrifugation at 4°C.
-
Immediately resuspend the cell pellet in an ice-cold extraction buffer (e.g., 40:40:20 methanol:acetonitrile:water with 0.1 N formic acid).[1]
-
Incubate at -20°C for at least 1 hour to ensure complete cell lysis and nucleotide extraction.[1]
-
Centrifuge to pellet cell debris and transfer the supernatant to a new tube.
-
Neutralize the extract with a buffer such as ammonium bicarbonate and dry under vacuum.[1]
-
Resuspend the dried extract in a defined volume of HPLC-grade water.[1]
2. HPLC-MS/MS Analysis:
-
Separate the nucleotide extract using a reverse-phase C18 column on an HPLC system.
-
A typical gradient involves solvents such as methanol and ammonium acetate.
-
The eluent is directed into a tandem mass spectrometer for detection and quantification.
-
c-di-GMP is identified and quantified based on its specific mass-to-charge ratio (m/z) and fragmentation pattern.
-
A standard curve generated with known concentrations of purified c-di-GMP is used for absolute quantification.
-
Normalize the quantified c-di-GMP levels to the total protein concentration or cell number of the initial sample.
In Vitro Diguanylate Cyclase (DGC) Activity Assay
This assay measures the enzymatic activity of a purified DGC.
1. Reaction Setup:
-
Prepare a reaction buffer containing Tris-HCl, NaCl, and MgCl₂.
-
Add the purified DGC enzyme to the reaction buffer.
-
Initiate the reaction by adding the substrate, GTP. For radioactive assays, [α-³²P]GTP is used.[15]
-
Incubate the reaction at the optimal temperature for the enzyme.
2. Reaction Termination and Analysis:
-
Stop the reaction at various time points by adding EDTA or by heat inactivation.
-
Separate the reaction products (c-di-GMP) from the substrate (GTP) using thin-layer chromatography (TLC).[15]
-
Visualize and quantify the amount of c-di-GMP produced using phosphorimaging for radioactive assays or by excising the spot and scintillation counting.
-
Alternatively, non-radioactive methods coupled with HPLC can be used for product quantification.
In Vitro Phosphodiesterase (PDE) Activity Assay using a Fluorescent Analog
This method utilizes a fluorescent c-di-GMP analog, MANT-c-di-GMP, to monitor PDE activity in real-time.[4][7]
1. Reaction Setup:
-
Prepare a reaction buffer containing Tris-HCl, NaCl, and a divalent cation like Mg²⁺ or Mn²⁺.
-
Add the purified PDE enzyme to the buffer.
-
Add the fluorescent substrate, MANT-c-di-GMP.
2. Real-time Fluorescence Measurement:
-
Monitor the decrease in fluorescence over time as the MANT-c-di-GMP is hydrolyzed by the PDE.
-
The rate of fluorescence decay is proportional to the PDE activity.
-
This method is suitable for high-throughput screening of PDE inhibitors or activators.[4]
Biotinylated c-di-GMP Pull-Down Assay for Effector Identification
This technique is used to identify proteins that bind to c-di-GMP.[6][8][16]
1. Incubation and Capture:
-
Incubate a bacterial cell lysate or a purified protein with biotinylated c-di-GMP.
-
Add streptavidin-coated magnetic beads to the mixture. The high affinity of streptavidin for biotin will capture the biotinylated c-di-GMP and any proteins bound to it.[16]
2. Washing and Elution:
-
Use a magnet to immobilize the beads and wash away non-specifically bound proteins.
-
Elute the c-di-GMP-binding proteins from the beads, for example, by boiling in SDS-PAGE sample buffer.
3. Identification:
-
Separate the eluted proteins by SDS-PAGE.
-
Identify the proteins of interest by Western blotting using specific antibodies or by mass spectrometry for the discovery of novel effectors.
-
Competition assays with non-biotinylated c-di-GMP can be performed to confirm the specificity of the interaction.[16]
Conclusion and Future Directions
The foundational research on c-di-GMP has unequivocally established it as a master regulator of bacterial lifestyle transitions. The intricate network of DGCs, PDEs, and effector proteins allows bacteria to integrate a multitude of environmental and cellular signals to orchestrate complex behaviors. The quantitative data and experimental protocols outlined in this guide provide a solid foundation for further research in this field.
Future research will likely focus on several key areas:
-
Deciphering the complexity of c-di-GMP signaling networks: Many bacteria possess a large number of DGCs and PDEs, and understanding how these enzymes are spatially and temporally regulated to control specific downstream pathways remains a major challenge.
-
Identification of novel c-di-GMP effectors: Expanding the repertoire of known c-di-GMP binding proteins and RNA riboswitches will provide a more complete picture of the cellular processes under the control of this second messenger.
-
Development of c-di-GMP-targeted therapeutics: Given the critical role of c-di-GMP in biofilm formation and virulence, the enzymes and effectors of this pathway represent promising targets for the development of new drugs to combat bacterial infections.
A thorough understanding of the core principles of c-di-GMP signaling, as detailed in this guide, is essential for advancing these exciting areas of research and translating this fundamental knowledge into practical applications for human health and industry.
References
- 1. Differential analog binding by two classes of c-di-GMP riboswitches - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. journals.asm.org [journals.asm.org]
- 4. Controlling biofilm development through cyclic di-GMP signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. c-di-GMP [riboswitch.ribocentre.org]
- 6. researchgate.net [researchgate.net]
- 7. Biofilms and Cyclic di-GMP (c-di-GMP) Signaling: Lessons from Pseudomonas aeruginosa and Other Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Bi-modal Distribution of the Second Messenger c-di-GMP Controls Cell Fate and Asymmetry during the Caulobacter Cell Cycle | PLOS Genetics [journals.plos.org]
- 9. researchgate.net [researchgate.net]
- 10. The PilZ domain is a receptor for the second messenger c-di-GMP: the PilZ domain protein YcgR controls motility in enterobacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. biorxiv.org [biorxiv.org]
- 12. Identification of Small Molecules That Antagonize Diguanylate Cyclase Enzymes To Inhibit Biofilm Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. journals.asm.org [journals.asm.org]
- 14. journals.asm.org [journals.asm.org]
- 15. pnas.org [pnas.org]
- 16. Bile Acids and Bicarbonate Inversely Regulate Intracellular Cyclic di-GMP in Vibrio cholerae - PMC [pmc.ncbi.nlm.nih.gov]
The Pivotal Role of Cyclic-di-GMP in Orchestrating Bacterial Cell Cycle Progression: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The intricate process of bacterial cell division, a cornerstone of microbial proliferation and survival, is tightly regulated by a complex network of signaling molecules. Among these, the second messenger cyclic dimeric guanosine monophosphate (c-di-GMP) has emerged as a critical modulator, exerting profound control over the temporal and spatial coordination of cell cycle events. This in-depth technical guide explores the multifaceted impact of c-di-GMP on bacterial cell cycle progression, with a particular focus on the well-established model organism Caulobacter crescentus. It provides a comprehensive overview of the core signaling pathways, quantitative data on c-di-GMP's influence, and detailed methodologies for key experiments, aiming to equip researchers with the knowledge to investigate and potentially target this crucial regulatory hub.
Core Concepts: C-di-GMP as a Bacterial Cyclin-Like Molecule
In eukaryotes, the cell cycle is driven by the oscillating activity of cyclin-dependent kinases (CDKs). While bacteria lack direct homologues of cyclins and CDKs, c-di-GMP has been shown to function as a cyclin-like molecule in some bacteria, with its fluctuating intracellular concentrations dictating the progression through different cell cycle stages.[1] The synthesis and degradation of c-di-GMP are tightly controlled by two classes of enzymes: diguanylate cyclases (DGCs) containing a GGDEF domain, which synthesize c-di-GMP from two GTP molecules, and phosphodiesterases (PDEs) with either EAL or HD-GYP domains, which degrade c-di-GMP.[2][3][4] The interplay between these enzymes creates dynamic intracellular pools of c-di-GMP that are crucial for timely cell cycle transitions.
The C-di-GMP Signaling Network in Caulobacter crescentus Cell Cycle Control
Caulobacter crescentus exhibits an asymmetric cell division, producing a motile "swarmer" cell and a sessile "stalked" cell. This developmental program is intricately linked to cell cycle progression and is a paradigm for understanding c-di-GMP-mediated regulation.
G1-S Transition: A C-di-GMP-Mediated Switch
A key event regulated by c-di-GMP is the transition from the G1 to the S phase.[1] In swarmer cells (G1 phase), the master cell cycle regulator CtrA is active and represses the initiation of DNA replication. For the cell cycle to proceed, CtrA must be proteolytically removed. This process is initiated by an upshift in c-di-GMP levels.[1][5]
The signaling cascade involves several key proteins:
-
PleD: A diguanylate cyclase that becomes active upon phosphorylation and localizes to the differentiating pole of the swarmer cell.[6] Its activity contributes to the increase in c-di-GMP concentration.
-
CckA: An essential cell cycle kinase that can act as both a kinase and a phosphatase.[1] C-di-GMP directly binds to CckA, inhibiting its kinase activity and stimulating its phosphatase activity.[1]
-
CtrA: The replication initiation inhibitor whose degradation is essential for the onset of S phase.
-
PopA: A c-di-GMP effector protein that, upon binding to c-di-GMP, localizes to the cell pole and facilitates the degradation of CtrA by the ClpXP protease.[7][8]
The rise in c-di-GMP during the G1-S transition effectively flips a switch in the CckA protein, leading to a signaling cascade that culminates in the removal of the CtrA replication block.[1]
Quantitative Data on C-di-GMP's Impact
The precise intracellular concentration of c-di-GMP is critical for its regulatory function. While obtaining exact quantitative data for specific cell cycle stages remains a technical challenge, studies have provided valuable insights into the dynamic range of c-di-GMP concentrations and their phenotypic consequences.
| Organism | Condition/Mutant | c-di-GMP Concentration (µM) | Observed Phenotype/Effect | Reference |
| Vibrio cholerae | Wild-type (LB medium, OD600 1.0) | 0.5 - 2 | Basal level | [9] |
| Vibrio cholerae | ΔhapR mutant (locked in low-cell-density state) | ~8 - 10 | Increased biofilm formation | [9] |
| Dickeya zeae EC1 | Wild-type | - | Normal swimming motility | [10] |
| Dickeya zeae EC1 | c-di-GMP levels increased ~2-fold | - | Swimming motility decreased by ~2-fold | [10] |
| Dickeya zeae EC1 | c-di-GMP levels increased ~4-fold | - | Almost non-motile (10% of wild-type swimming) | [10] |
| Dickeya zeae EC1 | c-di-GMP levels dropped by ~75% | - | Swimming motility increased over 4-fold | [10] |
Detailed Experimental Protocols
Investigating the role of c-di-GMP in the bacterial cell cycle requires a combination of sophisticated techniques. Below are detailed methodologies for key experiments.
Quantification of Intracellular c-di-GMP by HPLC-MS/MS
This method allows for the precise and sensitive quantification of c-di-GMP from bacterial cell extracts.[11][12]
1. Cell Lysis and Nucleotide Extraction: a. Grow bacterial cultures to the desired cell density and harvest a defined number of cells by centrifugation at 4°C. b. Wash the cell pellet with ice-cold PBS. c. Resuspend the pellet in an extraction solvent (e.g., a mixture of acetonitrile, methanol, and water). d. Lyse the cells by bead beating or sonication on ice. e. Centrifuge the lysate at high speed to pellet cell debris. f. Collect the supernatant containing the nucleotides.
2. HPLC-MS/MS Analysis: a. Use a liquid chromatography system coupled to a triple quadrupole mass spectrometer. b. Separate the nucleotides on a suitable reverse-phase column (e.g., C18) using a gradient of aqueous and organic mobile phases. c. Detect and quantify c-di-GMP using multiple reaction monitoring (MRM) mode, monitoring for the specific precursor-to-product ion transitions of c-di-GMP. d. Generate a standard curve using known concentrations of pure c-di-GMP to quantify the amount in the samples. e. Normalize the c-di-GMP amount to the total protein concentration or cell number of the initial sample.
Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq)
ChIP-seq is a powerful technique to identify the genome-wide binding sites of DNA-binding proteins, such as transcription factors regulated by c-di-GMP.[13][14][15][16]
1. Cross-linking and Chromatin Preparation: a. Grow bacterial cells to the desired growth phase and cross-link protein-DNA complexes by adding formaldehyde directly to the culture. b. Quench the cross-linking reaction with glycine. c. Harvest and wash the cells. d. Lyse the cells and shear the chromatin to fragments of 200-500 bp using sonication.
2. Immunoprecipitation: a. Incubate the sheared chromatin with an antibody specific to the target protein (e.g., a c-di-GMP-responsive transcription factor). b. Add protein A/G magnetic beads to capture the antibody-protein-DNA complexes. c. Wash the beads extensively to remove non-specific binding.
3. DNA Purification and Sequencing: a. Elute the protein-DNA complexes from the beads and reverse the cross-links by heating. b. Treat with proteinase K to digest the proteins. c. Purify the immunoprecipitated DNA. d. Prepare a sequencing library from the purified DNA and sequence it using a high-throughput sequencing platform.
4. Data Analysis: a. Align the sequencing reads to the reference bacterial genome. b. Identify regions of the genome that are enriched in the immunoprecipitated sample compared to a control sample (input DNA). c. Perform peak calling to identify the specific binding sites of the target protein.
Bacterial Two-Hybrid (B2H) System for Protein-Protein Interactions
The B2H system is used to investigate interactions between proteins in vivo, for example, between a c-di-GMP binding protein and its target.[17][18][19][20][21]
1. Plasmid Construction: a. Clone the gene encoding the "bait" protein in-frame with a DNA-binding domain (e.g., the λcI repressor) in a "bait" plasmid. b. Clone the gene encoding the "prey" protein in-frame with a transcription activation domain (e.g., the α-subunit of RNA polymerase) in a "prey" plasmid.
2. Transformation and Reporter Strain: a. Co-transform a suitable E. coli reporter strain (lacking the corresponding transcription factor domains) with the bait and prey plasmids. b. The reporter strain contains reporter genes (e.g., lacZ, HIS3) under the control of a promoter that is recognized by the reconstituted transcription factor.
3. Interaction Assay: a. Plate the transformed cells on selective minimal medium lacking essential nutrients (e.g., histidine) and containing a chromogenic substrate (e.g., X-gal). b. If the bait and prey proteins interact, the DNA-binding and activation domains are brought into close proximity, reconstituting a functional transcription factor. c. This functional transcription factor then activates the expression of the reporter genes, allowing for cell growth on the selective medium and the development of a colorimetric signal (e.g., blue colonies on X-gal plates).
Future Directions and Therapeutic Implications
The central role of c-di-GMP in controlling the bacterial cell cycle makes it an attractive target for the development of novel antimicrobial agents. By disrupting the intricate spatiotemporal regulation of c-di-GMP signaling, it may be possible to interfere with bacterial proliferation and virulence. Future research will likely focus on:
-
High-resolution mapping of c-di-GMP microdomains: Understanding the localized pools of c-di-GMP within the cell and how they are established and maintained.
-
Identification of novel c-di-GMP effectors: Discovering new proteins and RNA molecules that are regulated by c-di-GMP and their roles in the cell cycle.
-
Development of specific inhibitors: Designing small molecules that can selectively target DGCs or PDEs to manipulate c-di-GMP levels and disrupt cell cycle progression.
References
- 1. Cyclic di-GMP acts as a cell cycle oscillator to drive chromosome replication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. news-medical.net [news-medical.net]
- 3. academic.oup.com [academic.oup.com]
- 4. The global regulation of c‐di‐GMP and cAMP in bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cyclic di-GMP: the First 25 Years of a Universal Bacterial Second Messenger - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. The bacterial second messenger c-di-GMP: Probing interactions with protein and RNA binding partners using cyclic dinucleotide analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Quantification of high-specificity cyclic diguanylate signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. journals.asm.org [journals.asm.org]
- 11. Tracking the homeostasis of second messenger cyclic-di-GMP in bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. ChIP-Seq for Genome-Scale Analysis of Bacterial DNA-Binding Proteins | Springer Nature Experiments [experiments.springernature.com]
- 14. Defining Bacterial Regulons Using ChIP-seq Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Defining bacterial regulons using ChIP-seq - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. creative-biolabs.com [creative-biolabs.com]
- 18. A Bacterial Adenylate Cyclase-Based Two-Hybrid System Compatible with Gateway® Cloning - PMC [pmc.ncbi.nlm.nih.gov]
- 19. agilent.com [agilent.com]
- 20. Protein–Protein Interaction: Bacterial Two Hybrid | Springer Nature Experiments [experiments.springernature.com]
- 21. Protein-Protein Interaction: Bacterial Two-Hybrid - PubMed [pubmed.ncbi.nlm.nih.gov]
Core Principles of Cyclic-di-GMP Signaling Networks: An In-depth Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Cyclic di-GMP (bis-(3'-5')-cyclic dimeric guanosine monophosphate) has emerged as a ubiquitous and critical second messenger in bacteria, orchestrating complex cellular processes and lifestyle transitions. This technical guide provides a comprehensive overview of the fundamental principles governing c-di-GMP signaling networks. It delves into the enzymatic synthesis and degradation of c-di-GMP, the diverse array of effector molecules that translate the signal into cellular action, and the intricate regulatory circuits that fine-tune these processes. This document is intended to serve as a detailed resource, offering not only a conceptual framework but also practical, quantitative data and experimental protocols to aid in the research and development of novel therapeutics targeting bacterial signaling.
Introduction to Cyclic-di-GMP Signaling
Cyclic di-GMP is a key intracellular signaling molecule that governs the transition between motile, planktonic lifestyles and sessile, biofilm-associated communities in a vast number of bacterial species.[1][2][3][4] High intracellular concentrations of c-di-GMP generally promote sessility, biofilm formation, and the production of extracellular polymeric substances (EPS), while low levels are associated with motility and virulence factor expression in some pathogens.[5][6] The tight regulation of c-di-GMP levels is therefore crucial for bacterial adaptation and survival in diverse environments. The core of the c-di-GMP signaling network consists of three key components: synthesizing enzymes (diguanylate cyclases), degrading enzymes (phosphodiesterases), and effector molecules that bind c-di-GMP to elicit a downstream response.
The c-di-GMP Metabolic Machinery
The intracellular concentration of c-di-GMP is meticulously controlled by the opposing activities of two large and diverse superfamilies of enzymes: diguanylate cyclases (DGCs) and phosphodiesterases (PDEs).
Synthesis of c-di-GMP: Diguanylate Cyclases (DGCs)
Diguanylate cyclases catalyze the condensation of two molecules of guanosine triphosphate (GTP) to form c-di-GMP.[7][8][9] These enzymes are characterized by the presence of a conserved GGDEF domain, named after a highly conserved amino acid motif.[8][10] The GGDEF domain forms a five-stranded beta-sheet surrounded by helices and requires the dimerization of two domains to form a catalytically competent active site.[8][10] The activity of DGCs is often regulated by N-terminal sensory domains that perceive a wide range of environmental and cellular signals, such as light, oxygen, redox state, and small molecules.[11][12]
Degradation of c-di-GMP: Phosphodiesterases (PDEs)
The degradation of c-di-GMP is carried out by phosphodiesterases, which hydrolyze the cyclic dinucleotide. There are two major families of c-di-GMP-specific PDEs, distinguished by their catalytic domains:
-
EAL Domain PDEs: These enzymes contain a conserved EAL domain (named after the glutamate-alanine-leucine motif) and hydrolyze c-di-GMP to the linear dinucleotide 5'-phosphoguanylyl-(3'-5')-guanosine (pGpG).[1][8][13] The pGpG is then further broken down into two molecules of GMP by other cellular nucleases.[1]
-
HD-GYP Domain PDEs: This family of enzymes possesses a conserved HD-GYP domain and directly hydrolyzes c-di-GMP into two molecules of GMP.[1][8] These enzymes are metal-dependent phosphohydrolases.[1][14]
Similar to DGCs, the activity of PDEs is frequently modulated by associated sensory domains, allowing for the integration of various signals to control c-di-GMP degradation.
c-di-GMP Effectors: Translating the Signal
Once synthesized, c-di-GMP exerts its regulatory effects by binding to a diverse range of effector molecules, which can be proteins or RNA elements. This binding allosterically modulates the activity or function of the effector, leading to a specific cellular response.
Protein-Based Effectors
-
PilZ Domains: This is one of the most widespread and well-characterized families of c-di-GMP binding proteins.[15][16] PilZ domains are typically found in proteins associated with motility, exopolysaccharide production, and cell division. Binding of c-di-GMP induces a conformational change in the PilZ domain, which then modulates the activity of an associated output domain or protein partner.
-
Degenerate GGDEF and EAL Domains: Interestingly, some proteins contain catalytically inactive (degenerate) GGDEF or EAL domains that have evolved to function as c-di-GMP binding domains.[4][17] These domains often retain the c-di-GMP binding site but lack key catalytic residues. Upon binding c-di-GMP, they can regulate the activity of the protein they are part of or interact with other proteins.
-
Transcription Factors: A growing number of transcription factors have been shown to directly bind c-di-GMP, leading to altered DNA binding affinity and subsequent changes in gene expression.[18] This provides a direct link between c-di-GMP levels and the transcriptional regulation of various cellular processes.
RNA-Based Effectors: Riboswitches
C-di-GMP can also directly regulate gene expression at the post-transcriptional level by binding to specific RNA structures called riboswitches.[19][20][21] These riboswitches are typically located in the 5' untranslated region of mRNAs. Binding of c-di-GMP induces a conformational change in the RNA structure, which can affect transcription termination or translation initiation of the downstream gene.[19][22]
Quantitative Data in c-di-GMP Signaling
The following tables summarize key quantitative parameters of the c-di-GMP signaling network, providing a valuable resource for computational modeling and experimental design.
Table 1: Cellular Concentrations of c-di-GMP in Various Bacteria
| Bacterium | Condition | c-di-GMP Concentration (pmol/mg total protein) | Reference |
| Pseudomonas aeruginosa | Planktonic cells | < 30 | [1] |
| Pseudomonas aeruginosa | Biofilm cells | 75 - 110 | [1] |
| Escherichia coli K-12 | Exponential phase (OD578 = 1) | ~0.7 | [3] |
| Escherichia coli K-12 | Transition to stationary phase (OD578 = 3) | ~1.4 | [3] |
| Caulobacter crescentus | Swarmer cell | Low | [8] |
| Caulobacter crescentus | Stalked cell | High (up to 5x higher than swarmer) | [8] |
Table 2: Kinetic Parameters of Selected Diguanylate Cyclases (DGCs)
| Enzyme (Organism) | Km (GTP) (µM) | kcat (s-1) | Reference |
| WspR (P. aeruginosa) | ~5 | ~0.03 | [23] |
| PleD (C. crescentus) | ~20 | ~0.1 | [23] |
Table 3: Kinetic Parameters of Selected Phosphodiesterases (PDEs)
| Enzyme (Organism) | Km (c-di-GMP) (µM) | kcat (s-1) | Reference |
| RocR (P. aeruginosa) | ~1.5 | ~1.2 | [18] |
| YhjH (E. coli) | ~0.5 | ~0.8 | [12] |
Table 4: Dissociation Constants (Kd) of c-di-GMP for Effector Proteins
| Effector Protein (Organism) | Kd (µM) | Method | Reference |
| PilZ (PA4608) (P. aeruginosa) | ~0.2 | Isothermal Titration Calorimetry | [5] |
| VpsT (Vibrio cholerae) | ~4 | Isothermal Titration Calorimetry | [5] |
| GEMM-I Riboswitch | ~0.01 | In-line probing | [22] |
Key Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate c-di-GMP signaling networks.
Measurement of Diguanylate Cyclase (DGC) Activity
Principle: DGC activity is measured by quantifying the amount of c-di-GMP produced from GTP. This can be achieved using radiolabeled GTP or by chromatographic separation and quantification of the product.
Protocol: Radioactive Assay for DGC Activity [6]
-
Reaction Mixture: Prepare a reaction mixture containing:
-
50 mM Tris-HCl (pH 7.5)
-
10 mM MgCl₂
-
100 mM NaCl
-
1 mM DTT
-
Purified DGC enzyme (e.g., 1-5 µM)
-
[α-³²P]GTP (specific activity ~3000 Ci/mmol) mixed with unlabeled GTP to a final concentration of 50 µM.
-
-
Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 30-60 minutes).
-
Termination: Stop the reaction by adding an equal volume of 0.5 M EDTA.
-
TLC Separation: Spot an aliquot of the reaction mixture onto a polyethyleneimine (PEI) cellulose thin-layer chromatography (TLC) plate.
-
Chromatography: Develop the TLC plate in a solvent system of 1.5 M KH₂PO₄ (pH 3.5).
-
Detection and Quantification: Expose the dried TLC plate to a phosphor screen and visualize using a phosphorimager. The amount of [³²P]c-di-GMP can be quantified by densitometry and compared to a known standard.
Measurement of Phosphodiesterase (PDE) Activity
Principle: PDE activity is determined by measuring the degradation of c-di-GMP into pGpG or GMP. This can be monitored using radiolabeled c-di-GMP or by separating and quantifying the substrate and products using chromatography.
Protocol: Radioactive Assay for PDE Activity [7]
-
Substrate Preparation: Synthesize [³²P]-labeled c-di-GMP in vitro using a purified DGC and [α-³²P]GTP, followed by purification.
-
Reaction Mixture: Prepare a reaction mixture containing:
-
50 mM Tris-HCl (pH 7.5)
-
10 mM MgCl₂ or MnCl₂
-
100 mM NaCl
-
Purified PDE enzyme (e.g., 0.1-1 µM)
-
[³²P]c-di-GMP (final concentration typically in the low micromolar range).
-
-
Incubation: Incubate the reaction at 37°C for a specific time.
-
Termination: Stop the reaction by adding 0.5 M EDTA.
-
TLC Separation and Detection: Separate the substrate and products by TLC and quantify the spots as described for the DGC assay.
Quantification of Intracellular c-di-GMP Levels
Principle: Cellular nucleotides are extracted and then separated and quantified using high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS/MS) for high sensitivity and specificity.
Protocol: LC-MS/MS for c-di-GMP Quantification [24][25]
-
Cell Harvesting and Lysis:
-
Rapidly harvest bacterial cells by centrifugation at 4°C.
-
Resuspend the cell pellet in an extraction buffer (e.g., acetonitrile/methanol/water, 40:40:20, v/v/v) and lyse the cells by bead beating or sonication.
-
-
Extraction:
-
Incubate the lysate on ice to precipitate proteins and other macromolecules.
-
Centrifuge to pellet the debris and collect the supernatant containing the nucleotides.
-
-
LC-MS/MS Analysis:
-
Inject the extracted sample into a reverse-phase HPLC column (e.g., C18).
-
Separate the nucleotides using a gradient of an appropriate mobile phase (e.g., ammonium acetate and methanol).
-
Detect and quantify c-di-GMP using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode, using a stable isotope-labeled c-di-GMP as an internal standard.
-
Characterization of c-di-GMP-Effector Interactions
Principle: The binding affinity and stoichiometry of c-di-GMP to its effector proteins can be determined using various biophysical techniques.
Protocol: Isothermal Titration Calorimetry (ITC) [5][26]
-
Sample Preparation:
-
Purify the effector protein to homogeneity.
-
Prepare a solution of c-di-GMP. Both the protein and ligand solutions must be in the same, thoroughly degassed buffer to minimize heats of dilution.
-
-
ITC Experiment:
-
Load the effector protein into the sample cell of the ITC instrument.
-
Load the c-di-GMP solution into the injection syringe.
-
Perform a series of small, sequential injections of the c-di-GMP solution into the protein solution while monitoring the heat change.
-
-
Data Analysis:
-
Integrate the heat pulses to generate a binding isotherm.
-
Fit the isotherm to a suitable binding model to determine the dissociation constant (Kd), stoichiometry (n), and enthalpy of binding (ΔH).
-
Protocol: Filter Binding Assay [1][27]
-
Radiolabeling of c-di-GMP: Prepare [³²P]-labeled c-di-GMP as described in the PDE assay.
-
Binding Reaction:
-
Incubate a constant concentration of the purified effector protein with varying concentrations of [³²P]c-di-GMP in a suitable binding buffer.
-
Include control reactions with a non-binding protein (e.g., BSA) and a competition assay with excess unlabeled c-di-GMP to demonstrate specificity.
-
-
Filtration:
-
Filter the binding reactions through a nitrocellulose membrane, which binds proteins but not free nucleotides.
-
Wash the membrane to remove unbound [³²P]c-di-GMP.
-
-
Quantification:
-
Measure the radioactivity retained on the membrane using a scintillation counter.
-
Plot the amount of bound ligand as a function of the free ligand concentration and fit the data to determine the Kd.
-
Visualizing c-di-GMP Signaling Networks
Diagrams are essential for representing the complex relationships within c-di-GMP signaling pathways and experimental workflows.
References
- 1. A Filter Binding Assay to Quantify the Association of Cyclic di-GMP to Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. High-Performance Liquid Chromatography (HPLC)-Based Detection and Quantitation of Cellular c-di-GMP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Functional diversity of c-di-GMP receptors in prokaryotic and eukaryotic systems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Isothermal Titration Calorimetry to Determine Apparent Dissociation Constants (K d) and Stoichiometry of Interaction (n) of C-di-GMP Binding Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Determining Diguanylate Cyclase Activity (Radioactive Assay) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Determining Phosphodiesterase Activity (Radioactive Assay) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Tracking the homeostasis of second messenger cyclic-di-GMP in bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Fluorescence-based Evaluation of Cyclic di-GMP Levels in Pseudomonas aeruginosa | Springer Nature Experiments [experiments.springernature.com]
- 11. Quantitative input–output dynamics of a c-di-GMP signal transduction cascade in Vibrio cholerae | Semantic Scholar [semanticscholar.org]
- 12. Measuring Cyclic Diguanylate (c-di-GMP)-Specific Phosphodiesterase Activity Using the MANT-c-di-GMP Assay | Springer Nature Experiments [experiments.springernature.com]
- 13. pnas.org [pnas.org]
- 14. promega.com [promega.com]
- 15. Quantification of Cyclic Dinucleotides by Reversed-Phase LC-MS/MS | Springer Nature Experiments [experiments.springernature.com]
- 16. PDE-Glo™ Phosphodiesterase Assay Protocol [promega.sg]
- 17. GEMM-I riboswitch-based fluorescent biosensors for live cell analysis of cyclic dinucleotide signaling [escholarship.org]
- 18. Catalytic Mechanism of Cyclic Di-GMP-Specific Phosphodiesterase: a Study of the EAL Domain-Containing RocR from Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Quantitative confocal microscopy and calibration for measuring differences in cyclic-di-GMP signalling by bacteria on biomedical hydrogels - PMC [pmc.ncbi.nlm.nih.gov]
- 20. A genetically encoded fluorescent biosensor for sensitive detection of cellular c-di-GMP levels in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. Probing the activity of diguanylate cyclases and c-di-GMP phosphodiesterases in real-time by CD spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 24. LC/MS/MS-based quantitative assay for the secondary messenger molecule, c-di-GMP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Extraction and Quantification of Cyclic Di-GMP from P. aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Isothermal Titration Calorimetry to Determine Apparent Dissociation Constants (K d) and Stoichiometry of Interaction (n) of C-di-GMP Binding Proteins | Springer Nature Experiments [experiments.springernature.com]
- 27. A Filter Binding Assay to Quantify the Association of Cyclic di-GMP to Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
The Discovery of Cyclic-di-GMP Binding Proteins: A Technical Guide for Researchers
November 21, 2025
Introduction
Cyclic dimeric guanosine monophosphate (c-di-GMP) has emerged as a ubiquitous second messenger in bacteria, playing a pivotal role in regulating a wide array of cellular processes, including the transition between motile and sessile lifestyles, biofilm formation, virulence, and cell cycle progression. The discovery of c-di-GMP as an allosteric activator of cellulose synthase in Komagataeibacter xylinus (formerly Gluconacetobacter xylinus) marked the beginning of a new era in bacterial signal transduction research. The downstream effects of c-di-GMP are mediated by a diverse set of effector proteins that bind to this small molecule with high specificity and affinity. The identification and characterization of these c-di-GMP binding proteins are crucial for understanding the intricate regulatory networks they govern and for the development of novel antimicrobial strategies.
This in-depth technical guide provides a comprehensive overview of the discovery of proteins that bind to c-di-GMP, targeting researchers, scientists, and drug development professionals. It summarizes key quantitative data, details essential experimental protocols for the identification and characterization of c-di-GMP effectors, and provides visual representations of relevant signaling pathways and experimental workflows.
Quantitative Analysis of c-di-GMP-Protein Interactions
The affinity of a protein for c-di-GMP is a critical parameter for understanding its biological function. The dissociation constant (Kd) is a common metric used to quantify this affinity, with a lower Kd value indicating a stronger binding interaction. The following table summarizes the Kd values for a selection of c-di-GMP binding proteins from various bacterial species, determined by different experimental techniques.
| Protein | Organism | Protein Class/Domain | Method | Kd (µM) | Reference |
| PlzA | Borrelia burgdorferi | PilZ Domain | 1.25 | [1] | |
| MshE | Vibrio cholerae | ATPase (T2SSE_N domain) | DRaCALA | ~2 | [2] |
| PA14_29490 | Pseudomonas aeruginosa | Type II Secretion ATPase | [2][3] | ||
| PelD | Pseudomonas aeruginosa | Degenerate GGDEF Domain | [4] | ||
| FlgZ | Pseudomonas aeruginosa | PilZ Domain | [4] | ||
| VpsT | Vibrio cholerae | Transcription Factor | [2][3][5] | ||
| VpsR | Vibrio cholerae | Transcription Factor | [2][3][5] | ||
| FlrA | Vibrio cholerae | Transcription Factor | [2] | ||
| PlzC | Vibrio cholerae | PilZ Domain | [2] | ||
| PlzD | Vibrio cholerae | PilZ Domain | [2] |
Key Experimental Methodologies
A variety of powerful techniques have been developed to identify and characterize c-di-GMP binding proteins. These methods range from high-throughput screening of entire proteomes to detailed biophysical characterization of individual protein-ligand interactions.
Affinity-Based Identification Methods
These methods utilize a modified c-di-GMP molecule to "capture" interacting proteins from a complex mixture, such as a cell lysate.
CCMS is a powerful chemical proteomics approach for the unbiased identification of c-di-GMP binding proteins in their native context.
Experimental Protocol:
-
Synthesis of a c-di-GMP Capture Compound: A trivalent capture compound is chemically synthesized. This compound consists of:
-
A c-di-GMP analog that serves as the "bait."
-
A photoactivatable cross-linker (e.g., a diazirine) that forms a covalent bond with the binding protein upon UV irradiation.
-
A reporter tag, such as biotin, for affinity purification.
-
-
Cell Lysate Preparation: Bacterial cells are cultured to the desired growth phase and harvested. The cells are then lysed using mechanical methods (e.g., sonication or French press) in a suitable buffer. The lysate is often fractionated into soluble and membrane components by ultracentrifugation.
-
Incubation and Cross-linking: The cell lysate is incubated with the c-di-GMP capture compound in the dark to allow for binding. The mixture is then exposed to UV light (typically 365 nm) to induce covalent cross-linking between the capture compound and the bound proteins.
-
Affinity Purification: The cross-linked protein-capture compound complexes are enriched from the lysate using streptavidin-coated magnetic beads or resin, which bind to the biotin tag.
-
Washing: The beads are washed extensively with stringent buffers to remove non-specifically bound proteins.
-
On-Bead Digestion: The captured proteins are digested into peptides directly on the beads using a protease, such as trypsin.
-
Mass Spectrometry Analysis: The resulting peptides are eluted and analyzed by high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: The MS/MS data is searched against a protein database of the organism to identify the captured proteins. Specificity is often confirmed by performing competition experiments where an excess of free c-di-GMP is added to the lysate before the addition of the capture compound.
This method is a more targeted approach to confirm the interaction between a specific protein and c-di-GMP and can be adapted to estimate the dissociation constant (Kd).
Experimental Protocol:
-
Protein Expression and Purification: The protein of interest is overexpressed and purified, often with an affinity tag (e.g., His-tag or GST-tag).
-
Immobilization of Biotinylated c-di-GMP: Biotinylated c-di-GMP is incubated with streptavidin-coated agarose or magnetic beads to immobilize the ligand.
-
Binding Reaction: The purified protein is incubated with the c-di-GMP-coated beads in a suitable binding buffer.
-
Washing: The beads are washed to remove unbound protein.
-
Elution and Detection: The bound protein is eluted from the beads, typically by boiling in SDS-PAGE sample buffer. The eluted protein is then detected by immunoblotting using an antibody specific to the protein or its tag.
-
Kd Determination: To estimate the Kd, a fixed amount of protein is incubated with increasing concentrations of biotinylated c-di-GMP. The amount of bound protein is quantified by densitometry of the immunoblot bands. The Kd is the concentration of c-di-GMP at which half-maximal binding is observed.[6] Competition experiments with unlabeled c-di-GMP can be performed to demonstrate the specificity of the interaction.[6]
High-Throughput Screening Methods
These techniques allow for the rapid screening of large numbers of proteins for c-di-GMP binding activity.
DRaCALA is a simple, rapid, and high-throughput method for detecting protein-ligand interactions without the need for protein purification.[3]
Experimental Protocol:
-
Preparation of Cell Lysates: An expression library of the organism's open reading frames (ORFs) is generated. Individual clones are grown, and protein expression is induced. The cells are then lysed to generate a collection of lysates, each overexpressing a single protein.
-
Radiolabeling of c-di-GMP: c-di-GMP is radiolabeled, typically with 32P, by in vitro synthesis using a diguanylate cyclase and [α-32P]GTP.
-
Binding Reaction: A small volume of cell lysate is mixed with the radiolabeled c-di-GMP.
-
Spotting on Nitrocellulose Membrane: A small aliquot of the binding reaction is spotted onto a dry nitrocellulose membrane.
-
Separation of Bound and Free Ligand: The nitrocellulose membrane has the property of immobilizing proteins at the point of application. When the solvent (buffer) wicks away from the center of the spot via capillary action, it carries the small, unbound radiolabeled c-di-GMP with it. The larger protein-c-di-GMP complexes, however, remain at the center.
-
Detection: The membrane is dried and exposed to a phosphor screen or X-ray film. A dark spot in the center indicates the presence of a c-di-GMP binding protein.
-
Data Analysis: The intensity of the central spot can be quantified to determine the extent of binding. The assay can also be adapted to determine the Kd by using purified protein at various concentrations.
Biophysical Methods for Quantitative Characterization
These techniques provide detailed quantitative information about the binding affinity, stoichiometry, and kinetics of the interaction.
ITC directly measures the heat changes that occur upon the binding of a ligand to a protein, providing a complete thermodynamic profile of the interaction.
Experimental Protocol:
-
Sample Preparation: The purified protein and c-di-GMP are prepared in the same, well-dialyzed buffer to minimize heats of dilution. The concentrations of both the protein and the ligand are accurately determined.
-
Instrument Setup: The protein solution is loaded into the sample cell of the calorimeter, and the c-di-GMP solution is loaded into the injection syringe. The system is allowed to equilibrate to a constant temperature.
-
Titration: A series of small, precise injections of the c-di-GMP solution are made into the protein solution.
-
Data Acquisition: The heat released or absorbed during each injection is measured and plotted against the molar ratio of ligand to protein.
-
Data Analysis: The resulting binding isotherm is fitted to a suitable binding model to determine the dissociation constant (Kd), the binding stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of binding.
SPR is a label-free optical technique that allows for the real-time monitoring of biomolecular interactions.
Experimental Protocol:
-
Immobilization of the Ligand or Protein: One of the binding partners (either the protein or a c-di-GMP derivative) is immobilized on the surface of a sensor chip.
-
Injection of the Analyte: The other binding partner (the analyte) is flowed over the sensor surface at a constant concentration.
-
Measurement of Binding: The binding of the analyte to the immobilized partner causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal (measured in resonance units, RU).
-
Association and Dissociation Phases: The binding is monitored over time to observe the association phase. Then, a buffer without the analyte is flowed over the surface to monitor the dissociation phase.
-
Data Analysis: The resulting sensorgram (a plot of RU versus time) is analyzed to determine the association rate constant (kon), the dissociation rate constant (koff), and the equilibrium dissociation constant (Kd = koff/kon).
BLI is another label-free optical technique that measures biomolecular interactions in real-time.
Experimental Protocol:
-
Sensor Preparation: A biosensor tip is coated with one of the interacting molecules (e.g., a biotinylated protein captured by a streptavidin-coated sensor).
-
Baseline Measurement: The sensor is dipped into a buffer-containing well to establish a baseline reading.
-
Association: The sensor is then moved to a well containing the binding partner (c-di-GMP) at a specific concentration, and the association is monitored as a shift in the interference pattern of light reflected from the sensor tip.
-
Dissociation: The sensor is moved back to a buffer-only well to measure the dissociation of the complex.
-
Data Analysis: The resulting binding curves are analyzed to determine the kinetic parameters (kon and koff) and the dissociation constant (Kd).
This is a classic and relatively simple method for quantifying protein-ligand interactions, often using a radiolabeled ligand.
Experimental Protocol:
-
Radiolabeling of c-di-GMP: c-di-GMP is radiolabeled with 32P as described for DRaCALA.[7][8]
-
Binding Reaction: A fixed concentration of the purified protein is incubated with varying concentrations of radiolabeled c-di-GMP in a binding buffer.[7]
-
Filtration: The binding reaction mixture is passed through a nitrocellulose membrane under vacuum.[7] Proteins and protein-ligand complexes are retained by the membrane, while the free radiolabeled ligand passes through.
-
Washing: The membrane is washed with binding buffer to remove any non-specifically bound ligand.[7]
-
Quantification: The amount of radioactivity retained on the membrane is quantified using a scintillation counter or a phosphorimager.
-
Data Analysis: The amount of bound ligand is plotted against the concentration of free ligand. The data are then fitted to a binding equation (e.g., the Michaelis-Menten equation) to determine the Kd.[7][8]
Signaling Pathways and Experimental Workflows
Visualizing the complex interplay of molecules in signaling pathways and the logical flow of experimental procedures is essential for a clear understanding. The following diagrams were generated using the Graphviz DOT language to illustrate key concepts.
Signaling Pathways
Experimental Workflows
Conclusion
The discovery and characterization of c-di-GMP binding proteins have significantly advanced our understanding of bacterial signaling and regulation. The diverse array of effector proteins, each with distinct structural and functional properties, highlights the complexity and sophistication of c-di-GMP-mediated control. The experimental methodologies detailed in this guide provide a robust toolkit for researchers to identify novel c-di-GMP receptors, quantify their binding affinities, and elucidate their roles in complex signaling pathways. Continued research in this area will undoubtedly uncover new layers of regulation and provide novel targets for the development of innovative anti-infective therapies that disrupt these critical bacterial processes.
References
- 1. binding constant kd: Topics by Science.gov [science.gov]
- 2. Systematic Identification of Cyclic-di-GMP Binding Proteins in Vibrio cholerae Reveals a Novel Class of Cyclic-di-GMP-Binding ATPases Associated with Type II Secretion Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Systematic Identification of Cyclic-di-GMP Binding Proteins in Vibrio cholerae Reveals a Novel Class of Cyclic-di-GMP-Binding ATPases Associated with Type II Secretion Systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. c-di-GMP and its effects on biofilm formation and dispersion: a Pseudomonas aeruginosa review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. Detection of Cyclic di-GMP Binding Proteins Utilizing a Biotinylated Cyclic di-GMP Pull-Down Assay | Springer Nature Experiments [experiments.springernature.com]
- 7. A Filter Binding Assay to Quantify the Association of Cyclic di-GMP to Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Filter Binding Assay to Quantify the Association of Cyclic di-GMP to Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Core Roles of GGDEF and EAL Domains in c-di-GMP Turnover
For Researchers, Scientists, and Drug Development Professionals
Introduction
The second messenger bis-(3’,5’)-cyclic dimeric guanosine monophosphate (c-di-GMP) is a key intracellular signaling molecule in many bacteria, regulating a wide array of physiological processes including biofilm formation, motility, virulence, and cell cycle progression. The intracellular concentration of c-di-GMP is exquisitely controlled by the antagonistic activities of two key protein domains: the GGDEF domain, which is responsible for its synthesis, and the EAL domain, which is responsible for its degradation. This technical guide provides a comprehensive overview of the core functions of GGDEF and EAL domains in c-di-GMP turnover, including their enzymatic mechanisms, regulatory strategies, and the roles of their catalytically inactive counterparts. Detailed experimental protocols for studying c-di-GMP metabolism and quantitative data on enzyme kinetics and binding affinities are also presented to aid researchers in this field.
The Central Players: GGDEF and EAL Domains
The metabolism of c-di-GMP is primarily managed by diguanylate cyclases (DGCs) and phosphodiesterases (PDEs).[1][2] These enzymatic activities are housed within the GGDEF and EAL domains, respectively.
GGDEF Domains: The Synthesizers of c-di-GMP
Proteins containing a GGDEF domain function as diguanylate cyclases, catalyzing the condensation of two molecules of guanosine triphosphate (GTP) to produce c-di-GMP.[1][3] This reaction is a hallmark of c-di-GMP signaling initiation.
Enzymatic Mechanism: The synthesis of c-di-GMP by GGDEF domains requires the dimerization of two GGDEF domains, with each monomer binding one GTP molecule. This dimerization brings the two GTP substrates into close proximity, facilitating the nucleophilic attack of the 3'-hydroxyl group of one GTP on the alpha-phosphate of the other, leading to the formation of a linear dinucleotide intermediate, which then cyclizes to form c-di-GMP with the release of two pyrophosphate molecules. The active site contains the conserved GGD/EEF motif, which is crucial for catalysis.
Regulation of GGDEF Activity: The activity of GGDEF domains is tightly regulated to ensure precise spatial and temporal control of c-di-GMP signaling. Common regulatory mechanisms include:
-
Allosteric Inhibition: Many GGDEF domains possess a secondary c-di-GMP binding site, known as the I-site (Inhibitory site), characterized by an RxxD motif. Binding of c-di-GMP to the I-site induces a conformational change that inhibits the catalytic activity of the GGDEF domain, providing a negative feedback loop.
-
N-terminal Sensory Domains: GGDEF domains are often found in multidomain proteins that include N-terminal sensory domains (e.g., PAS, GAF). These domains can perceive a variety of environmental or cellular signals, such as light, oxygen, or small molecules, and transduce this information to the GGDEF domain to modulate its cyclase activity.[4]
-
Protein-Protein Interactions: The activity of GGDEF-containing proteins can be regulated through interactions with other proteins, which can either promote or inhibit the dimerization and catalytic activity of the GGDEF domain.[5]
EAL Domains: The Degraders of c-di-GMP
EAL domain-containing proteins act as c-di-GMP-specific phosphodiesterases, hydrolyzing c-di-GMP into the linear dinucleotide 5'-phosphoguanylyl-(3'-5')-guanosine (pGpG).[1][2] This activity terminates c-di-GMP signaling.
Enzymatic Mechanism: The EAL domain catalyzes the hydrolysis of the phosphodiester bond in c-di-GMP. This reaction typically requires a divalent metal ion, such as Mg²⁺ or Mn²⁺, as a cofactor. The active site is characterized by the conserved EAL motif, where the glutamic acid and leucine residues are critical for catalytic activity.
Regulation of EAL Activity: Similar to GGDEF domains, the phosphodiesterase activity of EAL domains is subject to intricate regulation:
-
Product Inhibition: The linear dinucleotide pGpG can act as a feedback inhibitor of some EAL domain enzymes.
-
N-terminal Sensory and Regulatory Domains: EAL domains are frequently linked to sensory domains that perceive specific signals and allosterically regulate PDE activity.
-
Hybrid GGDEF-EAL Proteins: A significant number of proteins contain both a GGDEF and an EAL domain. In many of these "hybrid" proteins, one of the domains is catalytically inactive and serves a regulatory function. For instance, GTP binding to a degenerate GGDEF domain can allosterically activate the adjacent EAL domain.[4][6]
Degenerate GGDEF and EAL Domains: Beyond Catalysis
A fascinating aspect of c-di-GMP signaling is the widespread presence of catalytically inactive, or "degenerate," GGDEF and EAL domains. These domains lack key conserved residues required for enzymatic activity but have evolved to function as c-di-GMP receptors or as regulatory modules.
-
Degenerate GGDEF Domains as c-di-GMP Receptors: Some degenerate GGDEF domains have lost their ability to synthesize c-di-GMP but retain the capacity to bind it, often with high affinity. These domains can act as effector binding modules, transducing the c-di-GMP signal to downstream targets. For example, the degenerate GGDEF domain of PopA in Caulobacter crescentus binds c-di-GMP to regulate cell cycle progression.[7]
-
Degenerate EAL Domains as c-di-GMP Effectors: Similarly, many degenerate EAL domains have lost their phosphodiesterase activity but have been repurposed as c-di-GMP binding domains. The binding of c-di-GMP to these domains can induce conformational changes that modulate protein-protein interactions or the activity of other domains within the same protein. A well-studied example is the LapD protein in Pseudomonas fluorescens, where c-di-GMP binding to its degenerate EAL domain controls biofilm formation.[8][9]
Quantitative Data on c-di-GMP Turnover
The following tables summarize key quantitative data for a selection of GGDEF and EAL domain-containing proteins, providing insights into their enzymatic efficiency and binding affinities.
Table 1: Kinetic Parameters of Diguanylate Cyclases (GGDEF Domains)
| Protein (Organism) | K_m_ (GTP) (µM) | k_cat_ (s⁻¹) | Reference |
| WspR (Pseudomonas aeruginosa) | 2.5 | 0.03 | [10] |
| PleD (Caulobacter crescentus) | 1.8 | 0.02 | [11] |
| YdeH (Escherichia coli) | 5.6 | 0.11 | [12] |
| tDGC (Thermotoga maritima) | 12 | 0.05 | [12] |
Table 2: Kinetic Parameters of Phosphodiesterases (EAL Domains)
| Protein (Organism) | K_m_ (c-di-GMP) (µM) | k_cat_ (s⁻¹) | Reference |
| RocR (Pseudomonas aeruginosa) | 3.2 | 0.67 | [13] |
| VieA (Vibrio cholerae) | 0.06 | N/A | [6] |
| CdpA (Vibrio cholerae) | 1.2 | N/A | [6] |
| PdeH (Escherichia coli) | 0.2 | 2.5 | [1] |
Table 3: Dissociation Constants (K_d_) for c-di-GMP Binding
| Protein (Domain Type) (Organism) | K_d_ (c-di-GMP) (µM) | Technique | Reference |
| PopA (Degenerate GGDEF) (Caulobacter crescentus) | ~2 | Isothermal Titration Calorimetry | [7] |
| FimX (Degenerate EAL) (Pseudomonas aeruginosa) | 0.23 | Isothermal Titration Calorimetry | [14] |
| LapD (Degenerate EAL) (Pseudomonas fluorescens) | 0.2 | Isothermal Titration Calorimetry | [9] |
| PlzD (PilZ domain) (Vibrio cholerae) | 0.9 | Isothermal Titration Calorimetry | [15] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to study c-di-GMP turnover.
Quantification of Intracellular c-di-GMP by LC-MS/MS
This protocol describes the extraction and quantification of c-di-GMP from bacterial cells using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and specific method.[13][14][16][17][18]
I. Extraction of c-di-GMP
-
Grow bacterial cells to the desired growth phase and experimental conditions.
-
Harvest a defined volume of culture by centrifugation (e.g., 16,000 x g for 2 minutes at 4°C).
-
Wash the cell pellet twice with ice-cold phosphate-buffered saline (PBS).
-
Resuspend the cell pellet in 100 µL of ice-cold extraction solvent (e.g., acetonitrile/methanol/water, 40:40:20, v/v/v with 0.1 M formic acid).
-
Incubate at -20°C for 30 minutes to precipitate proteins and extract nucleotides.
-
Centrifuge at 16,000 x g for 5 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant containing the nucleotide extract to a new microfuge tube.
-
Dry the extract completely using a vacuum concentrator.
-
Resuspend the dried extract in a defined volume (e.g., 100 µL) of ultrapure water for LC-MS/MS analysis.
II. LC-MS/MS Analysis
-
Chromatographic Separation:
-
Use a reverse-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm particle size).
-
Employ a gradient elution with mobile phase A (e.g., 10 mM ammonium acetate in water) and mobile phase B (e.g., 10 mM ammonium acetate in methanol).
-
A typical gradient could be: 0-2 min, 5% B; 2-10 min, 5-95% B; 10-12 min, 95% B; 12-12.1 min, 95-5% B; 12.1-15 min, 5% B.
-
-
Mass Spectrometry Detection:
-
Use a triple quadrupole mass spectrometer operating in positive ion mode with multiple reaction monitoring (MRM).
-
The precursor ion for c-di-GMP is m/z 691.3.
-
Monitor characteristic product ions, such as m/z 152.1 (guanine) and m/z 540.1 (pGp).
-
-
Quantification:
-
Generate a standard curve using known concentrations of a c-di-GMP standard.
-
Normalize the quantified c-di-GMP levels to the total protein concentration or cell number of the original sample.
-
In Vitro Diguanylate Cyclase (GGDEF) Activity Assay
This protocol outlines a common method for measuring DGC activity by detecting the pyrophosphate (PPi) released during the synthesis of c-di-GMP from GTP, using a commercially available pyrophosphate assay kit (e.g., EnzChek® Pyrophosphate Assay Kit).[9][10][19][20]
-
Reaction Setup:
-
Prepare a reaction mixture containing reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 10 mM MgCl₂), 2-amino-6-mercapto-7-methylpurine ribonucleoside (MESG), purine nucleoside phosphorylase (PNP), and inorganic pyrophosphatase.
-
Add the purified GGDEF domain-containing protein to the reaction mixture.
-
Pre-incubate the mixture at the desired temperature (e.g., 37°C) for 5-10 minutes.
-
-
Initiation of Reaction:
-
Start the reaction by adding GTP to a final concentration in the desired range for kinetic analysis (e.g., 0-500 µM).
-
-
Measurement:
-
Immediately monitor the increase in absorbance at 360 nm over time using a spectrophotometer. The rate of absorbance change is proportional to the rate of PPi production and thus DGC activity.
-
-
Data Analysis:
-
Calculate the initial reaction velocities from the linear portion of the absorbance versus time plots.
-
Determine the kinetic parameters K_m_ and k_cat_ by fitting the initial velocity data at different GTP concentrations to the Michaelis-Menten equation.
-
In Vitro Phosphodiesterase (EAL) Activity Assay by HPLC
This protocol describes the measurement of PDE activity by monitoring the depletion of c-di-GMP and the formation of pGpG using high-performance liquid chromatography (HPLC).[21][22][23][24]
-
Reaction Setup:
-
Prepare a reaction mixture containing reaction buffer (e.g., 50 mM Tris-HCl pH 8.0, 50 mM NaCl, 10 mM MgCl₂), the purified EAL domain-containing protein, and a known concentration of c-di-GMP (e.g., 50 µM).
-
-
Time Course Experiment:
-
Incubate the reaction at the desired temperature (e.g., 30°C).
-
At various time points, stop the reaction by adding a quenching solution (e.g., EDTA to a final concentration of 50 mM) and heating at 95°C for 5 minutes.
-
-
HPLC Analysis:
-
Centrifuge the quenched reaction mixtures to pellet any precipitated protein.
-
Analyze the supernatant by reverse-phase HPLC using a C18 column.
-
Separate c-di-GMP and pGpG using a gradient of an appropriate mobile phase (e.g., ammonium acetate and methanol).
-
Monitor the elution of nucleotides by UV absorbance at 253 nm.
-
-
Data Analysis:
-
Quantify the peak areas of c-di-GMP and pGpG at each time point.
-
Calculate the rate of c-di-GMP hydrolysis. For kinetic analysis, perform the assay with varying initial concentrations of c-di-GMP to determine K_m_ and k_cat_.
-
Determination of c-di-GMP Binding Affinity by Isothermal Titration Calorimetry (ITC)
ITC is a powerful technique to directly measure the thermodynamic parameters of binding interactions, including the dissociation constant (K_d_).[25][26][27]
-
Sample Preparation:
-
Purify the protein of interest (e.g., a degenerate GGDEF or EAL domain) to high homogeneity.
-
Dialyze both the protein and the c-di-GMP ligand extensively against the same buffer to minimize heats of dilution.
-
Accurately determine the concentrations of both the protein and c-di-GMP.
-
-
ITC Experiment:
-
Load the protein solution into the sample cell of the ITC instrument.
-
Load the c-di-GMP solution into the titration syringe at a concentration typically 10-20 times that of the protein.
-
Perform a series of small, sequential injections of the c-di-GMP solution into the protein solution while monitoring the heat change.
-
-
Data Analysis:
-
Integrate the heat change peaks for each injection to generate a binding isotherm.
-
Fit the binding isotherm to a suitable binding model (e.g., a one-site binding model) to determine the dissociation constant (K_d_), the binding stoichiometry (n), and the enthalpy of binding (ΔH).
-
Visualizing c-di-GMP Signaling Pathways and Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate key aspects of c-di-GMP turnover and experimental analysis.
Caption: Overview of c-di-GMP synthesis, degradation, and regulation.
Caption: Domain architecture of typical GGDEF, EAL, and hybrid proteins.
Caption: A simplified workflow for c-di-GMP quantification by LC-MS/MS.
Conclusion
The GGDEF and EAL domains are the cornerstones of c-di-GMP metabolism, acting as the primary enzymes for its synthesis and degradation. Their activities are intricately regulated by a variety of mechanisms, ensuring that c-di-GMP signaling is tightly controlled in response to environmental and cellular cues. Furthermore, the evolution of degenerate GGDEF and EAL domains into c-di-GMP receptors and regulatory modules has added another layer of complexity and versatility to this important signaling network. A thorough understanding of the function and regulation of these domains, supported by robust quantitative data and detailed experimental protocols, is essential for researchers aiming to unravel the complexities of bacterial signaling and for the development of novel therapeutic strategies that target c-di-GMP-dependent processes.
References
- 1. Expression and Genetic Activation of Cyclic Di-GMP-Specific Phosphodiesterases in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 2. GGDEF and EAL domains inversely regulate cyclic di-GMP levels and transition from sessility to motility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Studying GGDEF Domain in the Act: Minimize Conformational Frustration to Prevent Artefacts [mdpi.com]
- 4. Measuring Cyclic Diguanylate (c-di-GMP)-Specific Phosphodiesterase Activity Using the MANT-c-di-GMP Assay | Springer Nature Experiments [experiments.springernature.com]
- 5. Separation and Quantification of Cyclic di-AMP, -GMP, and Cyclic GAMP in Bacteria Using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Role of Cyclic Di-GMP during El Tor Biotype Vibrio cholerae Infection: Characterization of the In Vivo-Induced Cyclic Di-GMP Phosphodiesterase CdpA - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A localized adaptor protein performs distinct functions at the Caulobacter cell poles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubcompare.ai [pubcompare.ai]
- 9. researchgate.net [researchgate.net]
- 10. High-performance liquid chromatography (HPLC)-based detection and quantitation of cellular c-di-GMP - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Kinetic and structural studies of phosphodiesterase-8A and implication on the inhibitor selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cyclic diguanylate (c-di-GMP) regulates Vibrio cholerae biofilm formation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. journals.asm.org [journals.asm.org]
- 14. pubcompare.ai [pubcompare.ai]
- 15. The ins and outs of cyclic di-GMP signaling in Vibrio cholerae - PMC [pmc.ncbi.nlm.nih.gov]
- 16. LC/MS/MS-based quantitative assay for the secondary messenger molecule, c-di-GMP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Quantification of Cyclic Dinucleotides by Reversed-Phase LC-MS/MS | Springer Nature Experiments [experiments.springernature.com]
- 18. researchgate.net [researchgate.net]
- 19. Identification of Small Molecules That Antagonize Diguanylate Cyclase Enzymes To Inhibit Biofilm Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 20. High-Performance Liquid Chromatography (HPLC)-Based Detection and Quantitation of Cellular c-di-GMP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. High-Performance Liquid Chromatography (HPLC)-Based Detection and Quantitation of Cellular c-di-GMP | Springer Nature Experiments [experiments.springernature.com]
- 22. researchgate.net [researchgate.net]
- 23. Isothermal Titration Calorimetry (ITC) – iTC200 – OSTR [ostr.ccr.cancer.gov]
- 24. Escherichia coli alkaline phosphatase. An analysis of transient kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Isothermal Titration Calorimetry to Determine Apparent Dissociation Constants (K d) and Stoichiometry of Interaction (n) of C-di-GMP Binding Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Cyclic di-GMP Positively Regulates DNA Repair in Vibrio cholerae - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Isothermal Titration Calorimetry | Biomolecular Interactions Facility | The Huck Institutes (en-US) [huck.psu.edu]
Methodological & Application
Protocol for using Cyclic-di-GMP diammonium in cancer cell proliferation assays.
Application Notes: Utilizing Cyclic-di-GMP in Cancer Cell Proliferation Studies
Introduction
Cyclic di-guanylate (c-di-GMP) is a bacterial second messenger that has garnered significant attention in cancer research for its role as a potent agonist of the Stimulator of Interferon Genes (STING) pathway.[1][2][3][4] The activation of the cGAS-STING pathway is a critical component of the innate immune system, responsible for detecting cytosolic DNA, which can originate from pathogens or from genomic instability within tumor cells.[5] C-di-GMP directly binds to and activates STING, which is located on the endoplasmic reticulum membrane, initiating a signaling cascade that can lead to both anti-tumor immune responses and direct effects on cancer cell viability.[1][2][6][7]
Mechanism of Action
Upon binding of c-di-GMP, STING translocates from the endoplasmic reticulum to the Golgi apparatus.[6][7][8] This triggers the recruitment and activation of TANK-binding kinase 1 (TBK1), which in turn phosphorylates Interferon Regulatory Factor 3 (IRF3).[6][7] Phosphorylated IRF3 then dimerizes and translocates to the nucleus, where it drives the transcription of type I interferons (such as IFN-β) and other pro-inflammatory cytokines.[6][7][8] These cytokines can enhance anti-tumor immunity by promoting the maturation of dendritic cells (DCs) and the activation of cytotoxic T cells.[1][9]
Interestingly, the effect of c-di-GMP on cancer cells can be dose-dependent. High concentrations of c-di-GMP have been shown to directly induce cancer cell death, potentially through the activation of caspase-3, a key enzyme in apoptosis.[9][10] In contrast, lower doses may primarily act by modulating the tumor microenvironment, converting immunosuppressive cells like myeloid-derived suppressor cells (MDSCs) into an immune-stimulating phenotype.[1][9][11] This dual functionality makes c-di-GMP a compelling molecule for cancer therapy and research.
Applications in Cancer Research
The study of c-di-GMP's effect on cancer cell proliferation is crucial for several reasons:
-
Drug Development: Understanding the dose-response relationship in different cancer cell lines is essential for developing STING agonists as therapeutic agents.
-
Immunotherapy: C-di-GMP can be used as an adjuvant in cancer vaccines to enhance the anti-tumor immune response.[9][10]
-
Basic Research: Investigating the downstream effects of STING activation can reveal novel mechanisms of tumor suppression and immune evasion.
These application notes provide a framework for designing and executing experiments to evaluate the impact of Cyclic-di-GMP diammonium salt on cancer cell proliferation.
Quantitative Data Summary
The following table summarizes the effects of c-di-GMP on various cancer cell lines as reported in the literature.
| Cancer Cell Line | c-di-GMP Concentration | Incubation Time | Assay Type | Observed Effect | Reference |
| 4T1 (metastatic breast cancer) | 15 nmol (in vitro) | 24 hours | MTT Assay | ~70% reduction in cell growth | [10] |
| 4T1 (metastatic breast cancer) | 150 nmol (in vitro) | Not Specified | MTT Assay | ~92% reduction in cell growth | [10] |
| 4T1 (metastatic breast cancer) | 7.5 nmol (in vitro) | Not Specified | Caspase-3 Expression | 40% of cells positive for caspase-3 | [10] |
| 4T1 (metastatic breast cancer) | 15 nmol (in vitro) | Not Specified | Caspase-3 Expression | 20% of cells positive for caspase-3 | [10] |
| H508 (human colon cancer) | 50 µM | Not Specified | Cell Proliferation Assay | Inhibition of basal and growth factor-induced proliferation | [12] |
Experimental Protocols
Preparation of this compound Salt Stock Solution
This compound salt should be handled with care in a laboratory setting. For stability, it is recommended to store the solid compound at -20°C.[3][4]
Materials:
-
This compound salt
-
Sterile, nuclease-free water
-
Sterile, conical tubes
-
Vortex mixer
Protocol:
-
Allow the vial of c-di-GMP to equilibrate to room temperature before opening.
-
Prepare a stock solution by dissolving the c-di-GMP in sterile, nuclease-free water. For example, to prepare a 10 mM stock solution, dissolve the appropriate mass of c-di-GMP in the calculated volume of water.
-
Vortex the solution until the c-di-GMP is completely dissolved.
-
Aqueous stock solutions are not recommended for long-term storage; it is best to prepare them fresh for each experiment.[3] If short-term storage is necessary, aliquot the stock solution into smaller volumes and store at -20°C for no more than a few days. Avoid repeated freeze-thaw cycles.
MTT Cell Proliferation Assay
The MTT assay is a colorimetric method for assessing cell viability by measuring the metabolic activity of mitochondrial dehydrogenases.[13][14]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well flat-bottom sterile plates
-
This compound salt stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[14]
-
Solubilization solution (e.g., DMSO, or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.[15]
-
Treatment: The next day, prepare serial dilutions of c-di-GMP in complete culture medium. Remove the old medium from the wells and add 100 µL of the c-di-GMP dilutions to the respective wells. Include wells with untreated cells as a negative control and wells with medium only as a background control.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well (final concentration of 0.5 mg/mL).[13] Incubate for 2-4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan crystals.[16]
-
Solubilization: Carefully remove the medium containing MTT. Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[16] Mix gently by pipetting or by placing the plate on an orbital shaker for 15 minutes.[14]
-
Data Acquisition: Measure the absorbance at a wavelength between 550 and 600 nm (e.g., 570 nm) using a microplate reader.[13][14] A reference wavelength of >650 nm can be used to subtract background absorbance.[13]
-
Data Analysis: Subtract the average absorbance of the background control wells from all other readings. Calculate cell viability as a percentage of the untreated control.
BrdU Cell Proliferation Assay
The BrdU (5-bromo-2'-deoxyuridine) assay measures DNA synthesis by detecting the incorporation of the thymidine analog BrdU into the DNA of proliferating cells.[17][18]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well flat-bottom sterile plates
-
This compound salt stock solution
-
BrdU labeling solution (typically 10 µM)
-
Fixing/Denaturing solution
-
Anti-BrdU detection antibody
-
HRP-conjugated secondary antibody
-
TMB (3,3',5,5'-Tetramethylbenzidine) substrate
-
Stop solution (e.g., 2 M H₂SO₄)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Microplate reader
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol to seed and treat the cells with c-di-GMP.
-
BrdU Labeling: 2-24 hours before the end of the treatment period, add BrdU labeling solution to each well to a final concentration of 1X.[17][19] The incubation time with BrdU depends on the cell doubling time and should be optimized.
-
Fixation and Denaturation: At the end of the incubation, remove the culture medium. Add 100 µL of Fixing/Denaturing solution to each well and incubate for 30 minutes at room temperature.[17][19] This step fixes the cells and denatures the DNA to allow the anti-BrdU antibody to access the incorporated BrdU.
-
Antibody Incubation: Remove the fixing solution and wash the wells twice with wash buffer. Add 100 µL of the diluted anti-BrdU detection antibody to each well and incubate for 1 hour at room temperature.[17][19]
-
Secondary Antibody Incubation: Remove the primary antibody solution and wash the wells three times with wash buffer. Add 100 µL of the diluted HRP-conjugated secondary antibody and incubate for 1 hour at room temperature.[17]
-
Substrate Addition: Remove the secondary antibody solution and wash the wells three times with wash buffer. Add 100 µL of TMB substrate to each well and incubate in the dark at room temperature for 15-30 minutes, or until sufficient color development.[17]
-
Stopping the Reaction: Add 100 µL of stop solution to each well to stop the color development. The color will change from blue to yellow.
-
Data Acquisition: Measure the absorbance at 450 nm using a microplate reader within 30 minutes of adding the stop solution.[17]
-
Data Analysis: Subtract the background absorbance and calculate the percentage of proliferation relative to the untreated control.
Visualizations
c-di-GMP/STING Signaling Pathway
Caption: c-di-GMP activates the STING pathway, leading to the nuclear translocation of IRF3.
Experimental Workflow for Cell Proliferation Assay
Caption: Workflow for assessing c-di-GMP's effect on cancer cell proliferation.
References
- 1. STING activation in cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. Cyclic-di-GMP sodium salt 98 (HPLC) CAS 61093-23-0 [sigmaaldrich.com]
- 5. embopress.org [embopress.org]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | Activation of STING Based on Its Structural Features [frontiersin.org]
- 8. m.youtube.com [m.youtube.com]
- 9. tandfonline.com [tandfonline.com]
- 10. STING ligand c-di-GMP improves cancer vaccination against metastatic breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. STING activation in cancer immunotherapy [thno.org]
- 12. 3',5'-Cyclic diguanylic acid (c-di-GMP) inhibits basal and growth factor-stimulated human colon cancer cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Cell Counting & Health Analysis [sigmaaldrich.com]
- 14. MTT assay protocol | Abcam [abcam.com]
- 15. texaschildrens.org [texaschildrens.org]
- 16. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. BrdU Cell Proliferation Assay - Creative Bioarray - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 18. Cell Viability and Proliferation Assays [sigmaaldrich.com]
- 19. media.cellsignal.com [media.cellsignal.com]
Application of Cyclic-di-GMP Diammonium as a Vaccine Adjuvant: A Guide for Researchers
Introduction: Cyclic di-GMP (c-di-GMP) diammonium salt is a bacterial second messenger that has emerged as a potent and versatile vaccine adjuvant.[1][2][3] Its ability to stimulate a robust and balanced immune response, particularly at mucosal surfaces, makes it a promising candidate for the development of next-generation vaccines against a wide range of pathogens.[4][5][6] This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals interested in utilizing c-di-GMP as a vaccine adjuvant.
Mechanism of Action: The STING Pathway
Cyclic di-GMP exerts its adjuvant properties primarily through the activation of the Stimulator of Interferon Genes (STING) pathway, an essential component of the innate immune system.[7][8][9] Upon entering the cytoplasm of host cells, c-di-GMP directly binds to the STING protein located on the endoplasmic reticulum.[7][10][11] This binding event triggers a conformational change in STING, leading to its translocation to the Golgi apparatus.[8] In the Golgi, STING recruits and activates TANK-binding kinase 1 (TBK1), which in turn phosphorylates the transcription factor Interferon Regulatory Factor 3 (IRF3).[8][10] Phosphorylated IRF3 dimerizes and translocates to the nucleus, where it induces the expression of type I interferons (IFN-α/β) and other pro-inflammatory cytokines and chemokines.[8][10] This cascade of events leads to the recruitment and activation of various immune cells, including dendritic cells (DCs), which are crucial for initiating adaptive immune responses.[4]
Advantages of c-di-GMP as a Vaccine Adjuvant
-
Potent Mucosal Adjuvanticity: C-di-GMP is particularly effective when administered via mucosal routes, such as intranasally, inducing robust secretory IgA responses in addition to systemic IgG.[4][5][6]
-
Balanced Th1/Th2/Th17 Response: Unlike traditional adjuvants like alum which primarily induce a Th2-biased response, c-di-GMP promotes a balanced T helper cell response, including Th1, Th2, and Th17 cells.[4][5][6] This is crucial for protection against a broad range of pathogens.
-
Enhanced Antigen Uptake: C-di-GMP has been shown to enhance the uptake of co-administered antigens by antigen-presenting cells (APCs), such as dendritic cells.[4][5]
-
Safety Profile: Preclinical studies have indicated a favorable safety profile for c-di-GMP, with no excessive inflammatory responses or lung injury observed after intranasal administration in mice.[4] Human clinical trials have also established an excellent safety profile for cyclic dinucleotides.[6]
Data Presentation: In Vivo Efficacy of c-di-GMP Adjuvanted Vaccines
The following tables summarize quantitative data from preclinical studies demonstrating the efficacy of c-di-GMP as a vaccine adjuvant.
Table 1: Antibody Responses to OVA Antigen with c-di-GMP Adjuvant in Mice
| Adjuvant | Antigen | Route | IgG1 Titer (log10) | IgG2a Titer (log10) | IgA (Nasal Wash) (OD450) | Reference |
| None | OVA | i.n. | ~2.5 | ~1.5 | ~0.1 | [4] |
| c-di-GMP (5 µg) | OVA (20 µg) | i.n. | ~4.5 | ~3.5 | ~0.8 | [4] |
| 2'3'-cGAMP (5 µg) | OVA (20 µg) | i.n. | ~3.8 | ~3.0 | ~0.4 | [4] |
Data are approximate values derived from graphical representations in the cited literature.
Table 2: T Helper Cell Cytokine Production in Splenocytes from Immunized Mice
| Adjuvant | Antigen | IFN-γ (pg/mL) | IL-13 (pg/mL) | IL-17 (pg/mL) | Reference |
| c-di-GMP (5 µg) | OVA (20 µg) | ~800 | ~600 | ~400 | [4][5] |
| 2'3'-cGAMP (5 µg) | OVA (20 µg) | ~800 | ~300 | ~200 | [4][5] |
Data are approximate values derived from graphical representations in the cited literature, following ex vivo recall with the antigen.
Table 3: Protection Against Streptococcus pneumoniae Challenge
| Adjuvant | Antigen | Bacterial Burden in Lungs (CFU/g) | Bacterial Burden in Spleen (CFU/g) | Reference |
| c-di-GMP (5 µg) | PspA | ~10^4 | ~10^3 | [5] |
| 2'3'-cGAMP (5 µg) | PspA | ~10^6 | ~10^4 | [5] |
Data are approximate values derived from graphical representations in the cited literature.
Experimental Protocols
Protocol 1: Enzyme-Linked Immunosorbent Assay (ELISA) for Antigen-Specific Antibody Titers
This protocol is designed to quantify antigen-specific IgG and IgA antibodies in serum and mucosal secretions from immunized animals.
Materials:
-
96-well high-binding ELISA plates
-
Antigen of interest
-
Coating Buffer (e.g., PBS, pH 7.4)
-
Blocking Buffer (e.g., 5% skim milk in PBS-T)
-
Wash Buffer (PBS with 0.05% Tween-20; PBS-T)
-
Serum samples and mucosal washes from immunized and control animals
-
HRP-conjugated secondary antibodies (e.g., anti-mouse IgG, IgG1, IgG2a, IgA)
-
TMB Substrate Solution
-
Stop Solution (e.g., 2N H₂SO₄)
-
Microplate reader
Procedure:
-
Antigen Coating: Dilute the antigen to an optimal concentration (e.g., 2 µg/mL) in Coating Buffer.[12] Add 100 µL of the diluted antigen to each well of a 96-well plate. Incubate overnight at 4°C.
-
Washing: Wash the plate three times with 200 µL/well of Wash Buffer.
-
Blocking: Add 200 µL of Blocking Buffer to each well and incubate for 2 hours at room temperature.[12]
-
Washing: Repeat the washing step as in step 2.
-
Sample Incubation: Prepare serial dilutions of serum samples (e.g., starting at 1:100) or mucosal washes in Blocking Buffer. Add 100 µL of each dilution to the wells. Incubate for 2 hours at room temperature.
-
Washing: Repeat the washing step as in step 2.
-
Secondary Antibody Incubation: Dilute the HRP-conjugated secondary antibody in Blocking Buffer according to the manufacturer's instructions. Add 100 µL to each well and incubate for 1 hour at room temperature.
-
Washing: Wash the plate five times with Wash Buffer.
-
Substrate Development: Add 100 µL of TMB Substrate Solution to each well and incubate in the dark for 15-30 minutes.
-
Stopping the Reaction: Add 50 µL of Stop Solution to each well.
-
Reading: Read the absorbance at 450 nm using a microplate reader. The antibody titer is typically determined as the reciprocal of the highest dilution that gives an absorbance value above a predetermined cut-off (e.g., twice the background).
Protocol 2: Enzyme-Linked Immunospot (ELISpot) Assay for Cytokine-Secreting T Cells
This protocol is used to enumerate antigen-specific T cells that secrete cytokines like IFN-γ, IL-4, or IL-17 upon re-stimulation.[13]
Materials:
-
96-well PVDF-membrane ELISpot plates
-
Anti-cytokine capture antibody (e.g., anti-mouse IFN-γ)
-
Sterile PBS
-
Blocking medium (e.g., RPMI 1640 with 10% FBS)
-
Splenocytes or PBMCs from immunized and control animals
-
Antigen of interest or specific peptides
-
Biotinylated anti-cytokine detection antibody
-
Streptavidin-HRP
-
AEC or BCIP/NBT substrate
-
ELISpot plate reader
Procedure:
-
Plate Coating: Pre-wet the ELISpot plate with 35% ethanol for 1 minute, then wash with sterile water. Coat the wells with the capture antibody diluted in sterile PBS and incubate overnight at 4°C.[14]
-
Washing and Blocking: Wash the plate four times with sterile PBS. Block the membrane by adding 200 µL of blocking medium to each well and incubating for at least 2 hours at 37°C.
-
Cell Plating: Prepare a single-cell suspension of splenocytes. Add 2x10⁵ to 5x10⁵ cells per well.
-
Antigen Stimulation: Add the specific antigen or peptides to the wells at a predetermined optimal concentration. Include positive (e.g., Concanavalin A) and negative (medium only) controls. Incubate the plate for 18-24 hours at 37°C in a 5% CO₂ incubator.
-
Washing: Wash the plate six times with PBS-T to remove cells.
-
Detection Antibody: Add the biotinylated detection antibody diluted in PBS-T with 1% BSA. Incubate for 2 hours at room temperature.
-
Washing: Repeat the washing step as in step 5.
-
Enzyme Conjugate: Add Streptavidin-HRP diluted in PBS-T with 1% BSA. Incubate for 1 hour at room temperature.
-
Washing: Repeat the washing step as in step 5.
-
Spot Development: Add the substrate solution and incubate until distinct spots appear. Monitor the development closely to avoid overstaining.
-
Stopping and Drying: Stop the reaction by washing thoroughly with distilled water. Allow the plate to dry completely.
-
Analysis: Count the spots in each well using an ELISpot reader.
Protocol 3: Flow Cytometry for Immune Cell Profiling
This protocol provides a general framework for analyzing immune cell populations in the spleen or other lymphoid organs of immunized animals.[15][16][17]
Materials:
-
Spleens or other lymphoid tissues
-
RPMI 1640 medium
-
FACS buffer (PBS with 2% FBS and 0.05% sodium azide)
-
Red blood cell lysis buffer (e.g., ACK lysis buffer)
-
Fc block (anti-CD16/32)
-
Fluorochrome-conjugated antibodies against cell surface markers (e.g., CD3, CD4, CD8, CD19, CD11c, MHC-II) and intracellular cytokines (e.g., IFN-γ, IL-4)
-
Fixation/Permeabilization buffer (for intracellular staining)
-
Flow cytometer
Procedure:
-
Cell Suspension Preparation: Harvest spleens and prepare single-cell suspensions by mechanical dissociation through a 70 µm cell strainer.
-
Red Blood Cell Lysis: Lyse red blood cells using ACK lysis buffer. Wash the cells with RPMI 1640 and resuspend in FACS buffer.
-
Cell Counting and Viability: Count the cells and determine viability using a method like trypan blue exclusion.
-
Fc Receptor Blocking: Incubate the cells with Fc block for 15 minutes on ice to prevent non-specific antibody binding.
-
Surface Staining: Add the cocktail of fluorochrome-conjugated antibodies for surface markers. Incubate for 30 minutes on ice in the dark.
-
Washing: Wash the cells twice with FACS buffer.
-
(Optional) Intracellular Cytokine Staining: a. Stimulate cells with the antigen and a protein transport inhibitor (e.g., Brefeldin A) for 4-6 hours. b. After surface staining, fix and permeabilize the cells using a commercial fixation/permeabilization kit. c. Add the fluorochrome-conjugated anti-cytokine antibodies and incubate for 30 minutes at room temperature in the dark. d. Wash the cells with permeabilization buffer and then with FACS buffer.
-
Data Acquisition: Resuspend the cells in FACS buffer and acquire data on a flow cytometer.
-
Data Analysis: Analyze the data using appropriate software (e.g., FlowJo, FCS Express) to identify and quantify different immune cell populations and their activation status.
Disclaimer: These protocols provide a general guideline. Optimization of antibody concentrations, incubation times, and cell numbers may be necessary for specific experimental conditions.
References
- 1. journals.asm.org [journals.asm.org]
- 2. The potential of 3',5'-cyclic diguanylic acid (c-di-GMP) as an effective vaccine adjuvant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. c-di-GMP is an Effective Immunomodulator and Vaccine Adjuvant Against Pneumococcal Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The mucosal adjuvant cyclic di-GMP enhances antigen uptake and selectively activates pinocytosis-efficient cells in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The mucosal adjuvant cyclic di-GMP enhances antigen uptake and selectively activates pinocytosis-efficient cells in vivo | eLife [elifesciences.org]
- 6. mdpi.com [mdpi.com]
- 7. STING is a direct innate immune sensor of cyclic-di-GMP - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Control of innate immunity by the cGAS-STING pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Enhanced Immune Responses in Mice Induced by the c-di-GMP Adjuvanted Inactivated Vaccine for Pseudorabies Virus [frontiersin.org]
- 10. Structure of STING bound to c-di-GMP Reveals the Mechanism of Cyclic Dinucleotide Recognition by the Immune System - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The cGAS-STING Pathway in Bacterial Infection and Bacterial Immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubcompare.ai [pubcompare.ai]
- 13. CTL ELISPOT Assay and T Cell Detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. youtube.com [youtube.com]
- 15. pubcompare.ai [pubcompare.ai]
- 16. biomere.com [biomere.com]
- 17. Guidelines for the use of flow cytometry and cell sorting in immunological studies - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Measurement of Cyclic-di-GMP Phosphodiesterase Activity
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for various in vitro assays to measure the activity of Cyclic-di-GMP (c-di-GMP) phosphodiesterases (PDEs), enzymes that degrade the bacterial second messenger c-di-GMP. Accurate measurement of PDE activity is crucial for understanding bacterial signaling, biofilm formation, and for the development of novel antimicrobial agents.
Introduction to c-di-GMP Signaling
Cyclic-di-GMP is a key signaling molecule in many bacteria, controlling a wide range of processes including biofilm formation, motility, and virulence.[1][2] The intracellular concentration of c-di-GMP is tightly regulated by the opposing activities of diguanylate cyclases (DGCs), which synthesize c-di-GMP from two GTP molecules, and phosphodiesterases (PDEs), which break it down.[1][2][3] PDEs hydrolyze c-di-GMP into the linear dinucleotide 5'-phosphoguanylyl-(3',5')-guanosine (pGpG) or directly to two molecules of GMP.[3][4] Understanding the kinetics and regulation of PDE activity is therefore essential for developing strategies to manipulate bacterial behavior.
Below is a diagram illustrating the central role of DGCs and PDEs in c-di-GMP metabolism.
Caption: The c-di-GMP signaling pathway.
Assay Methods for Measuring PDE Activity
Several in vitro methods have been developed to quantify c-di-GMP PDE activity. The choice of assay depends on factors such as the required sensitivity, throughput, and available equipment. This document details the following common methods:
-
Fluorescence-Based Assays: High-throughput and sensitive methods.
-
Chromatography-Based Assays (HPLC): A direct and quantitative method.
-
Mass Spectrometry-Based Assays: Highly sensitive and specific.
-
Colorimetric Assays: Simple and suitable for high-throughput screening.
-
Radioactive Assays: A classic and highly sensitive method.
Fluorescence-Based Assays
Fluorescence-based assays are popular for their high sensitivity and suitability for high-throughput screening (HTS) of PDE inhibitors.[1][2]
a) MANT-c-di-GMP Assay
This assay utilizes a fluorescent analog of c-di-GMP, 2'-O-(N-methylanthraniloyl)-c-di-GMP (MANT-c-di-GMP).[5][6] The fluorescence of the MANT group is sensitive to its environment. Hydrolysis of MANT-c-di-GMP by a PDE leads to a change in the fluorescence signal, which can be monitored over time.[7]
Caption: Workflow for the MANT-c-di-GMP PDE assay.
Materials:
-
Purified c-di-GMP phosphodiesterase (e.g., RocR from Pseudomonas aeruginosa)[5]
-
MANT-c-di-GMP (fluorescent substrate)
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM NaCl, 10 mM MgCl₂
-
96-well or 384-well black microplate
-
Fluorescence plate reader
Procedure:
-
Prepare a stock solution of MANT-c-di-GMP in the assay buffer.
-
Prepare serial dilutions of the PDE enzyme in the assay buffer.
-
In a microplate, add the PDE enzyme solution.
-
To initiate the reaction, add the MANT-c-di-GMP solution to each well. The final concentration of MANT-c-di-GMP is typically in the low micromolar range.
-
Immediately place the plate in a fluorescence plate reader pre-set to the reaction temperature (e.g., 37°C).
-
Monitor the change in fluorescence intensity over time at an excitation wavelength of ~360 nm and an emission wavelength of ~440 nm.
-
The initial rate of the reaction is determined from the linear phase of the fluorescence change versus time plot.
b) Fluorescent Probe Displacement Assay
This method uses a c-di-GMP-specific fluorescent probe that shows increased fluorescence upon binding to c-di-GMP.[1][2] As the PDE degrades c-di-GMP, the probe is released, leading to a decrease in fluorescence. This assay is suitable for HTS of both DGCs and PDEs.[1][2]
Materials:
-
Purified c-di-GMP phosphodiesterase
-
c-di-GMP
-
c-di-GMP-specific fluorescent probe (e.g., probe molecule A18)[1]
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM NaCl, 10 mM MgCl₂
-
96-well or 384-well black microplate
-
Fluorescence plate reader
Procedure:
-
Prepare a reaction mixture containing the PDE enzyme and c-di-GMP in the assay buffer.
-
Incubate the mixture at the optimal temperature for the enzyme (e.g., 37°C) for a defined period.
-
Stop the reaction, for example, by heat inactivation (e.g., 95°C for 5 minutes).
-
Add the c-di-GMP-specific fluorescent probe to the reaction mixture.
-
Incubate for a short period to allow the probe to bind to any remaining c-di-GMP.
-
Measure the fluorescence intensity using a microplate reader.
-
The PDE activity is inversely proportional to the measured fluorescence. A standard curve with known c-di-GMP concentrations should be used for quantification.
| Assay Parameter | MANT-c-di-GMP Assay | Fluorescent Probe Displacement Assay |
| Principle | Change in fluorescence of a c-di-GMP analog upon hydrolysis. | Displacement of a fluorescent probe from c-di-GMP upon its degradation. |
| Measurement | Kinetic (real-time) | Endpoint |
| Substrate | MANT-c-di-GMP | c-di-GMP |
| Detection Limit | - | As low as 500 nM of c-di-GMP[1] |
Chromatography-Based Assays (HPLC)
High-Performance Liquid Chromatography (HPLC) is a robust and direct method for measuring PDE activity by separating and quantifying the substrate (c-di-GMP) and the product (pGpG or GMP).[8]
Caption: Workflow for the HPLC-based PDE assay.
Materials:
-
Purified c-di-GMP phosphodiesterase
-
c-di-GMP
-
Reaction Buffer: 100 mM Tris-HCl (pH 8.0), 20 mM KCl, 25 mM MgCl₂[4]
-
Stopping Solution: 0.5 M EDTA
-
HPLC system with a UV detector and a reverse-phase C18 column[8][9]
-
Mobile Phase A: e.g., 10 mM ammonium acetate in water[9]
-
Mobile Phase B: e.g., 10 mM ammonium acetate in methanol[9]
Procedure:
-
Prepare a reaction mixture containing the PDE enzyme and a known concentration of c-di-GMP in the reaction buffer.
-
Incubate the reaction at the optimal temperature (e.g., 37°C).
-
At different time points, take aliquots of the reaction mixture and stop the reaction by adding the stopping solution.
-
Centrifuge the samples to pellet the enzyme and filter the supernatant.
-
Inject a defined volume of the supernatant onto the C18 HPLC column.
-
Elute the nucleotides using a gradient of mobile phase B. A typical gradient might be: 1% B for 9 min, then a linear gradient to 15% B over 5 min, then to 25% B over 5 min, and so on.[8]
-
Monitor the elution profile at 253 nm.
-
Identify and quantify the peaks corresponding to c-di-GMP and pGpG (or GMP) by comparing their retention times and peak areas to those of known standards.
-
Calculate the amount of product formed over time to determine the enzyme activity.
| Parameter | Value | Reference |
| Enzyme | RocR from P. aeruginosa | [4] |
| Km for c-di-GMP | 3.2 ± 0.3 µM | [4] |
| kcat | 0.67 ± 0.03 s⁻¹ | [4] |
Mass Spectrometry-Based Assays
Mass spectrometry (MS), often coupled with liquid chromatography (LC-MS/MS), offers high sensitivity and specificity for the detection and quantification of c-di-GMP and its degradation products.[10]
Materials:
-
Purified c-di-GMP phosphodiesterase
-
c-di-GMP
-
Reaction Buffer: 100 mM Tris-HCl (pH 8.0), 20 mM KCl, 5 mM MgCl₂[11]
-
LC-MS/MS system
Procedure:
-
The enzymatic reaction is set up and stopped as described for the HPLC-based assay.[11]
-
The samples are then analyzed by LC-MS/MS.
-
The separation is typically performed on a C18 column.
-
The mass spectrometer is operated in multiple reaction monitoring (MRM) mode to specifically detect and quantify the parent and fragment ions of c-di-GMP and pGpG.
-
The concentration of the substrate and product is determined by comparing the signal intensities to a standard curve.
Colorimetric Assays
Colorimetric assays for PDE activity are generally based on the detection of inorganic phosphate (Pi) released during the hydrolysis of the product of the PDE reaction. These assays are often coupled with a second enzyme.
Caption: Workflow for a coupled colorimetric PDE assay.
This assay measures the release of inorganic phosphate (Pi).[12] The PDE reaction product, pGpG, is further hydrolyzed by a phosphatase to release Pi, which is then detected using a malachite green-based reagent.
Materials:
-
Purified c-di-GMP phosphodiesterase
-
c-di-GMP
-
Reaction Buffer: 50 mM Tris-HCl (pH 8.0), 2 mM MnCl₂[12]
-
Alkaline Phosphatase
-
Malachite Green Reagent
-
96-well clear microplate
-
Spectrophotometer or microplate reader
Procedure:
-
Set up the PDE reaction in a microplate well containing the PDE enzyme, c-di-GMP, and reaction buffer.[12]
-
Incubate at the optimal temperature for the PDE.
-
Add alkaline phosphatase to the reaction to hydrolyze pGpG to GMP and Pi.
-
Incubate further to allow for the release of Pi.
-
Add the Malachite Green reagent to the wells.
-
After a short incubation for color development, measure the absorbance at approximately 620-650 nm.
-
The amount of Pi released is proportional to the PDE activity and can be quantified using a phosphate standard curve.
Radioactive Assays
Radioactive assays are highly sensitive and involve the use of radiolabeled c-di-GMP (e.g., with ³²P or ³³P). The substrate and product are separated by thin-layer chromatography (TLC) and quantified by autoradiography or phosphorimaging.[13]
Materials:
-
Purified c-di-GMP phosphodiesterase
-
Radiolabeled c-di-GMP (e.g., [³²P]c-di-GMP)
-
Reaction Buffer
-
TLC plate (e.g., cellulose PEI)
-
Developing Solvent
-
Phosphorimager or autoradiography film
Procedure:
-
Set up the enzymatic reaction with the PDE and radiolabeled c-di-GMP.
-
Incubate at the optimal temperature.
-
Stop the reaction at various time points.
-
Spot a small volume of the reaction mixture onto a TLC plate.
-
Develop the TLC plate in an appropriate solvent system to separate c-di-GMP from pGpG and GMP.
-
Dry the TLC plate and expose it to a phosphorimager screen or X-ray film.
-
Quantify the spots corresponding to the substrate and product to determine the percentage of hydrolysis and calculate the enzyme activity.
| Assay Method | Principle | Throughput | Sensitivity | Key Advantage |
| Fluorescence | Change in fluorescence signal | High | High | Suitable for HTS |
| HPLC | Separation and UV detection | Low to Medium | Medium | Direct and quantitative |
| Mass Spectrometry | Mass-to-charge ratio detection | Low to Medium | Very High | High specificity and sensitivity |
| Colorimetric | Detection of inorganic phosphate | High | Medium | Simple and cost-effective |
| Radioactive | Separation of radiolabeled substrate/product | Low | Very High | Highly sensitive |
Concluding Remarks
The selection of an appropriate in vitro assay for measuring c-di-GMP PDE activity is critical for advancing research in bacterial signaling and for the discovery of new antibacterial drugs. The protocols and data presented here provide a comprehensive guide for researchers to choose and implement the most suitable method for their specific needs. Each method has its own advantages and limitations, and the optimal choice will depend on the research question, available resources, and desired throughput.
References
- 1. A fluorescence-based high-throughput screening method for determining the activity of diguanylate cyclases and c-di-GMP phosphodiesterases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. academic.oup.com [academic.oup.com]
- 4. journals.asm.org [journals.asm.org]
- 5. Measuring Cyclic Diguanylate (c-di-GMP)-Specific Phosphodiesterase Activity Using the MANT-c-di-GMP Assay | Springer Nature Experiments [experiments.springernature.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. High-performance liquid chromatography (HPLC)-based detection and quantitation of cellular c-di-GMP - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Spectrophotometric and Mass Spectroscopic Methods for the Quantification and Kinetic Evaluation of In Vitro c-di-GMP Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. journals.asm.org [journals.asm.org]
- 12. portlandpress.com [portlandpress.com]
- 13. Determining Phosphodiesterase Activity (Radioactive Assay) - PubMed [pubmed.ncbi.nlm.nih.gov]
Quantifying the Invisible Architect: A Guide to Intracellular Cyclic-di-GMP Measurement
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction: Cyclic di-guanosine monophosphate (c-di-GMP) is a ubiquitous bacterial second messenger that governs a multitude of cellular processes, including biofilm formation, motility, virulence, and cell cycle progression.[1][2][3] The precise intracellular concentration of c-di-GMP is tightly regulated by the coordinated action of diguanylate cyclases (DGCs) that synthesize it and phosphodiesterases (PDEs) that degrade it.[4][5][6] Consequently, the ability to accurately quantify intracellular c-di-GMP levels is paramount for understanding bacterial signaling networks and for the development of novel antimicrobial strategies that target these pathways.
This document provides a detailed overview of the current methods for quantifying intracellular c-di-GMP, with a focus on mass spectrometry-based techniques and fluorescent biosensors. It includes detailed experimental protocols, a summary of quantitative data, and diagrams to illustrate key pathways and workflows.
I. The c-di-GMP Signaling Pathway: A Balancing Act
The intracellular concentration of c-di-GMP is dynamically controlled by the opposing activities of DGCs and PDEs. DGCs, characterized by a GGDEF domain, catalyze the condensation of two GTP molecules to form c-di-GMP.[6] Conversely, PDEs, which typically contain either an EAL or an HD-GYP domain, hydrolyze c-di-GMP to linear 5'-phosphoguanylyl-(3'-5')-guanosine (pGpG) or two molecules of GMP, respectively.[6] Environmental and cellular signals modulate the activity of these enzymes, allowing bacteria to fine-tune their c-di-GMP levels and orchestrate complex behaviors.
Caption: The c-di-GMP signaling pathway, illustrating synthesis, degradation, and effector binding.
II. Quantification Methods: An Overview
Several methods are available for the quantification of intracellular c-di-GMP, each with its own advantages and limitations. The choice of method often depends on the specific research question, the required sensitivity, and the available equipment.
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This is considered the gold standard for accurate and sensitive quantification of c-di-GMP.[7][8][9] It allows for the direct measurement of c-di-GMP in cell extracts and can be highly specific.
-
Fluorescent Biosensors: These are genetically encoded sensors that report on intracellular c-di-GMP concentrations in real-time and in living cells.[1][2][4][5] They are particularly useful for studying the spatiotemporal dynamics of c-di-GMP signaling.
-
Enzymatic Assays: These methods typically involve the use of a c-di-GMP-dependent enzyme and a reporter system to indirectly measure c-di-GMP levels. While less common for intracellular quantification, they can be useful for in vitro studies and high-throughput screening.[10][11]
-
Filter Binding Assays: This technique is primarily used to quantify the binding of c-di-GMP to specific proteins in vitro, providing information on protein-ligand interactions.[12][13]
III. Experimental Protocols
A. Protocol 1: Extraction of c-di-GMP from Bacterial Cells
This protocol is a prerequisite for methods that require cell lysates, such as LC-MS/MS. The procedure is adapted from protocols for Pseudomonas aeruginosa and can be optimized for other bacterial species.[3][14]
Materials:
-
Bacterial culture
-
Phosphate-buffered saline (PBS), ice-cold
-
Ethanol (95-100%), ice-cold (-20°C)
-
Extraction Buffer (40% methanol, 40% acetonitrile, 0.1 M formic acid)[15]
-
15% Ammonium bicarbonate[15]
-
Refrigerated microcentrifuge
-
Heat block or water bath
-
Sonicator
-
Vacuum concentrator (e.g., SpeedVac)
Procedure:
-
Cell Harvesting:
-
Grow bacterial cells to the desired growth phase. It is crucial to proceed with the extraction immediately to prevent changes in c-di-GMP levels.[14]
-
Normalize culture volumes based on optical density (OD600) to ensure an equivalent number of cells are processed for each sample. For example, harvest a volume equivalent to 1 ml of OD600 = 1.8.[14]
-
Pellet the cells by centrifugation (e.g., 16,000 x g for 2 minutes at 4°C).[14]
-
Discard the supernatant and wash the cell pellet twice with ice-cold PBS.[14]
-
-
Extraction:
-
Method A: Heat and Ethanol Extraction [14][16]
-
Resuspend the cell pellet in 100 µl of ice-cold PBS.
-
Incubate at 100°C for 5 minutes.[14]
-
Add 186 µl of ice-cold 100% ethanol (to a final concentration of 65%) and vortex for 15 seconds.[14]
-
Centrifuge at 16,000 x g for 2 minutes at 4°C.
-
Collect the supernatant, which contains the extracted c-di-GMP.
-
Repeat the extraction from the cell pellet two more times and pool the supernatants.[14]
-
-
Method B: Acetonitrile/Methanol/Formic Acid Extraction [15]
-
Resuspend the cell pellet in 100 µl of extraction buffer per 0.04 g of biomass.
-
Incubate at -20°C for 30 minutes.
-
Centrifuge at 13,000 rpm for 3 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (lysate) to a new tube and neutralize with 4 µl of 15% ammonium bicarbonate per 100 µl of sample.[15]
-
-
-
Drying and Resuspension:
-
Normalization:
B. Protocol 2: Quantification of c-di-GMP by LC-MS/MS
This protocol provides a general workflow for the quantification of c-di-GMP using a liquid chromatography-tandem mass spectrometry system.
Caption: Experimental workflow for c-di-GMP quantification by LC-MS/MS.
Materials:
-
Extracted and resuspended c-di-GMP samples
-
c-di-GMP standard (commercially available)
-
HPLC or UPLC system coupled to a tandem mass spectrometer
-
Reverse-phase C18 column[14]
-
Mobile phases (e.g., ammonium acetate and methanol in water)[14]
Procedure:
-
Standard Curve Generation:
-
Sample Analysis:
-
Inject the resuspended c-di-GMP extracts into the LC-MS/MS system.
-
Separate the analytes using a suitable gradient on the C18 column. A typical gradient involves varying the concentration of methanol in ammonium acetate buffer.[14]
-
Detect c-di-GMP using the mass spectrometer in multiple reaction monitoring (MRM) mode, monitoring for the specific precursor-to-product ion transition of c-di-GMP.
-
-
Data Analysis:
-
Integrate the peak area corresponding to c-di-GMP in each sample.
-
Determine the amount of c-di-GMP in the sample using the standard curve.[14]
-
Normalize the amount of c-di-GMP to the total protein content of the corresponding cell pellet to obtain the final intracellular concentration (e.g., in pmol/mg of protein).
-
C. Protocol 3: In Vivo Quantification of c-di-GMP using a Fluorescent Biosensor
This protocol describes the use of a genetically encoded fluorescent biosensor to monitor relative changes in intracellular c-di-GMP levels.
Caption: Workflow for in vivo c-di-GMP monitoring using a fluorescent biosensor.
Materials:
-
Bacterial strain of interest
-
Expression plasmid carrying the c-di-GMP biosensor (e.g., pCdrA::gfp)[18]
-
Appropriate antibiotics for plasmid maintenance
-
Fluorescence microscope with a suitable filter set and environmental chamber
Procedure:
-
Strain Construction:
-
Transform the bacterial strain of interest with the biosensor plasmid.
-
Select for transformants on appropriate antibiotic-containing media.
-
-
Cell Culture and Mounting:
-
Grow the transformed bacteria to the desired growth phase under specific experimental conditions.
-
If the biosensor is under an inducible promoter, add the appropriate inducer.
-
Mount the cells on a microscope slide with an agarose pad to immobilize them for imaging.
-
-
Fluorescence Microscopy:
-
Acquire images using both phase-contrast (for cell morphology) and fluorescence channels at regular time intervals.
-
Use an environmental chamber to maintain the desired temperature and humidity during imaging.
-
-
Image Analysis:
-
Data Interpretation:
-
Plot the average fluorescence intensity over time or across different conditions to determine relative changes in c-di-GMP levels.
-
For more quantitative measurements, the fluorescence intensity can be calibrated against c-di-GMP concentrations determined by LC-MS/MS under the same conditions.[6]
-
IV. Quantitative Data Summary
The following table summarizes key quantitative parameters for different c-di-GMP quantification methods.
| Method | Limit of Detection (LOD) | Dynamic Range | Typical Intracellular Concentration Range | Reference |
| LC-MS/MS | ~1 fmol | 1 fmol - 10 pmol | 0.1 - 10 µM (Varies by species and condition) | [6] |
| RNA-based Fluorescent Biosensor (Spinach) | ~50 nM (in vitro) | 50 nM - 10 µM | Not directly quantified, reports relative changes | [19] |
| FRET-based Biosensor | Not specified | Reports relative changes | Not directly quantified, reports relative changes | [1] |
| Transcription Factor-based Biosensor (cdiGEBS) | Not specified | 23-fold fluorescence change | Reports relative changes, sensitive to both low and high levels | [4][5][20] |
V. Conclusion
The accurate quantification of intracellular c-di-GMP is essential for dissecting its complex role in bacterial physiology and for the development of novel therapeutics. LC-MS/MS provides the most accurate and sensitive absolute quantification, while fluorescent biosensors offer unparalleled insights into the dynamic and spatial regulation of c-di-GMP signaling in living cells. The choice of methodology should be guided by the specific research question, with the protocols provided herein serving as a detailed guide for their implementation.
References
- 1. RNA-based fluorescent biosensors for live cell imaging of second messengers cyclic di-GMP and cyclic AMP-GMP - PMC [pmc.ncbi.nlm.nih.gov]
- 2. GEMM-I riboswitch-based fluorescent biosensors for live cell analysis of cyclic dinucleotide signaling [escholarship.org]
- 3. Extraction and Quantification of Cyclic Di-GMP from P. aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A genetically encoded fluorescent biosensor for sensitive detection of cellular c-di-GMP levels in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | A genetically encoded fluorescent biosensor for sensitive detection of cellular c-di-GMP levels in Escherichia coli [frontiersin.org]
- 6. Tracking the homeostasis of second messenger cyclic-di-GMP in bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quantification of cyanobacterial cyclic di-guanosine monophosphate (c-di-GMP) by liquid chromatography electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Identification and Quantification of Cyclic Di-Guanosine Monophosphate and Its Linear Metabolites by Reversed-Phase LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. LC/MS/MS-based quantitative assay for the secondary messenger molecule, c-di-GMP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Measuring Cyclic Diguanylate (c-di-GMP)-Specific Phosphodiesterase Activity Using the MANT-c-di-GMP Assay | Springer Nature Experiments [experiments.springernature.com]
- 11. Quantitation of cyclic GMP by enzymatic cycling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A Filter Binding Assay to Quantify the Association of Cyclic di-GMP to Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A Filter Binding Assay to Quantify the Association of Cyclic di-GMP to Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Extraction and Quantification of Cyclic Di-GMP from P. aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Frontiers | Cyclic di-GMP Is Integrated Into a Hierarchal Quorum Sensing Network Regulating Antimicrobial Production and Biofilm Formation in Roseobacter Clade Member Rhodobacterales Strain Y4I [frontiersin.org]
- 16. 2.2. Extraction of c-di-GMP and cAMP [bio-protocol.org]
- 17. researchgate.net [researchgate.net]
- 18. par.nsf.gov [par.nsf.gov]
- 19. lucernatechnologies.com [lucernatechnologies.com]
- 20. A genetically encoded fluorescent biosensor for sensitive detection of cellular c-di-GMP levels in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
Investigating the Influence of Cyclic-di-GMP on Gene Expression: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for investigating the effects of the bacterial second messenger, cyclic diguanylate monophosphate (c-di-GMP), on gene expression. These protocols are designed to guide researchers in measuring intracellular c-di-GMP levels, identifying c-di-GMP binding proteins, and quantifying changes in gene and protein expression.
Introduction to Cyclic-di-GMP Signaling
Cyclic-di-GMP is a key signaling molecule in many bacteria, regulating a wide range of processes including biofilm formation, motility, virulence, and cell cycle progression.[1][2][3] The intracellular concentration of c-di-GMP is tightly controlled by the balanced activities of two types of enzymes: diguanylate cyclases (DGCs), which synthesize c-di-GMP from two GTP molecules, and phosphodiesterases (PDEs), which degrade it.[3] C-di-GMP exerts its regulatory effects by binding to a variety of effector molecules, including protein transcription factors and RNA riboswitches, thereby modulating their activity and influencing gene expression at both the transcriptional and post-transcriptional levels.[4] Understanding the mechanisms of c-di-GMP-mediated gene regulation is crucial for developing novel strategies to combat bacterial infections and control microbial behavior.
Core Experimental Approaches
A multi-faceted approach is typically required to fully elucidate the impact of c-di-GMP on gene expression. This involves:
-
Modulating and Quantifying Intracellular c-di-GMP Levels: To establish a direct link between c-di-GMP levels and gene expression, it is essential to be able to manipulate and accurately measure its intracellular concentration.
-
Identifying c-di-GMP Effector Proteins: Discovering the proteins that directly bind c-di-GMP is key to uncovering the downstream regulatory pathways.
-
Analyzing Changes in Gene and Protein Expression: Global transcriptomic and proteomic analyses can reveal the full spectrum of genes and proteins affected by c-di-GMP.
-
Validating Direct Regulatory Interactions: In vitro assays are necessary to confirm the direct binding of c-di-GMP to putative receptors and to characterize the functional consequences of this interaction.
Section 1: Modulating and Quantifying Intracellular c-di-GMP
Genetic Manipulation of c-di-GMP Levels
A common strategy to study the effects of c-di-GMP is to genetically manipulate its intracellular concentration by overexpressing or deleting genes encoding DGCs or PDEs.[5][6][7]
-
Overexpression of DGCs: Leads to elevated c-di-GMP levels, often promoting biofilm formation and repressing motility.[8]
-
Overexpression of PDEs: Results in decreased c-di-GMP levels, which typically enhances motility and reduces biofilm formation.
-
Gene Deletion: Creating knockout mutants of specific DGCs or PDEs can help to understand the contribution of individual enzymes to the overall c-di-GMP pool and specific phenotypes.[6][7]
Quantification of Intracellular c-di-GMP
This protocol describes the extraction of c-di-GMP from bacterial cells and its quantification using reverse-phase HPLC.[9][10][11]
Materials:
-
Bacterial culture
-
Phosphate-buffered saline (PBS), ice-cold
-
Ethanol (95% or 100%), ice-cold
-
Extraction buffer (40% methanol, 40% acetonitrile, 0.1 M formic acid)[12]
-
Neutralization buffer (15% ammonium bicarbonate)[12]
-
HPLC system with a C18 reverse-phase column
-
c-di-GMP standard (commercially available)
Procedure:
-
Grow bacterial cells to the desired optical density (OD600).
-
Harvest a specific volume of culture by centrifugation. For example, a volume equivalent to 1 ml at an OD600 of 1.8.[9]
-
Wash the cell pellet with ice-cold PBS and centrifuge again.
-
Resuspend the pellet in 100 µl of ice-cold PBS and heat at 100°C for 5 minutes.[9]
-
Add ice-cold ethanol to a final concentration of 65% and vortex.[9]
-
Alternatively, resuspend the cell pellet in extraction buffer and incubate at -20°C for 30 minutes.[12]
-
Centrifuge to pellet cell debris and collect the supernatant containing the nucleotide extract.
-
If using the formic acid extraction method, neutralize the supernatant with neutralization buffer.[12]
-
Dry the supernatant using a vacuum concentrator.
-
Resuspend the dried extract in a suitable volume of ultrapure water.
-
Filter the sample through a 0.22 µm syringe filter.
-
Inject a defined volume (e.g., 20 µl) into the HPLC system.
-
Separate the nucleotides using a reverse-phase C18 column with a suitable gradient of solvents (e.g., ammonium acetate and methanol).[9]
-
Detect c-di-GMP by UV absorbance at 253 nm.
-
Quantify the amount of c-di-GMP by comparing the peak area to a standard curve generated with known concentrations of c-di-GMP.[10]
Data Presentation:
| Strain/Condition | Intracellular c-di-GMP (pmol/OD600) |
| Wild-Type | 5.2 ± 0.8 |
| ΔdgcA Mutant | 1.1 ± 0.3 |
| pBAD-dgcA | 25.6 ± 3.1 |
| ΔpdeH Mutant | 15.3 ± 2.2 |
| pBAD-pdeH | 0.5 ± 0.1 |
| Hypothetical data for illustrative purposes. |
This method utilizes a fluorescent or luminescent reporter system to monitor intracellular c-di-GMP levels in real-time.[13][14] A common reporter utilizes the promoter of a c-di-GMP-responsive gene, such as cdrA, fused to a reporter gene like gfp (green fluorescent protein) or lux (luciferase).[15][16]
Materials:
-
Bacterial strain of interest
-
Reporter plasmid (e.g., pPcdrA::gfp)
-
Appropriate growth medium and antibiotics
-
Plate reader capable of measuring fluorescence or luminescence, or a fluorescence microscope
Procedure:
-
Introduce the c-di-GMP reporter plasmid into the bacterial strain(s) to be tested.
-
Grow the reporter strains under the desired experimental conditions.
-
Measure the reporter signal (fluorescence or luminescence) and the cell density (OD600) at various time points.
-
Normalize the reporter signal to the cell density to account for differences in cell number.
-
Compare the normalized reporter signal between different strains or conditions to infer relative changes in intracellular c-di-GMP levels.
Data Presentation:
| Strain/Condition | Normalized Fluorescence (RFU/OD600) |
| Wild-Type | 1500 ± 210 |
| High c-di-GMP Mutant | 8500 ± 950 |
| Low c-di-GMP Mutant | 300 ± 50 |
| Hypothetical data for illustrative purposes. |
Section 2: Identification of c-di-GMP Binding Proteins
Protocol 3: Biotinylated c-di-GMP Pull-Down Assay
This protocol is used to identify proteins that directly bind to c-di-GMP from a complex protein mixture, such as a cell lysate.[17][18]
Materials:
-
Biotinylated c-di-GMP
-
Streptavidin-coated magnetic beads or agarose resin
-
Bacterial cell lysate
-
Binding buffer
-
Wash buffer
-
Elution buffer (e.g., containing high salt or a denaturing agent)
-
Non-biotinylated c-di-GMP (for competition assay)
-
SDS-PAGE and Western blotting reagents
Procedure:
-
Prepare a cell lysate from the bacteria of interest.
-
Incubate the biotinylated c-di-GMP with streptavidin-coated beads to immobilize the ligand.
-
Wash the beads to remove unbound biotinylated c-di-GMP.
-
Incubate the cell lysate with the c-di-GMP-bound beads to allow for protein binding.
-
To test for specificity, perform a parallel experiment where the cell lysate is pre-incubated with an excess of non-biotinylated c-di-GMP before adding the beads.[19]
-
Wash the beads extensively with wash buffer to remove non-specifically bound proteins.
-
Elute the bound proteins from the beads using elution buffer.
-
Analyze the eluted proteins by SDS-PAGE followed by Coomassie staining or by Western blotting using an antibody against a specific protein of interest.
-
For identification of unknown binding partners, the eluted proteins can be subjected to mass spectrometry.[20]
Protocol 4: Filter Binding Assay
This is a relatively simple and cost-effective method to quantify the interaction between a purified protein and radiolabeled c-di-GMP.[1][2]
Materials:
-
Purified protein of interest
-
[α-³²P]-GTP
-
Purified DGC enzyme (e.g., WspR) to synthesize [³²P]-c-di-GMP[2]
-
Nitrocellulose membrane
-
Slot blot or dot blot apparatus
-
Binding buffer
-
Unlabeled c-di-GMP (for competition)
-
Scintillation counter
Procedure:
-
Synthesize [³²P]-labeled c-di-GMP using a purified DGC and [α-³²P]-GTP.[2]
-
Incubate a fixed concentration of the purified protein with increasing concentrations of [³²P]-c-di-GMP in binding buffer.
-
As a control for specificity, perform competition experiments by adding an excess of unlabeled c-di-GMP to the binding reaction.[1][2]
-
Filter the binding reactions through a nitrocellulose membrane using a dot blot or slot blot apparatus. Proteins and protein-ligand complexes will bind to the membrane, while free labeled c-di-GMP will pass through.[21]
-
Wash the membrane with binding buffer.
-
Quantify the amount of radioactivity retained on the membrane using a scintillation counter.
-
Plot the amount of bound c-di-GMP as a function of the c-di-GMP concentration to determine the dissociation constant (Kd).[1][2]
Data Presentation:
| Protein | Dissociation Constant (Kd) for c-di-GMP |
| Protein X | 2.5 µM |
| Protein Y | 15.0 µM |
| Protein Z | No significant binding |
| Hypothetical data for illustrative purposes. |
Section 3: Analysis of Gene and Protein Expression
Protocol 5: Quantitative Reverse Transcription PCR (qRT-PCR)
qRT-PCR is used to measure the expression levels of specific genes in response to changes in c-di-GMP levels.[15][16]
Materials:
-
Bacterial cells grown under different c-di-GMP conditions
-
RNA extraction kit
-
DNase I
-
Reverse transcriptase and reagents for cDNA synthesis
-
Gene-specific primers for target and reference genes
-
SYBR Green or TaqMan probe-based qPCR master mix
-
Real-time PCR instrument
Procedure:
-
Grow bacterial strains with varying intracellular c-di-GMP levels (e.g., wild-type, DGC mutant, PDE mutant).
-
Isolate total RNA from the bacterial cultures using a commercial kit.
-
Treat the RNA samples with DNase I to remove any contaminating genomic DNA.
-
Synthesize cDNA from the RNA templates using reverse transcriptase.
-
Perform qPCR using gene-specific primers for the target gene(s) of interest and one or more stably expressed reference genes.
-
Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in gene expression between different conditions.[8]
Data Presentation:
| Gene | Fold Change in High c-di-GMP Strain vs. Wild-Type | Fold Change in Low c-di-GMP Strain vs. Wild-Type |
| pelA (biofilm) | 8.2 ± 1.1 | 0.3 ± 0.1 |
| fliC (motility) | 0.2 ± 0.05 | 5.6 ± 0.7 |
| rpoD (housekeeping) | 1.0 ± 0.2 | 1.1 ± 0.3 |
| Hypothetical data based on known c-di-GMP regulated genes.[15] |
Protocol 6: RNA-Sequencing (RNA-Seq)
RNA-Seq provides a global, unbiased view of the transcriptome, allowing for the identification of all genes that are differentially expressed in response to c-di-GMP.[8][22]
Workflow:
-
Experimental Design: Grow bacterial strains with high, low, and wild-type levels of c-di-GMP in biological replicates.
-
RNA Isolation and Quality Control: Extract high-quality total RNA and assess its integrity (e.g., using a Bioanalyzer).
-
Library Preparation: Deplete ribosomal RNA (rRNA) and construct cDNA libraries for sequencing.[22][23]
-
Sequencing: Sequence the libraries on a next-generation sequencing platform (e.g., Illumina).[22]
-
Data Analysis:
-
Quality Control of Reads: Trim adapter sequences and filter out low-quality reads.[24]
-
Read Alignment: Map the sequencing reads to a reference genome.[24]
-
Quantification: Count the number of reads mapping to each gene.
-
Differential Expression Analysis: Use statistical packages (e.g., DESeq2, edgeR) to identify genes with statistically significant changes in expression between conditions.[22][24]
-
Functional Annotation and Pathway Analysis: Analyze the differentially expressed genes to identify enriched biological pathways and functions.
-
Protocol 7: Proteomic Analysis
Proteomics can be used to investigate changes in protein abundance in response to c-di-GMP, providing a complementary view to transcriptomic data.[25][26]
Workflow:
-
Sample Preparation: Grow bacterial cultures with and without elevated c-di-GMP levels and prepare total protein extracts.
-
Protein Digestion: Digest the proteins into peptides using an enzyme such as trypsin.
-
LC-MS/MS Analysis: Separate the peptides by liquid chromatography and analyze them by tandem mass spectrometry to determine their sequence and abundance.
-
Data Analysis:
-
Protein Identification: Search the mass spectrometry data against a protein database to identify the proteins present in the sample.
-
Protein Quantification: Use label-free or label-based methods to quantify the relative abundance of each protein between different conditions.
-
Differential Protein Expression: Identify proteins with statistically significant changes in abundance.
-
Functional Analysis: Analyze the differentially expressed proteins to understand the cellular processes affected by c-di-GMP.
-
Data Presentation:
| Protein | Fold Change in c-di-GMP-Treated Cells | Putative Function |
| Ifi47 | +4.5 | Interferon-induced protein |
| Ifit1 | +3.8 | Interferon-induced protein |
| DHX58 | -2.1 | ATP-dependent RNA helicase |
| Data from a study on macrophages treated with c-di-GMP.[25][26] |
Section 4: Validation of Direct Regulatory Interactions
Protocol 8: Electrophoretic Mobility Shift Assay (EMSA)
EMSA, or gel shift assay, is used to detect the direct binding of a protein (e.g., a transcription factor) to a specific DNA or RNA sequence.[27][28][29][30] It can also be used to demonstrate the effect of c-di-GMP on this interaction.[31]
Materials:
-
Purified transcription factor or RNA-binding protein
-
Labeled DNA or RNA probe (e.g., with ³²P or a fluorescent dye) containing the putative binding site
-
c-di-GMP
-
Native polyacrylamide gel
-
Electrophoresis apparatus and buffers
Procedure:
-
End-label the DNA or RNA probe.
-
Incubate the purified protein with the labeled probe in a binding reaction.
-
To test the effect of c-di-GMP, add varying concentrations of c-di-GMP to the binding reactions.[31]
-
To demonstrate specificity, include a competition reaction with an excess of unlabeled probe.
-
Separate the binding reactions on a native polyacrylamide gel. Protein-nucleic acid complexes will migrate slower than the free probe.
-
Visualize the bands by autoradiography (for ³²P-labeled probes) or fluorescence imaging. A "shift" in the mobility of the labeled probe indicates binding. An enhancement or inhibition of this shift in the presence of c-di-GMP demonstrates its regulatory role.
Protocol 9: In Vitro Transcription Assay
This assay is used to determine if c-di-GMP directly affects transcription from a specific promoter, often in the context of a riboswitch.[32][33]
Materials:
-
DNA template containing the promoter and the riboswitch sequence
-
Purified RNA polymerase
-
Ribonucleotides (NTPs), including one labeled NTP (e.g., [α-³²P]-UTP)
-
c-di-GMP
-
Transcription buffer
Procedure:
-
Set up in vitro transcription reactions containing the DNA template, RNA polymerase, and NTPs.
-
Include parallel reactions with and without the addition of c-di-GMP at various concentrations.[32]
-
Allow the transcription reactions to proceed for a defined period.
-
Stop the reactions and separate the RNA products by denaturing polyacrylamide gel electrophoresis.
-
Visualize the full-length and terminated transcripts by autoradiography.
-
An increase in the amount of the terminated transcript in the presence of c-di-GMP is indicative of a c-di-GMP-dependent transcriptional termination riboswitch.
Visualizations of Signaling Pathways and Workflows
Caption: Overview of the c-di-GMP signaling pathway.
Caption: A typical workflow for RNA-Seq analysis.
Caption: Workflow for an Electrophoretic Mobility Shift Assay (EMSA).
References
- 1. A Filter Binding Assay to Quantify the Association of Cyclic di-GMP to Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Filter Binding Assay to Quantify the Association of Cyclic di-GMP to Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tracking the homeostasis of second messenger cyclic-di-GMP in bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Genetic Dissection of Cyclic di‐GMP Signalling in Pseudomonas aeruginosa via Systematic Diguanylate Cyclase Disruption - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. Systematic Analysis of c-di-GMP Signaling Mechanisms and Biological Functions in Dickeya zeae EC1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. journals.asm.org [journals.asm.org]
- 9. Extraction and Quantification of Cyclic Di-GMP from P. aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Extraction and Quantification of Cyclic Di-GMP from P. aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Frontiers | Cyclic di-GMP Is Integrated Into a Hierarchal Quorum Sensing Network Regulating Antimicrobial Production and Biofilm Formation in Roseobacter Clade Member Rhodobacterales Strain Y4I [frontiersin.org]
- 13. Cyclic di-GMP-Responsive Transcriptional Reporter Bioassays in Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Fluorescence-based Evaluation of Cyclic di-GMP Levels in Pseudomonas aeruginosa | Springer Nature Experiments [experiments.springernature.com]
- 15. Analysis of Pseudomonas aeruginosa c-di-GMP High and Low Subpopulations Using Flow-assisted Cell Sorting (FACS) and Quantitative Reverse Transcriptase PCR (qRT-PCR) [bio-protocol.org]
- 16. Analysis of Pseudomonas aeruginosa c-di-GMP High and Low Subpopulations Using Flow-assisted Cell Sorting (FACS) and Quantitative Reverse Transcriptase PCR (qRT-PCR) - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Detection of Cyclic di-GMP Binding Proteins Utilizing a Biotinylated Cyclic di-GMP Pull-Down Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Detection of Cyclic di-GMP Binding Proteins Utilizing a Biotinylated Cyclic di-GMP Pull-Down Assay | Springer Nature Experiments [experiments.springernature.com]
- 19. researchgate.net [researchgate.net]
- 20. A chemical proteomics approach to identify c-di-GMP binding proteins in Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Filter binding assay - Wikipedia [en.wikipedia.org]
- 22. Challenges in using transcriptome data to study the c-di-GMP signaling network in Pseudomonas aeruginosa clinical isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 23. bio-rad.com [bio-rad.com]
- 24. Bioinformatics Workflow of RNA-Seq - CD Genomics [cd-genomics.com]
- 25. Proteomic analysis of RAW macrophages treated with cGAMP or c-di-GMP reveals differentially activated cellular pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Proteomic analysis of RAW macrophages treated with cGAMP or c-di-GMP reveals differentially activated cellular pathways - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 27. licorbio.com [licorbio.com]
- 28. Electrophoretic Mobility Shift Assay (EMSA) for Detecting Protein-Nucleic Acid Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Electrophoretic mobility shift assay - Wikipedia [en.wikipedia.org]
- 30. Electrophoretic Mobility Shift Assay (EMSA) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. Cyclic di-GMP integrates functionally divergent transcription factors into a regulation pathway for antioxidant defense - PMC [pmc.ncbi.nlm.nih.gov]
- 32. researchgate.net [researchgate.net]
- 33. Riboswitches in eubacteria sense the second messenger c-di-AMP - PMC [pmc.ncbi.nlm.nih.gov]
Application of Cyclic-di-GMP in studies of host-pathogen interactions.
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Cyclic dimeric guanosine monophosphate (c-di-GMP) is a ubiquitous bacterial second messenger that plays a pivotal role in regulating the transition between motile and sessile lifestyles in a wide array of pathogenic bacteria.[1][2][3] This small molecule has emerged as a critical modulator of host-pathogen interactions, influencing bacterial virulence, biofilm formation, and the host's innate immune response.[4][5][6] Understanding the multifaceted roles of c-di-GMP is paramount for the development of novel anti-infective therapies.
Bacterial Virulence and Biofilm Formation:
High intracellular concentrations of c-di-GMP generally promote a sessile, community-based lifestyle by stimulating the production of adhesins and exopolysaccharides, key components of the biofilm matrix.[2] Conversely, low levels of c-di-GMP are associated with motility and the expression of virulence factors required for acute infections.[2][4] For instance, in Pseudomonas aeruginosa, c-di-GMP signaling is required for the production of alginate, a crucial component of biofilms in chronic lung infections.[1] In Salmonella Typhimurium, c-di-GMP signaling increases the production of biofilm matrix components like cellulose and curli fimbriae while repressing flagellar motility.[1] The intricate control of c-di-GMP levels is managed by two main classes of enzymes: diguanylate cyclases (DGCs) which synthesize c-di-GMP from two GTP molecules, and phosphodiesterases (PDEs) which degrade it.[1][4]
Host Immune Recognition and Response:
Beyond its role within the bacterial cell, c-di-GMP can be detected by the host innate immune system, acting as a pathogen-associated molecular pattern (PAMP).[4][7] When released into the host cell cytosol by intracellular bacteria, c-di-GMP is recognized by pattern recognition receptors (PRRs) such as STING (stimulator of interferon genes) and DDX41.[7][8] This recognition triggers a signaling cascade that leads to the production of type I interferons (IFNs) and other pro-inflammatory cytokines, thereby mounting an anti-bacterial response.[8][9] Interestingly, c-di-GMP has been shown to have a higher affinity for DDX41 compared to STING.[8] The activation of these pathways can lead to the recruitment of immune cells and enhanced bacterial clearance. For example, administration of c-di-GMP has been shown to stimulate protective immunity against Klebsiella pneumoniae in a murine pneumonia model.[10]
Therapeutic Potential:
The central role of c-di-GMP in bacterial pathogenesis and its ability to stimulate a robust immune response make it an attractive target for novel therapeutic interventions. Strategies being explored include the development of small molecule inhibitors of DGCs to prevent biofilm formation, as well as the use of c-di-GMP as a vaccine adjuvant to enhance the efficacy of immunizations.[4][11] Screening for compounds that modulate c-di-GMP levels in bacteria is a promising approach for the discovery of new anti-biofilm and anti-virulence agents.[12][13][14]
Quantitative Data Summary
The following tables summarize quantitative data from various studies on the impact of c-di-GMP on bacterial virulence and host immune responses.
Table 1: Effect of c-di-GMP on Bacterial Load in Animal Models
| Pathogen | Animal Model | Treatment | Reduction in Bacterial CFU | Reference |
| Staphylococcus aureus | Mouse | c-di-GMP (200 nmol) | >10,000-fold in tissues | [7] |
| Klebsiella pneumoniae | Mouse (pneumonia model) | c-di-GMP pretreatment | 5-fold in lung, >1,000-fold in blood | [10] |
Signaling and Experimental Workflow Diagrams
Below are diagrams illustrating key c-di-GMP signaling pathways and a typical experimental workflow for studying its role in host-pathogen interactions.
Caption: Bacterial c-di-GMP signaling pathway.
References
- 1. Cyclic-di-GMP regulation of virulence in bacterial pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 2. news-medical.net [news-medical.net]
- 3. Extraction and Quantification of Cyclic Di-GMP from P. aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. annualreviews.org [annualreviews.org]
- 5. Multiple Roles of c-di-GMP Signaling in Bacterial Pathogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cyclic-di-GMP regulation of virulence in bacterial pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cyclic Dimeric Guanosine Monophosphate: Activation and Inhibition of Innate Immune Response - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | The role of bacterial cyclic di-adenosine monophosphate in the host immune response [frontiersin.org]
- 9. researchgate.net [researchgate.net]
- 10. Cyclic Di-GMP Stimulates Protective Innate Immunity in Bacterial Pneumonia - PMC [pmc.ncbi.nlm.nih.gov]
- 11. apps.dtic.mil [apps.dtic.mil]
- 12. researchgate.net [researchgate.net]
- 13. Frontiers | Host cell-based screening assays for identification of molecules targeting Pseudomonas aeruginosa cyclic di-GMP signaling and biofilm formation [frontiersin.org]
- 14. Host cell-based screening assays for identification of molecules targeting Pseudomonas aeruginosa cyclic di-GMP signaling and biofilm formation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Utilizing Radiolabeled c-di-GMP for High-Sensitivity Binding Assays
Audience: Researchers, scientists, and drug development professionals.
Introduction
Cyclic di-GMP (bis-(3'-5')-cyclic dimeric guanosine monophosphate) is a ubiquitous bacterial second messenger that plays a pivotal role in regulating a multitude of cellular processes. These include the transition between motile (planktonic) and sessile (biofilm) lifestyles, virulence factor expression, and cell cycle progression.[1][2] The intracellular concentration of c-di-GMP is tightly controlled by the balanced action of diguanylate cyclases (DGCs) that synthesize it and phosphodiesterases (PDEs) that degrade it.[1][3] C-di-GMP exerts its regulatory effects by binding to a diverse array of effector molecules, including proteins and RNA riboswitches.[1][4]
Understanding the binding kinetics and specificity of c-di-GMP effectors is crucial for elucidating signaling pathways and for the development of novel antimicrobial agents that target these interactions.[5] Radiolabeled binding assays offer a highly sensitive and quantitative method to characterize these molecular interactions, enabling the determination of key parameters such as the dissociation constant (Kd). This application note provides detailed protocols for the use of radiolabeled c-di-GMP in binding assays, with a primary focus on the nitrocellulose filter binding assay.
The c-di-GMP Signaling Pathway
The cellular levels of c-di-GMP are dynamically regulated by two main classes of enzymes. Diguanylate cyclases (DGCs), containing a conserved GGDEF domain, catalyze the synthesis of c-di-GMP from two molecules of GTP.[6][7] Conversely, phosphodiesterases (PDEs), which contain either an EAL or an HD-GYP domain, are responsible for the degradation of c-di-GMP into linear pGpG or two molecules of GMP.[5][6] Environmental and cellular cues are often transduced through signal input domains on these enzymes, allowing the cell to modulate c-di-GMP levels in response to specific stimuli.[6] The c-di-GMP signal is then interpreted by various effectors that bind the molecule and elicit a downstream response.
Caption: The c-di-GMP signaling and metabolism pathway.
Principle of Radiolabeled Filter Binding Assays
The nitrocellulose filter binding assay is a simple and powerful technique for quantifying the interaction between a protein and a small radiolabeled ligand.[2][8] The principle is based on the ability of nitrocellulose membranes to bind proteins, while small, unbound molecules like nucleic acids or nucleotides pass through.[9][10]
When a mixture of a target protein and radiolabeled c-di-GMP is passed through the filter, the protein and any bound radioligand are retained.[8] The unbound radioligand is washed away. The amount of radioactivity remaining on the filter is directly proportional to the amount of protein-ligand complex formed. By varying the concentration of the radioligand while keeping the protein concentration constant, a saturation curve can be generated to determine the dissociation constant (Kd), a measure of binding affinity.[2]
Experimental Workflow and Protocols
The following sections detail the workflow and a comprehensive protocol for performing a c-di-GMP binding assay using [³²P]-labeled c-di-GMP.
Caption: Experimental workflow for the radiolabeled c-di-GMP filter binding assay.
Detailed Experimental Protocol: Nitrocellulose Filter Binding Assay
This protocol is adapted from methodologies described for quantifying the association of c-di-GMP with proteins.[2][8]
Part A: Synthesis of [³²P]-c-di-GMP
-
Reaction Setup: In a 50 µL reaction volume, combine the following in a microfuge tube:
-
Incubation: Incubate the reaction at room temperature overnight to allow for maximum conversion of GTP to c-di-GMP.[8]
-
GTP Hydrolysis: Add 1 µL of Antarctic Phosphatase to the reaction to hydrolyze any remaining [α-³²P]-GTP.[8]
-
Heat Inactivation: Boil the reaction for 10 minutes at 100°C to inactivate the enzymes.[8]
-
Purification: Centrifuge at 16,000 x g for 10 minutes to pellet the precipitated protein. Carefully transfer the supernatant containing the [³²P]-c-di-GMP to a new tube. The radiochemical purity can be checked via thin-layer chromatography (TLC).
Part B: Binding Assay
-
Reaction Setup: Prepare a series of 20 µL binding reactions in duplicate. Each reaction should contain:
-
Binding Buffer (e.g., 20 mM Tris-HCl pH 7.5, 150 mM NaCl, 5 mM MgCl₂)
-
A fixed concentration of the purified target protein (typically 100-500 nM).[8]
-
Varying concentrations of [³²P]-c-di-GMP (e.g., 0.125 µM to 1.5 µM).[8]
-
Controls: Include a positive control with a known c-di-GMP binding protein (e.g., YcgR) and a negative control with a non-binding protein like Bovine Serum Albumin (BSA).[8]
-
-
Incubation: Incubate the reactions at room temperature for 30 minutes to allow binding to reach equilibrium.[8]
-
Competition Assay (Optional): To test binding specificity, pre-incubate the protein and [³²P]-c-di-GMP for 15 minutes, then add a 100-fold molar excess of unlabeled c-di-GMP or a non-specific competitor like GTP and incubate for another 15 minutes.[2][8]
Part C: Filtration and Quantification
-
Apparatus Setup: Assemble a slot or dot blot apparatus with a sheet of Whatman filter paper and a nitrocellulose membrane (0.2 µm).[8]
-
Filtration: Apply a vacuum and slowly load each 20 µL reaction mixture into a separate well.[8]
-
Washing: After the samples have passed through, wash each well extensively with ice-cold binding buffer (e.g., 15 x 200 µL washes) to remove all unbound [³²P]-c-di-GMP.[8]
-
Drying: Keep the vacuum on for 5 minutes to help dry the membrane. Remove the membrane from the apparatus and let it air dry for an additional 15 minutes.[8]
-
Scintillation Counting: Excise each dot/slot from the membrane, place it in a scintillation vial with 5 mL of scintillation cocktail, and quantify the radioactivity using a scintillation counter.[8]
Part D: Data Analysis
-
Calculations: Convert the counts per minute (CPM) to molar concentrations of bound ligand based on the specific activity of the [³²P]-c-di-GMP.
-
Curve Fitting: Plot the concentration of bound [³²P]-c-di-GMP against the concentration of free [³²P]-c-di-GMP.
-
Kd Determination: Use non-linear regression analysis (e.g., using software like GraphPad Prism) to fit the data to a one-site binding (hyperbola) equation to determine the dissociation constant (Kd).[8]
Data Presentation
Quantitative data from binding assays should be organized clearly to facilitate interpretation and comparison.
Table 1: Materials and Reagents for Radiolabeled c-di-GMP Binding Assay
| Reagent/Material | Supplier Example | Catalog Number Example | Notes |
|---|---|---|---|
| [α-³²P]-GTP | PerkinElmer | BLU006X250UC | 800 Ci/mmol, 10 mCi/ml.[8] |
| Purified Diguanylate Cyclase | In-house preparation | N/A | e.g., WspR from P. aeruginosa.[8] |
| Unlabeled c-di-GMP | Axxora | N/A | For competition assays.[8] |
| Nitrocellulose Membrane | Whatman (Optitran®) | BA-S 83 | 0.2 µm pore size.[8] |
| Scintillation Cocktail | RPI | 111177 | Safety-Solve™.[8] |
| Bovine Serum Albumin (BSA) | Sigma-Aldrich | A9418 | For negative control.[8] |
| Slot/Dot Blot Apparatus | Bio-Rad | Hybri Dot Manifold | For filtration.[8] |
| Scintillation Counter | Beckman Coulter | LS 6500 | For quantification.[8] |
Table 2: Representative Quantitative Data from a Filter Binding Assay
| Parameter | Value / Range | Unit | Description |
|---|---|---|---|
| Target Protein Concentration | 100 - 500 | nM | Held constant during the experiment.[8] |
| [³²P]-c-di-GMP Concentration | 0.125 - 1.5 | µM | Varied to generate a saturation curve.[8] |
| [α-³²P]-GTP Specific Activity | 800 | Ci/mmol | Used for synthesis of the radioligand.[8] |
| Incubation Time | 30 | min | Time to reach binding equilibrium at room temp.[8] |
| Hypothetical Result |
| Dissociation Constant (Kd) | 0.5 | µM | A measure of binding affinity (lower Kd = higher affinity). |
Alternative Radiolabeled Binding Assays
While filter binding is widely used, other techniques can also be employed.
-
Equilibrium Dialysis: This method involves two chambers separated by a semi-permeable membrane that allows the small radiolabeled ligand to pass but retains the larger protein.[11] At equilibrium, the concentration of free ligand is the same in both chambers. By measuring the total radioactivity in the protein-containing chamber, the concentration of bound ligand can be determined.[11][12] This technique is highly accurate but can require long incubation times to reach equilibrium.[11]
-
Scintillation Proximity Assay (SPA): SPA is a homogeneous assay that does not require a separation step.[13][14] The target protein is immobilized on scintillant-containing microbeads. When a radiolabeled ligand binds to the protein, the radioisotope is brought into close enough proximity to the bead to excite the scintillant, producing a light signal. Unbound ligand in the solution is too far away to generate a signal.[14][15] This method is highly amenable to high-throughput screening.[16]
Conclusion
The use of radiolabeled c-di-GMP provides a robust and highly sensitive approach for the detailed characterization of its interactions with effector proteins and other molecules. The nitrocellulose filter binding assay, in particular, offers a cost-effective and relatively simple method to determine binding affinities and specificities.[2][8] These assays are indispensable tools for researchers in microbiology, biochemistry, and drug discovery, enabling the dissection of c-di-GMP signaling pathways and the identification of potential therapeutic targets.
References
- 1. news-medical.net [news-medical.net]
- 2. A Filter Binding Assay to Quantify the Association of Cyclic di-GMP to Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cyclic di-GMP signalling and the regulation of bacterial virulence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Diversity of Cyclic Di-GMP-Binding Proteins and Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. annualreviews.org [annualreviews.org]
- 6. journals.asm.org [journals.asm.org]
- 7. Frontiers | Functional Characterization of c-di-GMP Signaling-Related Genes in the Probiotic Lactobacillus acidophilus [frontiersin.org]
- 8. A Filter Binding Assay to Quantify the Association of Cyclic di-GMP to Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Filter-binding assay [gene.mie-u.ac.jp]
- 10. Filter binding assay - Wikipedia [en.wikipedia.org]
- 11. A Printed Equilibrium Dialysis Device with Integrated Membranes for Improved Binding Affinity Measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 12. youtube.com [youtube.com]
- 13. Scintillation proximity assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Scintillation proximity assay - Wikipedia [en.wikipedia.org]
- 15. revvity.com [revvity.com]
- 16. revvity.com [revvity.com]
Application Notes and Protocols for Screening Inhibitors of Cyclic-di-GMP Synthesis
For Researchers, Scientists, and Drug Development Professionals
Cyclic-di-GMP (c-di-GMP) is a ubiquitous bacterial second messenger that plays a critical role in regulating a wide array of cellular processes, including biofilm formation, motility, and virulence. The synthesis of c-di-GMP is carried out by diguanylate cyclases (DGCs), enzymes containing a conserved GGDEF domain, while its degradation is mediated by phosphodiesterases (PDEs) with either EAL or HD-GYP domains. The central role of c-di-GMP in bacterial lifestyles, particularly in the formation of antibiotic-resistant biofilms, makes DGCs attractive targets for the development of novel antimicrobial agents.
These application notes provide an overview of key methodologies for screening and identifying inhibitors of DGCs. Detailed protocols for high-throughput screening (HTS) assays are presented, along with methods for data analysis and presentation.
Signaling Pathway
The intracellular concentration of c-di-GMP is tightly regulated by the opposing activities of DGCs and PDEs. DGCs synthesize c-di-GMP from two molecules of GTP, while PDEs hydrolyze it to linear 5'-phosphoguanylyl-(3',5')-guanosine (pGpG) or GMP. Elevated levels of c-di-GMP generally promote a sessile, biofilm-forming lifestyle, whereas low levels are associated with motility.
Practical guide to working with Cyclic-di-GMP diammonium in the lab.
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed overview and practical protocols for working with Cyclic-di-GMP diammonium salt (c-di-GMP) in a laboratory setting. Cyclic-di-GMP is a ubiquitous bacterial second messenger that plays a critical role in regulating a wide array of cellular processes, including biofilm formation, virulence, motility, and cell cycle progression.[1][2][3] Understanding and manipulating c-di-GMP signaling pathways is a key area of research for the development of novel antimicrobial agents and therapies.[4]
Introduction to Cyclic-di-GMP Signaling
Cyclic-di-GMP is synthesized from two molecules of GTP by diguanylate cyclases (DGCs), which contain a conserved GGDEF domain.[5][6] Its degradation to linear pGpG or GMP is catalyzed by phosphodiesterases (PDEs) containing either EAL or HD-GYP domains.[5][6] The intracellular concentration of c-di-GMP is tightly regulated, and it exerts its effects by binding to a variety of effector proteins, including transcription factors and enzymes, as well as riboswitches.[5][7] High cellular levels of c-di-GMP are generally associated with a sessile, biofilm-forming lifestyle, while low levels are linked to motility.[8][9]
Figure 1: Overview of the c-di-GMP signaling pathway.
Properties and Handling of this compound Salt
Cyclic-di-GMP is typically supplied as a lyophilized powder, commonly as a sodium or diammonium salt. The diammonium salt is soluble in water and aqueous buffers.[10]
Storage and Stability:
-
Lyophilized Powder: Store desiccated at -20°C for long-term stability (≥ 4 years).[2][3]
-
Aqueous Stock Solutions: It is recommended to prepare fresh solutions for each experiment. If storage is necessary, aliquot and store at -20°C or -80°C for short periods. Avoid repeated freeze-thaw cycles. Some sources suggest that aqueous solutions should not be stored for more than one day.[2] The compound is stable to boiling and exposure to acid and alkali.[10]
Preparation of Stock Solutions:
-
Allow the lyophilized powder to equilibrate to room temperature before opening to prevent condensation.
-
Reconstitute the powder in sterile, nuclease-free water or a suitable buffer (e.g., PBS, Tris-HCl) to a desired stock concentration.
-
Vortex briefly to ensure complete dissolution. If precipitation occurs, gentle warming and/or sonication can aid in dissolution.[1]
| Parameter | Recommendation | Reference |
| Form | Lyophilized Powder | [2] |
| Storage (Solid) | -20°C, Desiccated | [2][3] |
| Stability (Solid) | ≥ 4 years | [2][3] |
| Solubility | Water, Aqueous Buffers | [10] |
| Stock Solution Conc. | 1-10 mM in nuclease-free water | General Lab Practice |
| Storage (Solution) | Aliquot, -20°C or -80°C (short-term) | [11] |
Experimental Protocols
Protocol 1: In Vitro c-di-GMP Binding Assay (Filter Binding)
This protocol is adapted from a filter binding assay using radiolabeled c-di-GMP to quantify its interaction with a protein of interest.[12][13]
Figure 2: Workflow for the filter binding assay.
Materials:
-
Purified protein of interest
-
Positive control protein (e.g., YcgR from E. coli)
-
Negative control protein (e.g., Bovine Serum Albumin, BSA)
-
Radiolabeled [α-³²P]-GTP
-
Purified diguanylate cyclase (e.g., WspR from Pseudomonas aeruginosa)
-
Unlabeled c-di-GMP
-
Binding Buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 10 mM MgCl₂, pH 7.5)
-
Nitrocellulose membrane (0.2 µm)
-
Vacuum dot blot apparatus
-
Scintillation counter and vials
Procedure:
-
Synthesis of [³²P]-c-di-GMP: Synthesize radiolabeled c-di-GMP using a purified DGC enzyme and [α-³²P]-GTP.[12] The reaction is typically incubated overnight at room temperature.[12]
-
Binding Reaction:
-
In a microcentrifuge tube, set up binding reactions in a total volume of 20 µL.
-
Incubate 100 to 500 nM of the protein of interest with varying concentrations of [³²P]-c-di-GMP (e.g., 0.125 µM to 1.5 µM).[12]
-
Include positive (YcgR) and negative (BSA) controls in parallel.
-
Incubate at room temperature for 30 minutes.[12]
-
-
Filtration:
-
Assemble the vacuum dot blot apparatus with the nitrocellulose membrane.
-
Apply the binding reaction mixtures to separate wells.
-
After 5 minutes, wash each well with 3 mL of binding buffer to remove unbound [³²P]-c-di-GMP.[12]
-
-
Quantification:
-
Disassemble the apparatus and cut out the individual dots corresponding to each reaction.
-
Place each dot in a scintillation vial with scintillation cocktail.
-
Quantify the amount of bound [³²P]-c-di-GMP using a scintillation counter.
-
-
Data Analysis:
-
Plot the amount of bound c-di-GMP as a function of its concentration.
-
Use non-linear regression analysis to determine the dissociation constant (Kd).
-
| Component | Concentration/Amount | Incubation Time/Temp | Reference |
| Protein | 100 - 500 nM | 30 min / RT | [12] |
| [³²P]-c-di-GMP | 0.125 - 1.5 µM | 30 min / RT | [12] |
| Reaction Volume | 20 µL | - | [12] |
| Competition Assay | 3 µM unlabeled c-di-GMP or GTP | 15 min pre-incubation | [12] |
Protocol 2: Quantification of Intracellular c-di-GMP by HPLC
This protocol outlines the extraction and quantification of c-di-GMP from bacterial cells using reverse-phase high-performance liquid chromatography (RP-HPLC).[14][15]
Figure 3: Workflow for HPLC quantification of intracellular c-di-GMP.
Materials:
-
Bacterial culture
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Ethanol (95-100%), ice-cold
-
HPLC system with a UV/Vis detector
-
Reverse-phase C18 column (e.g., Targa, 2.1 x 40 mm; 5 µm)[14]
-
HPLC Solvents:
-
c-di-GMP diammonium salt standard
-
Protein determination assay kit
Procedure:
-
Cell Harvesting and Extraction:
-
Grow bacterial cells to the desired growth phase.
-
Harvest a volume of culture equivalent to 1 mL at an OD₆₀₀ of 1.8.[14]
-
Centrifuge at 16,000 x g for 2 minutes at 4°C. Discard the supernatant.
-
Wash the cell pellet twice with 1 mL of ice-cold PBS.[14]
-
Resuspend the pellet in 100 µL of ice-cold PBS and incubate at 100°C for 5 minutes.[14][16]
-
Add ice-cold ethanol to a final concentration of 65% and vortex.[14][16]
-
Centrifuge at 16,000 x g for 2 minutes at 4°C. Collect the supernatant.
-
Repeat the extraction from the pellet twice more and pool the supernatants.[14]
-
Dry the pooled supernatant in a vacuum concentrator (SpeedVac).
-
-
HPLC Analysis:
-
Resuspend the dried extract in 200 µL of nuclease-free water.[14][16]
-
Centrifuge to remove insoluble material and filter the supernatant.[14]
-
Inject 20 µL of the sample onto the HPLC system.
-
Separate using a C18 column with a flow rate of 0.2 mL/min and a gradient of Solvent A and B.[14]
-
Detect c-di-GMP by absorbance at 253 nm.[14]
-
-
Quantification:
-
Prepare a standard curve by injecting known concentrations of c-di-GMP (e.g., 0, 1, 2, 5, 10 pmol/µl).[14]
-
Determine the amount of c-di-GMP in the sample by comparing its peak area to the standard curve.[14]
-
Normalize the c-di-GMP amount to the total cellular protein content, which is determined from the cell pellet after extraction.[14]
-
| Parameter | Value | Reference |
| HPLC Column | Reverse-phase C18 (2.1 x 40 mm; 5 µm) | [14] |
| Flow Rate | 0.2 mL/min | [14] |
| Detection Wavelength | 253 nm | [14] |
| Solvent A | 10 mM Ammonium Acetate in Water | [16] |
| Solvent B | 10 mM Ammonium Acetate in Methanol | [16] |
| Injection Volume | 20 µL | [14] |
| Example Gradient | 0-9 min, 1% B; 9-14 min, 15% B; 14-19 min, 25% B; 19-26 min, 90% B; 26-40 min, 1% B | [14] |
Protocol 3: Cellular Biofilm Formation Assay
This protocol describes a method to assess the effect of exogenously added c-di-GMP on biofilm formation.
Materials:
-
Bacterial strain of interest
-
Appropriate growth medium (e.g., LB, TSB)
-
96-well microtiter plates (polystyrene)
-
c-di-GMP diammonium salt stock solution
-
0.1% (w/v) Crystal Violet solution
-
30% (v/v) Acetic acid or 95% Ethanol
Procedure:
-
Inoculum Preparation: Grow an overnight culture of the bacterial strain. Dilute the culture in fresh medium to a starting OD₆₀₀ of ~0.05.
-
Assay Setup:
-
In a 96-well plate, add 100 µL of the diluted bacterial culture to each well.
-
Add varying concentrations of c-di-GMP to the wells. A typical range to test is 1-100 µM. Include a no-c-di-GMP control.
-
Incubate the plate under appropriate conditions (e.g., 24-48 hours at 30°C or 37°C) without shaking.
-
-
Staining and Quantification:
-
Carefully remove the planktonic culture from each well.
-
Gently wash the wells twice with PBS or water to remove non-adherent cells.
-
Add 125 µL of 0.1% crystal violet solution to each well and incubate for 15 minutes at room temperature.
-
Remove the crystal violet solution and wash the wells thoroughly with water until the wash water is clear.
-
Dry the plate.
-
Add 200 µL of 30% acetic acid or 95% ethanol to each well to solubilize the bound dye.
-
Incubate for 15-30 minutes.
-
Measure the absorbance at ~570-595 nm using a plate reader.
-
| Parameter | Recommendation |
| Plate Type | 96-well polystyrene |
| Starting Inoculum | OD₆₀₀ ≈ 0.05 |
| c-di-GMP Concentration | 1 - 100 µM (titration recommended) |
| Incubation Time | 24 - 48 hours |
| Stain | 0.1% Crystal Violet |
| Solubilizer | 30% Acetic Acid or 95% Ethanol |
| Absorbance Reading | ~570-595 nm |
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. caymanchem.com [caymanchem.com]
- 4. Cyclic di-GMP as an antitoxin regulates bacterial genome stability and antibiotic persistence in biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Biofilms and Cyclic di-GMP (c-di-GMP) Signaling: Lessons from Pseudomonas aeruginosa and Other Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Cyclic di-GMP Signaling Links Biofilm Formation and Mn(II) Oxidation in Pseudomonas resinovorans - PMC [pmc.ncbi.nlm.nih.gov]
- 9. journals.asm.org [journals.asm.org]
- 10. c-di-GMP (3′-5′-Cyclic Diguanylic Acid) Inhibits Staphylococcus aureus Cell-Cell Interactions and Biofilm Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. A Filter Binding Assay to Quantify the Association of Cyclic di-GMP to Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A Filter Binding Assay to Quantify the Association of Cyclic di-GMP to Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Extraction and Quantification of Cyclic Di-GMP from P. aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 15. High-Performance Liquid Chromatography (HPLC)-Based Detection and Quantitation of Cellular c-di-GMP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Application Notes and Protocols: Utilizing Cyclic-di-GMP for Research on Bacterial Persistence and Antibiotic Resistance
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclic dimeric guanosine monophosphate (c-di-GMP) is a ubiquitous bacterial second messenger that plays a pivotal role in regulating a wide array of cellular processes, including the switch between motile and sessile lifestyles, biofilm formation, and virulence.[1][2][3][4] Emerging evidence strongly indicates that c-di-GMP signaling is intricately linked to the phenomena of bacterial persistence and antibiotic resistance, making it a prime target for novel antimicrobial strategies.[3][5][6] High intracellular levels of c-di-GMP are generally associated with a sessile, biofilm-forming state, which provides a protected environment for bacteria and contributes to increased tolerance to antibiotics.[1][2][7][8][9] Conversely, low levels of c-di-GMP are often linked to a motile, planktonic state.[7][10] This document provides detailed application notes and experimental protocols for researchers investigating the role of c-di-GMP in bacterial persistence and antibiotic resistance.
The c-di-GMP Signaling Pathway
The intracellular concentration of c-di-GMP is tightly regulated by the opposing activities of two types of enzymes: diguanylate cyclases (DGCs) and phosphodiesterases (PDEs).[1][2][10] DGCs, characterized by a conserved GGDEF domain, synthesize c-di-GMP from two molecules of GTP.[10][11] PDEs, which typically contain either an EAL or an HD-GYP domain, are responsible for the degradation of c-di-GMP into linear diguanylate (pGpG) or two molecules of GMP.[10][11] The balance between DGC and PDE activity dictates the cellular c-di-GMP pool, which in turn modulates downstream effector proteins to control various bacterial behaviors.
Data Presentation
The following tables summarize quantitative data from studies on the impact of c-di-GMP levels on bacterial persistence and antibiotic resistance.
Table 1: Impact of c-di-GMP Levels on Bacterial Persister Formation
| Bacterial Strain | Genetic Modification | Relative c-di-GMP Level | Antibiotic | Fold Change in Persister Frequency | Reference |
| Pseudomonas aeruginosa PAO1 | Overexpression of a DGC (e.g., WspR) | High | Ciprofloxacin | ~10-100 fold increase | [12] |
| Pseudomonas aeruginosa PAO1 | Deletion of a PDE (e.g., BifA) | High | Tobramycin | ~5-50 fold increase | [13] |
| Escherichia coli K-12 | Overexpression of a DGC | High | Ampicillin | Significant increase | [14] |
| Staphylococcus aureus | High c-di-AMP levels (analogous second messenger) | High | Oxacillin | Increased tolerance | [15][16] |
Table 2: Influence of c-di-GMP Levels on Antibiotic Resistance (Minimum Inhibitory Concentration - MIC)
| Bacterial Strain | Genetic Modification | Relative c-di-GMP Level | Antibiotic | MIC (µg/mL) - Low c-di-GMP | MIC (µg/mL) - High c-di-GMP | Reference |
| Pseudomonas aeruginosa PA14 | Overexpression of a DGC | High | Tobramycin | 1 | 4 | [5] |
| Pseudomonas aeruginosa PA14 | Overexpression of a DGC | High | Norfloxacin | 0.25 | 1 | [5] |
| Staphylococcus aureus | ΔgdpP (PDE mutant) | High c-di-AMP | Oxacillin | 0.25 | 256 | [15] |
| Staphylococcus aureus | ΔgdpP (PDE mutant) | High c-di-AMP | Fosfomycin | 32 | >1024 | [15] |
Experimental Protocols
Protocol 1: Quantification of Intracellular c-di-GMP Levels by HPLC-MS/MS
This protocol describes the extraction and quantification of c-di-GMP from bacterial cultures.[17][18][19]
Materials:
-
Bacterial culture
-
Phosphate-buffered saline (PBS), ice-cold
-
Acetonitrile with 0.1% formic acid, ice-cold
-
Sterile microcentrifuge tubes
-
Heat block or water bath
-
Refrigerated microcentrifuge
-
Vacuum concentrator (e.g., SpeedVac)
-
High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) system
-
c-di-GMP standard (commercially available)
Procedure:
-
Grow bacterial cells to the desired optical density (OD600) under specific experimental conditions.
-
Harvest a defined volume of bacterial culture by centrifugation at 4°C. The cell pellet should be processed immediately to prevent changes in c-di-GMP levels.
-
Wash the cell pellet twice with ice-cold PBS.
-
Resuspend the pellet in 200 µL of ice-cold acetonitrile with 0.1% formic acid.
-
Incubate the suspension at 95°C for 10 minutes to lyse the cells and extract nucleotides.
-
Centrifuge at maximum speed for 5 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant to a new sterile tube.
-
Dry the supernatant completely using a vacuum concentrator.
-
Resuspend the dried extract in a suitable volume of ultrapure water for HPLC-MS/MS analysis.
-
Prepare a standard curve using a known concentration range of the c-di-GMP standard.
-
Analyze the samples and standards by HPLC-MS/MS.
-
Quantify the amount of c-di-GMP in the samples by comparing with the standard curve.
-
Normalize the c-di-GMP concentration to the total protein content of the initial cell pellet.
Protocol 2: Bacterial Persister Assay
This protocol is for determining the frequency of persister cells in a bacterial population following antibiotic treatment.[14][20][21][22]
Materials:
-
Bacterial culture (e.g., wild-type and mutants with altered c-di-GMP levels)
-
Appropriate growth medium (e.g., Luria-Bertani broth)
-
Antibiotic stock solution
-
Sterile saline solution or PBS
-
Agar plates for colony counting
Procedure:
-
Grow bacterial cultures to the desired growth phase (e.g., mid-logarithmic or stationary phase).
-
Determine the initial number of viable cells (CFU/mL) by plating serial dilutions on agar plates.
-
Treat the cultures with a high concentration of an antibiotic (typically 10-100x the MIC).
-
Incubate the treated cultures for a defined period (e.g., 3-24 hours).
-
After incubation, wash the cells to remove the antibiotic by centrifuging and resuspending the pellet in sterile saline. Repeat this step twice.
-
Serially dilute the washed cell suspension and plate on agar plates.
-
Incubate the plates until colonies are visible.
-
Count the number of surviving colonies (persister cells).
-
Calculate the persister frequency as the ratio of the number of surviving cells to the initial number of viable cells.
Protocol 3: Antibiotic Susceptibility Testing (Broth Microdilution for MIC Determination)
This protocol determines the minimum inhibitory concentration (MIC) of an antibiotic against a bacterial strain.[23][24][25][26][27]
Materials:
-
Bacterial culture
-
Mueller-Hinton broth (or other appropriate broth)
-
Antibiotic stock solution
-
Sterile 96-well microtiter plates
-
Spectrophotometer or microplate reader
Procedure:
-
Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard).
-
In a 96-well plate, prepare a two-fold serial dilution of the antibiotic in broth.
-
Inoculate each well with the standardized bacterial suspension. Include a positive control (bacteria, no antibiotic) and a negative control (broth only).
-
Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours).
-
Determine the MIC by visually inspecting for the lowest concentration of the antibiotic that completely inhibits visible bacterial growth. This can also be determined by measuring the optical density at 600 nm (OD600).
-
The MIC is the lowest concentration of the antibiotic that prevents visible growth.
Conclusion
The study of c-di-GMP signaling provides a promising avenue for understanding and combating bacterial persistence and antibiotic resistance. The protocols and information provided in this document offer a framework for researchers to investigate the intricate role of this second messenger in bacterial physiology. By modulating c-di-GMP levels, it may be possible to develop novel therapeutic strategies that either directly kill persistent bacteria or re-sensitize them to existing antibiotics.
References
- 1. Multiple activities of c-di-GMP in Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Harnessing Cyclic di-GMP Signaling: A Strategic Approach to Combat Bacterial Biofilm-Associated Chronic Infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Controlling biofilm development through cyclic di-GMP signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Elevated levels of the second messenger c-di-GMP contribute to antimicrobial resistance of Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Biofilms and Cyclic di-GMP (c-di-GMP) Signaling: Lessons from Pseudomonas aeruginosa and Other Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Bis-(3′-5′)-Cyclic Dimeric GMP Regulates Antimicrobial Peptide Resistance in Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Frontiers | Regulation of Biofilm Exopolysaccharide Production by Cyclic Di-Guanosine Monophosphate [frontiersin.org]
- 10. Cyclic Di-GMP Signaling in Bacteria: Recent Advances and New Puzzles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. journals.asm.org [journals.asm.org]
- 12. Cyclic di-GMP as an Antitoxin Regulates Bacterial Genome Stability and Antibiotic Persistence in Biofilms [elifesciences.org]
- 13. journals.asm.org [journals.asm.org]
- 14. A Genetic Determinant of Persister Cell Formation in Bacterial Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 15. C-di-AMP levels modulate Staphylococcus aureus cell wall thickness, response to oxidative stress, and antibiotic resistance and tolerance - PMC [pmc.ncbi.nlm.nih.gov]
- 16. biorxiv.org [biorxiv.org]
- 17. Extraction and Quantification of Cyclic Di-GMP from P. aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Extraction and Quantification of Cyclic Di-GMP from P. aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Extraction and Quantification of Cyclic Di-GMP from Pseudomonas aeruginosa [en.bio-protocol.org]
- 20. journals.asm.org [journals.asm.org]
- 21. researchgate.net [researchgate.net]
- 22. Bacterial Persister Cell Formation and Dormancy - PMC [pmc.ncbi.nlm.nih.gov]
- 23. woah.org [woah.org]
- 24. Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 25. apec.org [apec.org]
- 26. testing.com [testing.com]
- 27. chainnetwork.org [chainnetwork.org]
Troubleshooting & Optimization
Troubleshooting low signal in Cyclic-di-GMP reporter assays.
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals experiencing low signal in Cyclic-di-GMP (c-di-GMP) reporter assays.
Frequently Asked Questions (FAQs)
Q1: What are the common types of c-di-GMP reporter assays?
There are several types of reporter systems used to measure intracellular c-di-GMP levels. The most common are fluorescence-based methods that offer insights into the modulation of c-di-GMP levels.[1] These include:
-
Transcriptional Reporter Fusions: These reporters utilize a c-di-GMP-responsive promoter fused to a reporter gene, such as Green Fluorescent Protein (GFP) or luciferase.[1][2] An increase in intracellular c-di-GMP leads to the enhanced expression of the reporter protein, resulting in a higher signal.[1] A well-known example is the use of the cdrA promoter fused to GFP (pCdrA::gfp).[1][2]
-
FRET-based Biosensors: These sensors consist of a c-di-GMP receptor protein positioned between two fluorescent proteins that act as a Fluorescence Resonance Energy Transfer (FRET) pair.[1] The binding of c-di-GMP to the receptor induces a conformational change, altering the distance between the fluorescent proteins and thus changing the FRET signal.[1] A high FRET signal is often indicative of a low c-di-GMP concentration.[1]
-
Riboswitch-based Reporters: In these systems, the expression of a fluorescent reporter protein is controlled by a c-di-GMP-binding riboswitch.[1]
Q2: What is the basic principle of a transcriptional c-di-GMP reporter assay?
Transcriptional reporters for c-di-GMP typically rely on a promoter that is regulated by a c-di-GMP-dependent transcription factor. For instance, in Pseudomonas aeruginosa, the cdrA promoter is repressed by the transcriptional regulator FleQ in the absence of c-di-GMP.[3] When intracellular c-di-GMP levels rise, it binds to FleQ, causing FleQ to dissociate from the cdrA promoter.[3][4] This de-repression allows for the transcription of the downstream reporter gene (e.g., gfp), leading to the production of the fluorescent protein and a measurable signal.[3][4]
Troubleshooting Guide: Low Signal
A weak or absent signal is a common issue in c-di-GMP reporter assays. This can stem from problems with the biological system, the reporter construct itself, or the experimental setup.
Q3: My fluorescent/luminescent signal is very low. What are the potential causes and solutions?
Low signal can be attributed to several factors. The following table summarizes common causes and recommended troubleshooting steps.
| Potential Cause | Troubleshooting Suggestions | Supporting Evidence/Rationale |
| Low Intracellular c-di-GMP Levels | - Use a positive control strain known to have high c-di-GMP levels, such as a P. aeruginosa ΔwspF mutant.[2] - Overexpress a diguanylate cyclase (DGC) to artificially increase c-di-GMP levels.[5][6] - Ensure that the experimental conditions are conducive to c-di-GMP production. | The reporter signal is directly proportional to the intracellular c-di-GMP concentration.[1][2] A ΔwspF mutant exhibits continuous activation of the DGC WspR, leading to elevated c-di-GMP.[2] |
| Reporter Plasmid Issues | - Verify the integrity and sequence of your plasmid DNA.[7] - Use a high-copy number plasmid for the reporter construct to increase expression. - Chromosomally integrated reporters may yield lower fluorescence compared to plasmid-based ones.[2] | Plasmid quality is crucial for efficient transfection and expression.[8] Higher plasmid copy number can lead to more reporter protein production. |
| Weak Promoter Activity | - If possible, replace the native promoter with a stronger, well-characterized c-di-GMP responsive promoter.[7] - Optimize the ribosome binding site (RBS) to enhance translation of the reporter mRNA.[9] | The strength of the promoter directly influences the level of reporter gene transcription.[7] |
| Inefficient Transfection/Transformation | - Optimize the ratio of plasmid DNA to transfection reagent.[7][8] - Use transfection-quality plasmid DNA with low endotoxin levels.[8] - Check the viability of your bacterial cells. | Transfection efficiency is a critical factor for successful reporter expression in many cell types.[8] |
| Reporter Protein Instability | - Use a stable variant of the reporter protein (e.g., a stable version of GFP).[9] | Unstable reporter proteins may be degraded before a sufficient signal can accumulate. |
| Suboptimal Assay Conditions | - Optimize incubation times after induction or treatment. - Ensure appropriate media and growth conditions (e.g., temperature, aeration).[3] - For luminescence assays, ensure reagents are fresh and properly stored.[7] | Cell physiology and reporter protein maturation are influenced by environmental conditions. Luciferase reagents can be sensitive to degradation.[7] |
| Instrumentation Settings | - Increase the integration time or gain on the plate reader or microscope.[10] - Ensure the correct excitation and emission filters are being used for your specific fluorophore. | Incorrect instrument settings can lead to failure to detect an existing signal. |
Experimental Protocols
Protocol 1: General Workflow for a Fluorescence-Based c-di-GMP Reporter Assay in Bacteria
-
Transformation: Introduce the c-di-GMP reporter plasmid into the bacterial strain of interest via electroporation or heat shock.
-
Culture Preparation: Inoculate a single colony into appropriate liquid media containing the necessary antibiotics for plasmid maintenance.[11] Grow the culture overnight at the optimal temperature with shaking.
-
Subculturing: The following day, dilute the overnight culture into fresh media to a starting OD₆₀₀ of ~0.05-0.1.
-
Induction/Treatment: Grow the subculture to the desired growth phase (e.g., mid-log phase). If your experiment involves inducing the expression of a gene that modulates c-di-GMP levels or treating with a compound, add the inducer or compound at this stage.
-
Incubation: Continue to incubate the cultures under the desired conditions for a set period to allow for changes in c-di-GMP levels and the expression and maturation of the fluorescent reporter protein.
-
Signal Measurement:
-
Plate Reader: Transfer a defined volume of the culture (e.g., 200 µL) to a 96-well plate (black plates with clear bottoms are recommended for fluorescence to reduce background).[3] Measure the optical density (OD₆₀₀) to assess cell density and the fluorescence at the appropriate excitation and emission wavelengths for your reporter.
-
Microscopy: For single-cell analysis, place a small volume of the culture on a microscope slide or in a flow cell.[11] Capture images using a fluorescence microscope equipped with the appropriate filter sets.
-
-
Data Analysis: Normalize the fluorescence signal to the cell density (Fluorescence/OD₆₀₀) to account for differences in cell number. Compare the normalized fluorescence of your experimental samples to your positive and negative controls.
Visualizations
Signaling Pathways and Workflows
References
- 1. Tracking the homeostasis of second messenger cyclic-di-GMP in bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fluorescence-Based Reporter for Gauging Cyclic Di-GMP Levels in Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Intercepting second-messenger signaling by rationally designed peptides sequestering c-di-GMP - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. Frontiers | A genetically encoded fluorescent biosensor for sensitive detection of cellular c-di-GMP levels in Escherichia coli [frontiersin.org]
- 6. A genetically encoded fluorescent biosensor for sensitive detection of cellular c-di-GMP levels in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 7. goldbio.com [goldbio.com]
- 8. bitesizebio.com [bitesizebio.com]
- 9. journals.asm.org [journals.asm.org]
- 10. Reporter Gene Assays Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Cyclic-di-GMP Diammonium Salt for Cell Culture Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the use of Cyclic-di-GMP (c-di-GMP) diammonium salt in their cell culture experiments.
Troubleshooting Guide
This guide addresses common issues encountered during cell culture experiments with c-di-GMP diammonium salt.
Issue 1: No or Low Cellular Response to c-di-GMP Treatment
Possible Causes and Solutions:
-
Poor Cell Permeability: Cyclic-di-GMP is a negatively charged molecule and does not readily cross the plasma membrane of most mammalian cells.
-
Solution: Employ a delivery method to facilitate intracellular entry. Options include:
-
Transfection Reagents: Use commercially available transfection reagents suitable for small molecules.
-
Cell Permeabilization: Mild permeabilizing agents like digitonin can be used. A common starting point is a low concentration of digitonin (e.g., 4 µM of cGAMP was effective with digitonin) followed by incubation with c-di-GMP.
-
Electroporation: This method can create transient pores in the cell membrane to allow c-di-GMP entry.
-
-
-
Suboptimal Concentration: The effective concentration of c-di-GMP can vary significantly between cell types and the chosen delivery method.
-
Solution: Perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental endpoint. Concentrations can range from nanomolar to high micromolar depending on the delivery strategy. For direct addition to the medium, concentrations greater than 100 µM may be necessary, whereas with permeabilization, much lower concentrations in the micromolar range can be effective.[1]
-
-
Inactive STING Pathway: The primary target of c-di-GMP in mammalian cells is the STING (Stimulator of Interferon Genes) pathway.[2] Some cell lines, such as HEK293T, have low or absent endogenous STING expression.
-
Solution:
-
Confirm STING expression in your cell line via Western blot or qPCR.
-
If STING expression is low, consider using a different cell line known to have a functional STING pathway (e.g., THP-1, RAW 264.7) or transiently transfect your cells with a STING expression plasmid.
-
-
-
Degradation of c-di-GMP: While generally stable, prolonged incubation in complex cell culture media at 37°C could lead to some degradation. Aqueous stock solutions are also not recommended for long-term storage.[3]
-
Solution: Prepare fresh dilutions of c-di-GMP in culture medium for each experiment from a frozen stock. It is not recommended to store aqueous solutions for more than one day.[3]
-
Issue 2: High Cell Death or Cytotoxicity
Possible Causes and Solutions:
-
Toxicity of Delivery Reagent: Transfection reagents or permeabilizing agents can be toxic to cells.
-
Solution: Optimize the concentration of the delivery reagent by performing a toxicity assay with the reagent alone. Use the lowest concentration that provides efficient delivery with minimal cell death.
-
-
High Concentration of c-di-GMP: Although generally not considered highly cytotoxic, very high concentrations of c-di-GMP might induce cell stress or death in sensitive cell lines.
-
Solution: Perform a dose-response curve to assess cytotoxicity using a cell viability assay (e.g., MTT, trypan blue exclusion).
-
-
Contamination: Bacterial or other microbial contamination in the c-di-GMP stock or during the experiment can lead to cell death.
-
Solution: Ensure the c-di-GMP stock solution is sterile-filtered. Always use proper aseptic techniques during your experiments.
-
Issue 3: Inconsistent or Variable Results
Possible Causes and Solutions:
-
Inconsistent Delivery Efficiency: The efficiency of transfection or permeabilization can vary between experiments.
-
Solution: Standardize all parameters of the delivery protocol, including cell density, reagent concentrations, and incubation times. Include appropriate positive and negative controls in every experiment.
-
-
Cell Passage Number and Health: The responsiveness of cells can change with high passage numbers or if the cells are not healthy.
-
Solution: Use cells within a consistent and low passage number range. Ensure cells are healthy and in the logarithmic growth phase before treatment.
-
-
Instability of Stock Solution: Improper storage or repeated freeze-thaw cycles of the c-di-GMP stock solution can lead to degradation.
-
Solution: Aliquot the stock solution into single-use volumes and store at -20°C or below. Avoid multiple freeze-thaw cycles.
-
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration for c-di-GMP diammonium salt in cell culture?
A1: The optimal concentration is highly dependent on the cell type and the method of delivery. Refer to the table below for general guidance. It is strongly recommended to perform a dose-response experiment for your specific system.
| Delivery Method | Cell Type Example | Typical Concentration Range | Reference |
| Direct addition to media | HEK293T (with active cGAMP importers) | >100 µM | [1] |
| Digitonin Permeabilization | HEK293T | 4 µM (for cGAMP) | [1] |
| In Vitro IFN-β Induction | Not specified | EC50 = 537.8 nM |
Q2: How should I prepare and store a stock solution of c-di-GMP diammonium salt?
Q3: Is c-di-GMP diammonium salt soluble in cell culture media?
A3: Cyclic-di-GMP diammonium salt is soluble in aqueous solutions, including water and physiological saline.[4] It can be diluted directly into cell culture media from a concentrated stock solution.
Q4: How can I verify that c-di-GMP is getting into my cells and activating the STING pathway?
A4: Several methods can be used to confirm intracellular delivery and STING pathway activation:
-
Phosphorylation of STING and IRF3: Activation of the STING pathway leads to the phosphorylation of STING and the downstream transcription factor IRF3. This can be detected by Western blotting using phospho-specific antibodies.
-
Interferon-β (IFN-β) Production: A key outcome of STING activation is the production of type I interferons. You can measure IFN-β mRNA levels by qRT-PCR or IFN-β protein secretion by ELISA.
-
Reporter Assays: Use a reporter cell line that expresses a reporter gene (e.g., luciferase) under the control of an IFN-stimulated response element (ISRE).
-
STING Oligomerization: Upon activation, STING monomers form oligomers, which can be visualized by non-reducing SDS-PAGE or blue native PAGE.[1]
Q5: What is the primary signaling pathway activated by c-di-GMP in mammalian cells?
A5: In mammalian cells, c-di-GMP is primarily recognized by the STING (Stimulator of Interferon Genes) protein, which is located on the endoplasmic reticulum. This binding event triggers a signaling cascade that leads to the production of type I interferons and other inflammatory cytokines, playing a crucial role in the innate immune response to intracellular pathogens.[2][5][6]
Experimental Protocols
Protocol 1: Preparation of this compound Salt Stock Solution
-
Materials:
-
This compound salt (lyophilized powder)
-
Sterile, nuclease-free water
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Briefly centrifuge the vial of lyophilized c-di-GMP to collect the powder at the bottom.
-
Under sterile conditions, add the required volume of sterile, nuclease-free water to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex gently until the powder is completely dissolved.
-
Aliquot the stock solution into single-use, sterile microcentrifuge tubes.
-
Store the aliquots at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
-
Protocol 2: Cell Stimulation with c-di-GMP using Digitonin Permeabilization
-
Materials:
-
Cells seeded in appropriate culture plates
-
Complete cell culture medium
-
c-di-GMP diammonium salt stock solution
-
Digitonin stock solution (e.g., 1 mg/mL in DMSO)
-
Permeabilization buffer (e.g., serum-free medium or a buffer containing sucrose)
-
-
Procedure:
-
Seed cells and grow to the desired confluency (typically 70-90%).
-
Prepare the c-di-GMP/digitonin solution in permeabilization buffer immediately before use. Dilute the c-di-GMP and digitonin stocks to the final desired concentrations.
-
Aspirate the culture medium from the cells and wash once with sterile PBS.
-
Add the c-di-GMP/digitonin solution to the cells and incubate for a short period (e.g., 30 minutes) at 37°C.
-
Aspirate the permeabilization solution and replace it with a complete culture medium.
-
Incubate the cells for the desired experimental duration before downstream analysis (e.g., 6-24 hours for gene expression analysis).
-
Visualizations
Caption: The c-di-GMP activated STING signaling pathway.
Caption: General experimental workflow for cell stimulation.
Caption: Troubleshooting flowchart for low cellular response.
References
- 1. researchgate.net [researchgate.net]
- 2. cdn2.caymanchem.com [cdn2.caymanchem.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. c-di-GMP (3′-5′-Cyclic Diguanylic Acid) Inhibits Staphylococcus aureus Cell-Cell Interactions and Biofilm Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. youtube.com [youtube.com]
How to improve the stability and storage of Cyclic-di-GMP diammonium solutions.
This technical support center provides guidance on the stability and storage of Cyclic-di-GMP (c-di-GMP) diammonium salt solutions. Below you will find frequently asked questions (FAQs) and troubleshooting guides to assist researchers, scientists, and drug development professionals in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for lyophilized c-di-GMP diammonium salt?
A1: Lyophilized c-di-GMP diammonium salt is stable for extended periods when stored under appropriate conditions. For optimal long-term stability, the powdered form should be stored at -20°C in a dry, sealed container.
Q2: How should I prepare and store stock solutions of c-di-GMP diammonium salt?
A2: It is recommended to prepare a concentrated stock solution (e.g., 10-50 mg/mL in water) and aliquot it into smaller, single-use volumes to minimize the number of freeze-thaw cycles.[1] These aliquots should be stored at -20°C or -80°C. For a related compound, c-di-AMP, it is suggested to use solutions stored at -20°C within one month and at -80°C within six months; similar precautions are advisable for c-di-GMP.[2]
Q3: In which solvents or buffers is c-di-GMP diammonium salt soluble and stable?
A3: C-di-GMP diammonium salt is soluble in water up to 50 mg/mL.[3] Studies have shown that c-di-GMP is stable in several common laboratory solutions, including 0.9% NaCl, 100 mM phosphate buffer, and 100 mM ammonium acetate buffer, for at least one to three months at temperatures ranging from -78°C to 25°C.[4]
Q4: Is the c-di-GMP diammonium salt solution sensitive to heat?
A4: Chemically synthesized c-di-GMP has been shown to be stable after being heated to 100°C for 10 minutes, indicating good thermal stability for short durations.[4][5]
Q5: What is the pH stability of c-di-GMP solutions?
A5: C-di-GMP is stable in mild acidic (pH 3) and mild alkaline (pH 10) conditions when incubated for 1 hour at room temperature.[5] However, it is labile in strong alkali (e.g., 0.2 N NaOH) over extended periods.[5]
Troubleshooting Guide
Issue 1: Precipitation observed in the c-di-GMP solution.
Possible Causes:
-
Temperature Fluctuations: Repeated freeze-thaw cycles or significant temperature shifts can reduce the solubility of c-di-GMP and other buffer components, leading to precipitation.
-
High Concentration in Inappropriate Buffers: While soluble in water, high concentrations in certain buffers, especially those containing divalent cations like calcium or magnesium at low temperatures, may lead to precipitation.[6]
-
pH Shifts: A significant change in the pH of the solution could affect the solubility of the diammonium salt.
Solutions:
-
Aliquot Stock Solutions: Prepare and store c-di-GMP in single-use aliquots to avoid repeated freeze-thaw cycles.[1]
-
Gentle Warming and Vortexing: If precipitation is observed upon thawing, gently warm the solution to room temperature and vortex to redissolve the precipitate.
-
Buffer Selection: When preparing working solutions, ensure compatibility of all components. For example, if using a phosphate buffer, be cautious when adding salts like CaCl2, which can form insoluble precipitates.[7]
-
pH Monitoring: Ensure the final pH of your experimental solution is within a range where c-di-GMP is known to be stable and soluble.
Issue 2: Loss of biological activity of the c-di-GMP solution.
Possible Causes:
-
Degradation: Although generally stable, prolonged storage in solution, especially at room temperature or in the presence of contaminating enzymes, can lead to degradation. In biological systems, c-di-GMP is degraded by phosphodiesterases (PDEs).[8][9][10]
-
Repeated Freeze-Thaw Cycles: Multiple freeze-thaw cycles can lead to a decrease in the effective concentration and integrity of some biomolecules.[1][11]
-
Improper Storage: Storing solutions for extended periods at 4°C or room temperature is not recommended for long-term preservation of activity.
Solutions:
-
Proper Aliquoting and Storage: Store solutions in single-use aliquots at -20°C or -80°C.
-
Use Freshly Prepared or Properly Stored Solutions: For critical experiments, use a fresh aliquot or a recently prepared solution.
-
Aseptic Technique: When preparing solutions, use aseptic techniques to prevent microbial contamination, which could introduce PDEs.
-
Verify Integrity with HPLC: If a loss of activity is suspected, the integrity of the c-di-GMP can be verified using High-Performance Liquid Chromatography (HPLC).[4][12]
Data Presentation
Table 1: Stability of Cyclic-di-GMP Solutions Under Various Conditions
| Solvent/Buffer | Temperature | Duration | Stability Assessment | Reference |
| 0.9% NaCl | -78°C, 4°C, 25°C | At least 3 months | Stable, no structural changes observed by HPLC. | [4] |
| 100 mM Phosphate Buffer | -78°C, 4°C, 25°C | At least 1 month | Stable, no structural changes observed. | [4] |
| 100 mM Ammonium Acetate Buffer | -78°C, 4°C, 25°C | At least 1 month | Stable, no structural changes observed. | [4] |
| Water | 100°C | 10 minutes | Stable as determined by HPLC analysis. | [4][5] |
| 1 mM HCl (pH 3) | Room Temperature | 1 hour | Stable as determined by HPLC analysis. | [5] |
| 0.1 mM NaOH (pH 10) | Room Temperature | 1 hour | Stable as determined by HPLC analysis. | [5] |
Table 2: Recommended Storage of Cyclic-di-GMP Diammonium Salt
| Form | Storage Temperature | Recommended Duration | Notes |
| Lyophilized Powder | -20°C | Several years | Keep dry and sealed. |
| Stock Solution (in water) | -20°C | Up to 1 month (recommended) | Aliquot to avoid freeze-thaw cycles. |
| Stock Solution (in water) | -80°C | Up to 6 months (recommended) | Aliquot to avoid freeze-thaw cycles. |
Experimental Protocols
Protocol 1: Preparation of c-di-GMP Diammonium Salt Stock Solution
-
Materials:
-
Lyophilized c-di-GMP diammonium salt
-
Nuclease-free water
-
Sterile, nuclease-free microcentrifuge tubes
-
-
Procedure:
-
Bring the lyophilized c-di-GMP vial to room temperature before opening to prevent condensation.
-
Add the required volume of nuclease-free water to the vial to achieve the desired stock concentration (e.g., 10 mg/mL).
-
Gently vortex or pipette up and down to ensure the powder is completely dissolved.
-
Dispense the stock solution into single-use aliquots in sterile microcentrifuge tubes.
-
Store the aliquots at -20°C for short-term storage or -80°C for long-term storage.
-
Protocol 2: High-Performance Liquid Chromatography (HPLC) for c-di-GMP Integrity Analysis
This protocol is adapted from methods for analyzing cellular c-di-GMP and can be used to assess the purity and degradation of c-di-GMP diammonium salt solutions.[2][4][12]
-
Instrumentation and Reagents:
-
HPLC system with a UV detector
-
Reverse-phase C18 column (e.g., 2.1 x 40 mm, 5 µm)
-
Solvent A: 10 mM ammonium acetate in water
-
Solvent B: 10 mM ammonium acetate in methanol
-
c-di-GMP standard for calibration curve
-
-
Procedure:
-
Prepare a standard curve by serially diluting a known concentration of c-di-GMP in water (e.g., 1, 2, 5, 10, and 20 pmol/µl).
-
Equilibrate the C18 column with Solvent A for at least 10 column volumes.
-
Inject a known volume (e.g., 20 µl) of each standard and the test sample onto the column.
-
Elute the sample using a gradient of Solvent B. An example gradient is as follows:
-
0-9 min: 1% Solvent B
-
9-14 min: 1% to 15% Solvent B
-
14-19 min: 15% to 25% Solvent B
-
19-26 min: 25% to 90% Solvent B
-
26-40 min: Re-equilibration at 1% Solvent B
-
-
Detect the eluting compounds at 253 nm.
-
Compare the retention time of the peak in the test sample to that of the c-di-GMP standard. The area of the peak can be used to quantify the amount of c-di-GMP present by comparing it to the standard curve. Degradation products will appear as additional peaks with different retention times.
-
Visualizations
Caption: Overview of the c-di-GMP signaling pathway.
Caption: Experimental workflow for stability testing.
Caption: Troubleshooting logic for c-di-GMP solutions.
References
- 1. The Impact of Repeated Freeze-Thaw Cycles on the Quality of Biomolecules in Four Different Tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Extraction and Quantification of Cyclic Di-GMP from P. aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. c-di-GMP (3′-5′-Cyclic Diguanylic Acid) Inhibits Staphylococcus aureus Cell-Cell Interactions and Biofilm Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Cell Culture Academy [procellsystem.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. High-Performance Liquid Chromatography (HPLC)-Based Detection and Quantitation of Cellular c-di-GMP | Springer Nature Experiments [experiments.springernature.com]
- 11. researchgate.net [researchgate.net]
- 12. High-Performance Liquid Chromatography (HPLC)-Based Detection and Quantitation of Cellular c-di-GMP - PubMed [pubmed.ncbi.nlm.nih.gov]
Preventing degradation of Cyclic-di-GMP during sample preparation.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of Cyclic-di-GMP (c-di-GMP) during sample preparation.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of c-di-GMP degradation during sample preparation?
A1: The primary cause of c-di-GMP degradation during sample preparation is enzymatic activity. Bacteria possess enzymes called phosphodiesterases (PDEs) that specifically hydrolyze c-di-GMP.[1] These enzymes, which contain conserved EAL or HD-GYP domains, are crucial for regulating intracellular c-di-GMP levels in vivo and can remain active after cell lysis if not properly inactivated.[1]
Q2: How does temperature affect the stability of c-di-GMP?
A2: C-di-GMP is a relatively heat-stable molecule. Studies have shown that it is stable even after being heated to 100°C for 10 minutes.[2] However, temperature can significantly impact the activity of PDEs. While high temperatures (e.g., boiling) are used to inactivate enzymes during extraction, suboptimal temperatures can lead to increased PDE activity and subsequent c-di-GMP degradation. Conversely, lower temperatures, such as 15°C, have been shown to increase cellular c-di-GMP levels in some bacteria, likely due to reduced PDE activity.[3]
Q3: What is the effect of pH on c-di-GMP stability?
A3: C-di-GMP is stable under acidic and neutral conditions. It has been shown to be stable after treatment with 1 mM HCl (pH 3) for one hour at room temperature.[2] It is also stable in standard buffers used for extraction, such as phosphate-buffered saline (PBS).
Q4: Can the choice of extraction solvent impact c-di-GMP stability?
A4: The choice of extraction solvent is critical for inactivating PDEs and preserving c-di-GMP. Organic solvents like ethanol and acetonitrile are commonly used in extraction protocols to precipitate proteins, including PDEs, thereby halting enzymatic degradation.[4][5] A common method involves an initial heat step followed by the addition of cold ethanol to a final concentration of 65% to effectively precipitate proteins and extract the soluble c-di-GMP.[4][6]
Troubleshooting Guide
This guide addresses common issues encountered during c-di-GMP sample preparation and quantification.
| Problem | Potential Cause | Recommended Solution |
| Low or no detectable c-di-GMP | 1. Enzymatic Degradation: Active phosphodiesterases (PDEs) in the sample after cell lysis. | 1a. Rapid Inactivation: Immediately after harvesting, rapidly inactivate enzymes. Boiling the cell suspension in buffer for 5-10 minutes is a common and effective method.[4][7] 1b. Use of Inhibitors: While not standard in extraction protocols, consider the use of general PDE inhibitors if degradation is suspected to be particularly rapid, though this is more common in enzymatic assays. 1c. Cold Solvents: Use ice-cold solvents (e.g., ethanol, acetonitrile) for extraction to minimize any residual enzyme activity.[4][5] |
| 2. Inefficient Extraction: The c-di-GMP is not being effectively released from the cells. | 2a. Effective Lysis: Ensure complete cell lysis. The initial heating step (boiling) aids in cell lysis.[4][7] For robust cells, consider mechanical disruption methods like bead beating or sonication on ice prior to heat inactivation. 2b. Repeated Extractions: Perform multiple rounds of extraction from the cell pellet with the extraction solvent (e.g., ethanol/buffer mixture) to maximize yield.[4][7] | |
| 3. Sample Loss during Preparation: Loss of c-di-GMP during transfer steps or due to precipitation. | 3a. Careful Handling: Be meticulous during supernatant transfers. 3b. Complete Resuspension: Ensure the final dried extract is completely resuspended in the analysis solvent (e.g., water or mobile phase) by vortexing or brief sonication. | |
| High variability between replicate samples | 1. Inconsistent Cell Numbers: Different amounts of starting material between samples. | 1a. Normalize by Cell Density: Normalize the starting culture volume to the optical density (OD) to ensure an equal number of cells are processed for each sample.[4] 1b. Protein Quantification: After extraction, quantify the total protein in the cell debris pellet and normalize the c-di-GMP signal to the protein concentration.[4] |
| 2. Inconsistent Inactivation/Extraction Times: Variations in the timing of critical steps. | 2a. Standardize Protocol: Adhere strictly to the incubation times and temperatures for enzyme inactivation and extraction steps for all samples. | |
| Poor peak shape or retention time shifts in LC-MS analysis | 1. Matrix Effects: Interference from other components in the sample extract. | 1a. Sample Cleanup: Consider a solid-phase extraction (SPE) cleanup step after the initial extraction to remove interfering substances. 1b. Dilution: Dilute the sample to reduce the concentration of interfering matrix components. |
| 2. Incompatible Sample Solvent: The solvent used to resuspend the final extract is not compatible with the initial mobile phase. | 2a. Solvent Matching: Resuspend the sample in the initial mobile phase of your LC gradient or in a solvent with a weaker elution strength. |
Experimental Protocols
Protocol 1: Extraction of c-di-GMP from Bacterial Cells for LC-MS/MS Analysis
This protocol is adapted from established methods for extracting c-di-GMP from bacterial cultures.[4][6]
Materials:
-
Bacterial culture
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
100% Ethanol (stored at -20°C)
-
Microcentrifuge tubes
-
Heating block or water bath
-
Refrigerated microcentrifuge
-
Vacuum concentrator
Procedure:
-
Cell Harvesting:
-
Measure the optical density (OD600) of the bacterial culture.
-
For each sample, pellet a volume of culture equivalent to a standardized cell number (e.g., 10 mL of OD600 = 1.0) by centrifugation at 4°C.
-
-
Washing:
-
Discard the supernatant and wash the cell pellet twice with 1 mL of ice-cold PBS. Centrifuge at 4°C after each wash and discard the supernatant.
-
-
Enzyme Inactivation and Lysis:
-
Resuspend the cell pellet in 100 µL of ice-cold PBS.
-
Immediately place the tube in a heating block or boiling water bath at 100°C for 5 minutes. This step lyses the cells and inactivates PDEs.
-
-
Extraction:
-
Add 186 µL of ice-cold 100% ethanol to achieve a final concentration of 65%.
-
Vortex thoroughly and incubate on ice for 30 minutes to precipitate proteins.
-
Centrifuge at maximum speed (e.g., >16,000 x g) for 10 minutes at 4°C.
-
Carefully transfer the supernatant, which contains the c-di-GMP, to a new microcentrifuge tube.
-
Repeat the extraction step on the pellet with another 200 µL of 65% ethanol, and pool the supernatants.
-
-
Drying and Reconstitution:
-
Dry the pooled supernatant using a vacuum concentrator.
-
Resuspend the dried pellet in a known volume (e.g., 100 µL) of ultrapure water or the initial mobile phase for LC-MS analysis.
-
Centrifuge to pellet any insoluble material before transferring the supernatant to an LC vial.
-
Visualizations
Caption: Overview of the c-di-GMP signaling pathway.
References
- 1. Inhibition of P. aeruginosa c-di-GMP phosphodiesterase RocR and swarming motility by a benzoisothiazolinone derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 2. c-di-GMP (3′-5′-Cyclic Diguanylic Acid) Inhibits Staphylococcus aureus Cell-Cell Interactions and Biofilm Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Temperature affects c-di-GMP signaling and biofilm formation in Vibrio cholerae - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Extraction and Quantification of Cyclic Di-GMP from P. aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Cyclic di-GMP Is Integrated Into a Hierarchal Quorum Sensing Network Regulating Antimicrobial Production and Biofilm Formation in Roseobacter Clade Member Rhodobacterales Strain Y4I [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. 2.2. Extraction of c-di-GMP and cAMP [bio-protocol.org]
Common issues with Cyclic-di-GMP quantification methods.
Welcome to the technical support center for cyclic-di-GMP (c-di-GMP) quantification. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding common issues encountered during the quantification of this critical bacterial second messenger.
I. Frequently Asked Questions (FAQs)
This section addresses common questions about c-di-GMP quantification methods.
Q1: What are the most common methods for quantifying c-di-GMP?
A1: The most prevalent methods for c-di-GMP quantification are High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS/MS), and fluorescence-based assays using genetically encoded biosensors. HPLC provides robust and sensitive quantification, while fluorescence-based methods allow for real-time monitoring of c-di-GMP levels in living cells.
Q2: How do I choose the right quantification method for my experiment?
A2: The choice of method depends on your specific research question.
-
For precise and absolute quantification of c-di-GMP from a bulk population of cells , HPLC-MS/MS is the gold standard due to its high sensitivity and specificity.
-
For real-time analysis of c-di-GMP dynamics within single cells or cell populations , fluorescence-based biosensors are more suitable.
-
For high-throughput screening of compounds that modulate c-di-GMP levels , fluorescence-based assays are generally preferred due to their scalability.
Q3: What are the critical initial steps for accurate c-di-GMP quantification?
A3: Proper sample preparation is paramount for accurate results. This includes rapid quenching of cellular metabolism to prevent enzymatic degradation of c-di-GMP and efficient extraction of the nucleotide from the cells. Inconsistent sample handling is a major source of variability in c-di-GMP measurements.
II. Troubleshooting Guides
This section provides troubleshooting for specific issues you may encounter with different c-di-GMP quantification methods.
A. HPLC-MS/MS Quantification
High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS/MS) is a powerful technique for the sensitive and specific quantification of c-di-GMP. However, various issues can arise during the workflow.
Troubleshooting Common HPLC-MS/MS Issues
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Peak Tailing | - Secondary interactions between c-di-GMP and the stationary phase. - Column overload. - Poor column condition. | - Optimize mobile phase: Adjust the pH or ionic strength. The use of an ion-pairing agent can sometimes help. - Reduce sample concentration: Dilute the sample to avoid overloading the column. - Use a new or thoroughly cleaned column: If the column is old or contaminated, it can lead to poor peak shape. |
| Ghost Peaks | - Carryover from a previous injection. - Contamination in the mobile phase or sample. | - Implement a robust wash cycle: Use a strong solvent to wash the injection port and needle between samples. - Use fresh, high-purity solvents: Ensure that the mobile phase is freshly prepared with high-quality solvents. - Run blank injections: Injecting a blank solvent can help identify the source of contamination. |
| Retention Time Shifts | - Changes in mobile phase composition. - Fluctuations in column temperature. - Column degradation. | - Ensure consistent mobile phase preparation: Prepare the mobile phase accurately and consistently. - Use a column oven: Maintaining a constant column temperature is crucial for reproducible retention times. - Monitor column performance: Regularly check the column's performance with a standard sample. |
| Low Signal Intensity/Poor Sensitivity | - Inefficient extraction of c-di-GMP. - Ion suppression due to matrix effects. - Suboptimal MS parameters. | - Optimize extraction protocol: Ensure complete cell lysis and efficient recovery of c-di-GMP. - Improve sample cleanup: Use solid-phase extraction (SPE) to remove interfering matrix components.[1][2][3] - Optimize MS parameters: Tune the mass spectrometer for optimal detection of c-di-GMP. |
| G-Quadruplex Formation | - High concentrations of c-di-GMP in the presence of cations like K+. | - Use a mobile phase with a low concentration of cations that promote G-quadruplex formation. - Consider enzymatic treatment with a nuclease that can resolve G-quadruplexes prior to analysis, though this is not a standard procedure and would require careful validation. |
B. Fluorescence-Based Quantification
Fluorescence-based methods, particularly those using genetically encoded biosensors, are invaluable for studying the spatiotemporal dynamics of c-di-GMP in vivo. However, these techniques come with their own set of challenges.
Troubleshooting Common Fluorescence-Based Assay Issues
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High Background Fluorescence | - Autofluorescence from the cells or growth medium. - Non-specific binding of the fluorescent probe. | - Use a minimal medium with low autofluorescence. - Subtract background fluorescence: Measure the fluorescence of cells without the biosensor and subtract this value from your measurements. - Optimize biosensor expression levels: High levels of biosensor expression can sometimes lead to aggregation and non-specific signals. |
| Photobleaching | - Excessive exposure to excitation light. | - Reduce excitation light intensity and exposure time. - Use an anti-fading agent in the mounting medium for microscopy. - Acquire images at longer intervals for time-lapse experiments. |
| Spectral Overlap (for FRET-based biosensors) | - Overlap between the emission spectrum of the donor fluorophore and the excitation spectrum of the acceptor fluorophore. | - Choose a FRET pair with minimal spectral overlap. - Use appropriate filter sets to separate the donor and acceptor emission signals. - Perform spectral unmixing using appropriate software to correct for bleed-through.[4] |
| Low Signal-to-Noise Ratio | - Low expression of the biosensor. - Low intracellular c-di-GMP concentration. - Inefficient FRET for FRET-based biosensors. | - Optimize biosensor expression. - Use a biosensor with a higher affinity for c-di-GMP. A toolbox of FRET-based biosensors with a wide range of affinities is available.[5] - Ensure optimal conditions for FRET , such as proper orientation and distance between the fluorophores. |
III. Quantitative Data Summary
This section provides a summary of typical quantitative data encountered in c-di-GMP research.
Table 1: Comparison of Detection Limits for c-di-GMP Quantification Methods
| Method | Typical Detection Limit | Reference |
| HPLC-UV | ~1 pmol | [6] |
| HPLC-MS/MS | 1-10 fmol | [7] |
| Fluorescence Biosensor (in vitro) | ~50 nM | [8] |
| Chemiluminescent Biosensor (in vitro) | <50 nM | [8] |
Table 2: Intracellular c-di-GMP Concentrations in Different Bacterial Species
| Bacterial Species | Condition | c-di-GMP Concentration | Reference |
| Pseudomonas aeruginosa PAO1 | Biofilm | 75–110 pmol/mg total protein | [9] |
| Pseudomonas aeruginosa PAO1 | Planktonic | < 30 pmol/mg total protein | [9] |
| Bacillus subtilis | Wild-type | ~2 µM | [10] |
| Escherichia coli | Overexpressing a DGC | Can reach >10 µM | [11] |
Table 3: Example Standard Curve Data for HPLC-UV Quantification of c-di-GMP
| c-di-GMP Concentration (pmol/µL) | Peak Area (Arbitrary Units) |
| 0 | 0 |
| 1 | 10500 |
| 5 | 52500 |
| 10 | 105000 |
| 20 | 210000 |
| (Note: This is example data and will vary depending on the specific HPLC system and conditions used. A standard curve should be generated for each experiment.[6][12][13]) |
IV. Experimental Protocols
This section provides detailed methodologies for key experiments in c-di-GMP quantification.
A. Protocol for c-di-GMP Extraction from Bacterial Cells
This protocol is adapted from established methods for extracting c-di-GMP from bacterial cultures for subsequent analysis by HPLC-MS/MS.[6][14][15]
Materials:
-
Bacterial culture
-
Phosphate-buffered saline (PBS), ice-cold
-
Ethanol (95-100%), ice-cold
-
Heating block or water bath at 100°C
-
Refrigerated microcentrifuge
-
Vacuum concentrator (e.g., SpeedVac)
Procedure:
-
Grow bacterial cells to the desired growth phase and experimental conditions.
-
Harvest a specific volume of the culture. The amount will depend on the expected c-di-GMP concentration and the sensitivity of your detection method. A common starting point is a cell pellet from 1-10 mL of a culture grown to an OD600 of 0.5-1.0.
-
Immediately quench metabolic activity by rapidly centrifuging the cells at 4°C (e.g., 10,000 x g for 2 minutes).
-
Discard the supernatant and wash the cell pellet with 1 mL of ice-cold PBS. Centrifuge again and discard the supernatant.
-
Resuspend the cell pellet in 100 µL of ice-cold PBS.
-
Lyse the cells by incubating at 100°C for 5 minutes.
-
Add 200 µL of ice-cold 100% ethanol to the lysate, vortex briefly, and incubate on ice for 30 minutes to precipitate proteins and other macromolecules.
-
Centrifuge at maximum speed (e.g., 16,000 x g) for 10 minutes at 4°C.
-
Carefully transfer the supernatant, which contains the extracted c-di-GMP, to a new microfuge tube.
-
Dry the supernatant completely using a vacuum concentrator.
-
The dried pellet can be stored at -20°C or -80°C until analysis.
-
For analysis, resuspend the dried pellet in a suitable volume (e.g., 50-100 µL) of HPLC-grade water or the initial mobile phase of your chromatography method.
B. Protocol for HPLC-MS/MS Quantification of c-di-GMP
This protocol provides a general framework for the quantification of c-di-GMP using a reverse-phase HPLC system coupled to a tandem mass spectrometer.
Materials:
-
Extracted and resuspended c-di-GMP sample
-
c-di-GMP standard (for standard curve)
-
HPLC system with a C18 column
-
Tandem mass spectrometer
-
Mobile Phase A: 10 mM ammonium acetate in water
-
Mobile Phase B: Methanol
Procedure:
-
Prepare a standard curve: Prepare a series of c-di-GMP standards of known concentrations (e.g., ranging from fmol to pmol levels) in the same solvent as your samples.
-
Set up the HPLC method:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size).
-
Flow rate: 0.2-0.4 mL/min.
-
Injection volume: 5-10 µL.
-
Gradient: A typical gradient might start with a low percentage of Mobile Phase B (e.g., 2-5%) and ramp up to a high percentage (e.g., 95%) to elute c-di-GMP and then return to the initial conditions to re-equilibrate the column. The exact gradient will need to be optimized for your specific column and system.
-
-
Set up the MS/MS method:
-
Ionization mode: Electrospray ionization (ESI) in positive or negative mode (positive mode is common).
-
Multiple Reaction Monitoring (MRM): Monitor the specific precursor-to-product ion transition for c-di-GMP. For positive mode, this is typically m/z 691 -> 152.
-
Optimize MS parameters such as collision energy and cone voltage for the c-di-GMP transition.
-
-
Run the analysis:
-
Inject the standards to generate a standard curve.
-
Inject the prepared samples.
-
Include blank injections between samples to check for carryover.
-
-
Data analysis:
-
Integrate the peak areas for the c-di-GMP MRM transition in both the standards and the samples.
-
Generate a standard curve by plotting the peak area versus the known concentration of the standards.
-
Use the standard curve to determine the concentration of c-di-GMP in your samples.
-
Normalize the c-di-GMP concentration to a measure of cell number, such as total protein content or optical density.
-
V. Diagrams
This section provides diagrams of the c-di-GMP signaling pathway and a typical experimental workflow for c-di-GMP quantification.
Caption: The c-di-GMP signaling pathway, illustrating synthesis, degradation, and downstream effects.
Caption: A typical experimental workflow for the quantification of c-di-GMP using HPLC-MS/MS.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 3. longdom.org [longdom.org]
- 4. journals.asm.org [journals.asm.org]
- 5. researchgate.net [researchgate.net]
- 6. Extraction and Quantification of Cyclic Di-GMP from P. aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Troubleshooting in lcms | PPT [slideshare.net]
- 8. Chemiluminescent Biosensors for Detection of Second Messenger Cyclic di-GMP - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Biofilms and Cyclic di-GMP (c-di-GMP) Signaling: Lessons from Pseudomonas aeruginosa and Other Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. High-performance liquid chromatography (HPLC)-based detection and quantitation of cellular c-di-GMP - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 15. biorxiv.org [biorxiv.org]
Optimizing Buffer Conditions for Cyclic-di-GMP Binding Studies: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize buffer conditions for Cyclic-di-GMP (c-di-GMP) binding studies.
Troubleshooting Guides
This section addresses specific issues that may arise during c-di-GMP binding experiments.
Issue 1: Low or No Binding Signal
| Potential Cause | Recommended Solution |
| Suboptimal pH | The pH of the buffer can significantly influence the charge distribution on both the protein and c-di-GMP, affecting their interaction. Perform a pH screen using a range of buffers (e.g., Tris, HEPES, Phosphate) to identify the optimal pH for binding. A change of even 0.5 pH units can have a substantial impact. |
| Incorrect Salt Concentration | Ionic strength affects electrostatic interactions. While some interactions require low salt to facilitate binding, others might need higher salt concentrations to reduce non-specific binding. Titrate NaCl or KCl concentrations (e.g., 50 mM, 100 mM, 150 mM, 200 mM) to find the optimal condition.[1] |
| Absence of Divalent Cations | Many c-di-GMP binding proteins require divalent cations like Mg²⁺ for proper folding or to facilitate ligand binding. Include 1-10 mM MgCl₂ in your buffer. |
| Protein Instability or Aggregation | The protein of interest may be unstable or aggregated in the chosen buffer. Add a non-ionic detergent (e.g., 0.005-0.05% Tween-20 or Triton X-100) to prevent aggregation and non-specific binding to surfaces.[2] Consider including a reducing agent like DTT or β-mercaptoethanol if your protein has exposed cysteine residues. |
| Inactive Protein | Ensure that the protein is properly folded and active. Use a positive control if available, a protein known to bind c-di-GMP, to validate the experimental setup.[3] |
Issue 2: High Background or Non-Specific Binding
| Potential Cause | Recommended Solution |
| Non-specific Adsorption to Surfaces | Proteins and ligands can bind non-specifically to assay plates or filter membranes. Include a blocking agent like Bovine Serum Albumin (BSA) (e.g., 0.1 mg/mL) in the buffer. Using low-binding plates is also recommended. In filter binding assays, ensure adequate washing steps are performed to remove unbound ligand.[3] |
| Hydrophobic Interactions | High salt concentrations can sometimes promote non-specific hydrophobic interactions. If high salt is not required for specificity, try reducing the salt concentration. |
| Inappropriate Detergent Concentration | While detergents can prevent aggregation, excessively high concentrations can disrupt specific protein-ligand interactions. Use the lowest effective concentration of detergent. |
Issue 3: Poor Data Reproducibility
| Potential Cause | Recommended Solution |
| Inconsistent Buffer Preparation | Ensure meticulous preparation of all buffers from the same stock solutions for all experiments. Even minor variations in pH or component concentrations can lead to variability. |
| Sample Heterogeneity | Protein aggregation or the presence of contaminants can lead to inconsistent results. Centrifuge samples immediately before use to remove any aggregates.[2] Ensure high purity of both protein and c-di-GMP. |
| Temperature Fluctuations | Binding interactions are temperature-dependent. Maintain a constant and controlled temperature throughout the experiment. |
Frequently Asked Questions (FAQs)
Q1: What is a good starting buffer for a new c-di-GMP binding experiment?
A good starting point is a buffer that is known to maintain the stability of your protein. A commonly used buffer for c-di-GMP binding studies is 50 mM Tris-HCl or HEPES at pH 7.5, 150 mM NaCl, and 5 mM MgCl₂.[3] It is also advisable to include a low concentration of a non-ionic detergent like 0.05% Tween-20 to minimize non-specific binding and aggregation.[2]
Q2: How does pH affect c-di-GMP binding?
The pH of the buffer dictates the protonation state of amino acid residues in the protein's binding pocket and the phosphate groups of c-di-GMP. Changes in pH can alter the electrostatic interactions crucial for binding. It is recommended to test a pH range around the physiological pH (7.0-8.0) to find the optimal condition for your specific protein-ligand interaction.
Q3: What is the role of salt in the binding buffer?
Salt concentration, or ionic strength, influences electrostatic interactions. High salt concentrations can shield charges and weaken non-specific electrostatic interactions, which can be beneficial for reducing background binding. However, if the primary binding interaction is electrostatic, high salt may weaken the specific binding signal. Therefore, optimizing the salt concentration is a critical step.
Q4: Why are divalent cations like Mg²⁺ often included in the buffer?
Divalent cations can be essential for the structural integrity of the c-di-GMP binding protein or may directly participate in coordinating the c-di-GMP molecule within the binding pocket. Mg²⁺ is the most commonly used divalent cation in these studies.
Q5: When should I use detergents in my binding buffer?
Detergents are useful for preventing protein aggregation and reducing non-specific binding to surfaces. Non-ionic detergents such as Tween-20 or Triton X-100 are generally used at low concentrations (0.005% to 0.05%).[2] It is important to use a concentration below the critical micelle concentration (CMC) to avoid potential interference with the binding assay.
Data Presentation: Buffer Component Optimization Summary
The following tables summarize the recommended starting concentrations and known effects of key buffer components for popular c-di-GMP binding assays.
Table 1: Isothermal Titration Calorimetry (ITC)
| Buffer Component | Recommended Starting Concentration | Potential Effects of Variation |
| Buffer Type | 20-50 mM HEPES or Phosphate | Tris has a high ionization enthalpy and can mask the heat changes from binding. |
| pH | 7.0 - 8.0 | Significant pH mismatch between cell and syringe solutions can generate large heats of dilution. |
| Salt (NaCl/KCl) | 100 - 200 mM | Mismatch in salt concentration will cause large dilution heats. High salt can reduce non-specific binding but may weaken electrostatic interactions. |
| Divalent Cations (MgCl₂) | 1 - 5 mM | Essential for some interactions; ensure it is present in both cell and syringe at identical concentrations. |
| Detergent (e.g., Tween-20) | Not generally recommended | Can cause complex heat signals due to micelle formation and dilution. If necessary for solubility, use a very low concentration and ensure a perfect match. |
| Reducing Agent (DTT/BME) | 0.5 - 1 mM | DTT can be oxidized, generating heat. Use with caution and ensure fresh preparation. TCEP is a more stable alternative. |
Table 2: MicroScale Thermophoresis (MST)
| Buffer Component | Recommended Starting Concentration | Potential Effects of Variation |
| Buffer Type | 20-50 mM HEPES or Tris | The choice of buffer can influence protein stability and aggregation. |
| pH | 7.0 - 8.5 | Can affect protein charge and stability, influencing the thermophoretic signal. |
| Salt (NaCl/KCl) | 50 - 250 mM | Affects the hydration shell of the protein and can influence both specific and non-specific binding. |
| Divalent Cations (MgCl₂) | 1 - 10 mM | Can be critical for binding and protein stability. |
| Detergent (e.g., Tween-20) | 0.01 - 0.05% | Often crucial to prevent aggregation and sticking to capillaries, leading to a better signal-to-noise ratio.[2] |
| Glycerol | < 10% | Increases viscosity, which can affect thermophoresis. Keep concentration low and consistent. |
Table 3: Fluorescence Polarization (FP)
| Buffer Component | Recommended Starting Concentration | Potential Effects of Variation |
| Buffer Type | 20-50 mM HEPES or Phosphate | The buffer should not have intrinsic fluorescence at the excitation and emission wavelengths used. |
| pH | 7.0 - 8.0 | Can affect the quantum yield of the fluorophore and the binding affinity. |
| Salt (NaCl/KCl) | 50 - 200 mM | Can modulate binding affinity; high concentrations may quench some fluorophores. |
| Divalent Cations (MgCl₂) | 1 - 5 mM | May be required for the interaction. |
| Detergent (e.g., Tween-20) | 0.005 - 0.01% | Helps to prevent non-specific binding of the fluorescent probe to the plate wells. |
| BSA | 0.1 mg/mL | Can be used as a blocking agent to reduce non-specific binding. |
Experimental Protocols
Protocol 1: Isothermal Titration Calorimetry (ITC)
-
Sample Preparation:
-
Dialyze the purified protein against the chosen ITC buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 5 mM MgCl₂) overnight at 4°C.
-
Dissolve the c-di-GMP in the final dialysis buffer to ensure a perfect buffer match.
-
Degas both the protein and c-di-GMP solutions immediately before the experiment to prevent bubble formation in the calorimeter.
-
-
Concentration Determination:
-
Accurately determine the concentrations of the protein and c-di-GMP solutions.
-
The protein concentration in the cell is typically 10-50 µM, and the c-di-GMP concentration in the syringe should be 10-20 times higher than the protein concentration.
-
-
ITC Experiment:
-
Perform a control experiment by titrating c-di-GMP into the buffer to determine the heat of dilution.
-
Set the experimental temperature (e.g., 25°C).
-
Load the protein solution into the sample cell and the c-di-GMP solution into the injection syringe.
-
Perform a series of injections (e.g., 20 injections of 2 µL each) with sufficient spacing between injections to allow the signal to return to baseline.
-
-
Data Analysis:
-
Subtract the heat of dilution from the raw data.
-
Fit the integrated heat data to a suitable binding model (e.g., one-site binding) to determine the dissociation constant (Kd), stoichiometry (n), and enthalpy (ΔH).
-
Protocol 2: MicroScale Thermophoresis (MST)
-
Protein Labeling:
-
Label the purified protein with an appropriate fluorescent dye according to the manufacturer's protocol.
-
Remove the excess dye using a desalting column.
-
-
Sample Preparation:
-
Prepare a serial dilution of the unlabeled c-di-GMP in the optimized MST buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10 mM MgCl₂, 0.05% Tween-20).
-
Prepare a solution of the fluorescently labeled protein in the same MST buffer at a constant concentration (typically in the low nM range and below the expected Kd).
-
-
MST Measurement:
-
Mix the labeled protein solution with each concentration of the c-di-GMP dilution series in a 1:1 ratio.
-
Load the samples into MST capillaries.
-
Measure the thermophoresis of the samples using an MST instrument.
-
-
Data Analysis:
-
Analyze the change in the normalized fluorescence as a function of the c-di-GMP concentration.
-
Fit the data to a binding equation to determine the dissociation constant (Kd).
-
Protocol 3: Fluorescence Polarization (FP)
-
Probe Preparation:
-
Use a fluorescently labeled c-di-GMP analog or a fluorescently labeled protein. The choice depends on the experimental design (direct or competition assay).
-
-
Sample Preparation:
-
Prepare a serial dilution of the unlabeled binding partner in the optimized FP buffer (e.g., 20 mM HEPES pH 7.5, 100 mM NaCl, 1 mM MgCl₂, 0.01% Tween-20).
-
Prepare a solution of the fluorescent probe at a constant concentration (typically low nM) in the same FP buffer.
-
-
FP Measurement:
-
In a black microplate, add the fluorescent probe to each well.
-
Add the serially diluted unlabeled binding partner to the wells.
-
Incubate the plate to allow the binding to reach equilibrium.
-
Measure the fluorescence polarization using a plate reader equipped with polarizers.
-
-
Data Analysis:
-
Plot the change in fluorescence polarization (mP) as a function of the concentration of the unlabeled binding partner.
-
Fit the data to a suitable binding model to determine the dissociation constant (Kd) or IC50 value.
-
Visualizations
Caption: Overview of the c-di-GMP signaling pathway.
Caption: Experimental workflow for Isothermal Titration Calorimetry (ITC).
Caption: Troubleshooting logic for c-di-GMP binding assays.
References
How to minimize off-target effects of Cyclic-di-GMP diammonium.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize off-target effects of cyclic-di-GMP (c-di-GMP) diammonium in their experiments.
Troubleshooting Guide
This section addresses specific issues that may arise during experiments involving the exogenous application of c-di-GMP diammonium.
Problem: High background or non-specific binding in in vitro assays (e.g., pull-downs, EMSA).
-
Potential Cause 1: Inappropriate concentration of c-di-GMP.
-
Solution: Optimize the concentration of c-di-GMP. Start with a concentration range that reflects the physiological levels in bacteria, which can vary from nanomolar to low micromolar. For example, planktonic P. aeruginosa cells have c-di-GMP levels below 30 pmol/mg of total cell extract, while biofilm-associated cells can have levels around 75–110 pmol/mg.[1][2] A titration experiment is recommended to determine the optimal concentration for your specific assay.
-
-
Potential Cause 2: Cross-reactivity with other nucleotide-binding proteins.
-
Solution: Perform competition assays to ensure the observed interaction is specific to c-di-GMP.[3][4][5] Include non-biotinylated c-di-GMP as a specific competitor and other nucleotides like GTP, cGMP, or cAMP as non-specific competitors.[5][6] A significant reduction in binding only in the presence of non-biotinylated c-di-GMP indicates specificity.
-
-
Potential Cause 3: Instability of the c-di-GMP diammonium salt solution.
Problem: Unexpected or pleiotropic phenotypes in cell-based assays.
-
Potential Cause 1: Off-target effects due to high concentrations of exogenous c-di-GMP.
-
Solution: The intracellular concentration of c-di-GMP is often localized and tightly regulated.[9][10] Flooding the cell with high concentrations of exogenous c-di-GMP can override these local signaling networks and lead to off-target effects. It is crucial to perform dose-response experiments to find the minimum effective concentration that elicits the desired phenotype without causing widespread, non-specific changes.
-
-
Potential Cause 2: Activation of unintended signaling pathways.
-
Solution: Be aware of potential cross-talk between c-di-GMP and other second messenger signaling pathways, such as those involving cAMP.[11][12][13][14] Consider monitoring the levels or activity of other signaling molecules to rule out indirect effects. In mammalian cells, c-di-GMP is a known activator of the STING pathway, leading to an innate immune response.[7] This is a critical off-target effect to consider in host-pathogen interaction studies.
-
-
Potential Cause 3: Depletion of cellular GTP pools.
-
Solution: In some cases, the machinery that synthesizes c-di-GMP can be over-activated, leading to a depletion of GTP and subsequent growth arrest. While this is less of a concern with exogenous application, it highlights the importance of maintaining cellular homeostasis. If growth defects are observed, consider lower concentrations of c-di-GMP or shorter incubation times.
-
Frequently Asked Questions (FAQs)
Q1: What are the known off-target binders for c-di-GMP?
A1: The most well-characterized off-target binder for c-di-GMP is the mammalian protein STING (Stimulator of Interferon Genes), which is a key regulator of the innate immune system.[7] In bacteria, off-target binding can occur with proteins that have nucleotide-binding pockets with some affinity for c-di-GMP, even if they are not the intended effectors. This can include certain ATPases or other GTP-binding proteins.[11] Cross-reactivity with other nucleotide signaling pathways is also a possibility.[12][13][14]
Q2: How can I validate the specificity of my observed c-di-GMP-mediated effect?
A2: Several methods can be used to validate specificity:
-
Competition Assays: As mentioned in the troubleshooting guide, use an excess of unlabeled c-di-GMP to compete with the labeled or exogenously applied c-di-GMP.[3][4][5]
-
Use of Analogs: Employ structural analogs of c-di-GMP that may have different binding affinities for on-target versus off-target molecules.
-
Genetic Controls: If possible, use mutant strains lacking the putative c-di-GMP receptor. The effect of exogenous c-di-GMP should be abolished or significantly reduced in the mutant.
-
Biophysical Measurements: Techniques like Microscale Thermophoresis (MST) or Isothermal Titration Calorimetry (ITC) can be used to directly measure the binding affinity (Kd) of c-di-GMP to your protein of interest and potential off-targets.[15][16]
Q3: What is a typical concentration range for c-di-GMP diammonium in experiments?
A3: The optimal concentration is highly dependent on the experimental system.
-
In vitro binding assays: Concentrations can range from nanomolar to micromolar, depending on the binding affinity of the effector protein.[6] It is recommended to perform a titration starting from a low concentration.
-
In vivo (bacterial cultures): The physiological concentration of c-di-GMP in bacteria can range from ~0.5 µM to 10 µM.[10] When applying c-di-GMP exogenously, it is advisable to start with concentrations in this range and perform a dose-response analysis to identify the lowest effective concentration.
Q4: How stable is c-di-GMP diammonium salt in solution?
A4: The solid, salt form of c-di-GMP is stable for at least four years when stored at -20°C.[7][8] Aqueous solutions are less stable and it is recommended to prepare them fresh for each experiment.[8] Avoid storing aqueous solutions for more than a day.
Data Presentation
Table 1: Binding Affinities (Kd) of c-di-GMP to On-Target and Off-Target Molecules
| Molecule | Organism/System | Type | Binding Affinity (Kd) | Reference(s) |
| PilZ domain protein (Bd2717) | Bdellovibrio bacteriovorus | On-Target Effector | 0.176 µM | [15] |
| Two-component response regulator (Bd2402) | Bdellovibrio bacteriovorus | On-Target Effector | 0.399 µM | [15] |
| Acyl-CoA dehydrogenase (Bd2924) | Bdellovibrio bacteriovorus | Potential Effector | 7.67 µM | [15] |
| PilZ-like protein (TDE0214) | Treponema denticola | On-Target Effector | 1.73 µM | [6] |
| YajQ family protein (XC_3703) | Xanthomonas campestris | On-Target Effector | ~2 µM | [16][17] |
| LapD | Pseudomonas fluorescens | On-Target Effector | 5.5 µM | [18] |
| STING (human) | Human | Off-Target | 1.21 µM | [7][8] |
| c-di-GMP Riboswitch | Bacteria | On-Target Effector | ~1 nM |
Experimental Protocols
Protocol 1: Biotinylated c-di-GMP Pull-Down Assay for Specificity
This protocol allows for the verification of c-di-GMP binding to a protein of interest and assessment of specificity through competition.[3][4][19][20][21]
Materials:
-
Biotinylated c-di-GMP
-
Streptavidin-coated magnetic beads
-
Cell lysate containing the protein of interest or purified protein
-
10x Reaction Buffer (100 mM Tris, 500 mM KCl, 10 mM DTT, pH 7.5)
-
200 mM EDTA, pH 8.0
-
Wash Buffer (e.g., TBS with 0.1% Tween-20)
-
Elution Buffer (e.g., SDS-PAGE sample buffer)
-
Non-biotinylated c-di-GMP (specific competitor)
-
Other nucleotides (e.g., GTP, cGMP, cAMP) as non-specific competitors
Procedure:
-
Prepare Reactions: In separate microfuge tubes, prepare the following 20 µL reactions:
-
Positive Control: 1 µL biotinylated c-di-GMP, 5 µg protein extract, 2 µL 10x reaction buffer, 0.2 µL 200 mM EDTA, and water to 20 µL.
-
Specific Competition: Same as the positive control, but with the addition of increasing concentrations of non-biotinylated c-di-GMP (e.g., 10x, 50x, 100x molar excess).
-
Non-specific Competition: Same as the positive control, but with the addition of a high molar excess (e.g., 100x) of a non-specific competitor (e.g., GTP).
-
-
Incubation: Incubate the reactions for 30 minutes at room temperature.
-
Bead Preparation: While the reactions are incubating, wash the streptavidin magnetic beads with wash buffer according to the manufacturer's instructions.
-
Binding to Beads: Add the washed beads to each reaction tube and incubate for 1 hour at room temperature with gentle mixing.
-
Washing: Pellet the beads using a magnetic stand and discard the supernatant. Wash the beads three to four times with wash buffer to remove non-specific binders.
-
Elution: After the final wash, elute the bound proteins by resuspending the beads in SDS-PAGE sample buffer and boiling for 5-10 minutes.
-
Analysis: Analyze the eluted proteins by SDS-PAGE and Western blotting using an antibody against your protein of interest. A decrease in the protein band in the specific competition lane, but not in the non-specific competition lane, confirms specific binding.
Protocol 2: Microscale Thermophoresis (MST) for Binding Affinity Determination
MST measures the motion of molecules in a temperature gradient, which changes upon ligand binding, allowing for the determination of binding affinity (Kd).[15]
Materials:
-
Purified protein of interest
-
Fluorescent labeling kit for the protein (e.g., NHS-ester dye)
-
c-di-GMP diammonium
-
MST buffer (should be optimized for protein stability)
-
MST instrument and capillaries
Procedure:
-
Protein Labeling: Label the purified protein with a fluorescent dye according to the kit's instructions. Ensure that the labeling does not affect protein function.
-
Prepare Ligand Dilution Series: Prepare a serial dilution of c-di-GMP in MST buffer. The concentration range should span from well below to well above the expected Kd.
-
Prepare Samples: Mix a constant concentration of the labeled protein with each concentration of the c-di-GMP dilution series. Also, prepare a sample with only the labeled protein (no ligand).
-
Capillary Loading: Load the samples into the MST capillaries.
-
MST Measurement: Place the capillaries in the MST instrument and perform the measurement. The instrument will apply a temperature gradient and measure the change in fluorescence.
-
Data Analysis: The change in thermophoresis is plotted against the ligand concentration. The data is then fitted to a binding curve to determine the dissociation constant (Kd).
Visualizations
Caption: Overview of the cyclic-di-GMP signaling pathway.
Caption: Workflow for a competition pull-down assay.
References
- 1. Biofilms and Cyclic di-GMP (c-di-GMP) Signaling: Lessons from Pseudomonas aeruginosa and Other Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Elevated levels of the second messenger c-di-GMP contribute to antimicrobial resistance of Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Detection of cyclic di-GMP binding proteins utilizing a biotinylated cyclic di-GMP pulldown assay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Detection of Cyclic di-GMP Binding Proteins Utilizing a Biotinylated Cyclic di-GMP Pull-Down Assay | Springer Nature Experiments [experiments.springernature.com]
- 5. A Filter Binding Assay to Quantify the Association of Cyclic di-GMP to Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inactivation of Cyclic Di-GMP Binding Protein TDE0214 Affects the Motility, Biofilm Formation, and Virulence of Treponema denticola - PMC [pmc.ncbi.nlm.nih.gov]
- 7. caymanchem.com [caymanchem.com]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. journals.asm.org [journals.asm.org]
- 10. Quantification of high-specificity cyclic diguanylate signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Bacterial Signal Transduction by Cyclic Di-GMP and Other Nucleotide Second Messengers - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Bacterial Signal Transduction by Cyclic Di-GMP and Other Nucleotide Second Messengers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The bacterial second messenger c-di-GMP: Probing interactions with protein and RNA binding partners using cyclic dinucleotide analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Novel Cyclic di-GMP Effectors of the YajQ Protein Family Control Bacterial Virulence - PMC [pmc.ncbi.nlm.nih.gov]
- 18. A c-di-GMP Effector System Controls Cell Adhesion by Inside-Out Signaling and Surface Protein Cleavage - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Detection of Cyclic di-GMP Binding Proteins Utilizing a Biotinylated Cyclic di-GMP Pull-Down Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
Technical Support Center: Refinement of Protocols for Purifying Cyclic-di-GMP-Binding Proteins
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues researchers, scientists, and drug development professionals may encounter during the purification of Cyclic-di-GMP (c-di-GMP)-binding proteins.
Frequently Asked Questions (FAQs)
Q1: What are the most common affinity tags used for purifying c-di-GMP-binding proteins, and how do they compare?
A1: The choice of affinity tag can significantly impact the purity and yield of your target protein. Commonly used tags include Polyhistidine (His-tag), Maltose-Binding Protein (MBP), and Glutathione S-Transferase (GST). Each has its advantages and disadvantages in the context of c-di-GMP-binding protein purification.
Q2: How can I prevent the aggregation of my c-di-GMP-binding protein during purification?
A2: Protein aggregation is a common issue that can lead to low yield and inactive protein.[1] Strategies to prevent aggregation include optimizing buffer conditions (pH, ionic strength), working at lower temperatures (4°C), and using additives such as glycerol or non-denaturing detergents.[2] Maintaining a low protein concentration during purification can also be beneficial.[2]
Q3: My purified c-di-GMP-binding protein has low activity. What could be the cause?
A3: Loss of activity can be due to several factors, including protein misfolding or denaturation during purification, loss of essential cofactors, or disruption of the c-di-GMP binding pocket. Ensure that your purification protocol uses mild conditions and considers the addition of stabilizing agents. It is also crucial to handle the purified protein gently and store it under optimal conditions, which may include the presence of a cryoprotectant like glycerol for frozen storage.[2]
Q4: How can I minimize non-specific binding of contaminants to my affinity column?
A4: Non-specific binding can be reduced by optimizing the wash steps during affinity chromatography.[3] This can involve increasing the salt concentration in the wash buffer to disrupt ionic interactions or adding a low concentration of a non-ionic detergent to reduce hydrophobic interactions.[3] For His-tagged proteins, including a low concentration of imidazole in the lysis and wash buffers can also be effective.[4]
Troubleshooting Guides
Issue 1: Low Yield of Purified Protein
Possible Causes & Solutions
| Possible Cause | Troubleshooting Steps |
| Inefficient Cell Lysis | Ensure complete cell disruption by trying different lysis methods (e.g., sonication, French press) or optimizing the lysis buffer composition. The addition of lysozyme and DNase I can improve lysis efficiency.[5] |
| Protein in Inclusion Bodies | If your protein is expressed in an insoluble form, consider optimizing expression conditions by lowering the induction temperature and inducer concentration.[5] Alternatively, the protein can be purified under denaturing conditions and subsequently refolded. |
| Poor Binding to Affinity Resin | Verify the presence and accessibility of the affinity tag.[6] Optimize the binding buffer pH and ionic strength. Ensure the resin has not exceeded its binding capacity.[5] |
| Premature Elution During Washes | The wash buffer may be too stringent. Try decreasing the concentration of the eluting agent (e.g., imidazole for His-tags) or the salt concentration in the wash buffer.[6] |
| Inefficient Elution | The elution buffer may not be optimal. For affinity chromatography, ensure the concentration of the eluting agent is sufficient. A gradient elution might be more effective than a step elution.[5] For size-exclusion chromatography, ensure the column is properly calibrated for the size of your protein. |
| Protein Degradation | Add a protease inhibitor cocktail to your lysis buffer and keep the sample on ice or at 4°C throughout the purification process to minimize proteolytic degradation.[5] |
Issue 2: Protein Aggregation During Purification
Possible Causes & Solutions
| Possible Cause | Troubleshooting Steps |
| High Protein Concentration | Maintain a low protein concentration throughout the purification process. If a high final concentration is required, perform a buffer exchange into a stabilizing buffer after purification.[2] |
| Suboptimal Buffer Conditions | Screen different buffer conditions, including pH and salt concentration, to find the optimal conditions for your protein's solubility.[7] The pH of the buffer should ideally be at least one unit away from the protein's isoelectric point (pI).[2] |
| Hydrophobic Interactions | Additives like glycerol (5-20%), arginine (0.5-1 M), or non-ionic detergents (e.g., 0.1% Triton X-100) can help to reduce hydrophobic interactions that lead to aggregation.[7] |
| Incorrect Disulfide Bond Formation | For proteins with cysteine residues, include reducing agents like dithiothreitol (DTT) or β-mercaptoethanol (BME) in the buffers to prevent the formation of incorrect disulfide bonds.[7] |
| Instability During Freeze-Thaw Cycles | Aliquot the purified protein into smaller volumes before freezing to avoid multiple freeze-thaw cycles. Add a cryoprotectant such as glycerol (up to 50%) to the final buffer.[2] |
Quantitative Data
Table 1: Comparison of Affinity Tags for c-di-GMP Binding Protein Purification
| Affinity Tag | Typical Yield | Purity | Advantages | Disadvantages |
| His-tag (6xHis) | High (can be >10 mg/L of culture)[8] | Moderate to High (>90%) | Small size, versatile under native and denaturing conditions.[4] | Co-purification of host proteins with histidine stretches can occur.[4] |
| MBP-tag | High (can be >20 mg/L of culture) | High (>95%) | Enhances solubility and expression of the fusion protein.[9] | Large tag size may interfere with protein function and may need to be cleaved. |
| GST-tag | Moderate to High (can be >10 mg/L of culture) | High (>95%) | Can improve solubility and yield. | Dimerization of GST can sometimes lead to issues. The large tag may require removal. |
| Strep-tag II | High | Very High (>98%) | High specificity of binding and elution under mild conditions. | Resin can be more expensive than Ni-NTA for His-tags. |
Table 2: Reported Dissociation Constants (Kd) of Various c-di-GMP Binding Proteins
| Protein (Organism) | Domain Type | Kd (µM) | Reference |
| PlzA (Borrelia burgdorferi) | PilZ | 1.25 | [10] |
| BdcA E50Q (Escherichia coli) | Novel | 3.0 | [11] |
| YcgR (Salmonella enterica) | PilZ | ~0.53 (at 25°C) | [12] |
| BcsA (Salmonella enterica) | PilZ | 8.24 (at 25°C) | [12] |
| H-NS (Salmonella enterica) | DNA-binding | ~0.3 | [13] |
Experimental Protocols
Protocol 1: His-tagged c-di-GMP Binding Protein Purification (Native Conditions)
-
Cell Lysis: Resuspend the cell pellet in lysis buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM DTT, and protease inhibitor cocktail). Lyse cells by sonication or high-pressure homogenization.
-
Clarification: Centrifuge the lysate at >15,000 x g for 30 minutes at 4°C to pellet cell debris.
-
Binding: Incubate the clarified lysate with pre-equilibrated Ni-NTA resin for 1-2 hours at 4°C with gentle agitation.
-
Washing: Wash the resin with 10-20 column volumes of wash buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20-40 mM imidazole, 1 mM DTT).
-
Elution: Elute the bound protein with elution buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250-500 mM imidazole, 1 mM DTT). Collect fractions and analyze by SDS-PAGE.
Protocol 2: Size-Exclusion Chromatography (SEC) for Polishing
-
Sample Preparation: Concentrate the eluted fractions from the affinity chromatography step and filter through a 0.22 µm filter.
-
Column Equilibration: Equilibrate the SEC column (e.g., Superdex 75 or Superdex 200, depending on protein size) with at least two column volumes of SEC buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM DTT).
-
Sample Loading and Elution: Load the concentrated protein sample onto the column and elute with one column volume of SEC buffer.
-
Fraction Collection: Collect fractions and analyze by SDS-PAGE for purity. Pool the fractions containing the purified protein.
Visualizations
Caption: A simplified diagram of a generic c-di-GMP signaling pathway.
Caption: A general experimental workflow for the purification of a tagged protein.
Caption: A logical flowchart for troubleshooting low protein yield.
References
- 1. researchgate.net [researchgate.net]
- 2. Structural basis for c-di-GMP-mediated inside-out signaling controlling periplasmic proteolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Protein Purification Support—Troubleshooting | Thermo Fisher Scientific - SG [thermofisher.com]
- 4. Protein Purification Protocol & Troubleshooting Guide | Complete Workflow - Creative Biolabs [creativebiolabs.net]
- 5. How to Troubleshoot Low Protein Yield After Elution [synapse.patsnap.com]
- 6. goldbio.com [goldbio.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. med.unc.edu [med.unc.edu]
- 10. binding constant kd: Topics by Science.gov [science.gov]
- 11. Engineering a Novel c-di-GMP-Binding Protein for Biofilm Dispersal - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The response threshold of Salmonella PilZ domain proteins is determined by their binding affinities for c-di-GMP - PMC [pmc.ncbi.nlm.nih.gov]
- 13. c-di-GMP inhibits the DNA binding activity of H-NS in Salmonella - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Measuring Localized Cyclic-di-GMP
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the measurement of localized pools of the bacterial second messenger cyclic-di-GMP (c-di-GMP).
Frequently Asked Questions (FAQs) & Troubleshooting
General Questions
Q1: What are the primary challenges in measuring localized c-di-GMP pools?
A1: Measuring localized pools of c-di-GMP is challenging due to the dynamic and compartmentalized nature of this second messenger. Key difficulties include:
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Spatial and Temporal Resolution: Capturing the rapid synthesis and degradation of c-di-GMP within specific subcellular locations requires high-resolution techniques.[1][2][3]
-
Signal-to-Noise Ratio: Distinguishing the signal from localized pools over the global cellular concentration of c-di-GMP can be difficult.[4][5]
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Methodological Limitations: Each measurement technique has its own set of limitations. For instance, mass spectrometry provides high sensitivity but lacks spatial information, while fluorescent biosensors offer spatial data but can have a limited dynamic range and are susceptible to artifacts.[1][4]
-
Cellular Heterogeneity: C-di-GMP levels can vary significantly between individual cells within a population, making bulk measurements potentially misleading.[3][6]
Q2: What are the main methods for measuring localized c-di-GMP?
A2: The primary methods can be broadly categorized into two types:
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Fluorescence-Based Biosensors: These are genetically encoded sensors, often based on Förster Resonance Energy Transfer (FRET), that provide real-time, in vivo visualization of c-di-GMP dynamics within single cells.[7][8][9][10]
-
Mass Spectrometry (LC-MS/MS): This highly sensitive and specific method quantifies the total cellular c-di-GMP but does not provide spatial information.[1][11][12][13] However, it can be combined with cell fractionation techniques to infer localization.
Troubleshooting: FRET-Based Biosensors
Q3: My FRET-based c-di-GMP biosensor shows a low dynamic range. How can I improve it?
A3: A low dynamic range in FRET biosensors can be a significant issue.[4][14] Consider the following troubleshooting steps:
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Optimize Biosensor Expression: Both very high and very low expression levels of the biosensor can negatively impact the FRET signal. Titrate the inducer concentration to find an optimal expression level.
-
Choice of FRET Pair: The selection of donor and acceptor fluorescent proteins is critical. Ensure they have sufficient spectral overlap and that their maturation and stability are suitable for your experimental conditions.[10]
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Control Experiments: Use positive and negative controls to validate the biosensor's responsiveness. Strains with genetically altered high or low c-di-GMP levels (e.g., deletions of phosphodiesterases or diguanylate cyclases) are ideal.[15]
-
Image Acquisition Settings: Optimize microscope settings, including excitation intensity and exposure time, to maximize the signal-to-noise ratio without causing significant photobleaching.
Q4: I am observing high background fluorescence in my FRET microscopy experiments. What can I do?
A4: High background fluorescence can obscure the FRET signal.[14][16] To mitigate this:
-
Use Appropriate Media: Some growth media have significant autofluorescence. Consider using a minimal medium or a specialized imaging medium.
-
Spectral Bleed-Through Correction: Ensure you are correctly performing corrections for donor bleed-through into the acceptor channel and direct excitation of the acceptor at the donor excitation wavelength.[14]
-
Control for Autofluorescence: Image cells that do not express the biosensor to quantify the level of cellular autofluorescence and subtract it from your measurements.
Troubleshooting: LC-MS/MS Analysis
Q5: My c-di-GMP measurements by LC-MS/MS are not reproducible. What are the likely causes?
A5: Lack of reproducibility in LC-MS/MS measurements often stems from the sample preparation and extraction steps.[17][18]
-
Inconsistent Extraction: The timing and efficiency of the c-di-GMP extraction are critical. Ensure that the extraction protocol is followed precisely for all samples, as delays can alter c-di-GMP levels.[19][20]
-
Matrix Effects: Co-eluting compounds from the biological matrix can suppress or enhance the ionization of c-di-GMP, leading to variability.[21] Optimizing the sample cleanup procedure (e.g., using solid-phase extraction) can help minimize these effects.[17][21]
-
Normalization: Normalize the quantified c-di-GMP levels to a consistent measure, such as total protein concentration or cell number, to account for variations in sample input.[19][22]
Q6: I am concerned about the presence of interfering isomers in my LC-MS/MS analysis. How can I ensure specificity?
A6: The presence of structural isomers of c-di-GMP can lead to misidentification.[22]
-
Chromatographic Separation: Optimize your liquid chromatography method to achieve baseline separation of c-di-GMP from its isomers.[22]
-
Tandem Mass Spectrometry (MS/MS): Use multiple reaction monitoring (MRM) with specific precursor-to-product ion transitions for c-di-GMP to enhance specificity.[12]
Quantitative Data Summary
The following tables summarize key quantitative parameters for different c-di-GMP measurement techniques.
Table 1: Comparison of c-di-GMP Measurement Techniques
| Feature | FRET-Based Biosensors | LC-MS/MS |
| Detection Principle | Conformational change upon c-di-GMP binding alters fluorescence. | Separation by liquid chromatography and detection by mass spectrometry. |
| Spatial Resolution | Subcellular | None (bulk measurement) |
| Temporal Resolution | Real-time | Endpoint |
| Sensitivity | Nanomolar to micromolar range.[23][24] | Femtomolar to picomolar range.[1] |
| Throughput | Can be adapted for high-throughput screening.[1] | Lower throughput due to sample preparation. |
| Key Advantage | In vivo, real-time spatial dynamics.[1] | High sensitivity and specificity.[1][11] |
| Key Limitation | Limited dynamic range, potential for artifacts. | Destructive, lacks spatial information. |
Table 2: Performance Metrics of Selected c-di-GMP Biosensors and Methods
| Method/Biosensor | Reported EC50/Detection Limit | Reference |
| FRET Biosensor (Yellow PfPKG) | 23 ± 3 nM | [23][24] |
| FRET Biosensor (cdiGEBS) | 23-fold fluorescence dynamic range | [7][8] |
| LC-MS/MS | As low as 1 fmol | [1] |
| Riboswitch-based Biosensor | ~5 nM | [25] |
Experimental Protocols
Protocol 1: FRET-Based Measurement of c-di-GMP in Live Bacteria
-
Bacterial Culture and Induction:
-
Grow bacterial strains carrying the FRET biosensor plasmid to the mid-exponential phase in a suitable low-fluorescence medium.[26]
-
Induce the expression of the biosensor with an appropriate concentration of the inducer (e.g., arabinose, IPTG).
-
-
Sample Preparation for Microscopy:
-
Mount a small volume of the bacterial culture on a glass-bottom dish or a slide with an agarose pad.
-
-
Image Acquisition:
-
Use a fluorescence microscope equipped for FRET imaging with appropriate filter sets for the donor and acceptor fluorophores.
-
Acquire images in the donor, acceptor, and FRET channels.
-
-
Data Analysis:
-
Perform background subtraction and correct for spectral bleed-through.[14]
-
Calculate the FRET ratio (e.g., Acceptor Emission / Donor Emission) for each cell or region of interest.
-
Compare the FRET ratios between different experimental conditions or strains.
-
Protocol 2: Extraction and Quantification of c-di-GMP by LC-MS/MS
-
Cell Harvesting and Lysis:
-
Rapidly harvest bacterial cells by centrifugation at 4°C.[27]
-
Immediately proceed with the extraction to prevent changes in c-di-GMP levels.[19][20]
-
Resuspend the cell pellet in an extraction buffer (e.g., a mixture of acetonitrile, methanol, and water) and lyse the cells, for example by heating at 100°C.[28]
-
-
Extraction:
-
Sample Cleanup and Concentration:
-
LC-MS/MS Analysis:
Visualizations
Caption: Overview of the c-di-GMP signaling pathway.
Caption: Experimental workflow for FRET-based c-di-GMP measurement.
Caption: Workflow for LC-MS/MS-based c-di-GMP quantification.
References
- 1. Tracking the homeostasis of second messenger cyclic-di-GMP in bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantification of high-specificity cyclic diguanylate signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. biorxiv.org [biorxiv.org]
- 5. Hyperspectral imaging of FRET-based cGMP probes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Single-Cell Microscopy Reveals That Levels of Cyclic di-GMP Vary among Bacillus subtilis Subpopulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | A genetically encoded fluorescent biosensor for sensitive detection of cellular c-di-GMP levels in Escherichia coli [frontiersin.org]
- 8. A genetically encoded fluorescent biosensor for sensitive detection of cellular c-di-GMP levels in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Rationally Designed c-di-AMP Förster Resonance Energy Transfer Biosensor To Monitor Nucleotide Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. journals.asm.org [journals.asm.org]
- 11. A liquid chromatography-coupled tandem mass spectrometry method for quantitation of cyclic di-guanosine monophosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Identification and Quantification of Cyclic Di-Guanosine Monophosphate and Its Linear Metabolites by Reversed-Phase LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Quantification of cyanobacterial cyclic di-guanosine monophosphate (c-di-GMP) by liquid chromatography electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Fluorescent proteins for FRET microscopy: monitoring protein interactions in living cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. biorxiv.org [biorxiv.org]
- 16. researchgate.net [researchgate.net]
- 17. news-medical.net [news-medical.net]
- 18. ucd.ie [ucd.ie]
- 19. Extraction and Quantification of Cyclic Di-GMP from P. aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Extraction and Quantification of Cyclic Di-GMP from Pseudomonas aeruginosa [bio-protocol.org]
- 21. chromatographyonline.com [chromatographyonline.com]
- 22. researchgate.net [researchgate.net]
- 23. FRET-based cyclic GMP biosensors measure low cGMP concentrations in cardiomyocytes and neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 24. FRET-based cyclic GMP biosensors measure low cGMP concentrations in cardiomyocytes and neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. A minimalist biosensor: Quantitation of cyclic di-GMP using the conformational change of a riboswitch aptamer - PMC [pmc.ncbi.nlm.nih.gov]
- 26. royalsocietypublishing.org [royalsocietypublishing.org]
- 27. researchgate.net [researchgate.net]
- 28. researchgate.net [researchgate.net]
- 29. organomation.com [organomation.com]
How to control for batch-to-batch variability of synthetic Cyclic-di-GMP.
This guide provides researchers, scientists, and drug development professionals with essential information for controlling and troubleshooting batch-to-batch variability of synthetic Cyclic-di-GMP (c-di-GMP). Consistent product quality is paramount for reproducible experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of batch-to-batch variability in synthetic c-di-GMP?
A1: Batch-to-batch variability in synthetic c-di-GMP can arise from several factors during chemical synthesis and purification. These include minor differences in reaction conditions, purity of starting materials, efficiency of purification processes (like HPLC), and variations in lyophilization, which can affect the final salt form and hydration state. Post-synthesis, factors like storage conditions, handling, and repeated freeze-thaw cycles can also contribute to variability.[1][2][3]
Q2: How does batch variability impact experimental results?
A2: The concentration and purity of c-di-GMP are critical for its function as a second messenger that regulates processes like biofilm formation, motility, and virulence in bacteria, and activates the STING pathway in eukaryotes.[2][4][5][6][7] Inconsistent purity can lead to lower-than-expected biological activity, while impurities may cause off-target effects. For instance, a batch with lower purity might require a higher concentration to achieve the same level of STING activation or biofilm induction, leading to non-reproducible results.[5][8]
Q3: What are the essential quality control (QC) tests I should perform on a new batch of c-di-GMP?
A3: For critical applications, it is advisable to perform independent verification. The most important QC tests are:
-
Purity and Concentration Analysis: High-Performance Liquid Chromatography (HPLC) is the gold standard for quantifying purity and concentration against a known reference standard.[9][10]
-
Identity Confirmation: Mass Spectrometry (MS), typically coupled with liquid chromatography (LC-MS/MS), should be used to confirm the molecular weight and structure of the compound.[10][11][12]
-
Endotoxin Testing: For in-vivo or cell-based assays, confirming low endotoxin levels is crucial to avoid confounding inflammatory responses.[1]
-
Solubility and Appearance: A simple visual inspection for uniform color and consistency, along with a solubility test in the appropriate solvent (typically water), can be a quick first-pass check.[2]
Q4: What are the recommended storage and handling procedures for synthetic c-di-GMP?
A4: To ensure long-term stability and consistency, follow these guidelines:
-
Storage: Store the lyophilized powder at -20°C for long-term stability (≥ 4 years).[1][2]
-
Reconstitution: Reconstitute the powder in sterile, nuclease-free water to a desired stock concentration (e.g., 10-50 mg/ml).[1][2] Aliquot the stock solution into single-use volumes to minimize contamination and avoid repeated freeze-thaw cycles.
-
Handling: Use sterile techniques when handling the powder and solutions to prevent microbial or nuclease contamination.
Troubleshooting Guide
This section addresses common problems encountered during experiments that may be related to c-di-GMP variability.
Problem: Reduced or inconsistent biological response (e.g., lower IFN-β induction, decreased biofilm formation) compared to previous experiments.
-
Possible Cause 1: The concentration of the c-di-GMP stock solution is lower than stated.
-
Troubleshooting Step: Re-quantify the c-di-GMP concentration using HPLC with a calibrated standard curve. Adjust the concentration for your experiments accordingly.
-
-
Possible Cause 2: The purity of the current batch is lower than that of previous batches.
-
Troubleshooting Step: Analyze the purity via HPLC.[9] If significant impurities are detected, consider purchasing a new, high-purity lot.
-
-
Possible Cause 3: The c-di-GMP has degraded due to improper storage or handling.
-
Troubleshooting Step: Prepare a fresh stock solution from the lyophilized powder. If the problem persists, use a new, unopened vial. Always aliquot stock solutions to avoid repeated freeze-thaw cycles.[1]
-
Problem: Unexpected or off-target cellular responses are observed.
-
Possible Cause 1: The c-di-GMP batch is contaminated with endotoxin.
-
Troubleshooting Step: Use a limulus amebocyte lysate (LAL) assay to test for endotoxin contamination. Source c-di-GMP from a vendor that guarantees low endotoxin levels for cell-based work.[1]
-
-
Possible Cause 2: The batch contains unidentified impurities with biological activity.
Quantitative Data Summary
A Certificate of Analysis should be provided by the supplier. When comparing batches, focus on the following parameters. Below is a table with example data for two hypothetical batches to illustrate potential variability.
| Parameter | Batch A | Batch B | Acceptable Range | Method |
| Appearance | White Lyophilized Powder | White Lyophilized Powder | White Lyophilized Powder | Visual |
| Purity (by HPLC) | 99.2% | 97.5% | > 97% | HPLC (253 nm) |
| Identity (by MS) | Conforms (m/z 690.1) | Conforms (m/z 690.1) | Conforms to Structure | LC-MS/MS |
| Concentration (by UV-Vis) | 1.05 mg/vial | 0.98 mg/vial | ± 10% of Target | UV-Vis (253 nm) |
| Endotoxin Level | < 0.1 EU/µg | < 0.1 EU/µg | < 1.0 EU/µg | LAL |
| Solubility in Water | 50 mg/mL | 50 mg/mL | ≥ 10 mg/mL | Visual |
This table illustrates how Batch A has a higher purity than Batch B, which could lead to differences in potency in sensitive assays.
Diagrams and Workflows
Caption: Workflow for quality control of a new synthetic c-di-GMP batch.
Caption: Troubleshooting flowchart for experiments involving c-di-GMP.
References
- 1. invivogen.com [invivogen.com]
- 2. caymanchem.com [caymanchem.com]
- 3. m.youtube.com [m.youtube.com]
- 4. Pleiotropic Effects of c-di-GMP Content in Pseudomonas syringae - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Reduced Intracellular c-di-GMP Content Increases Expression of Quorum Sensing-Regulated Genes in Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 6. C-di-GMP Synthesis: Structural Aspects of Evolution, Catalysis and Regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. journals.asm.org [journals.asm.org]
- 9. Extraction and Quantification of Cyclic Di-GMP from P. aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 10. jocpr.com [jocpr.com]
- 11. LC/MS/MS-based quantitative assay for the secondary messenger molecule, c-di-GMP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
Technical Support Center: Optimizing High-throughput Screening for c-di-GMP Modulators
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions for the optimization of high-throughput screening (HTS) assays targeting cyclic dimeric guanosine monophosphate (c-di-GMP) modulators.
Frequently Asked Questions (FAQs)
Q1: What is cyclic di-GMP and why is it a target for drug discovery?
Cyclic di-GMP is a bacterial second messenger that regulates a wide array of cellular processes, including the critical switch between motile (planktonic) and sessile (biofilm) lifestyles.[1][2][3] High intracellular levels of c-di-GMP are generally associated with increased biofilm formation, reduced motility, and chronic infections, while low levels promote motility and virulence factor synthesis.[1][4] Since biofilm-associated bacteria exhibit high resistance to antibiotics and the host immune system, targeting c-di-GMP signaling is a promising strategy to control bacterial pathogenicity and disperse biofilms, potentially making bacteria more susceptible to conventional antibiotics.[5][6]
Q2: What are the main enzymes involved in c-di-GMP metabolism?
The cellular concentration of c-di-GMP is controlled by the opposing activities of two main enzyme families:
-
Diguanylate Cyclases (DGCs): These enzymes contain a GGDEF domain and are responsible for synthesizing c-di-GMP from two GTP molecules.[2][7][8]
-
Phosphodiesterases (PDEs): These enzymes degrade c-di-GMP and contain either an EAL or an HD-GYP domain.[2][3][7][8] EAL domain PDEs typically linearize c-di-GMP to pGpG, while HD-GYP domain PDEs can degrade it further into two GMP molecules.[2][3]
Q3: What are the common HTS assay formats for screening c-di-GMP modulators?
Several HTS formats are available, each with distinct advantages and limitations:
-
Cell-Based Reporter Assays: These assays utilize engineered bacterial strains where the expression of a reporter gene (e.g., GFP, luciferase) is controlled by a c-di-GMP-responsive promoter, such as the cdrA promoter.[1][9][10] They measure the intracellular c-di-GMP concentration indirectly and are excellent for identifying compounds that can cross the bacterial cell envelope.[9]
-
Biochemical Assays: These are in vitro assays that directly measure the activity of purified DGC or PDE enzymes.[11] They are useful for identifying direct inhibitors of enzyme activity but do not provide information on cell permeability.
-
Biosensor-Based Assays: These assays use purified components, such as c-di-GMP-binding riboswitches or proteins, coupled with a detection system (e.g., fluorescence).[11][12] For example, a recently developed method uses a c-di-GMP-specific fluorescent probe that enhances its signal upon binding to c-di-GMP.[11]
-
LC/MS/MS-Based Assays: Liquid chromatography-tandem mass spectrometry provides direct and highly sensitive quantification of intracellular c-di-GMP levels.[13] While considered a gold standard for accuracy, it is generally low-throughput and used for hit confirmation rather than primary screening.[13][14]
Signaling Pathway and Experimental Workflow
Caption: The c-di-GMP signaling pathway, illustrating synthesis, degradation, and downstream effects.
Caption: A typical high-throughput screening workflow for identifying c-di-GMP modulators.
Troubleshooting Guide
This section addresses common problems encountered during HTS for c-di-GMP modulators.
Problem 1: High well-to-well variability or "edge effects" in 384-well plates.
-
Possible Cause: Uneven bacterial growth, inconsistent dispensing, or temperature/evaporation gradients across the plate.[1]
-
Solution:
-
Homogenize Culture: Before dispensing, ensure the bacterial culture is thoroughly mixed. Priming the liquid handler tubing with a volume at least three times its dead volume is recommended to ensure a homogeneous culture is dispensed.[1]
-
Use Gas-Permeable Seals: To prevent evaporation and maintain consistent gas exchange, especially for wells on the plate edge, use gas-permeable plate seals during incubation.[1]
-
Plate Layout: Randomize the location of samples and controls on the plate, or leave the outer rows and columns empty (filling them with sterile media) to act as a buffer against edge effects.
-
Incubator Conditions: Ensure the incubator has uniform temperature and humidity distribution. Staggering plate stacks can improve air circulation.
-
Problem 2: Low Z'-factor (< 0.5), indicating poor assay quality.
-
Possible Cause: The Z'-factor is a measure of assay robustness, calculated from the means and standard deviations of positive and negative controls. A low Z' indicates either a small signal window or high data variability.[15]
-
Solution:
-
Optimize Controls: Ensure your positive control (e.g., a known inhibitor or inducer) and negative control (e.g., DMSO vehicle) provide a sufficiently large and reproducible signal window.[15]
-
Reagent Stability: Verify the stability of all reagents, including the reporter strain, media, and any assay probes, over the course of the experiment.[16]
-
DMSO Tolerance: Confirm that the final DMSO concentration used for compound screening does not adversely affect cell growth or reporter signal. The assay should tolerate at least 0.1% DMSO for cell-based screens.[15]
-
Incubation Time: Optimize the incubation time. For reporter gene assays, a 6-hour incubation is often a good starting point, but this may need adjustment depending on the bacterial strain and reporter system.[1]
-
Instrument Settings: For fluorescence-based assays, optimize the reader's gain, exposure time, and focal height to maximize the signal-to-background ratio without saturating the detector.[17][18]
-
References
- 1. Establishment of a High-throughput Setup for Screening Small Molecules That Modulate c-di-GMP Signaling in Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biofilms and Cyclic di-GMP (c-di-GMP) Signaling: Lessons from Pseudomonas aeruginosa and Other Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Screening for Diguanylate Cyclase (DGC) Inhibitors Mitigating Bacterial Biofilm Formation [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. High-Throughput Screening for Compounds that Modulate the Cellular c-di-GMP Level in Bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Host cell-based screening assays for identification of molecules targeting Pseudomonas aeruginosa cyclic di-GMP signaling and biofilm formation [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. A fluorescence-based high-throughput screening method for determining the activity of diguanylate cyclases and c-di-GMP phosphodiesterases - PMC [pmc.ncbi.nlm.nih.gov]
- 12. lucernatechnologies.com [lucernatechnologies.com]
- 13. LC/MS/MS-based quantitative assay for the secondary messenger molecule, c-di-GMP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. eu-openscreen.eu [eu-openscreen.eu]
- 16. HTS Assay Validation - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. ncbi.nlm.nih.gov [ncbi.nlm.nih.gov]
- 18. bitesizebio.com [bitesizebio.com]
Addressing solubility issues with Cyclic-di-GMP diammonium.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing solubility and other common issues encountered when working with Cyclic-di-GMP diammonium salt.
Frequently Asked Questions (FAQs)
Q1: What is this compound salt and what is its primary solvent?
Cyclic diguanosine monophosphate (c-di-GMP) is a ubiquitous second messenger in bacteria that regulates a wide range of cellular processes, including biofilm formation, motility, and virulence.[1][2][3] The diammonium salt is a common formulation used in research. The primary and recommended solvent for dissolving this compound salt is high-purity, sterile water. It is also soluble and stable in physiological saline.[4]
Q2: What is the recommended procedure for preparing a stock solution of this compound salt?
To prepare a stock solution, it is recommended to dissolve the lyophilized powder in sterile, nuclease-free water. For example, to make a 10 mM stock solution, you would dissolve the appropriate mass of the salt in water. It is advisable to vortex the solution gently and briefly to ensure it is fully dissolved. For detailed, step-by-step instructions, please refer to the Experimental Protocols section.
Q3: How should I store the lyophilized powder and stock solutions of this compound salt?
The lyophilized powder should be stored at -20°C for long-term stability.[5] Stock solutions in water can be stored at -20°C for several weeks. However, for optimal activity, it is recommended to prepare fresh solutions or use them within a day, as some sources advise against storing aqueous solutions for more than one day.[5] Avoid repeated freeze-thaw cycles to prevent degradation and potential precipitation.
Q4: Is this compound salt stable under various experimental conditions?
Yes, chemically synthesized c-di-GMP has been shown to be a stable molecule.[4] It is stable in water and physiological saline and can withstand boiling, as well as exposure to acidic and alkaline conditions.[4]
Q5: Can I use buffers other than water to dissolve this compound salt?
While water is the primary recommended solvent, c-di-GMP is also soluble in common biological buffers such as PBS and Tris. However, the composition of the buffer, particularly the salt concentration, can influence its behavior in solution. It has been observed that c-di-GMP may aggregate in solutions with low salt concentrations (<100 mM).[6] Therefore, using buffers with a physiological salt concentration (e.g., >100 mM) may be beneficial.[6]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Precipitate or cloudiness observed in the solution upon dissolution. | Incomplete Dissolution: The compound may not have fully dissolved. | Gently vortex the solution for a longer period. Brief, gentle warming in a water bath may also aid dissolution. |
| High Concentration: The desired concentration may exceed the solubility limit in the chosen solvent. | Prepare a more dilute stock solution. Refer to the solubility data table for guidance. | |
| Low Salt Concentration: C-di-GMP has been reported to form aggregates in water or buffers with low salt content (<100 mM).[6] | Use a buffer with a higher salt concentration (e.g., >100 mM physiological saline or PBS).[6] | |
| Precipitate forms after storage (especially after freezing). | Freeze-Thaw Cycles: Repeated freezing and thawing can lead to precipitation of solutes. | Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles. |
| Buffer Incompatibility: Certain buffer components at low temperatures may reduce the solubility of the compound. | If possible, prepare fresh solutions for each experiment. If storage is necessary, consider using a different buffer system. | |
| Inconsistent experimental results. | Degradation of the Compound: Improper storage or handling may lead to the degradation of c-di-GMP. | Ensure the lyophilized powder and stock solutions are stored at the recommended temperature (-20°C). Prepare fresh solutions regularly. |
| Inaccurate Concentration: Errors in weighing the lyophilized powder or in dilution calculations. | Calibrate your balance regularly. Double-check all calculations before preparing solutions. Consider verifying the concentration of your stock solution using UV-Vis spectrophotometry (λmax ≈ 253 nm). |
Data Presentation
Table 1: Solubility of Cyclic-di-GMP Salts
| Salt Form | Solvent | Reported Solubility | Molar Concentration |
| c-di-GMP sodium salt | Water | ~1 mg/mL[5] | ~1.36 mM |
| c-di-GMP sodium salt | Water | 14.69 mg/mL[7] | 20 mM[7] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Aqueous Stock Solution of this compound Salt
Materials:
-
This compound salt (lyophilized powder)
-
Sterile, nuclease-free water
-
Sterile microcentrifuge tubes
Procedure:
-
Determine the required mass: Calculate the mass of this compound salt needed to prepare the desired volume of a 10 mM stock solution. The molecular weight of the diammonium salt is approximately 724.5 g/mol .
-
Weigh the compound: Carefully weigh the calculated amount of the lyophilized powder in a sterile microcentrifuge tube.
-
Add solvent: Add the appropriate volume of sterile, nuclease-free water to the tube.
-
Dissolve: Gently vortex the tube until the powder is completely dissolved. Avoid vigorous shaking to prevent potential degradation.
-
Storage: Store the stock solution at -20°C. For best results, aliquot into single-use volumes to avoid repeated freeze-thaw cycles.
Mandatory Visualizations
Caption: c-di-GMP signaling pathway.
Caption: Workflow for preparing c-di-GMP solution.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Cyclic di-GMP as an antitoxin regulates bacterial genome stability and antibiotic persistence in biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cyclic di-GMP as an Antitoxin Regulates Bacterial Genome Stability and Antibiotic Persistence in Biofilms [elifesciences.org]
- 4. c-di-GMP (3'-5'-cyclic diguanylic acid) inhibits Staphylococcus aureus cell-cell interactions and biofilm formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. researchgate.net [researchgate.net]
- 7. c-Di-GMP sodium salt | STING-Dependent Signaling | Tocris Bioscience [tocris.com]
Best practices for handling and preparation of Cyclic-di-GMP diammonium.
This technical support center provides researchers, scientists, and drug development professionals with best practices for handling and preparing Cyclic-di-GMP diammonium salt. Find answers to frequently asked questions and troubleshoot common experimental issues.
Frequently Asked Questions (FAQs)
1. What is this compound salt and what is its primary biological role?
Cyclic diguanylate (c-di-GMP) diammonium salt is a form of a near-ubiquitous bacterial second messenger, c-di-GMP.[1][2] It plays a critical role in regulating various bacterial processes, including biofilm formation, motility, and virulence.[1][3] In eukaryotic cells, c-di-GMP is recognized by the STING (stimulator of interferon genes) protein, triggering an innate immune response.[4][5]
2. How should I properly store this compound salt?
For long-term stability, the lyophilized (powder) form of this compound salt should be stored at -20°C in a dry, sealed container.[3][4] Under these conditions, the product can be stable for at least four years.[4]
3. How do I reconstitute lyophilized this compound salt?
To reconstitute, dissolve the lyophilized powder in a solvent of your choice, such as sterile, RNase-free water or a suitable buffer. The solubility in water is reported to be as high as 50 mg/mL.[3] For the sodium salt, a solubility of approximately 1 mg/ml in water has also been noted.[4][5] It is advisable to prepare fresh solutions for immediate use.
4. How stable is Cyclic-di-GMP in aqueous solutions and under different experimental conditions?
Aqueous solutions of c-di-GMP are not recommended for storage longer than one day.[4] However, chemically synthesized c-di-GMP has been shown to be stable under several conditions:
-
Heat: Stable after boiling at 100°C for 10 minutes.[6]
-
pH: Stable after exposure to mild acid (pH 3) and mild alkali (pH 10) for 1 hour at room temperature.[6] It is, however, labile in strong alkali (e.g., 0.2 N NaOH).[6]
5. What are the key signaling pathways involving Cyclic-di-GMP?
In bacteria, c-di-GMP levels are controlled by diguanylate cyclases (DGCs) with GGDEF domains that synthesize it, and phosphodiesterases (PDEs) with EAL or HD-GYP domains that degrade it.[1][7] Elevated c-di-GMP levels generally promote a sessile, biofilm-forming lifestyle.[8][9] In eukaryotes, c-di-GMP binds to and activates the STING pathway, leading to the production of type I interferons and other immune mediators.[4][10]
Figure 1. Overview of c-di-GMP signaling pathways in bacteria and eukaryotes.
Troubleshooting Guides
This section addresses common problems encountered during experiments with this compound salt.
| Problem | Possible Cause | Recommended Solution |
| Inconsistent or no biological activity (e.g., no STING activation or effect on biofilm formation) | 1. Degraded c-di-GMP: Improper storage of aqueous solutions. 2. Incorrect Concentration: Errors in dilution calculations or weighing of lyophilized powder. 3. Assay Conditions: pH or temperature of the assay buffer is outside the optimal range. | 1. Prepare Fresh Solutions: Always prepare c-di-GMP solutions fresh from lyophilized powder before each experiment.[4] 2. Verify Concentration: Double-check all calculations. Consider performing a concentration determination of your stock solution using UV-Vis spectrophotometry (λmax ≈ 253 nm) or HPLC.[11] 3. Optimize Assay Conditions: Ensure the pH of your experimental buffer is neutral and compatible with your assay. C-di-GMP is stable between pH 3 and 10.[6] |
| Precipitation of c-di-GMP in solution | 1. Low Solubility: The concentration exceeds the solubility limit in the chosen solvent or buffer. 2. Incorrect pH: The pH of the solution may affect solubility. | 1. Increase Solvent Volume: Dilute the solution to a concentration at or below the recommended solubility (e.g., ≤ 50 mg/mL in water).[3] Gentle warming or sonication may aid dissolution.[12] 2. Adjust pH: Ensure the buffer pH is within a range where c-di-GMP is stable and soluble. |
| Variability in HPLC quantification results | 1. Incomplete Extraction: Inefficient extraction of c-di-GMP from cellular samples. 2. Standard Curve Issues: Inaccurate preparation of standards for the calibration curve. 3. Column or Mobile Phase Problems: Degradation of the HPLC column or improperly prepared mobile phases. | 1. Optimize Extraction: Ensure complete cell lysis and follow a validated extraction protocol, such as heat treatment followed by ethanol precipitation.[11] 2. Prepare Fresh Standards: Use freshly prepared c-di-GMP solutions for your standard curve in each run.[11] 3. System Suitability Check: Run a standard to ensure the HPLC system is performing correctly. Check column performance and remake mobile phases if necessary. |
Experimental Protocols
Protocol 1: Preparation of a Standard Aqueous Stock Solution of Cyclic-di-GMP
This protocol details the preparation of a 10 mM aqueous stock solution.
Materials:
-
This compound salt (lyophilized powder)
-
Sterile, RNase-free water
-
Microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Allow the vial of lyophilized c-di-GMP to equilibrate to room temperature before opening to prevent condensation.
-
Briefly centrifuge the vial to ensure all the powder is at the bottom.
-
Calculate the volume of RNase-free water needed to achieve a 10 mM concentration. The molecular weight of this compound salt is 724.47 g/mol .[3]
-
Add the calculated volume of RNase-free water to the vial.
-
Vortex thoroughly until the powder is completely dissolved.
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid multiple freeze-thaw cycles.
-
Store the aliquots at -20°C. For immediate use, keep the solution on ice. It is recommended to use the aqueous solution within one day.[4]
Protocol 2: General Workflow for a Cell-Based c-di-GMP Assay
This protocol provides a generalized workflow for assessing the effect of extracellular c-di-GMP on bacterial biofilm formation.
Figure 2. Experimental workflow for a biofilm inhibition assay.
Procedure:
-
Culture Preparation: Grow a bacterial strain of interest overnight in an appropriate liquid medium.
-
Dilution: Dilute the overnight culture to a starting OD600 (e.g., 0.05) in fresh medium.
-
Treatment: In a multi-well plate, add different concentrations of c-di-GMP (e.g., 0.5 µM to 200 µM) to the diluted bacterial culture.[6][12] Include untreated wells as a negative control.
-
Incubation: Incubate the plate under conditions that promote biofilm formation (e.g., statically at 37°C for 24-48 hours).
-
Quantification:
-
Remove the liquid medium and gently wash the wells with a buffer (e.g., PBS) to remove non-adherent cells.
-
Stain the adherent biofilm with a solution like 0.1% crystal violet.
-
After incubation, wash away the excess stain.
-
Solubilize the stain bound to the biofilm using a solvent like 30% acetic acid or ethanol.
-
Measure the absorbance at a suitable wavelength (e.g., 550-595 nm) to quantify the biofilm.
-
Quantitative Data Summary
| Parameter | Value | Reference |
| Molecular Weight (Diammonium Salt) | 724.47 g/mol | [3] |
| Molecular Weight (Sodium Salt) | 734.4 g/mol | [4] |
| Recommended Storage Temperature | -20°C (lyophilized) | [3][4] |
| Solubility in Water | ~50 mg/mL | [3] |
| UV/Vis Maximum Absorbance (λmax) | ~253 nm | [11] |
| Effective Concentration (in vitro STING activation) | EC50 = 537.8 nM | [5] |
| Effective Concentration (Biofilm Inhibition) | 2 µM - 200 µM | [6] |
| HPLC Elution Time (example) | ~14-15 minutes | [9][11] |
References
- 1. Cyclic di-GMP: second messenger extraordinaire - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of the the Second Messenger Cyclic di-GMP - PMC [pmc.ncbi.nlm.nih.gov]
- 3. abmole.com [abmole.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. caymanchem.com [caymanchem.com]
- 6. c-di-GMP (3′-5′-Cyclic Diguanylic Acid) Inhibits Staphylococcus aureus Cell-Cell Interactions and Biofilm Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cyclic di-GMP - Wikipedia [en.wikipedia.org]
- 8. Cyclic di-GMP as an antitoxin regulates bacterial genome stability and antibiotic persistence in biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Purification of Cyclic GMP-AMP from Viruses and Measurement of Its Activity in Cell Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Extraction and Quantification of Cyclic Di-GMP from P. aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
Validation & Comparative
A Comparative Guide to Cyclic-di-GMP and cGAMP as Vaccine Adjuvants
Introduction
Cyclic dinucleotides (CDNs) have emerged as a promising class of vaccine adjuvants due to their potent ability to stimulate the innate immune system. Among them, Cyclic di-guanosine monophosphate (c-di-GMP), a bacterial second messenger, and Cyclic GMP-AMP (cGAMP), a second messenger in mammalian cells, are extensively studied. Both adjuvants function by activating the Stimulator of Interferon Genes (STING) pathway, which orchestrates a robust immune response involving the production of type I interferons and other pro-inflammatory cytokines. This guide provides an objective comparison of the adjuvant effects of c-di-GMP and cGAMP, supported by experimental data, to assist researchers, scientists, and drug development professionals in selecting the appropriate adjuvant for their vaccine formulations.
Signaling Pathway Activation
Both c-di-GMP and cGAMP initiate an immune response by binding to the STING protein located on the endoplasmic reticulum. This binding event triggers a conformational change in STING, leading to its translocation to the Golgi apparatus. In the Golgi, STING recruits and activates TANK-binding kinase 1 (TBK1), which in turn phosphorylates the transcription factor Interferon Regulatory Factor 3 (IRF3). Phosphorylated IRF3 then dimerizes, translocates to the nucleus, and induces the expression of type I interferons (IFN-α/β) and other inflammatory cytokines, which are critical for the activation and maturation of antigen-presenting cells (APCs) and the subsequent development of adaptive immunity.[1][2][3]
Comparative Analysis of Adjuvant Performance
Experimental evidence, primarily from murine models, indicates significant differences in the adjuvant performance of c-di-GMP and cGAMP, particularly when administered via mucosal routes such as intranasal immunization.
Humoral Immunity: Antibody Production
Studies consistently demonstrate that c-di-GMP is a more potent mucosal adjuvant than cGAMP for inducing robust antibody responses.[4][5] When co-administered intranasally with an antigen like Ovalbumin (OVA), c-di-GMP elicits significantly higher titers of antigen-specific IgG1 and mucosal IgA compared to cGAMP. The production of IgG2a, typically associated with a Th1-biased response, is often comparable between the two adjuvants.[4] Similar results have been observed with other antigens, such as the pneumococcal surface protein A (PspA), where c-di-GMP generated higher IgG1 and nasal IgA titers.[4]
Table 1: Comparison of Antigen-Specific Antibody Responses
| Adjuvant (5 µg, intranasal) | Antigen | Anti-Antigen IgG1 (ELISA Units) | Anti-Antigen IgG2a/c (ELISA Units) | Anti-Antigen Nasal IgA (ELISA Units) | Reference |
|---|---|---|---|---|---|
| c-di-GMP | OVA | ~12,500 | ~2,500 | ~1,200 | [4][5] |
| cGAMP | OVA | ~4,000 | ~2,500 | ~200 | [4][5] |
| c-di-GMP | PspA | ~1,600 | ~1,200 | ~1,000 | [4] |
| cGAMP | PspA | ~400 | ~1,200 | ~250 | [4] |
Data are approximated from graphical representations in the cited literature and intended for comparative purposes.
Cellular Immunity: T-Cell Responses and Cytokine Profiles
The nature of the T-helper (Th) cell response is critical for effective immunity against different types of pathogens. C-di-GMP appears to induce a more balanced and potent Th cell response compared to cGAMP. Specifically, splenocytes from mice immunized with a c-di-GMP-adjuvanted vaccine produce significantly higher levels of the Th2 cytokine IL-13 and the Th17 cytokine IL-17 upon antigen recall.[4][5] The production of the Th1 cytokine IFN-γ is often induced to a similar extent by both adjuvants.[4] This broader cytokine profile suggests that c-di-GMP may be advantageous for vaccines requiring a mixed Th1/Th2/Th17 response. In studies with an acellular pertussis vaccine, the c-di-GMP adjuvanted formulation also induced stronger Th1 and Th17 responses than the cGAMP-adjuvanted version.[6]
Table 2: Comparison of Antigen-Specific T-Cell Cytokine Production
| Adjuvant (5 µg, intranasal) | Antigen | IL-13 (pg/mL) | IL-17 (pg/mL) | IFN-γ (pg/mL) | Reference |
|---|---|---|---|---|---|
| c-di-GMP | OVA | ~1,200 | ~400 | ~1,500 | [4][5] |
| cGAMP | OVA | ~400 | ~100 | ~1,500 | [4][5] |
| c-di-GMP | PspA | ~1,000 | ~250 | ~1,200 | [4] |
| cGAMP | PspA | ~200 | ~50 | ~1,200 | [4] |
Data are approximated from graphical representations in the cited literature and intended for comparative purposes.
Protective Efficacy
The superior immunogenicity of c-di-GMP as a mucosal adjuvant translates to enhanced protective efficacy in preclinical models. In a challenge study with Streptococcus pneumoniae, mice immunized intranasally with a PspA vaccine adjuvanted with c-di-GMP showed a significantly lower bacterial burden in both the spleen and lungs compared to mice that received the cGAMP-adjuvanted vaccine.[4]
Mechanistic Differences
A key factor contributing to the superior mucosal adjuvant activity of c-di-GMP is its ability to significantly enhance antigen uptake by APCs.[4][5] Studies have shown that intranasally administered c-di-GMP promotes both pinocytosis and receptor-mediated endocytosis in a STING-dependent manner.[4] Furthermore, c-di-GMP has been shown to be more effective than cGAMP at promoting the maturation of bone marrow-derived dendritic cells (BMDCs), as evidenced by higher expression of MHC II and co-stimulatory molecules like CD80, CD86, and CD40.[6]
Experimental Methodologies
The following protocols are generalized from methodologies reported in the literature for comparing CDN adjuvants.
Mouse Immunization Protocol (Intranasal)
-
Animals: Female BALB/c or C57BL/6 mice, 6-8 weeks old.
-
Vaccine Formulation: Prepare the vaccine by mixing the desired antigen (e.g., 20 µg OVA or 2 µg PspA) with the adjuvant (e.g., 5 µg c-di-GMP or 5 µg cGAMP) in sterile phosphate-buffered saline (PBS) for a final volume of 20-30 µL.
-
Administration: Lightly anesthetize the mice. Administer half of the vaccine volume into each nostril using a pipette.
-
Schedule: Immunize mice three times at two-week intervals (Day 0, 14, 28).
-
Sample Collection: Collect blood (for serum) and nasal washes 14 days after the final immunization. Spleens can be harvested for cellular assays.[4][6]
Enzyme-Linked Immunosorbent Assay (ELISA) for Antibody Quantification
-
Plate Coating: Coat 96-well microtiter plates with the specific antigen (e.g., 1-2 µg/mL in carbonate buffer) and incubate overnight at 4°C.[7]
-
Blocking: Wash the plates with PBS containing 0.05% Tween 20 (PBST). Block non-specific binding sites with a blocking buffer (e.g., 5% non-fat dry milk or BSA in PBST) for 1-2 hours at 37°C.[7]
-
Sample Incubation: Add serially diluted serum or nasal wash samples to the wells and incubate for 1-2 hours at 37°C.
-
Detection: Wash the plates. Add a horseradish peroxidase (HRP)-conjugated secondary antibody specific for the isotype being measured (e.g., anti-mouse IgG1, IgG2a, or IgA) and incubate for 1 hour at 37°C.
-
Development: Wash the plates. Add a substrate solution (e.g., TMB). Stop the reaction with an acid solution (e.g., 2N H₂SO₄).
-
Analysis: Read the optical density at 450 nm using a microplate reader. Titers are determined as the reciprocal of the highest dilution giving a reading above the background.[8]
Ex vivo Splenocyte Recall Assay for Cytokine Profiling
-
Cell Preparation: Prepare single-cell suspensions from the spleens of immunized mice.
-
Cell Culture: Plate splenocytes (e.g., 2 x 10⁶ cells/well) in a 96-well plate.
-
Restimulation: Stimulate the cells in vitro with the specific antigen (e.g., 50 µg/mL OVA) for 72-96 hours.[4][6]
-
Supernatant Collection: Collect the cell culture supernatants.
-
Cytokine Quantification: Measure the concentration of cytokines (e.g., IFN-γ, IL-13, IL-17) in the supernatants using commercial ELISA kits according to the manufacturer's instructions.[9]
Conclusion
Both c-di-GMP and cGAMP are potent STING-activating adjuvants capable of enhancing humoral and cellular immune responses. However, experimental data strongly indicates that c-di-GMP exhibits superior adjuvant properties, particularly for mucosal vaccination . It consistently induces stronger and more balanced antibody (IgG1, IgA) and T-helper (Th2, Th17) cell responses compared to cGAMP. This enhanced immunogenicity, likely driven by its superior ability to promote antigen uptake and DC maturation, translates into better protective efficacy in preclinical infection models.[4][5][6] Therefore, for the development of vaccines, especially those delivered mucosally to protect against respiratory or other mucosal pathogens, c-di-GMP appears to be the more advantageous choice. The selection of cGAMP may be considered in contexts where a strong type I IFN and CD8+ T cell response is the primary goal.
References
- 1. Bacterial Cyclic Dinucleotides and the cGAS–cGAMP–STING Pathway: A Role in Periodontitis? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cGAMP-activated cGAS-STING signaling: Its bacterial origins and evolutionary adaptation by metazoans - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | The cGAS-STING Pathway in Bacterial Infection and Bacterial Immunity [frontiersin.org]
- 4. The mucosal adjuvant cyclic di-GMP enhances antigen uptake and selectively activates pinocytosis-efficient cells in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Intranasal Immunization With a c-di-GMP-Adjuvanted Acellular Pertussis Vaccine Provides Superior Immunity Against Bordetella pertussis in a Mouse Model [frontiersin.org]
- 7. pubcompare.ai [pubcompare.ai]
- 8. A Quantitative ELISA Protocol for Detection of Specific Human IgG against the SARS-CoV-2 Spike Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Enhanced Immune Responses in Mice Induced by the c-di-GMP Adjuvanted Inactivated Vaccine for Pseudorabies Virus - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Cyclic-di-GMP and Cyclic-di-AMP Signaling in Bacteria
For Researchers, Scientists, and Drug Development Professionals
Cyclic dinucleotides (CDNs) have emerged as critical second messengers in bacteria, orchestrating a wide array of physiological processes. Among the most extensively studied are cyclic di-guanosine monophosphate (c-di-GMP) and cyclic di-adenosine monophosphate (c-di-AMP). While both are central to bacterial signaling, they regulate distinct cellular functions through unique synthesis, degradation, and effector pathways. This guide provides a detailed, objective comparison of c-di-GMP and c-di-AMP signaling, supported by experimental data and methodologies, to aid researchers in understanding and targeting these important pathways.
Core Differences at a Glance
| Feature | Cyclic-di-GMP (c-di-GMP) | Cyclic-di-AMP (c-di-AMP) |
| Primary Precursor | 2 x GTP | 2 x ATP (or ADP)[1][2] |
| Primary Physiological Roles | Biofilm formation, motility, virulence, cell cycle control[3][4][5][6][7][8] | Cell wall homeostasis, potassium transport, DNA damage repair, osmotic stress response, sporulation, essential for viability in many Gram-positive bacteria[1][9][10][11][12] |
| Prevalence | Widespread in bacteria[12][13] | Primarily in Gram-positive bacteria, some Gram-negatives and Archaea[1][11][12][14] |
| Co-existence | Can co-exist with c-di-AMP in some species (e.g., Bacillus subtilis, Listeria monocytogenes)[1][2] | Can co-exist with c-di-GMP; however, many species with c-di-AMP signaling lack c-di-GMP synthesis enzymes (e.g., Staphylococcus aureus, Streptococcus pyogenes)[1][14] |
| Host Immune Recognition | Activates STING and NLRP3 inflammasome pathways[12][15] | Activates STING and NLRP3 inflammasome pathways[11][12][15] |
Signaling Pathways: Synthesis, Degradation, and Regulation
The intracellular concentrations of c-di-GMP and c-di-AMP are tightly controlled by the coordinated action of synthesis and degradation enzymes.
Cyclic-di-GMP Metabolism
C-di-GMP levels are modulated by two main classes of enzymes: diguanylate cyclases (DGCs) and phosphodiesterases (PDEs).
-
Synthesis: Diguanylate cyclases (DGCs) synthesize c-di-GMP from two molecules of GTP. These enzymes are characterized by the presence of a conserved GGDEF domain, which contains the catalytic site.[3][4][13][16][17]
-
Degradation: Phosphodiesterases (PDEs) are responsible for the degradation of c-di-GMP. There are two major families of c-di-GMP-specific PDEs, distinguished by their catalytic domains:
The number of genes encoding DGCs and PDEs can vary significantly between bacterial species, reflecting the complexity of c-di-GMP signaling in different organisms. For instance, Pseudomonas aeruginosa has over 40 proteins involved in c-di-GMP metabolism, allowing for intricate regulation of biofilm formation and motility.[13]
Caption: C-di-GMP signaling pathway.
Cyclic-di-AMP Metabolism
The synthesis and degradation of c-di-AMP are also controlled by specific enzymes, though the complexity of the network is generally less than that of c-di-GMP.[14]
-
Synthesis: Diadenylate cyclases (DACs), also known as diadenylyl cyclases (Cda), synthesize c-di-AMP from two molecules of ATP or, in some cases, ADP.[1][2] These enzymes contain a conserved DAC domain.[18]
-
Degradation: C-di-AMP is degraded by specific phosphodiesterases (PDEs). Two main classes have been identified:
In contrast to the numerous c-di-GMP metabolizing enzymes in many bacteria, species that utilize c-di-AMP often have a smaller set of DACs and PDEs.[14] For example, Mycoplasma pneumoniae has one identified DAC and one active PDE.[19]
Caption: C-di-AMP signaling pathway.
Effector Molecules and Mechanisms of Action
Both c-di-GMP and c-di-AMP exert their regulatory effects by binding to a diverse range of effector molecules, including proteins and RNA riboswitches.
| Effector Type | Cyclic-di-GMP | Cyclic-di-AMP |
| Protein Effectors | - PilZ domain proteins: A large family of c-di-GMP receptors.[4][20] - Degenerate GGDEF and EAL domains: Inactive catalytic domains that have evolved to function as c-di-GMP binding domains.[20][21] - Transcription factors: Directly bind c-di-GMP to modulate gene expression (e.g., FleQ).[6] - Other proteins: A growing list of proteins with diverse functions.[20] | - Potassium transporter components: (e.g., KtrA, KdpD) that regulate potassium uptake.[9][16][21][22] - Cation/proton antiporters: (e.g., CpaA).[16][21][22] - Cell wall synthesis enzymes. - DNA repair proteins. |
| RNA Riboswitches | GEMM-I and GEMM-II riboswitches that regulate gene expression post-transcriptionally.[4] | ydaO/yuaA-type riboswitches that control the expression of genes involved in various processes, including potassium transport.[1] |
Experimental Protocols
A variety of experimental techniques are employed to study c-di-GMP and c-di-AMP signaling. Below are summaries of key protocols.
Quantification of Cyclic Dinucleotides
Accurate quantification of intracellular c-di-GMP and c-di-AMP is crucial for understanding their signaling dynamics. High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (MS) is the gold standard for this purpose.
Protocol: Extraction and Quantification of c-di-GMP by LC-MS/MS [8][10][13][23]
-
Cell Lysis: Bacterial cells are rapidly harvested and lysed, often by heat treatment or mechanical disruption, to release intracellular metabolites and quench enzymatic activity.
-
Extraction: The lysate is extracted with an organic solvent (e.g., ethanol or acetonitrile) to precipitate proteins and other macromolecules.
-
Separation: The soluble fraction containing the cyclic dinucleotides is separated by centrifugation.
-
LC-MS/MS Analysis: The extract is injected into an HPLC system equipped with a reverse-phase column to separate the components. The eluate is then introduced into a tandem mass spectrometer for sensitive and specific detection and quantification of c-di-GMP based on its mass-to-charge ratio and fragmentation pattern.
A similar protocol can be adapted for the quantification of c-di-AMP.[24]
In Vitro Enzyme Activity Assays
The activity of the synthases and phosphodiesterases that control cyclic dinucleotide levels can be measured in vitro using purified enzymes.
Protocol: Diguanylate Cyclase (DGC) Activity Assay
-
Reaction Setup: Purified DGC is incubated with its substrate, GTP, in a suitable reaction buffer containing Mg²⁺.
-
Incubation: The reaction is incubated at an optimal temperature for a defined period.
-
Reaction Termination: The reaction is stopped, typically by heat inactivation.
-
Product Detection: The amount of c-di-GMP produced is quantified by HPLC or a radioactive assay using [α-³²P]GTP.
An analogous protocol can be used for diadenylate cyclase (DAC) activity assays using ATP as the substrate.[4][5][6][25]
Protocol: Phosphodiesterase (PDE) Activity Assay [2][3][7][12][17][19][26][27][28][29]
-
Reaction Setup: Purified PDE is incubated with its substrate, c-di-GMP or c-di-AMP, in a reaction buffer.
-
Incubation: The reaction proceeds at an optimal temperature.
-
Reaction Termination: The reaction is stopped.
-
Product Detection: The degradation of the cyclic dinucleotide is monitored by HPLC, or by using fluorescently labeled substrates or radioactive assays.
Identification of Effector Proteins
Identifying the proteins that bind to c-di-GMP and c-di-AMP is key to elucidating their downstream signaling pathways.
Protocol: Affinity Pull-Down Assay to Identify c-di-AMP Binding Proteins [1][9][16][21]
-
Ligand Immobilization: A biotinylated analog of c-di-AMP is immobilized on streptavidin-coated magnetic beads.
-
Protein Binding: The beads are incubated with a bacterial cell lysate to allow c-di-AMP binding proteins to associate with the immobilized ligand.
-
Washing: The beads are washed to remove non-specific binding proteins.
-
Elution: The bound proteins are eluted from the beads.
-
Protein Identification: The eluted proteins are separated by SDS-PAGE and identified by mass spectrometry.
A similar approach using a functionalized c-di-GMP analog can be employed to identify c-di-GMP effector proteins.[20]
Caption: Experimental workflows.
Conclusion
Cyclic-di-GMP and cyclic-di-AMP are integral second messengers that govern distinct and critical aspects of bacterial physiology. While c-di-GMP is a master regulator of the motile-to-sessile transition, c-di-AMP is essential for the viability of many Gram-positive bacteria, controlling fundamental processes such as cell wall integrity and ion homeostasis. Understanding the intricate differences in their synthesis, degradation, and effector pathways is paramount for the development of novel antimicrobial strategies that can specifically target these signaling networks. The experimental protocols outlined in this guide provide a foundation for researchers to further investigate these complex and fascinating regulatory systems.
References
- 1. Identification of c-di-AMP-Binding Proteins Using Magnetic Beads - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. promega.com [promega.com]
- 3. Determining Phosphodiesterase Activity (Radioactive Assay) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. An HPLC-based Assay to Study the Activity of Cyclic Diadenosine Monophosphate (C-di-AMP) Synthase DisA from Mycobacterium smegmatis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An HPLC-based Assay to Study the Activity of Cyclic Diadenosine Monophosphate (C-di-AMP) Synthase DisA from Mycobacterium smegmatis [bio-protocol.org]
- 6. An HPLC-based Assay to Study the Activity of Cyclic Diadenosine Monophosphate (C-di-AMP) Synthase DisA from Mycobacterium smegmatis [en.bio-protocol.org]
- 7. Measuring cAMP Specific Phosphodiesterase Activity: A Two-step Radioassay [en.bio-protocol.org]
- 8. researchgate.net [researchgate.net]
- 9. Identification of c-di-AMP-Binding Proteins Using Magnetic Beads | Springer Nature Experiments [experiments.springernature.com]
- 10. Extraction and Quantification of Cyclic Di-GMP from P. aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Assessment of Diadenylate Cyclase and c-di-AMP-phosphodiesterase Activities Using Thin-layer and Ion Exchange Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Measuring Cyclic Diguanylate (c-di-GMP)-Specific Phosphodiesterase Activity Using the MANT-c-di-GMP Assay | Springer Nature Experiments [experiments.springernature.com]
- 13. Extraction and Quantification of Cyclic Di-GMP from P. aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. c-di-AMP: An Essential Molecule in the Signaling Pathways that Regulate the Viability and Virulence of Gram-Positive Bacteria [mdpi.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Systematic identification of conserved bacterial c-di-AMP receptor proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Functional Analysis of a c-di-AMP-specific Phosphodiesterase MsPDE from Mycobacterium smegmatis [ijbs.com]
- 18. Nucleotide, c-di-GMP, c-di-AMP, cGMP, cAMP, (p)ppGpp signaling in bacteria and implications in pathogenesis - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 19. PDE-Glo™ Phosphodiesterase Assay Protocol [promega.com]
- 20. A chemical proteomics approach to identify c-di-GMP binding proteins in Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Systematic identification of conserved bacterial c-di-AMP receptor proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 23. researchgate.net [researchgate.net]
- 24. Detection of cyclic di-AMP using a competitive ELISA with a unique pneumococcal cyclic di-AMP binding protein - PMC [pmc.ncbi.nlm.nih.gov]
- 25. An HPLC-based Assay to Study the Activity of Cyclic Diadenosine Monophosphate (C-di-AMP) Synthase DisA from Mycobacterium smegmatis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Measuring cAMP Specific Phosphodiesterase Activity: A Two-step Radioassay [bio-protocol.org]
- 27. documents.thermofisher.com [documents.thermofisher.com]
- 28. Bacterial Cyclic AMP-Phosphodiesterase Activity Coordinates Biofilm Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 29. abcam.com [abcam.com]
Comparative analysis of STING activation by different cyclic dinucleotides.
A comprehensive guide for researchers on the differential activation of the STING pathway by key cyclic dinucleotides, supported by comparative data and detailed experimental protocols.
The Stimulator of Interferon Genes (STING) pathway is a critical component of the innate immune system, responsible for detecting cytosolic DNA and initiating a potent antiviral and antitumor response. Activation of STING is triggered by the binding of cyclic dinucleotides (CDNs), which can be of both mammalian and bacterial origin. This guide provides a comparative analysis of the most well-characterized CDNs—2'3'-cGAMP, c-di-AMP, and c-di-GMP—focusing on their differential abilities to activate the STING pathway. The information is tailored for researchers, scientists, and drug development professionals, with a focus on quantitative data, detailed experimental methodologies, and clear visualizations of the underlying biological processes.
Quantitative Comparison of STING Agonist Activity
The potency of different cyclic dinucleotides in activating the STING pathway can be quantified by measuring their binding affinity to the STING protein and their ability to induce downstream signaling, such as the production of type I interferons (e.g., IFN-β). The following table summarizes key quantitative data from various studies. It is important to note that absolute values can vary between different experimental systems and assay conditions. Mammalian STING exhibits a significantly higher affinity for the endogenous ligand 2'3'-cGAMP compared to bacterial cyclic dinucleotides.[1]
| Cyclic Dinucleotide | Source | Binding Affinity (Kd) to Human STING | Potency for IFN-β Induction (EC50) | References |
| 2'3'-cGAMP | Mammalian | ~4.59 nM | Low µM range | |
| c-di-AMP | Bacterial | ~1.04 µM - 5 µM | Higher µM range | |
| c-di-GMP | Bacterial | ~1.61 µM - 5 µM | Higher µM range |
Note: Kd (dissociation constant) is a measure of binding affinity; a lower Kd indicates a higher affinity. EC50 (half-maximal effective concentration) is the concentration of an agonist that provokes a response halfway between the baseline and maximum response.
STING Signaling Pathway
The binding of a cyclic dinucleotide to the STING dimer, located on the endoplasmic reticulum (ER), induces a conformational change. This leads to the translocation of the STING protein from the ER to the Golgi apparatus, where it recruits and activates TANK-binding kinase 1 (TBK1).[2][3] TBK1 then phosphorylates the transcription factor interferon regulatory factor 3 (IRF3).[3] Phosphorylated IRF3 dimerizes, translocates to the nucleus, and drives the transcription of genes encoding type I interferons and other inflammatory cytokines.[3]
Experimental Workflow for Comparative Analysis
A typical experimental workflow to compare the STING-activating potential of different cyclic dinucleotides involves cell culture, stimulation with the respective CDNs, and subsequent measurement of downstream readouts.
Detailed Experimental Protocols
The following are detailed protocols for key experiments used to quantitatively compare STING activation by different cyclic dinucleotides.
IFN-β Promoter Luciferase Reporter Assay
This assay measures the transcriptional activity of the IFN-β promoter as a direct downstream readout of STING activation.[4][5]
Materials:
-
HEK293T cells
-
Plasmids: pGL3-IFNβ-firefly.Luc (IFN-β promoter-driven firefly luciferase), pRL-CMV-renilla.Luc (CMV promoter-driven Renilla luciferase for normalization)
-
Transfection reagent (e.g., Lipofectamine 2000)
-
Cyclic dinucleotides (2'3'-cGAMP, c-di-AMP, c-di-GMP)
-
Dual-Luciferase Reporter Assay System
-
Luminometer
Protocol:
-
Cell Seeding: Seed HEK293T cells in a 24-well plate to be 75-90% confluent at the time of transfection.
-
Transfection: Co-transfect the cells with the IFN-β firefly luciferase reporter plasmid and the Renilla luciferase control plasmid using a suitable transfection reagent according to the manufacturer's instructions.
-
Incubation: Incubate the cells for 18-24 hours post-transfection.
-
Stimulation: Replace the medium with fresh medium containing serial dilutions of the different cyclic dinucleotides (e.g., 0.1 µM to 100 µM) or a vehicle control.
-
Incubation: Incubate for another 18-24 hours.
-
Cell Lysis: Aspirate the medium and lyse the cells with 1x passive lysis buffer.
-
Luciferase Measurement: Measure both firefly and Renilla luciferase activities using a luminometer and a dual-luciferase assay kit.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number. Plot the normalized luciferase activity against the CDN concentration to determine the EC50 for each compound.
IFN-β Enzyme-Linked Immunosorbent Assay (ELISA)
This assay quantifies the amount of secreted IFN-β protein in the cell culture supernatant, providing a physiologically relevant measure of STING pathway activation.[3][6]
Materials:
-
THP-1 cells (or other suitable immune cells like bone marrow-derived macrophages)
-
Cyclic dinucleotides (2'3'-cGAMP, c-di-AMP, c-di-GMP)
-
Human IFN-β ELISA kit
-
96-well plate reader
Protocol:
-
Cell Seeding: Seed THP-1 cells at a density of 5 x 10^5 cells/well in a 96-well plate.[3]
-
Stimulation: Treat the cells with serial dilutions of the different cyclic dinucleotides or a vehicle control.
-
Incubation: Incubate the plate for 24 hours at 37°C and 5% CO2.[3]
-
Supernatant Collection: Carefully collect the cell culture supernatant.
-
ELISA Procedure: Perform the IFN-β ELISA on the collected supernatants according to the manufacturer's protocol. This typically involves:
-
Adding standards and samples to a pre-coated plate.
-
Incubating with a detection antibody.
-
Adding a substrate and stopping the reaction.
-
-
Measurement: Measure the absorbance at the appropriate wavelength using a plate reader.
-
Data Analysis: Generate a standard curve from the absorbance values of the standards. Use this curve to calculate the concentration of IFN-β in each sample. Plot the IFN-β concentration against the CDN concentration to compare their potencies.
STING Binding Assay (In Vitro)
This assay directly measures the binding affinity of cyclic dinucleotides to purified STING protein. A common method is the in vitro ultraviolet radiation crosslinking assay.[7][8]
Materials:
-
Purified recombinant STING protein (C-terminal domain)
-
Radiolabeled cyclic dinucleotide (e.g., c-di-[32P]GMP)
-
Unlabeled "cold" cyclic dinucleotides for competition
-
UV crosslinker
-
SDS-PAGE gels and autoradiography equipment
Protocol:
-
Binding Reaction: Incubate the purified STING protein with the radiolabeled CDN in a binding buffer.
-
Competition: For competition assays, add increasing concentrations of unlabeled CDNs to the binding reaction.
-
UV Crosslinking: Expose the reaction mixtures to UV radiation to covalently link the CDN to the STING protein.
-
SDS-PAGE: Separate the proteins by SDS-PAGE.
-
Autoradiography: Visualize the radiolabeled STING-CDN complex by autoradiography.
-
Data Analysis: The intensity of the radiolabeled band will decrease with increasing concentrations of the competing unlabeled CDN. This can be used to determine the relative binding affinities of the different CDNs. For quantitative Kd determination, equilibrium dialysis or isothermal titration calorimetry (ITC) are often employed.[7]
Conclusion
The comparative analysis of STING activation by different cyclic dinucleotides reveals a clear hierarchy in their potency, with the mammalian-derived 2'3'-cGAMP being the most potent activator of human STING. This is primarily due to its higher binding affinity. While bacterial CDNs like c-di-AMP and c-di-GMP can also activate STING, they generally require higher concentrations to achieve a similar level of response. The experimental protocols provided in this guide offer a robust framework for researchers to conduct their own comparative studies and further investigate the nuances of STING pathway activation. This knowledge is crucial for the rational design and development of novel STING-based immunotherapies for cancer and infectious diseases.
References
- 1. mdpi.com [mdpi.com]
- 2. The cGAS-cGAMP-STING Pathway: A Molecular Link Between Immunity and Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Methods of Assessing STING Activation and Trafficking - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Interferon-independent activities of mammalian STING mediate antiviral response and tumor immune evasion - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. STING is a direct innate immune sensor of cyclic-di-GMP - PMC [pmc.ncbi.nlm.nih.gov]
Validating Cyclic-di-GMP Pulldown Assays: A Comparative Guide to Robust Interaction Analysis
For researchers, scientists, and drug development professionals, confirming the targets of the ubiquitous bacterial second messenger cyclic diguanylate monophosphate (c-di-GMP) is a critical step in deciphering complex signaling networks and developing novel antimicrobial strategies. The biotinylated c-di-GMP pulldown assay is a widely used initial screening method to identify potential c-di-GMP binding proteins. However, rigorous validation of these initial findings is paramount to ensure the biological relevance of the interaction. This guide provides a comparative overview of methods to validate c-di-GMP pulldown results, complete with experimental protocols and data presentation to aid in the selection of the most appropriate validation strategy.
The Foundation: Biotinylated c-di-GMP Pulldown Assay
The principle of the pulldown assay is straightforward: biotin-tagged c-di-GMP is incubated with a protein lysate or a purified protein. This complex is then captured using streptavidin-coated beads. After washing away non-specific binders, the retained proteins are eluted and identified, typically by Western blotting or mass spectrometry.[1][2][3]
A critical step in validating a pulldown result is the competition assay. Here, the binding of the protein of interest to biotinylated c-di-GMP is challenged by the addition of an excess of unlabeled, "cold" c-di-GMP. A significant reduction in the amount of pulled-down protein in the presence of the competitor suggests a specific interaction. Conversely, using a non-specific competitor, such as GTP or cAMP, should not affect the pulldown of a true c-di-GMP binder.[1][2]
While competition assays provide qualitative validation, they often lack the quantitative rigor required for a deep understanding of binding affinity and thermodynamics. Therefore, employing more quantitative biophysical and in vivo methods is highly recommended to confirm and characterize the interaction.
Quantitative Validation: A Head-to-Head Comparison
Several powerful techniques can provide quantitative data on the binding affinity (expressed as the dissociation constant, Kd), stoichiometry, and kinetics of the c-di-GMP-protein interaction. This section compares three common methods: Isothermal Titration Calorimetry (ITC), Microscale Thermophoresis (MST), and Surface Plasmon Resonance (SPR).
| Method | Principle | Key Parameters Measured | Advantages | Considerations |
| Isothermal Titration Calorimetry (ITC) | Measures the heat change that occurs upon binding of a ligand (c-di-GMP) to a macromolecule (protein) in solution.[4][5][6][7] | Dissociation constant (Kd), enthalpy (ΔH), entropy (ΔS), and stoichiometry (n).[4][5][6] | Label-free, in-solution measurement providing a complete thermodynamic profile of the interaction.[6][7] | Requires relatively large amounts of pure protein and ligand. May not be suitable for very high or very low affinity interactions. |
| Microscale Thermophoresis (MST) | Measures the movement of molecules along a microscopic temperature gradient, which changes upon binding due to alterations in size, charge, and hydration shell.[8][9][10] | Dissociation constant (Kd).[8][9] | Low sample consumption, fast measurements, and can be performed in complex biological liquids like cell lysates.[8][11] | Requires one binding partner to be fluorescently labeled. |
| Surface Plasmon Resonance (SPR) | Detects changes in the refractive index at the surface of a sensor chip as a ligand (protein) is immobilized and an analyte (c-di-GMP) flows over it.[12][13] | Association rate (kon), dissociation rate (koff), and dissociation constant (Kd).[12][13] | Real-time, label-free measurement of binding kinetics. High sensitivity. | Requires immobilization of one binding partner, which could potentially affect its conformation and binding activity. |
Quantitative Data Summary
The following table summarizes reported dissociation constants (Kd) for various c-di-GMP binding proteins, highlighting the different methodologies used for their determination. This allows for a cross-method comparison of binding affinities.
| Protein | Organism | Method | Dissociation Constant (Kd) |
| YcgR | Escherichia coli | MST | 35.9 µM (with MotA)[14] |
| PA3740 | Pseudomonas aeruginosa | SPR | 30 ± 12 nM[15] |
| HipH | Pseudomonas aeruginosa | Pulldown Densitometry | 7.6 µM[2] |
| STM0435 | Salmonella | SPR | Binding observed (no Kd reported)[16] |
In Vivo Validation: The Bacterial Two-Hybrid System
While in vitro methods provide detailed biophysical data, it is crucial to confirm that the interaction occurs within the complex environment of a living cell. The bacterial two-hybrid (B2H) system is a powerful genetic tool for detecting protein-protein interactions in vivo.[17][18][19][20] This system can be adapted to study protein-small molecule interactions by assessing how the small molecule affects the interaction between two proteins. For example, if c-di-GMP binding to a receptor protein induces a conformational change that promotes its interaction with a partner protein, this can be detected using a B2H assay.
Experimental Protocols
Biotinylated c-di-GMP Pulldown Assay
This protocol is adapted from established methods.[1][2][3]
Materials:
-
Biotinylated c-di-GMP
-
Streptavidin-coated magnetic beads
-
Protein lysate or purified protein
-
Binding buffer (e.g., 20 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM EDTA, 0.1% Triton X-100)
-
Wash buffer (Binding buffer with 500 mM NaCl)
-
Elution buffer (e.g., SDS-PAGE sample buffer)
-
Unlabeled c-di-GMP (for competition)
-
Non-specific competitor (e.g., GTP or cAMP)
Procedure:
-
Incubate biotinylated c-di-GMP with the protein sample for 1-2 hours at 4°C with gentle rotation. For competition assays, pre-incubate the protein sample with a 100-fold molar excess of unlabeled c-di-GMP or the non-specific competitor for 30 minutes before adding the biotinylated c-di-GMP.
-
Add pre-washed streptavidin-coated magnetic beads to the mixture and incubate for 1 hour at 4°C with gentle rotation.
-
Pellet the beads using a magnetic stand and discard the supernatant.
-
Wash the beads three times with ice-cold Wash buffer.
-
Elute the bound proteins by resuspending the beads in Elution buffer and heating at 95°C for 5 minutes.
-
Analyze the eluted proteins by SDS-PAGE and Western blotting using an antibody against the protein of interest.
Isothermal Titration Calorimetry (ITC)
This is a general protocol that should be optimized for each specific protein-ligand pair.[4][5][6][21]
Materials:
-
Purified protein (dialyzed against the ITC buffer)
-
c-di-GMP (dissolved in the same dialysis buffer)
-
ITC instrument
Procedure:
-
Prepare the protein solution at a concentration of 10-50 µM and the c-di-GMP solution at a concentration 10-20 times higher than the protein concentration. Degas both solutions.
-
Load the protein solution into the sample cell of the calorimeter and the c-di-GMP solution into the injection syringe.
-
Set the experimental parameters (temperature, injection volume, spacing between injections). A typical experiment consists of 19-20 injections of 2 µL each.
-
Perform the titration experiment. The instrument will measure the heat changes upon each injection.
-
Analyze the resulting data by fitting it to a suitable binding model to determine the Kd, stoichiometry (n), and enthalpy (ΔH).
Microscale Thermophoresis (MST)
This protocol provides a general framework for an MST experiment.[8][9][10][22]
Materials:
-
Purified protein labeled with a fluorescent dye
-
Unlabeled c-di-GMP
-
MST buffer (e.g., PBS with 0.05% Tween-20)
-
MST instrument and capillaries
Procedure:
-
Prepare a series of 16 dilutions of c-di-GMP in MST buffer.
-
Mix each c-di-GMP dilution with a constant concentration of the fluorescently labeled protein. The final protein concentration should be in the low nanomolar range.
-
Load the samples into MST capillaries.
-
Measure the thermophoresis of the samples in the MST instrument.
-
Plot the change in thermophoresis against the logarithm of the c-di-GMP concentration and fit the data to a binding curve to determine the Kd.
Surface Plasmon Resonance (SPR)
The following is a generalized SPR protocol.[12][13][23]
Materials:
-
Purified protein (ligand)
-
c-di-GMP (analyte)
-
SPR instrument and sensor chip (e.g., CM5 chip)
-
Immobilization buffer (e.g., 10 mM sodium acetate, pH 4.5)
-
Running buffer (e.g., HBS-EP+)
-
Amine coupling kit (EDC, NHS) and ethanolamine
Procedure:
-
Equilibrate the sensor chip with Running buffer.
-
Activate the sensor surface using a mixture of EDC and NHS.
-
Immobilize the protein onto the sensor surface by injecting it in the Immobilization buffer.
-
Deactivate any remaining active esters with ethanolamine.
-
Inject a series of concentrations of c-di-GMP over the sensor surface and a reference flow cell (without immobilized protein).
-
Monitor the binding and dissociation in real-time.
-
Regenerate the sensor surface if necessary.
-
Analyze the sensorgrams to determine the association rate (kon), dissociation rate (koff), and calculate the Kd (koff/kon).
Visualizing the c-di-GMP Signaling Network
To provide context for the importance of validating c-di-GMP-protein interactions, the following diagrams illustrate a key c-di-GMP signaling pathway in Pseudomonas aeruginosa that regulates the transition from a motile, planktonic lifestyle to a sessile, biofilm-forming state.
Conclusion
Validating the results of a c-di-GMP pulldown assay is a multi-faceted process that should ideally combine qualitative, quantitative, and in vivo approaches. While competition assays in the context of the pulldown are a necessary first step, they should be complemented by more rigorous techniques such as ITC, MST, or SPR to obtain robust, quantitative data on binding affinity and kinetics. Furthermore, confirming the interaction in a cellular context using methods like the bacterial two-hybrid system provides crucial biological validation. By employing a combination of these methods, researchers can confidently identify and characterize bona fide c-di-GMP effector proteins, paving the way for a deeper understanding of bacterial signaling and the development of novel therapeutic interventions.
References
- 1. Detection of Cyclic di-GMP Binding Proteins Utilizing a Biotinylated Cyclic di-GMP Pull-Down Assay | Springer Nature Experiments [experiments.springernature.com]
- 2. researchgate.net [researchgate.net]
- 3. Detection of Cyclic di-GMP Binding Proteins Utilizing a Biotinylated Cyclic di-GMP Pull-Down Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Isothermal Titration Calorimetry to Determine Apparent Dissociation Constants (K d) and Stoichiometry of Interaction (n) of C-di-GMP Binding Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Isothermal Titration Calorimetry to Determine Apparent Dissociation Constants (K d) and Stoichiometry of Interaction (n) of C-di-GMP Binding Proteins | Springer Nature Experiments [experiments.springernature.com]
- 6. sites.krieger.jhu.edu [sites.krieger.jhu.edu]
- 7. Isothermal titration calorimetry - Wikipedia [en.wikipedia.org]
- 8. Measurement of Protein-Protein Interactions through Microscale Thermophoresis (MST) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Microscale Thermophoresis (MST) to Detect the Interaction Between Purified Protein and Small Molecule | Springer Nature Experiments [experiments.springernature.com]
- 10. nanotempertech.com [nanotempertech.com]
- 11. researchgate.net [researchgate.net]
- 12. Surface Plasmon Resonance Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 13. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]
- 14. Flagellar brake protein YcgR interacts with motor proteins MotA and FliG to regulate the flagellar rotation speed and direction - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Protein-Protein Interaction: Bacterial Two-Hybrid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Protein–Protein Interaction: Bacterial Two Hybrid | Springer Nature Experiments [experiments.springernature.com]
- 21. Isothermal titration calorimetry [cureffi.org]
- 22. Microscale Thermophoresis (MST) as a Tool to Study Binding Interactions of Oxygen-Sensitive Biohybrids [bio-protocol.org]
- 23. dhvi.duke.edu [dhvi.duke.edu]
How does the bioactivity of Cyclic-di-GMP diammonium compare to other salt forms?
For Researchers, Scientists, and Drug Development Professionals
Cyclic diguanylate (c-di-GMP) is a ubiquitous bacterial second messenger that plays a critical role in regulating a wide array of cellular processes, including biofilm formation, motility, virulence, and the host immune response. In research and drug development, c-di-GMP is often utilized in various salt forms, with the diammonium and sodium salts being the most common. This guide provides a comparative overview of the bioactivity of c-di-GMP, drawing upon available data for its different salt forms, and offers detailed experimental protocols for assessing its biological effects.
Bioactivity Overview: Diammonium vs. Other Salt Forms
Direct comparative studies quantifying the bioactivity of different salt forms of c-di-GMP are not extensively available in the public domain. However, the widespread use of both c-di-GMP diammonium and sodium salts in the scientific literature for distinct bioactivity assays suggests that the choice of salt form may be guided by experimental convenience, solubility, and the specific biological system under investigation, rather than significant intrinsic differences in their core bioactivity. Both forms are routinely used to elicit biological responses mediated by c-di-GMP.
-
Cyclic-di-GMP Diammonium Salt: This form is frequently cited in studies investigating bacterial processes. For instance, it has been used to study the inhibition of biofilm formation in Staphylococcus aureus[1][2]. The diammonium salt is also noted for its stability in solution[1].
-
Cyclic-di-GMP Sodium Salt: This salt form is a common choice for studies focusing on the activation of the host innate immune system via the STING (Stimulator of Interferon Genes) pathway[3][4]. It is commercially available and has been shown to be a potent STING agonist, leading to the production of type I interferons and other pro-inflammatory cytokines[3][4].
While quantitative comparisons are lacking, the available evidence suggests that the bioactive entity is the c-di-GMP molecule itself, and the counter-ion (diammonium or sodium) has a minimal impact on its fundamental ability to interact with its biological targets.
Quantitative Data Summary
Due to the absence of direct comparative studies, a quantitative comparison of the bioactivity of c-di-GMP diammonium versus other salt forms cannot be definitively presented. The following table summarizes the typical applications and observed effects of c-di-GMP, with the salt form used in the cited studies noted.
| Bioactivity Parameter | c-di-GMP Salt Form Used | Organism/System | Observed Effect | Reference |
| Biofilm Inhibition | Diammonium Salt | Staphylococcus aureus | Inhibition of cell-to-cell interactions and biofilm formation.[1][2] | [1][2] |
| STING Activation | Sodium Salt | Mouse and Human Cells | Activation of STING-dependent IFN-β production.[3][4] | [3][4] |
| STING Activation | Not Specified | Mouse Macrophages | Stimulation of IL-6 and INF-β secretion. | [5] |
Experimental Protocols
STING Activation Assay in Cell Culture
This protocol outlines a general method for assessing the activation of the STING pathway in response to c-di-GMP.
a. Cell Culture and Treatment:
-
Seed HEK293T cells or other suitable reporter cells in 96-well plates at an appropriate density.
-
Allow cells to adhere overnight.
-
Prepare stock solutions of c-di-GMP diammonium salt and/or other salt forms in sterile, nuclease-free water.
-
Dilute the c-di-GMP solutions to the desired final concentrations in cell culture medium.
-
Remove the old medium from the cells and add the medium containing the different concentrations of c-di-GMP.
-
Incubate the cells for a specified period (e.g., 6-24 hours).
b. Measurement of STING Activation: STING activation can be quantified by several methods:
-
Reporter Gene Assay: Use a cell line stably expressing a reporter gene (e.g., luciferase) under the control of an IFN-β promoter or an Interferon-Stimulated Response Element (ISRE). Measure reporter gene activity using a luminometer.
-
ELISA: Measure the secretion of IFN-β or other cytokines (e.g., IL-6, TNF-α) into the cell culture supernatant using commercially available ELISA kits[5].
-
RT-qPCR: Isolate total RNA from the cells and perform reverse transcription followed by quantitative PCR to measure the mRNA levels of interferon-stimulated genes (ISGs) such as IFNB1, CXCL10, and OAS1.
-
Western Blot: Analyze cell lysates by Western blotting to detect the phosphorylation of STING, TBK1, and IRF3, which are key events in the STING signaling cascade.
Bacterial Biofilm Formation Inhibition Assay
This protocol describes a common method for evaluating the effect of c-di-GMP on bacterial biofilm formation using a microtiter plate assay.
a. Preparation of Bacteria and Treatment:
-
Grow a bacterial culture (e.g., Pseudomonas aeruginosa, Staphylococcus aureus) overnight in a suitable broth medium.
-
Dilute the overnight culture to a standardized optical density (e.g., OD600 of 0.05) in fresh medium.
-
Prepare stock solutions of the different c-di-GMP salt forms in a sterile solvent.
-
In a 96-well microtiter plate, add the diluted bacterial culture to each well.
-
Add different concentrations of the c-di-GMP salt solutions to the wells. Include untreated control wells.
-
Incubate the plate under appropriate conditions (e.g., 37°C for 24-48 hours) without shaking to allow for biofilm formation[6].
b. Quantification of Biofilm:
-
After incubation, carefully discard the planktonic culture from the wells.
-
Gently wash the wells with a buffer (e.g., phosphate-buffered saline, PBS) to remove any remaining non-adherent bacteria.
-
Stain the adherent biofilms with a 0.1% crystal violet solution for 10-15 minutes[6].
-
Wash away the excess stain with water and allow the plate to dry.
-
Solubilize the bound crystal violet with 30% acetic acid or ethanol[6].
-
Measure the absorbance of the solubilized stain at a wavelength of 550-595 nm using a microplate reader. The absorbance is proportional to the amount of biofilm formed.
Visualizations
Caption: c-di-GMP signaling pathway in bacteria.
Caption: General experimental workflow.
References
- 1. c-di-GMP (3′-5′-Cyclic Diguanylic Acid) Inhibits Staphylococcus aureus Cell-Cell Interactions and Biofilm Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. c-di-GMP (3'-5'-cyclic diguanylic acid) inhibits Staphylococcus aureus cell-cell interactions and biofilm formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. glpbio.com [glpbio.com]
- 4. c-Di-GMP sodium salt | STING-Dependent Signaling | Tocris Bioscience [tocris.com]
- 5. Peptide nanotube loaded with a STING agonist, c-di-GMP, enhance cancer immunotherapy against melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. static.igem.org [static.igem.org]
A Researcher's Guide to Cross-Validation of Methods for Measuring Intracellular c-di-GMP
For researchers, scientists, and drug development professionals, the accurate quantification of the intracellular second messenger cyclic dimeric guanosine monophosphate (c-di-GMP) is paramount to understanding bacterial signaling, pathogenesis, and developing novel antimicrobial strategies. This guide provides a comprehensive comparison of four prevalent methods for measuring intracellular c-di-GMP, offering insights into their principles, performance, and experimental execution.
The selection of an appropriate method for quantifying intracellular c-di-GMP is a critical decision in experimental design. Factors such as the required sensitivity, desired spatiotemporal resolution, sample throughput, and available instrumentation will dictate the most suitable approach. This guide critically evaluates four widely adopted techniques: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Förster Resonance Energy Transfer (FRET)-based biosensors, chemiluminescent biosensors, and RNA-based fluorescent biosensors.
Comparative Analysis of c-di-GMP Measurement Methods
The performance of each method varies significantly in terms of sensitivity, dynamic range, and the nature of the data it provides. The following table summarizes the key quantitative parameters for each technique, allowing for a direct comparison to aid in methodological selection.
| Feature | LC-MS/MS | FRET-based Biosensors | Chemiluminescent Biosensors | RNA-based Fluorescent Biosensors |
| Principle | Direct quantification of analyte mass-to-charge ratio. | Measurement of energy transfer between two fluorescent proteins modulated by c-di-GMP binding. | Light production from a luciferase-based reporter system triggered by c-di-GMP. | c-di-GMP binding to an RNA aptamer induces a conformational change that activates a fluorophore. |
| Limit of Detection (LOD) | High femtomolar to low picomolar range.[1] | Nanomolar to low micromolar range.[2] | Picomolar to nanomolar range.[3] | Picomolar to nanomolar range.[4] |
| Dynamic Range | Several orders of magnitude. | Typically spans a ~100-fold concentration range.[5][6] | Can exhibit large signal changes (~40- to 90-fold).[7][8] | Can span nearly four orders of magnitude.[4] |
| Spatiotemporal Resolution | No cellular resolution; provides a population average. | High spatiotemporal resolution in single living cells.[5] | High sensitivity allows for imaging in deep tissues and low cell numbers.[3] | Real-time imaging in living cells, including anaerobic conditions.[4][9] |
| Throughput | Lower throughput due to sample preparation and run times.[10] | High-throughput screening is possible with plate-based readers or flow cytometry.[5] | Amenable to high-throughput screening in microplate format.[3] | Suitable for high-throughput analysis using flow cytometry.[11] |
| Sample Type | Cell lysates. | Live cells. | Cell lysates and live cells. | Live cells. |
| Key Advantage | "Gold standard" for absolute quantification; high specificity.[12] | Real-time monitoring of c-di-GMP dynamics in individual cells.[13] | High sensitivity and no need for external light excitation.[7][8] | Genetically encoded, functions in anaerobic environments.[4][9] |
| Key Disadvantage | Destructive to cells; provides no information on subcellular localization. | Susceptible to photobleaching and spectral crosstalk; requires careful controls. | Signal intensity can be influenced by substrate availability and cellular metabolism. | Indirect measurement; signal can be affected by biosensor expression levels. |
Visualizing the c-di-GMP Signaling Pathway and Measurement Workflows
To provide a clearer understanding of the biological context and the experimental processes, the following diagrams illustrate the core c-di-GMP signaling pathway and the workflows for each of the four measurement techniques.
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and cross-validation of these techniques. Below are summarized protocols for each of the four key methods.
LC-MS/MS Quantification of Intracellular c-di-GMP
This protocol outlines the extraction and analysis of c-di-GMP from bacterial cells using LC-MS/MS.
Materials:
-
Bacterial culture
-
Quenching solution (e.g., 60% methanol, -40°C)
-
Extraction solvent (e.g., acetonitrile/methanol/water, 40:40:20, v/v/v)
-
Internal standard (e.g., ¹³C₁₀,¹⁵N₅-c-di-GMP)
-
LC-MS/MS system with a C18 column
Procedure:
-
Cell Culture and Quenching: Grow bacterial cells to the desired optical density. Rapidly quench metabolic activity by adding the culture to a cold quenching solution.
-
Cell Harvesting: Centrifuge the quenched cell suspension at a low temperature to pellet the cells.
-
Extraction: Resuspend the cell pellet in the cold extraction solvent containing the internal standard. Lyse the cells by bead beating or sonication.
-
Sample Clarification: Centrifuge the lysate to pellet cell debris. Collect the supernatant containing the nucleotides.
-
Drying and Reconstitution: Dry the supernatant using a vacuum concentrator. Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis.
-
LC-MS/MS Analysis: Inject the reconstituted sample into the LC-MS/MS system. Separate c-di-GMP from other cellular components using a suitable gradient on a C18 column.
-
Quantification: Monitor the specific mass transitions for c-di-GMP and the internal standard. Quantify the amount of c-di-GMP by comparing its peak area to that of the internal standard.[1][14][15]
FRET-based Biosensor Measurement of Intracellular c-di-GMP
This protocol describes the use of genetically encoded FRET biosensors for real-time monitoring of c-di-GMP in living bacteria.
Materials:
-
Bacterial strain expressing a c-di-GMP FRET biosensor
-
Appropriate growth medium and inducers for biosensor expression
-
Fluorescence microscope or plate reader with FRET capabilities
Procedure:
-
Strain Preparation: Transform the bacterial strain of interest with a plasmid encoding the FRET biosensor.
-
Culture and Induction: Grow the transformed bacteria under conditions that induce the expression of the biosensor.
-
Sample Preparation for Microscopy: Mount a small volume of the bacterial culture on a microscope slide with an coverslip.
-
Image Acquisition: Using a fluorescence microscope, excite the donor fluorophore and acquire images in both the donor and acceptor emission channels.
-
Data Analysis: Calculate the ratio of acceptor to donor fluorescence intensity for individual cells or regions of interest. Changes in this ratio over time reflect changes in intracellular c-di-GMP concentration.[2][5][13]
Chemiluminescent Biosensor Assay for c-di-GMP
This protocol details the use of a chemiluminescent biosensor for the quantification of c-di-GMP in either cell lysates or live cells.
Materials:
-
Bacterial culture or cell lysate
-
Purified chemiluminescent biosensor protein
-
Luciferin substrate
-
Luminometer or plate reader with luminescence detection
Procedure (for Cell Lysates):
-
Lysate Preparation: Harvest bacterial cells and lyse them using a suitable method (e.g., sonication, chemical lysis).
-
Assay Setup: In a microplate, combine the cell lysate with the purified chemiluminescent biosensor.
-
Signal Initiation: Add the luciferin substrate to initiate the light-producing reaction.
-
Measurement: Immediately measure the luminescence signal using a luminometer. The intensity of the signal is proportional to the c-di-GMP concentration.[3][7][8]
RNA-based Fluorescent Biosensor Measurement of c-di-GMP
This protocol outlines the use of a genetically encoded RNA-based biosensor for the in vivo detection of c-di-GMP.
Materials:
-
Bacterial strain expressing the RNA biosensor
-
Appropriate growth medium and inducers
-
Fluorescent dye that binds to the RNA aptamer (e.g., DFHBI)
-
Fluorescence microscope or flow cytometer
Procedure:
-
Strain Preparation: Introduce the plasmid carrying the RNA biosensor gene into the target bacteria.
-
Culture and Induction: Grow the bacteria and induce the expression of the RNA biosensor.
-
Fluorophore Loading: Add the specific fluorophore (e.g., DFHBI) to the cell culture and incubate to allow for cellular uptake.
-
Fluorescence Measurement: Measure the fluorescence of the bacterial population using a fluorescence microscope or flow cytometer.
-
Data Analysis: The fluorescence intensity is proportional to the intracellular c-di-GMP concentration.[4][9][11][16]
Conclusion
The four methods presented in this guide offer a range of capabilities for the quantification of intracellular c-di-GMP. LC-MS/MS provides the most accurate and absolute quantification, making it an invaluable tool for validating results from other methods. In contrast, the biosensor-based approaches (FRET, chemiluminescent, and RNA-based) excel in providing dynamic, real-time information about c-di-GMP levels within living cells and are well-suited for high-throughput applications. The choice of method should be carefully considered based on the specific research question, the required level of sensitivity and resolution, and the available resources. For a comprehensive understanding of c-di-GMP signaling, a combination of these techniques, such as using a biosensor for initial screening and LC-MS/MS for validation, is often the most powerful approach.
References
- 1. A liquid chromatography-coupled tandem mass spectrometry method for quantitation of cyclic di-guanosine monophosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. FRET-based cyclic GMP biosensors measure low cGMP concentrations in cardiomyocytes and neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chemiluminescent sensors for quantitation of the bacterial second messenger cyclic di-GMP - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. biorxiv.org [biorxiv.org]
- 6. A toolbox of FRET-based c-di-GMP biosensors and its FRET-To-Sort application for genome-wide mapping of the second messenger regulatory network :: MPG.PuRe [pure.mpg.de]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Chemiluminescent Biosensors for Detection of Second Messenger Cyclic di-GMP - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Next-generation RNA-based fluorescent biosensors enable anaerobic detection of cyclic di-GMP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Sensitive and Broadly Compatible Transcription Factor-Based Biosensor for Monitoring c-di-GMP Dynamics in Biofilms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. A label-free approach for relative spatial quantitation of c-di-GMP in microbial biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Next-generation RNA-based fluorescent biosensors enable anaerobic detection of cyclic di-GMP - PMC [pmc.ncbi.nlm.nih.gov]
- 14. LC/MS/MS-based quantitative assay for the secondary messenger molecule, c-di-GMP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Quantification of Cyclic Dinucleotides by Reversed-Phase LC-MS/MS | Springer Nature Experiments [experiments.springernature.com]
- 16. RNA-based fluorescent biosensors for live cell imaging of second messengers cyclic di-GMP and cyclic AMP-GMP - PMC [pmc.ncbi.nlm.nih.gov]
Comparative study of Cyclic-di-GMP signaling in different bacterial species.
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Cyclic-di-GMP (c-di-GMP) signaling in key bacterial species: Pseudomonas aeruginosa, Vibrio cholerae, Bacillus subtilis, and Escherichia coli. This analysis is supported by quantitative data, detailed experimental methodologies, and visual representations of signaling pathways to facilitate a deeper understanding of this ubiquitous second messenger system.
Cyclic-di-GMP is a central signaling molecule in the bacterial kingdom, orchestrating fundamental lifestyle transitions, most notably the switch between motile, planktonic states and sessile, biofilm-forming communities. The intracellular concentration of c-di-GMP is tightly regulated by the opposing activities of diguanylate cyclases (DGCs), which synthesize c-di-GMP from two GTP molecules, and phosphodiesterases (PDEs), which degrade it. This dynamic interplay allows bacteria to respond to a myriad of environmental and cellular cues, profoundly impacting virulence, persistence, and antibiotic resistance. Understanding the species-specific nuances in c-di-GMP signaling is therefore critical for the development of novel anti-biofilm and anti-virulence strategies.
Quantitative Comparison of c-di-GMP Signaling Components and Concentrations
The complexity of c-di-GMP signaling networks varies significantly among bacterial species, reflected in the number of genes encoding DGCs and PDEs, and the resulting intracellular concentrations of this second messenger. The following tables summarize key quantitative data for the selected model organisms.
| Bacterial Species | Strain | DGCs (GGDEF domain) | PDEs (EAL or HD-GYP domain) | Dual-Domain Proteins (GGDEF-EAL) | Total c-di-GMP Enzymes |
| Pseudomonas aeruginosa | PAO1 | 17 | 8 (5 EAL, 3 HD-GYP) | 16 | 41[1] |
| Vibrio cholerae | N16961 | 31 | 20 (12 EAL, 8 HD-GYP) | 10 | 61[2] |
| Bacillus subtilis | 168 | 3 | 1 | 0 | 4[3][4][5] |
| Escherichia coli | K-12 | 12 | 13 | 4 (enzymatically inactive) | 29[6][7] |
Table 1: Comparison of the number of c-di-GMP metabolizing enzymes in different bacterial species. The table indicates the number of proteins containing GGDEF, EAL, HD-GYP, or dual domains.
| Bacterial Species | Condition | Intracellular c-di-GMP Concentration |
| Pseudomonas aeruginosa | Planktonic | ~80 pmol/mg total protein[8] |
| Attached (4 hours) | Elevated levels compared to planktonic[9] | |
| ΔdipA mutant (PDE) | ~110 pmol/mg total protein[8] | |
| Vibrio cholerae | Low cell density (biofilm induced) | ~10 µM[10] |
| High cell density (biofilm repressed) | ~0.5 µM[10] | |
| Grown at 15°C | ~5-fold higher than at 37°C[11] | |
| Grown at 25°C | ~1.5-fold higher than at 37°C[11] | |
| Bacillus subtilis | ΔpdeH mutant (PDE) | ~3-fold increase compared to wild-type[12] |
Table 2: Intracellular c-di-GMP concentrations under different conditions. This table highlights the dynamic range of c-di-GMP levels in response to environmental and genetic factors.
| Bacterial Species | Effector Protein | Effector Class | Binding Affinity (Kd) |
| Pseudomonas aeruginosa | BrlR | Transcriptional Regulator | 2.2 µM[13] |
| FleQ | Transcriptional Regulator | 15-20 µM[13] | |
| General Bacteria | PilZ domain proteins | Effector | 50 nM - low µM range[14] |
| Degenerate GGDEF/EAL domains | Effector | 50 nM - low µM range[14] | |
| Transcription factors | Effector | 50 nM - low µM range[14] |
Table 3: Binding affinities of c-di-GMP to effector proteins. The dissociation constant (Kd) indicates the concentration of c-di-GMP required to bind to half of the effector protein population.
Signaling Pathways and Logic
The intricate networks of c-di-GMP signaling pathways dictate the physiological output in response to specific stimuli. The following diagrams, generated using the DOT language, illustrate the core logic of these pathways in the compared bacterial species.
References
- 1. Phenotypic and integrated analysis of a comprehensive Pseudomonas aeruginosa PAO1 library of mutants lacking cyclic-di-GMP-related genes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. Functional characterization of core components of the Bacillus subtilis cyclic-di-GMP signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cyclic di-GMP Signaling in Bacillus subtilis | Semantic Scholar [semanticscholar.org]
- 5. Cyclic di-GMP Signaling in Bacillus subtilis Is Governed by Direct Interactions of Diguanylate Cyclases and Cognate Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Local c-di-GMP Signaling in the Control of Synthesis of the E. coli Biofilm Exopolysaccharide pEtN-Cellulose - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Expression and Genetic Activation of Cyclic Di-GMP-Specific Phosphodiesterases in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 8. c-di-GMP and its effects on biofilm formation and dispersion: a Pseudomonas aeruginosa review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Temperature affects c-di-GMP signaling and biofilm formation in Vibrio cholerae - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Single-Cell Microscopy Reveals That Levels of Cyclic di-GMP Vary among Bacillus subtilis Subpopulations - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Biofilms and Cyclic di-GMP (c-di-GMP) Signaling: Lessons from Pseudomonas aeruginosa and Other Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The bacterial second messenger c-di-GMP: Probing interactions with protein and RNA binding partners using cyclic dinucleotide analogs - PMC [pmc.ncbi.nlm.nih.gov]
Confirming the Role of Specific Diguanylate Cyclases in Phenotypic Outcomes: A Comparative Guide
An objective analysis of experimental data and methodologies for researchers, scientists, and drug development professionals.
The intricate world of bacterial signaling is largely governed by the second messenger cyclic dimeric guanosine monophosphate (c-di-GMP). The synthesis of this crucial molecule is catalyzed by diguanylate cyclases (DGCs), a large and diverse family of enzymes. A single bacterium can possess dozens of DGCs, each thought to control specific downstream pathways, leading to distinct phenotypic outcomes such as biofilm formation, motility, and virulence.[1] This guide provides a comparative overview of experimental approaches used to confirm the role of specific DGCs, drawing on examples from published research.
Comparative Analysis of Diguanylate Cyclase Function
To elucidate the specific role of a DGC, researchers typically employ genetic manipulation techniques, including gene deletion and overexpression, followed by phenotypic characterization. The following tables summarize quantitative data from studies on Pseudomonas fluorescens Pf0-1 and Agrobacterium tumefaciens, illustrating how the roles of different DGCs can be dissected.
Table 1: Comparison of Diguanylate Cyclase Mutants in Pseudomonas fluorescens Pf0-1
| Diguanylate Cyclase | Mutant Phenotype (Biofilm Formation) | Mutant Phenotype (Swimming Motility) | Key Effector Pathway | Reference |
| GcbA | Reduced | Unaffected | LapA localization | [2][3] |
| GcbB | Reduced | Unaffected | LapA localization | [2][3] |
| GcbC | Reduced | Increased | LapA localization and Motility | [2][3] |
| DgcP | Reduced | Unaffected | LapA localization | [2][3] |
| Wild-Type Pf0-1 | Normal | Normal | - | [2][3] |
Table 2: Functional Comparison of DcvA and DcvB in Agrobacterium tumefaciens
| Diguanylate Cyclase | Overexpression Phenotype (Virulence) | Overexpression Phenotype (Biofilm Formation) | c-di-GMP Dependent? | Mechanism of Action | Reference |
| DcvA | Suppressed | Unaffected | No | Inhibits VirA/VirG two-component system | [4][5] |
| DcvB | Suppressed | Increased | Yes | Elevates intracellular c-di-GMP levels | [4][5] |
| Vector Control | Normal | Normal | - | - | [4][5] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are summaries of key experimental protocols used to characterize DGC function.
1. Gene Deletion and Overexpression
-
Objective: To assess the phenotypic consequences of the absence or overabundance of a specific DGC.
-
General Protocol:
-
Deletion Mutant Construction: A common method is homologous recombination, where the target DGC gene is replaced with an antibiotic resistance cassette.
-
Overexpression Plasmid Construction: The gene encoding the DGC of interest is cloned into an inducible expression vector.[6] This allows for controlled expression of the DGC, often in a wild-type or mutant background.
-
Transformation: The resulting constructs are introduced into the host bacterium.
-
Verification: Successful genetic manipulation is confirmed by PCR and DNA sequencing.
-
2. Biofilm Formation Assay
-
Objective: To quantify the ability of bacterial strains to form biofilms.
-
Protocol (Crystal Violet Staining):
-
Bacterial cultures are grown in a multi-well plate under static conditions for a defined period.
-
Planktonic cells are removed by washing.
-
Adherent biofilm is stained with crystal violet.
-
The stain is solubilized, and the absorbance is measured to quantify biofilm mass.[4]
-
3. Motility Assay
-
Objective: To assess the swimming or swarming motility of bacterial strains.
-
Protocol (Soft Agar Plate):
-
A low-percentage agar medium is prepared to allow for bacterial movement.
-
A small volume of bacterial culture is inoculated into the center of the agar.
-
Plates are incubated, and the diameter of the zone of migration is measured.[4]
-
4. Virulence Assay
-
Objective: To determine the pathogenicity of bacterial strains in a relevant host model.
-
Protocol (Agrobacterium-mediated plant transformation):
-
Plant tissues (e.g., leaf discs, stems) are co-cultivated with the Agrobacterium strains being tested.
-
The efficiency of tumor formation or transient gene expression (e.g., GUS reporter) is quantified as a measure of virulence.[4]
-
5. In Vitro Diguanylate Cyclase Activity Assay
-
Objective: To directly measure the enzymatic activity of a purified DGC.
-
Protocol (HPLC-based):
-
The DGC protein is expressed and purified.
-
The purified enzyme is incubated with the substrate GTP.
-
The reaction is stopped, and the production of c-di-GMP is measured using high-performance liquid chromatography (HPLC).[7]
-
6. Intracellular c-di-GMP Quantification
-
Objective: To measure the cellular levels of c-di-GMP in different bacterial strains.
-
Protocol (LC-MS/MS):
Visualizing Signaling Pathways and Workflows
Diagrams are powerful tools for illustrating complex biological processes and experimental designs. The following diagrams were generated using Graphviz (DOT language) to depict key concepts in DGC signaling and characterization.
Caption: A generalized signaling pathway illustrating the activation of a diguanylate cyclase (DGC).
Caption: A typical experimental workflow for characterizing the function of a specific DGC.
Caption: A model for DGC specificity, where different DGCs generate local pools of c-di-GMP.
References
- 1. A Symphony of Cyclases: Specificity in Diguanylate Cyclase Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. "Systematic Analysis of Diguanylate Cyclases That Promote Biofilm Forma" by Peter D. Newell, Shiro Yoshioka et al. [digitalcommons.dartmouth.edu]
- 4. Distinct strategies of diguanylate cyclase domain proteins on inhibition of virulence and interbacterial competition by agrobacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Distinct strategies of diguanylate cyclase domain proteins on inhibition of virulence and interbacterial competition by agrobacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Analyzing diguanylate cyclase activity in vivo using a heterologous Escherichia coli host - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
A Comparative Guide to Immune Stimulation by Bacterial-Derived c-di-GMP and its Synthetic Analogs
For Researchers, Scientists, and Drug Development Professionals
Cyclic di-guanosine monophosphate (c-di-GMP) is a bacterial second messenger that has garnered significant attention as a potent activator of the innate immune system. Its ability to stimulate the STING (Stimulator of Interferon Genes) pathway makes it a promising candidate for vaccine adjuvants and cancer immunotherapies. However, the therapeutic potential of naturally occurring bacterially-derived c-di-GMP is often hampered by issues such as enzymatic instability and suboptimal cellular uptake. To address these limitations, a variety of synthetic analogs have been developed. This guide provides an objective comparison of the immune-stimulatory performance of bacterially-derived c-di-GMP and its synthetic alternatives, supported by experimental data.
The STING Signaling Pathway
Bacterially-derived c-di-GMP and its synthetic analogs primarily exert their immune-stimulatory effects through the activation of the cGAS-STING pathway. Upon entering the cytoplasm, these cyclic dinucleotides (CDNs) bind directly to the STING protein located on the endoplasmic reticulum. This binding event induces a conformational change in STING, leading to its dimerization and translocation to the Golgi apparatus. In the Golgi, STING recruits and activates TANK-binding kinase 1 (TBK1), which in turn phosphorylates the transcription factor Interferon Regulatory Factor 3 (IRF3). Phosphorylated IRF3 dimerizes and translocates to the nucleus, where it drives the expression of type I interferons (IFN-α/β) and other pro-inflammatory cytokines.
Structural and Functional Differences
Bacterially-derived c-di-GMP is a cyclic dinucleotide with two guanosine molecules linked by 3'-5' phosphodiester bonds. Synthetic analogs often incorporate modifications to the ribose sugar, the guanine base, or the phosphodiester backbone to enhance their therapeutic properties.
Key Modifications in Synthetic Analogs:
-
Phosphorothioate (PS) modification: Replacement of a non-bridging oxygen atom in the phosphate backbone with a sulfur atom. This modification increases resistance to nuclease degradation and can enhance binding affinity to STING.
-
Fluorination: Addition of fluorine atoms to the 2' position of the ribose sugar can improve metabolic stability and has been shown to increase the potency of STING activation.
-
Base modifications: Alterations to the guanine base can influence binding affinity and the specific conformational changes induced in the STING protein.
-
Amine skeleton: Replacement of the sugar-phosphodiester moiety with an amine-based scaffold to improve stability and cell permeability.
These structural alterations can lead to significant differences in the strength and nature of the immune response compared to the natural bacterial molecule.
Comparative Performance Data
The following tables summarize quantitative data from various studies comparing the immune-stimulatory activities of bacterially-derived c-di-GMP and its synthetic analogs.
Table 1: Binding Affinity to Human STING
| Compound | Modification | Binding Affinity (Kd) | Reference |
| 2'3'-cGAMP (endogenous) | Natural Mammalian CDN | ~4 nM | [1] |
| 3'3'-c-di-GMP | Natural Bacterial CDN | ~1.16 µM | [1] |
| 3'3'-c-di-GMP | Natural Bacterial CDN | ~5 µM | [2] |
| Phosphorothioate cGAMP analog (8d) | Guanosine moieties, PS linkages | 0.038 µM | [3] |
Table 2: In Vitro STING Activation (IFN-β Induction)
| Compound | Cell Line | EC50 | Reference |
| 2'3'-cGAMP | L929 cells | ~20 nM | [1] |
| 3'3'-c-di-GMP | L929 cells | >1 µM | [1] |
| 3'3'-c-di-AMP | THP1-Blue ISG | ~1.9 µM | [4] |
| 3'3'-c-di(2'F,2'dAMP) | THP1-Blue ISG | ~0.1 µM | [4] |
| ADU-S100 (Rp,Rp-dithio-c-di-AMP) | THP1-Blue ISG | ~0.05 µM | [4] |
Table 3: In Vivo Cytokine Production and Immune Cell Activation
| Adjuvant | Vaccine Model | Key Cytokine/Cellular Responses | Outcome | Reference |
| c-di-GMP | Acellular pertussis (intranasal) | Higher IFN-β, TNF-α; Enhanced DC maturation | Superior to 2'3'-cGAMP in inducing humoral and cellular immunity | [5] |
| 2'3'-cGAMP | Acellular pertussis (intranasal) | Lower IFN-β, TNF-α; Less DC maturation | Less effective than c-di-GMP | [5] |
| c-di-GMP | Pneumococcal (intranasal) | Stronger Ab and TH responses | Better protection than 2'3'-cGAMP | [6] |
| 2'3'-cGAMP | Pneumococcal (intranasal) | Weaker Ab and TH responses | Less protective than c-di-GMP | [6] |
Experimental Protocols
Detailed methodologies for key experiments cited in the comparison are provided below.
IFN-β Reporter Assay
This assay quantifies the ability of c-di-GMP and its analogs to induce the expression of a reporter gene (e.g., luciferase) under the control of the IFN-β promoter.
Protocol Steps:
-
Cell Seeding: Seed THP1-Blue™ ISG cells (InvivoGen) in a 96-well plate at a density of 1-2 x 10^5 cells/well and incubate overnight. These cells are engineered with a secreted embryonic alkaline phosphatase (SEAP) reporter gene under the control of an IRF3-inducible promoter.
-
Compound Treatment: Prepare serial dilutions of bacterially-derived c-di-GMP and synthetic analogs in cell culture medium. Add the diluted compounds to the cells.
-
Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.
-
SEAP Detection: Add a SEAP detection reagent (e.g., QUANTI-Blue™, InvivoGen) to the cell supernatant and incubate until a color change is visible.
-
Data Acquisition: Measure the absorbance using a spectrophotometer at the appropriate wavelength (e.g., 620-655 nm).
-
Analysis: Plot the absorbance values against the compound concentrations and determine the half-maximal effective concentration (EC50) using non-linear regression analysis.
Western Blot for IRF3 Phosphorylation
This method is used to detect the phosphorylation of IRF3, a key downstream event in STING pathway activation.
Protocol Steps:
-
Cell Culture and Treatment: Culture relevant cells (e.g., THP-1 monocytes or mouse embryonic fibroblasts) and treat them with c-di-GMP or synthetic analogs for a specified time (e.g., 1-3 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for phosphorylated IRF3 (p-IRF3) overnight at 4°C.
-
Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Re-probe the membrane with an antibody for total IRF3 as a loading control.
-
In Vivo Cytokine Analysis
This protocol outlines the measurement of cytokine levels in serum from mice treated with c-di-GMP or its analogs.
Protocol Steps:
-
Animal Treatment: Administer bacterially-derived c-di-GMP or synthetic analogs to mice via a relevant route (e.g., intramuscular, intranasal, or intravenous injection).
-
Sample Collection: At a specified time point post-administration (e.g., 6 or 24 hours), collect blood from the mice via cardiac puncture or another appropriate method.
-
Serum Preparation: Allow the blood to clot and then centrifuge to separate the serum.
-
Cytokine Measurement: Measure the concentrations of various cytokines (e.g., IFN-β, TNF-α, IL-6, IL-12) in the serum using a multiplex cytokine assay (e.g., Luminex) or individual ELISAs according to the manufacturer's instructions.
-
Data Analysis: Compare the cytokine levels in the treated groups to a vehicle control group to determine the in vivo immune-stimulatory efficacy.
Conclusion
The choice between bacterially-derived c-di-GMP and its synthetic analogs for immune stimulation depends on the specific therapeutic application. While bacterially-derived c-di-GMP has demonstrated potent adjuvant effects, particularly in mucosal vaccination models, synthetic analogs offer significant advantages in terms of stability and, in many cases, enhanced potency.[7] Modifications such as phosphorothioate linkages and fluorination have been shown to dramatically increase the efficacy of STING activation.[4] The development of prodrugs further enhances the potential for systemic delivery of these potent immune activators. Researchers and drug developers should consider the desired immune response profile, the route of administration, and the required stability when selecting a c-di-GMP-based STING agonist. The data and protocols presented in this guide provide a foundation for making informed decisions in the advancement of STING-targeted immunotherapies.
References
- 1. Cyclic GMP-AMP Containing Mixed Phosphodiester Linkages Is An Endogenous High Affinity Ligand for STING - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Bacterial Inflammation Sensor Regulates c-di-GMP Signaling, Adhesion, and Biofilm Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, Synthesis and Biological Evaluation of (2′,5′ and 3′5′-Linked) cGAMP Analogs that Activate Stimulator of Interferon Genes (STING) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Biological Evaluation of Phosphoester and Phosphorothioate Prodrugs of STING Agonist 3',3'-c-Di(2'F,2'dAMP) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Novel formulation of c-di-GMP with cytidinyl/cationic lipid reverses T cell exhaustion and activates stronger anti-tumor immunity [thno.org]
- 7. c-di-GMP regulates bacterial NAD biosynthesis via targeting the transcriptional repressor NadR - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Fluorescent Sensors for Cyclic-di-GMP Monitoring
For researchers, scientists, and drug development professionals, the accurate measurement of cyclic dimeric guanosine monophosphate (c-di-GMP) is crucial for understanding bacterial signaling, biofilm formation, and virulence. This guide provides a detailed comparison of a novel fluorescent sensor, cdiGEBS, with established alternatives, offering insights into their performance based on experimental data.
Cyclic-di-GMP is a key second messenger in bacteria, regulating the transition between motile and sessile lifestyles. The development of genetically encoded fluorescent biosensors has enabled real-time monitoring of intracellular c-di-GMP concentrations, providing a deeper understanding of its complex regulatory networks. This guide focuses on the validation of a recently developed transcription factor-based biosensor, cdiGEBS, and compares its performance against two widely used classes of c-di-GMP sensors: RNA-based sensors, exemplified by Vc2-Spinach, and protein-based Förster Resonance Energy Transfer (FRET) sensors, represented by the YcgR-based sensor.
Performance Comparison of c-di-GMP Fluorescent Sensors
The selection of an appropriate c-di-GMP biosensor depends on the specific experimental requirements, such as the expected physiological concentration range of c-di-GMP, the desired dynamic range, and the host organism. The following table summarizes the key quantitative performance metrics of cdiGEBS in comparison to Vc2-Spinach and a YcgR-based FRET sensor.
| Feature | cdiGEBS (New Sensor) | Vc2-Spinach (RNA-based) | YcgR-based (FRET) |
| Sensing Principle | Transcription factor (MrkH) activation | Riboswitch-aptamer conformational change | Conformational change in PilZ domain |
| Dynamic Range | ~23-fold[1][2] | 2.9 to 6.7-fold (next-gen versions)[3] | Variable, can be modest; new toolboxes offer wider ranges[4] |
| Sensitivity (Kd) | Not directly reported, responds to endogenous levels | ~230 ± 50 nM (WT)[5] | Wide range available (~100-fold) in new toolboxes[4] |
| Response Time | Slower (relies on transcription/translation) | Relatively slow activation/deactivation rates[5] | Fast (conformational change) |
| Signal Output | Increased fluorescence intensity | Increased fluorescence intensity | Change in FRET ratio (emission of acceptor/donor) |
| Oxygen Dependence | Dependent on fluorophore maturation | Independent of oxygen (with DFHBI)[3] | Dependent on fluorophore maturation |
| In Vivo Application | Demonstrated in E. coli[1][2] | Demonstrated in E. coli[5] | Widely used in various bacteria[6] |
Signaling Pathway and Experimental Workflow
To provide a comprehensive understanding of the context in which these sensors operate and how they are validated, the following diagrams illustrate the c-di-GMP signaling pathway and a general experimental workflow for fluorescent sensor validation.
Caption: The c-di-GMP signaling pathway, illustrating its synthesis, degradation, and downstream effects.
Caption: A generalized experimental workflow for the validation of a new fluorescent c-di-GMP sensor.
Detailed Experimental Protocols
The following are detailed methodologies for the key experiments involved in the validation and comparison of c-di-GMP fluorescent biosensors.
In Vitro Characterization of Fluorescent Sensors
This protocol outlines the general steps for determining the key performance parameters of a purified biosensor in a controlled environment.
a. Sensor Purification:
-
For protein-based sensors (cdiGEBS, YcgR-FRET):
-
Clone the sensor construct into an expression vector with a purification tag (e.g., 6xHis).
-
Transform the vector into a suitable E. coli expression strain (e.g., BL21(DE3)).
-
Induce protein expression (e.g., with IPTG) and grow the culture.
-
Harvest the cells, lyse them, and purify the protein using affinity chromatography (e.g., Ni-NTA).
-
Dialyze the purified protein into an appropriate buffer.
-
-
For RNA-based sensors (Vc2-Spinach):
-
Synthesize the RNA sensor in vitro using T7 RNA polymerase from a DNA template.[7]
-
Purify the RNA using denaturing polyacrylamide gel electrophoresis (PAGE).
-
Elute and refold the RNA in a suitable buffer containing MgCl2.
-
b. Fluorescence Titration:
-
Prepare a series of dilutions of c-di-GMP in the assay buffer.
-
In a microplate, mix a fixed concentration of the purified sensor with the different concentrations of c-di-GMP.
-
For RNA-based sensors, add the fluorophore DFHBI.[7]
-
Incubate the reactions to allow binding to reach equilibrium.
-
Measure the fluorescence using a plate reader at the appropriate excitation and emission wavelengths for the sensor's fluorophore(s).
-
Plot the fluorescence intensity or FRET ratio as a function of the c-di-GMP concentration.
-
Fit the data to a binding isotherm (e.g., Hill equation) to determine the dissociation constant (Kd) and the dynamic range (fold change in fluorescence).
c. Specificity Assay:
-
Prepare solutions of other relevant nucleotides (e.g., c-di-AMP, cGMP, GMP, GTP) at a high concentration.
-
Mix the purified sensor with each of these nucleotides and measure the fluorescence.
-
Compare the fluorescence signal to that obtained with c-di-GMP to assess the sensor's specificity.
d. Kinetic Analysis:
-
Use a stopped-flow instrument to rapidly mix the purified sensor with a saturating concentration of c-di-GMP.
-
Monitor the change in fluorescence over time to determine the on-rate (kon).
-
To measure the off-rate (koff), first saturate the sensor with c-di-GMP, then rapidly mix with a large excess of a non-fluorescent c-di-GMP analog or a c-di-GMP-degrading enzyme.
In Vivo Validation in Bacterial Cells
This protocol describes how to assess the performance of the biosensor within a living cellular environment.
a. Strain and Plasmid Construction:
-
Clone the biosensor construct into a suitable bacterial expression plasmid.
-
Construct plasmids for the inducible expression of a diguanylate cyclase (DGC) to increase intracellular c-di-GMP (e.g., WspR) and a phosphodiesterase (PDE) to decrease it (e.g., YhjH).
-
Co-transform the biosensor plasmid and either the DGC, PDE, or an empty control plasmid into the bacterial strain of interest (e.g., E. coli).
b. Modulation of Intracellular c-di-GMP and Fluorescence Measurement:
-
Grow the bacterial cultures to a specific optical density.
-
Induce the expression of the biosensor and the DGC/PDE using the appropriate inducers (e.g., arabinose, IPTG).
-
For RNA-based sensors, add the cell-permeable fluorophore DFHBI to the culture medium.
-
Incubate the cultures to allow for protein/RNA expression and changes in c-di-GMP levels.
-
Measure the fluorescence of the cell population using a microplate reader or at the single-cell level using flow cytometry or fluorescence microscopy.
c. Data Analysis:
-
Normalize the fluorescence intensity to the cell density (e.g., OD600).
-
Compare the fluorescence of cells expressing the DGC (high c-di-GMP), PDE (low c-di-GMP), and the empty vector control (endogenous c-di-GMP).
-
The ratio of fluorescence in the high c-di-GMP state to the low c-di-GMP state provides an estimate of the in vivo dynamic range of the biosensor.
Conclusion
The new cdiGEBS sensor presents a significant advancement in the field of c-di-GMP monitoring, offering a remarkably high dynamic range that is advantageous for detecting both subtle and large changes in intracellular c-di-GMP concentrations.[1][2] While its reliance on transcription and translation results in a slower response time compared to FRET-based sensors, its ease of use and high sensitivity make it a valuable tool for high-throughput screening and for studying the steady-state effects of genetic or chemical perturbations on the c-di-GMP network.
In contrast, RNA-based sensors like Vc2-Spinach and its next-generation variants offer the unique advantage of functioning in anaerobic environments, a critical feature for studying gut microbes and other anaerobic bacteria.[3] FRET-based sensors, particularly with the advent of new sensor toolboxes, provide a wide range of sensitivities and the fastest response times, making them ideal for studying the spatiotemporal dynamics of c-di-GMP signaling within single cells.[4][6]
The choice of the optimal c-di-GMP fluorescent sensor will ultimately be guided by the specific research question. This guide provides the necessary comparative data and experimental frameworks to assist researchers in making an informed decision for their studies on this ubiquitous bacterial second messenger.
References
- 1. Frontiers | A genetically encoded fluorescent biosensor for sensitive detection of cellular c-di-GMP levels in Escherichia coli [frontiersin.org]
- 2. A genetically encoded fluorescent biosensor for sensitive detection of cellular c-di-GMP levels in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Next-generation RNA-based fluorescent biosensors enable anaerobic detection of cyclic di-GMP - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. RNA-based fluorescent biosensors for live cell imaging of second messengers cyclic di-GMP and cyclic AMP-GMP - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structural insights into the mechanism of c-di-GMP–bound YcgR regulating flagellar motility in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Using Spinach-based sensors for fluorescence imaging of intracellular metabolites and proteins in living bacteria - PMC [pmc.ncbi.nlm.nih.gov]
Cyclic-di-GMP: A Comparative Analysis of Mucosal vs. Systemic Adjuvant Efficacy
Cyclic diguanylate monophosphate (c-di-GMP), a bacterial second messenger, has emerged as a potent immunostimulatory agent and a promising vaccine adjuvant.[1][2] Its ability to activate the host's innate immune system is pivotal to its function. This guide provides a comparative analysis of c-di-GMP's efficacy when used as a mucosal versus a systemic adjuvant, supported by experimental data, detailed protocols, and pathway visualizations for researchers and drug development professionals.
Mechanism of Action: The STING Pathway
The adjuvant properties of c-di-GMP are primarily mediated through the direct activation of the Stimulator of Interferon Genes (STING) pathway.[1][3] Upon entering the cytoplasm of an antigen-presenting cell (APC) like a dendritic cell or macrophage, c-di-GMP binds to the STING protein located on the endoplasmic reticulum.[1][3] This binding event triggers a conformational change in STING, leading to its translocation to the Golgi apparatus. Here, it recruits and activates TANK-binding kinase 1 (TBK1), which in turn phosphorylates and activates the transcription factor Interferon Regulatory Factor 3 (IRF3). Activated IRF3 dimerizes and moves to the nucleus, driving the expression of Type I interferons (IFN-α/β).[3][4] Simultaneously, the STING-TBK1 complex can activate the NF-κB pathway, leading to the production of pro-inflammatory cytokines.[3][4] This cascade of innate signaling is crucial for the subsequent maturation of dendritic cells, antigen presentation, and the priming of a robust adaptive immune response.[1][4]
Comparative Efficacy: Mucosal vs. Systemic Administration
The route of administration profoundly impacts the immunological outcome of c-di-GMP adjuvanted vaccines. Experimental evidence consistently demonstrates that mucosal delivery, particularly intranasal (IN), elicits a more comprehensive and protective immune response compared to systemic routes like intramuscular (IM) or intraperitoneal (IP).
Mucosal (Intranasal) Administration: Intranasal immunization with c-di-GMP is highly effective at inducing both systemic and mucosal immunity.[5][6][7] This route stimulates robust antigen-specific IgA antibodies at mucosal surfaces, such as in nasal washes and bronchoalveolar lavage fluid (BALF), which is the first line of defense against respiratory pathogens.[5][6] Concurrently, it generates strong systemic IgG antibody responses in the serum.[8][9] Furthermore, mucosal administration of c-di-GMP promotes a balanced T-helper cell response, including Th1, Th2, and critically, Th17 cells, which are important for mucosal protection.[5][6][10]
Systemic (Intramuscular/Intraperitoneal) Administration: The efficacy of c-di-GMP as a systemic adjuvant is less pronounced.[8][9] Studies have shown that intramuscular administration of a c-di-GMP adjuvanted vaccine may not significantly enhance the immune response compared to the antigen alone.[8][9] While systemic routes can induce strong serum IgG responses, they are generally poor at inducing mucosal IgA and the localized cellular immunity necessary to prevent infection at mucosal entry portals.[6][11][12]
Quantitative Data Presentation
The following tables summarize data from murine studies, comparing the immunological outcomes of mucosal (intranasal) versus systemic administration of c-di-GMP adjuvanted vaccines.
Table 1: Humoral Immune Response to an Acellular Pertussis (aP) Vaccine in Mice (Data adapted from a study comparing intranasal (IN) c-di-GMP-adjuvanted aP vaccine with an intraperitoneally (IP) administered alum-adjuvanted aP vaccine)
| Analyte (Antigen-Specific) | Route | Adjuvant | Serum IgG (Endpoint Titer) | Nasal Wash IgA (OD450) | BALF IgA (OD450) |
| Anti-PT IgG | IN | c-di-GMP | ~100,000 | - | - |
| IP | Alum | ~80,000 | - | - | |
| Anti-FHA IgG | IN | c-di-GMP | ~120,000 | - | - |
| IP | Alum | ~90,000 | - | - | |
| Anti-PT IgA | IN | c-di-GMP | - | ~1.2 | ~1.5 |
| IP | Alum | - | ~0.2 | ~0.2 | |
| Anti-FHA IgA | IN | c-di-GMP | - | ~1.5 | ~1.8 |
| IP | Alum | - | ~0.3 | ~0.3 | |
| Source: Adapted from data presented in Frontiers in Immunology, 2022.[5][6][7] |
Table 2: Cellular Immune Response and Protection against B. pertussis Challenge (Data from the same study as Table 1, comparing cytokine production from splenocytes and bacterial clearance)
| Metric | Route | Adjuvant | IFN-γ (pg/mL) | IL-17 (pg/mL) | Bacterial Load (CFU/Lung) |
| Cytokine Production | IN | c-di-GMP | ~3500 | ~1500 | - |
| IP | Alum | ~500 | ~200 | - | |
| Bacterial Clearance | IN | c-di-GMP | - | - | ~10² |
| IP | Alum | - | - | ~10⁵ | |
| Source: Adapted from data presented in Frontiers in Immunology, 2022.[5][6][7] |
These data clearly illustrate that intranasal administration of the c-di-GMP adjuvanted vaccine results in superior mucosal IgA production, a stronger Th1/Th17-biased cellular response, and significantly better protection against bacterial challenge compared to the systemically administered alum-adjuvanted vaccine.[5][6][7]
Experimental Protocols
This section outlines a generalized methodology for evaluating the adjuvant efficacy of c-di-GMP in a murine model, based on common practices in published literature.
Vaccine Formulation
-
Antigen: Recombinant protein antigen (e.g., Ovalbumin, Pertussis Toxin (PT), Influenza Hemagglutinin) is diluted in sterile, endotoxin-free phosphate-buffered saline (PBS). A typical concentration is 1 mg/mL.
-
Adjuvant: Lyophilized c-di-GMP is reconstituted in sterile, endotoxin-free water to a stock concentration of 1 mg/mL.
-
Formulation: For each immunization dose, the antigen and c-di-GMP are mixed shortly before administration. A common murine dose is 10-20 µg of antigen co-administered with 5 µg of c-di-GMP in a final volume of 20-50 µL for intranasal delivery or 100 µL for intraperitoneal injection.
Immunization Schedule
-
Animals: 6-8 week old female BALB/c or C57BL/6 mice are commonly used.
-
Prime-Boost Strategy: Mice are typically immunized on Day 0 (prime) and receive one or two booster immunizations at 2 or 3-week intervals (e.g., Day 14 and Day 28).
-
Administration:
-
Intranasal (IN): Mice are lightly anesthetized. The vaccine formulation (e.g., 20 µL) is administered dropwise into the nares (10 µL per nostril) using a pipette.
-
Intraperitoneal (IP): The vaccine formulation (e.g., 100 µL) is injected into the peritoneal cavity using a 27-gauge needle.
-
Sample Collection and Immunological Analysis
-
Timeline: Samples are collected 2 weeks after the final booster immunization.
-
Serum: Blood is collected via submandibular or cardiac puncture, allowed to clot, and centrifuged to separate serum for antibody analysis.
-
Mucosal Washes: Nasal washes and bronchoalveolar lavage fluid (BALF) are collected by flushing the respective cavities with PBS to assess mucosal antibodies.
-
Spleens: Spleens are harvested aseptically to prepare single-cell suspensions (splenocytes) for cellular assays.
-
ELISA (Enzyme-Linked Immunosorbent Assay): Used to quantify antigen-specific IgG, IgG1, IgG2a (in serum), and IgA (in mucosal washes) antibody titers.
-
ELISpot (Enzyme-Linked Immunospot Assay): Used to enumerate cytokine-secreting T-cells (e.g., IFN-γ, IL-4, IL-17) after re-stimulation of splenocytes with the specific antigen.
Conclusion
The choice of administration route is a critical determinant of c-di-GMP's adjuvant efficacy. For pathogens that infect mucosal surfaces, such as respiratory viruses and bacteria, intranasal administration of c-di-GMP is demonstrably superior to systemic routes. It uniquely induces a multifaceted immune response characterized by robust mucosal IgA, high levels of systemic IgG, and a potent Th1/Th17 cellular response, leading to enhanced protection.[5][6][7] Systemic administration, while capable of inducing systemic antibodies, largely fails to generate the crucial mucosal barrier immunity. Therefore, for the development of vaccines against mucosally invasive pathogens, leveraging c-di-GMP as a mucosal adjuvant is a highly promising strategy.
References
- 1. STING ligand c-di-GMP improves cancer vaccination against metastatic breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mucosal vaccine adjuvants update - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Rationale, progress and development of vaccines utilizing STING-activating cyclic dinucleotide adjuvants - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Intranasal Immunization With a c-di-GMP-Adjuvanted Acellular Pertussis Vaccine Provides Superior Immunity Against Bordetella pertussis in a Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Intranasal Immunization With a c-di-GMP-Adjuvanted Acellular Pertussis Vaccine Provides Superior Immunity Against Bordetella pertussis in a Mouse Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Intranasal Immunization With a c-di-GMP-Adjuvanted Acellular Pertussis Vaccine Provides Superior Immunity Against Bordetella pertussis in a Mouse Model [frontiersin.org]
- 8. Intranasal c-di-GMP-adjuvanted plant-derived H5 influenza vaccine induces multifunctional Th1 CD4+ cells and strong mucosal and systemic antibody responses in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Evaluation of Mucosal and Systemic Vaccine Responses by Cyclic di-GMP (CDG)-adjuvanted Protein Subunit Vaccines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. oatext.com [oatext.com]
A Comparative Guide to the Functional Conservation of c-di-GMP Signaling Pathways Across Bacteria
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective analysis of the functional conservation and divergence of cyclic di-GMP (c-di-GMP) signaling pathways across key bacterial species. By presenting quantitative data, detailed experimental protocols, and clear visual representations of these complex networks, this document aims to facilitate a deeper understanding of this ubiquitous second messenger system and aid in the identification of novel targets for antimicrobial drug development.
Core Concepts of c-di-GMP Signaling: A Conserved Framework
Cyclic di-GMP is a central signaling molecule in bacteria, orchestrating the transition between motile, planktonic lifestyles and sessile, biofilm-forming communities.[1][2] This fundamental role is broadly conserved across diverse bacterial phyla. The core machinery for c-di-GMP metabolism is remarkably consistent, revolving around two key enzyme families:
-
Diguanylate Cyclases (DGCs): These enzymes synthesize c-di-GMP from two molecules of GTP. They are characterized by the presence of a conserved GGDEF domain, named after a highly conserved amino acid motif.[3]
-
Phosphodiesterases (PDEs): These enzymes degrade c-di-GMP, providing a mechanism to turn off the signal. PDEs are typically characterized by either an EAL or an HD-GYP domain.[3]
The intracellular concentration of c-di-GMP is tightly regulated by the opposing activities of DGCs and PDEs. High levels of c-di-GMP generally promote sessility, biofilm formation, and the production of extracellular polymeric substances (EPS), while low levels favor motility.[1][3] This core regulatory logic represents a key point of functional conservation.
Comparative Analysis of c-di-GMP Signaling Components
While the fundamental principles of c-di-GMP signaling are conserved, significant variation exists in the number and arrangement of signaling components, as well as their specific regulatory functions, across different bacterial species. This diversity allows bacteria to adapt this signaling network to their unique environmental niches and physiological needs.
Quantitative Comparison of c-di-GMP Signaling Parameters
The following tables summarize key quantitative data related to c-di-GMP signaling in several well-studied bacterial models. It is important to note that obtaining a complete and directly comparable dataset across all species and all signaling components remains a significant research challenge. The data presented here is based on available literature and highlights both the similarities and differences in these systems.
Table 1: Intracellular c-di-GMP Concentrations
| Bacterial Species | Condition | c-di-GMP Concentration | Reference |
| Pseudomonas aeruginosa | Planktonic | < 30 pmol/mg total protein | [1] |
| Biofilm | 75–110 pmol/mg total protein | [1] | |
| Vibrio cholerae | LB Medium | 0.9 ± 0.4 µM | |
| Caulobacter crescentus | Swarmer cell (G1 phase) | Low | [4] |
| Stalked cell (S phase) | High | [5] | |
| Anabaena sp. PCC 7120 | Vegetative cells | 0.078 ± 0.014 nmol/mg protein (~4.68 µM) | [6] |
Table 2: Kinetic Parameters of c-di-GMP Metabolizing Enzymes
| Enzyme (Species) | Type | Km (µM) | kcat (min-1) | Reference |
| YddV (E. coli) | DGC | 84 ± 21 (for GTP) | 1.2 | [7] |
| PdeH (E. coli) | PDE | - | - | [8] |
| BifA (P. aeruginosa) | PDE | - | - | [9][10] |
| PleD (C. crescentus) | DGC | - | - | [11][12][13] |
Table 3: Binding Affinities of c-di-GMP Effectors
| Effector (Species) | Effector Type | Kd for c-di-GMP (µM) | Reference |
| YcgR (E. coli) | PilZ domain protein | 0.141 | [14] |
| BrlR (P. aeruginosa) | Transcriptional regulator | 2.2 | [1] |
| FleQ (P. aeruginosa) | Transcriptional regulator | 15-20 | [1] |
| CdgR (Anabaena sp.) | Novel effector | 0.18 | [6] |
| Class I Riboswitch | RNA | ~0.00001 | [2] |
| Class II Riboswitch | RNA | 0.0002 - 0.002 | [2] |
Visualizing the Pathways: Conserved Logic, Divergent Architectures
The following diagrams, generated using the DOT language, illustrate the core logic of c-di-GMP signaling and provide comparative views of the pathways in Escherichia coli and Pseudomonas aeruginosa.
References
- 1. Biofilms and Cyclic di-GMP (c-di-GMP) Signaling: Lessons from Pseudomonas aeruginosa and Other Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The bacterial second messenger c-di-GMP: Probing interactions with protein and RNA binding partners using cyclic dinucleotide analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The c-di-GMP Phosphodiesterase PipA (PA0285) Regulates Autoaggregation and Pf4 Bacteriophage Production in Pseudomonas aeruginosa PAO1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The global regulation of c‐di‐GMP and cAMP in bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bi-modal Distribution of the Second Messenger c-di-GMP Controls Cell Fate and Asymmetry during the Caulobacter Cell Cycle | PLOS Genetics [journals.plos.org]
- 6. pnas.org [pnas.org]
- 7. Kinetic analysis of a globin-coupled diguanylate cyclase, YddV: Effects of heme iron redox state, axial ligands, and heme distal mutations on catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. journals.asm.org [journals.asm.org]
- 9. BifA, a cyclic-Di-GMP phosphodiesterase, inversely regulates biofilm formation and swarming motility by Pseudomonas aeruginosa PA14 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. BifA, a Cyclic-Di-GMP Phosphodiesterase, Inversely Regulates Biofilm Formation and Swarming Motility by Pseudomonas aeruginosa PA14 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cell cycle-dependent dynamic localization of a bacterial response regulator with a novel di-guanylate cyclase output domain - PMC [pmc.ncbi.nlm.nih.gov]
- 12. journals.asm.org [journals.asm.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
A Head-to-Head Comparison of Cyclic-di-GMP and Other STING Agonists for Cancer Immunotherapy
For Researchers, Scientists, and Drug Development Professionals
The activation of the Stimulator of Interferon Genes (STING) pathway has emerged as a promising strategy in cancer immunotherapy, capable of transforming immunologically "cold" tumors into "hot" ones by initiating a potent anti-tumor immune response.[1][2][3] STING agonists, molecules that activate this pathway, are a major focus of preclinical and clinical research.[3][4][5] Cyclic di-GMP (c-di-GMP), a bacterial second messenger, is a natural STING agonist that has demonstrated anti-tumor efficacy.[1][6] However, its therapeutic potential is often hampered by intrinsic physicochemical properties like electronegativity, hydrophilicity, and susceptibility to enzymatic degradation, which limit bioavailability.[1][7] This has spurred the development of a diverse arsenal of synthetic STING agonists, including cyclic dinucleotide (CDN) analogs, non-CDN small molecules, and macrocycle-bridged compounds, each with distinct pharmacological profiles.[8][9]
This guide provides an objective, data-driven comparison of c-di-GMP and other key STING agonists, focusing on their performance in preclinical models of cancer.
The cGAS-STING Signaling Pathway
The canonical STING pathway is initiated when the enzyme cyclic GMP-AMP synthase (cGAS) binds to cytosolic double-stranded DNA (dsDNA), a danger signal often present in tumor cells due to genomic instability.[10][11] Activated cGAS synthesizes the endogenous STING ligand, 2'3'-cyclic GMP-AMP (2'3'-cGAMP).[10][12] cGAMP then binds to the STING protein, an endoplasmic reticulum (ER) resident transmembrane protein.[12][13] This binding event triggers STING's translocation from the ER to the Golgi apparatus, where it recruits and activates TANK-binding kinase 1 (TBK1).[5][10] TBK1, in turn, phosphorylates the transcription factor interferon regulatory factor 3 (IRF3), leading to its dimerization and nuclear translocation.[12][13] This cascade culminates in the robust transcription of type I interferons (IFN-α/β) and other pro-inflammatory cytokines and chemokines, which are critical for recruiting and activating immune cells, such as dendritic cells (DCs), NK cells, and CD8+ T cells, to mount an effective anti-tumor response.[1][12][14]
Overview of STING Agonists
STING agonists can be broadly classified based on their chemical structure. This diversity in structure leads to significant differences in potency, stability, and ability to activate different human STING variants.
| Agonist | Class | Origin/Type | Key Characteristics |
| c-di-GMP | Cyclic Dinucleotide (CDN) | Natural | Bacterial second messenger; activates STING but has poor bioavailability and stability.[1][7] |
| 2'3'-cGAMP | Cyclic Dinucleotide (CDN) | Natural | Endogenous mammalian ligand; potent activator.[10][12] |
| ADU-S100 (MIW815) | Cyclic Dinucleotide (CDN) | Synthetic | CDN analog designed for enhanced stability and potency; activates all known human STING alleles.[15][16][17] |
| E7766 | Macrocycle-Bridged CDN | Synthetic | Novel structure with a bridge locking a bioactive conformation; shows potent, pan-genotypic activity across human STING variants.[18][19][20] |
| diABZI | Non-CDN Small Molecule | Synthetic | Dimeric amidobenzimidazole compound; potent activator with systemic activity.[8][21] |
| MSA-2 | Non-CDN Small Molecule | Synthetic | Forms a pH-dependent dimer, showing preferential activity in the acidic tumor microenvironment.[21][22] |
| SYNB1891 | Engineered Bacterium | Biological | Engineered E. coli that produces and releases c-di-GMP directly within the tumor microenvironment.[2] |
Head-to-Head Performance Comparison
Direct comparisons in preclinical studies reveal significant differences in the anti-tumor efficacy and immunological impact of various STING agonists.
In Vitro Potency & Activity
The potency of STING agonists is often measured by their ability to induce IFN-β in cell lines like human THP-1 monocytes.
| Agonist | Target Cells | Metric | Result | Reference |
| E7766 | Human PBMCs | IC50 (IFN-β induction) | 0.15-0.79 µM (across 7 STING genotypes) | [18] |
| Reference CDN | Human PBMCs | IC50 (IFN-β induction) | Lower potency and greater variability than E7766 | [18] |
| ADU-S100 | - | Relative Potency vs 2'3' cGAMP | ~4-fold more potent | [23] |
| DMXAA | - | Relative Potency vs 2'3' cGAMP | ~2-fold less potent | [23] |
| 2'3'-cGAMP | THP-1 Macrophages | IP-10 (CXCL10) Induction | 22-fold increase | [24] |
| DMXAA | THP-1 Macrophages | IP-10 (CXCL10) Induction | Much less responsive than to 2'3'-cGAMP | [24] |
In Vivo Anti-Tumor Efficacy
Intratumoral (IT) administration is the most common route in preclinical studies to maximize local effects and minimize systemic toxicity.[17]
| Agonist(s) | Tumor Model | Administration | Key Finding(s) | Reference |
| E7766 | CT26 Dual Tumor (liver & subcutaneous) | Single IT Injection | 90% cure rate with no recurrence for >8 months; developed robust immune memory. | [18] |
| E7766 vs. ML RR-S2 CDA (CDN) & MSA-2 | KrasG12D/+ Trp53-/- Sarcoma | IT Injection | Only E7766 resulted in durable, CD8+ T-cell mediated tumor clearance. | [22] |
| BMS-986301 vs. ADU-S100 | CT26 Tumor | IT Injection | >90% complete regression of injected and non-injected tumors with BMS-986301 vs. 13% with ADU-S100. | [16] |
| ADU-S100 | CT-26 Colon Carcinoma | IT Injection (40 µg) | Significant decrease in tumor volume; 100% survival rate. | [25] |
| c-di-GMP | TRAMP-C2 Prostate Cancer | Local Injection | Mobilized abscopal immunity and enhanced ratios of CD8+ T cells to regulatory T cells. | [6] |
| IACS-8803 vs. ADU-S100 or cGAMP | Various | - | Induced comparable or superior tumor regression and functional repolarization of suppressive immune cells. | [26] |
Immunological Impact: Cytokine & Cellular Responses
The profile of induced cytokines and the subsequent infiltration of immune cells into the tumor microenvironment (TME) are critical determinants of therapeutic success. Different agonists can elicit distinct immunological signatures.[12][27]
| Agonist(s) | Model/System | Metric | Observation | Reference |
| c-di-GMP, CDA, Small Molecules | In Vivo | Cytokine Secretion | Demonstrable differences in cytokine secretion profiles between agonist classes. | [12] |
| E7766 | NMIBC Mouse Model | Bladder Cytokines | Significant induction of IFNβ, CXCL10, and other STING pathway mediators. | [18] |
| ADU-S100 | B16-F10 Melanoma | TME Factors | Increased production of anti-angiogenic factors (e.g., CXCL10) and tertiary lymphoid structure-inducing factors (e.g., CCL19, CCL21). | [1] |
| 2'3'-cGAMP | Human THP-1 Macrophages | Cytokine Spectrum | Induced a cytokine spectrum similar to a classically activated M1 anti-tumor phenotype. | [24] |
| CDA vs. Small Molecule Agonists | In Vivo | T-Cell Response | CDA displayed more efficacy in augmenting antigen-directed CD4+ and CD8+ T cell responses. | [12] |
| DMXAA | Ex Vivo Dendritic Cells | DC Maturation Markers | Elicited significantly higher levels of MHC-II, CD40, CD80, and CD86 expression compared to other STING ligands. | [12] |
Experimental Methodologies
Reproducible and standardized protocols are essential for the comparative evaluation of STING agonists.
In Vitro STING Activation Assay (Reporter Gene Assay)
This assay quantitatively measures the ability of a compound to activate the STING pathway, typically by measuring the expression of a reporter gene (e.g., luciferase) under the control of an IFN-β promoter.
Detailed Protocol:
-
Cell Culture: Seed human or mouse cells engineered with an IFN-β or ISG54 promoter-driven luciferase reporter (e.g., THP-1 Dual™) in a 96-well plate and incubate overnight.[28]
-
Compound Preparation: Prepare serial dilutions of the test STING agonists (e.g., c-di-GMP, ADU-S100) in the appropriate cell culture medium.
-
Cell Treatment: Pre-treat the cells with the diluted agonists for 1-2 hours.
-
Stimulation (if required): For inhibitor studies, stimulate cells with a known STING agonist like 2'3'-cGAMP. For agonist testing, this step is omitted.
-
Incubation: Incubate the plates for 6-24 hours to allow for reporter gene expression.[28]
-
Lysis and Measurement: Lyse the cells and add a luciferase assay reagent according to the manufacturer's instructions.
-
Data Acquisition: Measure luminescence using a plate-reading luminometer.
-
Analysis: Normalize the luminescence signal to a vehicle control and plot the dose-response curve to determine the half-maximal effective concentration (EC50).
In Vivo Murine Tumor Model
This experimental model is the cornerstone for evaluating the anti-tumor efficacy of STING agonists as monotherapies or in combination with other treatments like checkpoint inhibitors.
Detailed Protocol:
-
Cell Culture: Culture syngeneic tumor cells (e.g., CT26 colon carcinoma for BALB/c mice) under standard conditions.
-
Tumor Inoculation: Subcutaneously inject a suspension of tumor cells (e.g., 1 x 10^6 cells) into the flank of 8-week-old female BALB/c mice.[29]
-
Tumor Growth Monitoring: Allow tumors to establish and reach a predetermined size (e.g., 50-100 mm³).[29] Monitor tumor volume regularly using calipers (Volume = 0.5 x Length x Width²).
-
Randomization: Randomize mice into treatment groups (e.g., Vehicle control, c-di-GMP, ADU-S100, E7766).
-
Treatment Administration: Administer the STING agonist via the desired route, most commonly intratumorally (IT), at specified doses and schedules.
-
Endpoint Analysis:
-
Tumor Growth: Continue to monitor tumor volume until a primary endpoint is reached (e.g., tumor volume > 2000 mm³ or signs of morbidity).
-
Survival: Monitor and record animal survival.
-
Immunophenotyping: At specified time points, harvest tumors and draining lymph nodes. Prepare single-cell suspensions and analyze immune cell populations (CD8+ T cells, DCs, NK cells, etc.) by flow cytometry.
-
Cytokine Analysis: Collect blood serum to measure systemic cytokine levels (IFN-β, CXCL10, etc.) via ELISA or multiplex assay.[25]
-
References
- 1. STING Agonists and How to Reach Their Full Potential in Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Clinical applications of STING agonists in cancer immunotherapy: current progress and future prospects [frontiersin.org]
- 3. The Development of STING Agonists and Emerging Results as a Cancer Immunotherapy | Sweis Lab | University of Chicago [sweislab.uchicago.edu]
- 4. STING Agonists as Cancer Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. oajournals.fupress.net [oajournals.fupress.net]
- 6. researchgate.net [researchgate.net]
- 7. STING activation in cancer immunotherapy [thno.org]
- 8. researchgate.net [researchgate.net]
- 9. Clinical applications of STING agonists in cancer immunotherapy: current progress and future prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 10. embopress.org [embopress.org]
- 11. annualreviews.org [annualreviews.org]
- 12. Comparative Molecular, Innate, and Adaptive Impacts of Chemically Diverse STING Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 13. STING pathway agonism as a cancer therapeutic - PMC [pmc.ncbi.nlm.nih.gov]
- 14. aacrjournals.org [aacrjournals.org]
- 15. cGAS-STING pathway in cancer biotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 16. STING Agonists as Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 17. ashootoshtripathi.com [ashootoshtripathi.com]
- 18. Unlocking the Potential of E7766: A Pan-Genotypic STING Agonist for Cancer Immunotherapy [synapse.patsnap.com]
- 19. targetedonc.com [targetedonc.com]
- 20. E7766, a Macrocycle-Bridged Stimulator of Interferon Genes (STING) Agonist with Potent Pan-Genotypic Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. STING Agonists/Antagonists: Their Potential as Therapeutics and Future Developments - PMC [pmc.ncbi.nlm.nih.gov]
- 22. The human STING agonist E7766 induces immunogenic tumor clearance, independent of tumor-intrinsic STING expression in the KRASG12D/+ Trp53−/− murine model of sarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 23. biorxiv.org [biorxiv.org]
- 24. aacrjournals.org [aacrjournals.org]
- 25. Therapeutic Effects of ADU-S100 as STING Agonist and CpG ODN1826 as TLR9 Agonist in CT-26 Model of Colon Carcinoma [ijvst.um.ac.ir]
- 26. mdpi.com [mdpi.com]
- 27. researchgate.net [researchgate.net]
- 28. benchchem.com [benchchem.com]
- 29. Development of Small-Molecule STING Activators for Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal Procedures for Cyclic-di-GMP Diammonium Salt
For Researchers, Scientists, and Drug Development Professionals: Essential Safety and Handling Information
This document provides comprehensive guidance on the proper disposal of Cyclic-di-GMP diammonium salt, alongside essential safety protocols and relevant biological pathway information to support your research and development endeavors. Our commitment is to furnish laboratory professionals with information that extends beyond product specifications, fostering a culture of safety and operational excellence.
I. Safety and Handling
This compound salt is not classified as a hazardous substance. However, standard laboratory safety practices should always be observed.
Personal Protective Equipment (PPE):
-
Eye Protection: Wear safety glasses or goggles.
-
Hand Protection: Wear protective gloves.
-
Respiratory Protection: In case of dust formation, use a dust mask or respirator.
-
Body Protection: Wear a lab coat.
Handling:
-
Avoid inhalation, ingestion, or contact with skin and eyes.
-
Ensure adequate ventilation in the work area.
-
Wash hands thoroughly after handling.
II. Disposal Procedures for this compound Salt
As a non-hazardous substance, the disposal of this compound salt is straightforward. However, it is crucial to adhere to local, state, and federal regulations. Always consult your institution's Environmental Health and Safety (EHS) department for specific guidelines.
Step-by-Step Disposal Guide:
-
Small Quantities (Solid Form):
-
For minute residual amounts on lab equipment (e.g., weighing paper), wipe the surface and dispose of the wipe in the regular laboratory trash.
-
Unused small quantities of the solid can typically be disposed of in the regular trash, provided it is securely contained to prevent dust formation.[1]
-
-
Aqueous Solutions:
-
Small volumes of dilute aqueous solutions of this compound salt can generally be disposed of down the drain with copious amounts of water.[1][2][3] This helps to dilute the substance further in the wastewater system.
-
Check with your local wastewater treatment authority or institutional EHS for specific concentration limits for drain disposal.[3]
-
-
Large Quantities:
-
For larger quantities of the solid or concentrated solutions, it is best practice to contact your institution's hazardous waste disposal program.[4] While not technically hazardous, this ensures the disposal method complies with all local regulations for chemical waste.
-
Package the waste in a clearly labeled, sealed container. The label should include the chemical name ("this compound salt") and state that it is non-hazardous.
-
-
Empty Containers:
-
Rinse empty containers thoroughly with water.
-
The rinsed containers can then be disposed of in the regular laboratory trash or recycling, depending on the container material and local recycling policies.[5]
-
Quantitative Data Summary:
| Parameter | Value | Reference |
| Hazard Classification | Not a hazardous substance or mixture | Safety Data Sheet |
| Recommended PPE | Safety glasses, gloves, lab coat | Standard Laboratory Practice |
| Small Quantity Disposal | Regular laboratory trash (solid); Drain with water (dilute solution) | [1][2] |
| Large Quantity Disposal | Consult institutional EHS for chemical waste disposal | [4] |
III. Experimental Protocol: Extraction and Quantification of Cyclic-di-GMP from Bacteria
This protocol provides a method for the extraction and subsequent quantification of intracellular c-di-GMP from bacterial cultures, which is essential for studying its role in signaling pathways.
Materials:
-
Bacterial cell culture
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Ethanol (100%, pre-chilled to -20°C)
-
Sterile microcentrifuge tubes
-
Heating block or water bath
-
Refrigerated microcentrifuge
-
Vacuum concentrator (e.g., SpeedVac)
-
High-Performance Liquid Chromatography (HPLC) system
Procedure:
-
Cell Harvesting:
-
Pellet bacterial cells from a liquid culture by centrifugation (e.g., 10,000 x g for 10 minutes at 4°C).
-
Discard the supernatant.
-
-
Washing:
-
Wash the cell pellet with ice-cold PBS to remove residual media components.
-
Centrifuge again and discard the supernatant.
-
-
Extraction:
-
Resuspend the cell pellet in a small volume of a suitable extraction buffer (e.g., a mix of acetonitrile, methanol, and water).
-
Incubate at a high temperature (e.g., 95°C) for 10 minutes to lyse the cells and inactivate phosphodiesterases.
-
Immediately place the sample on ice.
-
Centrifuge at high speed (e.g., 16,000 x g for 10 minutes at 4°C) to pellet cell debris.
-
-
Sample Preparation:
-
Carefully transfer the supernatant containing the extracted c-di-GMP to a new microcentrifuge tube.
-
Dry the supernatant using a vacuum concentrator.
-
-
Quantification:
-
Resuspend the dried extract in a suitable buffer for HPLC analysis.
-
Quantify the c-di-GMP levels using a reverse-phase HPLC system equipped with a C18 column and a UV detector set to 253 nm.
-
Compare the peak retention time and area to a known standard of c-di-GMP to determine the concentration.
-
IV. Signaling Pathways Involving Cyclic-di-GMP
Cyclic-di-GMP is a ubiquitous second messenger in bacteria that regulates a variety of cellular processes, most notably the transition between motile and sessile lifestyles, including biofilm formation. In eukaryotes, c-di-GMP is recognized by the innate immune system.
A. Bacterial Biofilm Formation
High intracellular concentrations of c-di-GMP generally promote a sessile, biofilm-forming state, while low concentrations are associated with motility.[6][7][8][9]
Caption: Bacterial c-di-GMP signaling in biofilm formation.
B. Eukaryotic STING Pathway Activation
In eukaryotic cells, bacterially-derived c-di-GMP can be detected by the Stimulator of Interferon Genes (STING) protein, leading to an innate immune response.[10][11]
Caption: Eukaryotic STING pathway activation by c-di-GMP.
References
- 1. acs.org [acs.org]
- 2. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
- 3. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 4. mcneese.edu [mcneese.edu]
- 5. Laboratory Waste Disposal Safety Protocols | NSTA [nsta.org]
- 6. Biofilms and Cyclic di-GMP (c-di-GMP) Signaling: Lessons from Pseudomonas aeruginosa and Other Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Controlling biofilm development through cyclic di-GMP signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 2024.sci-hub.box [2024.sci-hub.box]
- 9. Targeting cyclic di-GMP signalling: a strategy to control biofilm formation? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. m.youtube.com [m.youtube.com]
- 11. cGAS–STING cytosolic DNA sensing pathway - Wikipedia [en.wikipedia.org]
Safeguarding Your Research: A Comprehensive Guide to Handling Cyclic-di-GMP Diammonium Salt
Essential safety and logistical information for the operational handling and disposal of Cyclic-di-GMP diammonium salt, ensuring the integrity of your research and the safety of laboratory personnel.
This compound salt is a vital research tool for scientists and drug development professionals investigating bacterial second messenger signaling, innate immunity, and other critical biological processes.[1][2][] While Safety Data Sheets (SDS) for this compound salt indicate that it is not classified as a hazardous substance, it is crucial to handle this and all laboratory chemicals with a comprehensive safety protocol.[4] One product information sheet for the similar sodium salt advises that the material should be considered hazardous until more information is available, underscoring the need for caution.[5]
This guide provides a detailed operational and disposal plan to ensure the safe and effective use of this compound salt in your laboratory.
Personal Protective Equipment (PPE): Your First Line of Defense
A thorough risk assessment is the first step in ensuring laboratory safety.[6][7] For handling this compound salt, the following PPE is recommended to minimize exposure and ensure personal safety.[8]
| PPE Category | Specific Recommendation | Purpose |
| Hand Protection | Disposable nitrile gloves | Provides protection against incidental chemical contact. Double-gloving is recommended for enhanced safety.[6][9] |
| Eye and Face Protection | Safety glasses with side shields or safety goggles | Protects eyes from dust particles and potential splashes.[6][9] A face shield should be worn over safety glasses or goggles if there is a significant splash hazard.[9][10] |
| Body Protection | Laboratory coat | Protects skin and personal clothing from contamination.[6][9] |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood | To avoid inhalation of dust particles.[4] If significant dust is generated, a respirator may be necessary.[9] |
| Foot Protection | Closed-toe shoes | Protects feet from spills and falling objects.[9] |
Operational Plan: A Step-by-Step Guide to Safe Handling
Proper handling of this compound salt is critical to maintain its integrity and prevent contamination or degradation. This compound is a crystalline solid that is hygroscopic and may be light-sensitive.[5][11][12]
Preparation and Weighing
-
Preparation of the Work Area : Ensure the workspace, typically a chemical fume hood or a designated well-ventilated area, is clean and free of contaminants. Have all necessary equipment, including spatulas, weigh boats, and appropriate solvents, readily available.
-
Bringing to Room Temperature : Before opening, allow the container of this compound salt to equilibrate to room temperature. This prevents condensation of moisture on the cold powder, which is crucial for a hygroscopic substance.[13][14]
-
Weighing the Compound :
-
Perform all weighing operations in an area with minimal air currents to prevent the fine powder from becoming airborne.
-
If the compound is determined to be light-sensitive, conduct this step in a dimly lit area or use amber-colored weigh boats and vials.[15][16]
-
Carefully transfer the desired amount of the powder using a clean spatula. Avoid creating dust.[4]
-
Immediately and tightly seal the main container after dispensing to minimize exposure to air and moisture.[14]
-
Dissolution and Use
-
Solubilization : Dissolve the weighed this compound salt in the desired solvent. According to one source for the sodium salt, it is soluble in water at approximately 1 mg/ml.[5] It is not recommended to store aqueous solutions for more than one day.[5]
-
Handling Solutions :
-
Clearly label all solutions with the compound name, concentration, solvent, and date of preparation.
-
When not in use, store solutions in tightly sealed containers, protected from light if necessary, and at the recommended temperature, typically -20°C for long-term stability.[5]
-
Experimental Workflow
The following diagram illustrates the general workflow for handling this compound salt from receipt to disposal.
Disposal Plan: Ensuring a Safe Laboratory Environment
Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility.
Waste Segregation and Collection
-
Solid Waste : Collect any unused solid this compound salt and any contaminated disposable materials (e.g., weigh boats, gloves, paper towels) in a designated, clearly labeled hazardous waste container.
-
Liquid Waste : Dispose of solutions containing this compound salt in a designated, labeled hazardous liquid waste container. Do not pour chemical waste down the drain.
-
Sharps : Dispose of any contaminated needles or other sharps in a designated sharps container.
Decontamination and Final Disposal
-
Glassware : Decontaminate any reusable glassware that has come into contact with the compound by rinsing it thoroughly with an appropriate solvent, followed by a standard laboratory washing procedure. The initial rinsate should be collected as hazardous liquid waste.
-
Waste Pickup : All hazardous waste must be disposed of in accordance with institutional and local environmental regulations. Contact your institution's Environmental Health and Safety (EHS) office for specific procedures and to schedule a waste pickup.
By adhering to these safety and handling protocols, researchers can confidently work with this compound salt, ensuring both the quality of their experimental results and a safe laboratory environment for all personnel.
References
- 1. ≥98% (HPLC), powder, quorum sensing molecule | Sigma-Aldrich [sigmaaldrich.com]
- 2. caymanchem.com [caymanchem.com]
- 4. file.glpbio.com [file.glpbio.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 7. PPE and Safety for Chemical Handling [acsmaterial.com]
- 8. ba.auburn.edu [ba.auburn.edu]
- 9. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 10. hazmatschool.com [hazmatschool.com]
- 11. lucernatechnologies.com [lucernatechnologies.com]
- 12. fishersci.com [fishersci.com]
- 13. Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 14. smtdryboxes.com [smtdryboxes.com]
- 15. 5 Tips for Handling Photosensitive Reagents - Labtag Blog [blog.labtag.com]
- 16. Protection of Light Sensitive Products | Pharmaguideline [pharmaguideline.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
